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Ssk1

Cat. No.: B8198255
M. Wt: 788.6 g/mol
InChI Key: DLQYTWCQXUJEML-XERWOCHESA-N
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Description

Ssk1 is a histidine kinase two-component response regulator, a central signaling protein in the high osmolarity glycerol (Hog1) mitogen-activated protein kinase (MAPK) pathway, which is conserved across diverse fungal species . This regulator is indispensable for managing cellular responses to environmental stresses, including osmotic and oxidative stress . Research demonstrates that deletion of the this compound gene leads to severe phenotypic defects, such as deformed and swollen hyphal cells, a dramatic reduction in conidial yield (up to 95%), and decreased numbers of autophagosomes and lipid droplets . Furthermore, this compound regulates the transcript levels of key sporulation-related genes, including abaA , brlA , and fluG . Beyond development, this compound is a crucial determinant of fungal pathogenicity and predatory behavior. In the nematode-trapping fungus Arthrobotrys oligospora , the loss of this compound results in a remarkable increase in trap formation and enhances predation efficiency against nematodes . In the biocontrol agent Trichoderma atroviride , the Δ this compound mutant shows significantly impaired direct antagonism against plant pathogens like Rhizoctonia solani and altered fungistatic activity . The protein's role extends to secondary metabolism, with many metabolites being downregulated in the Δ Aothis compound mutant . For researchers, this compound represents a high-value target for investigating fungal development, stress adaptation, and the mechanisms underlying pathogenicity in both pathogenic and beneficial fungi. This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H34F2N4O18 B8198255 Ssk1

Properties

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamoyloxymethyl]-2-nitrophenoxy]oxan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34F2N4O18/c1-13(39)48-12-21-23(50-14(2)40)24(51-15(3)41)25(52-16(4)42)27(54-21)53-19-6-5-17(9-18(19)37(46)47)11-49-30(45)35-22-7-8-36(29(44)34-22)28-31(32,33)26(43)20(10-38)55-28/h5-9,20-21,23-28,38,43H,10-12H2,1-4H3,(H,34,35,44,45)/t20-,21-,23+,24+,25-,26-,27-,28-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQYTWCQXUJEML-XERWOCHESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C(C=C2)COC(=O)NC3=NC(=O)N(C=C3)C4C(C(C(O4)CO)O)(F)F)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C=C(C=C2)COC(=O)NC3=NC(=O)N(C=C3)[C@H]4C([C@@H]([C@H](O4)CO)O)(F)F)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34F2N4O18
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

788.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ssk1 Protein: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The Ssk1 protein is a critical response regulator in the High-Osmolarity Glycerol (HOG) signaling pathway, a conserved mitogen-activated protein kinase (MAPK) cascade essential for cellular adaptation to environmental stress in fungi. This technical guide provides a comprehensive overview of the this compound protein, with a particular focus on its function, regulation, and interactions within the HOG pathway. Detailed experimental protocols for studying this compound, quantitative data on its biochemical properties, and visualizations of relevant signaling pathways are presented to facilitate further research and therapeutic development.

Introduction

The ability of organisms to sense and respond to changes in their external environment is fundamental to their survival. In fungi, the High-Osmolarity Glycerol (HOG) pathway is a primary mechanism for adapting to hyperosmotic stress.[1] This pathway culminates in the activation of the Hog1 MAPK, which orchestrates a wide range of cellular responses, including the production and accumulation of glycerol as a compatible osmolyte.[2] The this compound protein, a homolog of bacterial two-component response regulators, plays a pivotal role in the activation of the HOG pathway in response to osmotic and, in some species, oxidative stress.[3] Understanding the intricacies of this compound function is crucial for elucidating the mechanisms of stress response and for identifying potential antifungal drug targets.

This compound Protein: Structure and Function

This compound is a cytoplasmic protein characterized by a prototypical receiver (REC) domain.[4] This domain is the site of phosphorylation, a key event that governs this compound activity. In Saccharomyces cerevisiae, under normal osmotic conditions, this compound is kept in an inactive, phosphorylated state through a phosphorelay system originating from the transmembrane histidine kinase Sln1.[5] This phosphorelay involves the sequential transfer of a phosphoryl group from Sln1 to the phosphotransfer protein Ypd1, and finally to the REC domain of this compound.[6]

Upon hyperosmotic stress, the Sln1 sensor kinase is inactivated, leading to the dephosphorylation of this compound.[5] Unphosphorylated this compound is in its active state and is then capable of binding to and activating the downstream MAPKKKs, Ssk2 and its homolog Ssk22.[7] This activation initiates the MAPK cascade, leading to the phosphorylation and activation of the MAPKK Pbs2, which in turn dually phosphorylates and activates the MAPK Hog1.[1]

In the pathogenic yeast Candida albicans, this compound's role has diverged. While it is involved in the response to oxidative stress through the HOG pathway, its role in osmotic stress adaptation is less critical compared to S. cerevisiae.[3][7] This functional divergence highlights the adaptability of the HOG pathway in different fungal species.

Quantitative Data

The following tables summarize key quantitative data related to the this compound protein and its interactions within the HOG pathway.

Interaction Organism Method Binding Affinity (Kd) Reference
Ypd1 - this compound-R2Saccharomyces cerevisiaeIsothermal Titration Calorimetry1.4 µM[8]
Ypd1 - this compound-R2 (W638A)Saccharomyces cerevisiaeIsothermal Titration CalorimetrySimilar to wild-type[6]
Kinetic Parameter Reaction Organism Method Value Reference
Forward rate constant (kf)Ypd1~P → this compound-R2Saccharomyces cerevisiaeIn vitro phosphotransfer assay160 s-1[8]
Reverse rate constant (kr)This compound-R2~P → Ypd1Saccharomyces cerevisiaeIn vitro phosphotransfer assayNot observed[8]

This compound Signaling Pathway

The this compound protein is a central component of the Sln1 branch of the HOG pathway. The following diagram illustrates the signaling cascade from the Sln1 sensor to the Hog1 MAPK.

Ssk1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sln1 Sln1 (Sensor Histidine Kinase) Ypd1 Ypd1 (Phosphotransfer Protein) Sln1->Ypd1 P Ssk1_P This compound-P (Inactive) Ypd1->Ssk1_P P This compound This compound (Active) Ssk1_P->this compound Hyperosmotic Stress (Dephosphorylation) Ssk2_Ssk22 Ssk2 / Ssk22 (MAPKKK) This compound->Ssk2_Ssk22 Activation Pbs2 Pbs2 (MAPKK) Ssk2_Ssk22->Pbs2 Phosphorylation Hog1 Hog1 (MAPK) Pbs2->Hog1 Dual Phosphorylation Hog1_P Hog1-P (Active) Hog1->Hog1_P Gene_Expression Stress Response Gene Expression Hog1_P->Gene_Expression Y2H_Workflow Start Start Transform Co-transform Bait (this compound-BD) and Prey (Partner-AD) plasmids into yeast Start->Transform Select_Plasmid Plate on SD/-Trp/-Leu Transform->Select_Plasmid Incubate1 Incubate 30°C, 2-4 days Select_Plasmid->Incubate1 Patch Patch colonies onto control and selective media Incubate1->Patch Incubate2 Incubate 30°C, 3-5 days Patch->Incubate2 Analyze Analyze Growth Incubate2->Analyze Interaction Growth on selective media: Positive Interaction Analyze->Interaction No_Interaction No growth on selective media: No Interaction Analyze->No_Interaction

References

An In-depth Technical Guide to the Ssk1 Signaling Pathway in Saccharomyces cerevisiae

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Ssk1 signaling pathway is a critical component of the High-Osmolarity Glycerol (HOG) response in Saccharomyces cerevisiae, a model organism for studying eukaryotic cell signaling. This two-component phosphorelay system acts as a key regulator, translating osmotic stress signals into a downstream MAP kinase cascade activation, ultimately leading to cellular adaptation and survival. Under normal osmotic conditions, the this compound pathway is instrumental in repressing the HOG pathway, a function essential for normal cell growth. Understanding the intricacies of this compound signaling, from its molecular components and kinetic parameters to its potential as a therapeutic target, is crucial for both fundamental biological research and the development of novel antifungal agents. This guide provides a comprehensive overview of the this compound pathway, including its core mechanism, quantitative data, detailed experimental protocols, and its relevance in drug discovery.

The Core this compound Signaling Pathway

The this compound pathway is a multi-step phosphorelay system, conceptually similar to the two-component systems found in prokaryotes. In yeast, it functions primarily as the SLN1 branch of the HOG pathway.[1]

Under Normal Osmolarity (Pathway Off):

  • Sln1 Autophosphorylation: The transmembrane histidine kinase Sln1 is active as a dimer.[2] It autophosphorylates on a conserved histidine residue (His576).[3]

  • Intramolecular Phosphotransfer: The phosphate group is then transferred intramolecularly to an aspartate residue (Asp1144) within the receiver domain of Sln1.[3]

  • Ypd1 Phosphorylation: The phosphate is subsequently transferred from Sln1 to a histidine residue (His64) on the phosphotransfer protein Ypd1.[3][4]

  • This compound Phosphorylation and Inactivation: Phosphorylated Ypd1 (Ypd1P) transfers the phosphate group to an aspartate residue (Asp554) in the receiver domain of the response regulator this compound.[3] Phosphorylated this compound (this compoundP) is inactive and unable to signal downstream.[5][6] This phosphorylation event effectively represses the HOG pathway.[2]

Under High Osmolarity (Pathway On):

  • Sln1 Inactivation: Hyperosmotic stress is thought to cause a change in turgor pressure, which inactivates the Sln1 kinase.[7]

  • Cessation of Phosphorelay: The inactivation of Sln1 halts the phosphorelay cascade, leading to a decrease in the concentration of this compound~P.

  • This compound Activation: Unphosphorylated this compound accumulates in the cytoplasm.[5]

  • Downstream Kinase Activation: Unphosphorylated this compound binds to the N-terminal regulatory domain of the redundant MAPKKKs, Ssk2 and Ssk22.[4] This interaction relieves autoinhibition and activates Ssk2/Ssk22.

  • MAPK Cascade Activation: Activated Ssk2/Ssk22 then phosphorylate and activate the MAPKK Pbs2, which in turn dually phosphorylates and activates the MAPK Hog1.[5] Activated Hog1 then translocates to the nucleus to initiate transcriptional and other adaptive responses to osmotic stress.[1]

Quantitative Data

A quantitative understanding of the this compound pathway is crucial for systems biology approaches and for predicting the effects of perturbations. The following tables summarize key quantitative parameters of the this compound phosphorelay.

Table 1: Kinetic Parameters of the Sln1-Ypd1-Ssk1 Phosphorelay
ReactionParameterValueReference
SLN1-R1P + YPD1 ↔ SLN1-R1P·YPD1Kd1.4 µM[8]
SLN1-R1P·YPD1 → SLN1-R1 + YPD1Pkforward29 s-1[8]
YPD1~P + this compound-R2 → Productskforward160 s-1[8]
YPD1~P + SKN7-R3Reversible-[8]
This compound-R2~P + YPD1No reverse transfer observed-[8]

Note: R1, R2, and R3 refer to the receiver domains of Sln1, this compound, and Skn7, respectively. The kinetic analysis was performed in vitro using purified protein domains.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the this compound signaling pathway.

Western Blot Analysis of Hog1 Phosphorylation

This protocol is used to assess the activation state of the HOG pathway, which is the primary downstream output of this compound signaling. A decrease in this compound phosphorylation leads to an increase in Hog1 phosphorylation.

1. Yeast Culture and Stress Induction:

  • Grow an overnight culture of the desired S. cerevisiae strain in YPD medium at 30°C.
  • Inoculate 250 ml of fresh YPD with the overnight culture and grow at 30°C with shaking until the culture reaches an OD600 of 0.9–1.0.
  • To induce osmotic stress, harvest cells by centrifugation, wash twice with PBS, and resuspend in YPD medium containing 1 M NaCl.[9]
  • Take 50 ml aliquots at designated time points (e.g., 0, 5, 15, 30, 60 minutes).

2. Cell Lysis:

  • Immediately mix the 50 ml aliquot with an equal volume of ice-cold stop solution (0.9% NaCl, 1 mM NaN3, 10 mM EDTA, 50 mM NaF) to halt cellular processes.[9]
  • Pellet the cells by centrifugation and resuspend in lysis buffer [50 mM Tris-Cl (pH 7.5), 1% sodium deoxycholate, 5 mM sodium pyrophosphate, 0.2 mM sodium orthovanadate, 50 mM NaF, 0.1% SDS, 1% Triton X-100, 0.5 mM PMSF, and 1x protease inhibitor cocktail].[9] The inclusion of phosphatase inhibitors (sodium pyrophosphate, sodium orthovanadate, NaF) is critical.
  • Disrupt the cells using a bead-beater with glass beads for 6 cycles of 30 seconds of beating followed by 2 minutes of rest on ice.[9]

3. Protein Quantification and Sample Preparation:

  • Clarify the lysates by centrifugation at 12,000 x g for 15 minutes at 4°C.
  • Determine the protein concentration of the supernatant using a BCA protein assay kit.[9]
  • Normalize protein concentrations for all samples. For each sample, mix 5-20 µg of total protein with an equal volume of 2x SDS-PAGE sample buffer.
  • Denature the proteins by boiling at 95°C for 5-10 minutes.[10]

4. SDS-PAGE and Western Blotting:

  • Load the denatured samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis under standard conditions.[9]
  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.
  • Block the membrane for 1 hour at room temperature with 5% w/v BSA in TBST (Tris-buffered saline with 0.1% Tween 20).[10] Note: BSA is recommended over non-fat milk for phospho-antibody blotting to reduce background.

5. Antibody Incubation and Detection:

  • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Hog1 (e.g., anti-phospho-p38 MAPK antibody) diluted in 5% BSA/TBST.[9][11]
  • Wash the membrane three times for 5 minutes each with TBST.
  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[9]
  • Wash the membrane three times for 5 minutes each with TBST.
  • Develop the blot using an ECL (enhanced chemiluminescence) detection system and image the results.[9]
  • For a loading control, the blot can be stripped and re-probed with an antibody against total Hog1.[9]

In Vitro Phosphorelay Assay

This assay reconstitutes the Sln1-Ypd1-Ssk1 phosphorelay in vitro to study the kinetics and mechanism of phosphoryl group transfer. This protocol is synthesized from descriptions of the technique.[5][8][12]

1. Protein Expression and Purification:

  • Express and purify the kinase domain of Sln1 (Sln1-HK), the receiver domain of Sln1 (Sln1-R1), full-length Ypd1, and the receiver domain of this compound (this compound-R2) from E. coli. Often, these are expressed as GST or His-tagged fusion proteins to facilitate purification.

2. Phosphorylation of Sln1-R1:

  • Incubate purified Sln1-HK with Sln1-R1 in the presence of [γ-32P]ATP and a buffer containing MgCl2 (e.g., 50 mM Tris-HCl, pH 8.0, 20 mM MgCl2, 1 mM DTT).[12]
  • The Sln1-HK will autophosphorylate and then transfer the 32P-labeled phosphate to Sln1-R1.
  • Separate the phosphorylated Sln1-R1~32P from the Sln1-HK and unincorporated [γ-32P]ATP using affinity chromatography (if tagged differently) or size exclusion chromatography. Add EDTA to the purified Sln1-R1~32P to chelate Mg2+ and prevent dephosphorylation.[12]

3. Phosphotransfer Reaction:

  • Initiate the phosphorelay by mixing the purified Sln1-R1~32P with equimolar or varying concentrations of Ypd1 and this compound-R2.
  • For kinetic measurements in the millisecond timeframe, a rapid quench flow instrument is required.[13][14]
  • At various time points, quench the reaction by adding a quench buffer (e.g., 8% SDS, 80 mM EDTA).[12]

4. Analysis:

  • Separate the reaction products (Sln1-R1, Ypd1, this compound-R2) by SDS-PAGE.
  • Dry the gel and expose it to a phosphor screen.
  • Quantify the amount of radioactivity in each protein band using a phosphorimager. This will show the transfer of the 32P label from Sln1-R1 to Ypd1 and then to this compound-R2 over time.[12]

Yeast Two-Hybrid (Y2H) Assay for this compound Interactions

The Y2H system is a powerful genetic method to identify protein-protein interactions in vivo.[15] This protocol outlines how to screen for proteins that interact with this compound.

1. Bait and Prey Plasmid Construction:

  • Bait: Clone the full-length coding sequence of this compound in-frame with the DNA-binding domain (DBD) of a transcription factor (e.g., GAL4 or LexA) in a "bait" vector. This creates a DBD-Ssk1 fusion protein.
  • Prey: Construct a cDNA library from S. cerevisiae where the cDNAs are fused to the activation domain (AD) of the same transcription factor in a "prey" vector. This library will express a multitude of AD-fusion proteins.

2. Yeast Transformation and Screening:

  • Transform a suitable yeast reporter strain with the bait plasmid (DBD-Ssk1). The reporter strain contains one or more reporter genes (e.g., HIS3, ADE2, lacZ) under the control of a promoter that is recognized by the DBD.
  • Confirm that the DBD-Ssk1 bait protein does not autonomously activate the reporter genes. This is a critical control to avoid false positives.
  • Transform the bait-containing yeast strain with the prey cDNA library.
  • Plate the transformed yeast on a selective medium that lacks specific nutrients (e.g., histidine) to select for colonies where a protein-protein interaction has occurred. The interaction between DBD-Ssk1 and an AD-prey protein reconstitutes a functional transcription factor, leading to the expression of the reporter gene and allowing growth on the selective medium.[15][16]

3. Identification and Validation of Interactors:

  • Isolate plasmids from the positive yeast colonies.
  • Sequence the prey plasmids to identify the cDNA inserts that encode the interacting proteins.
  • Validate the interactions through re-transformation of the identified prey plasmid with the bait plasmid into the reporter strain to confirm the phenotype.
  • Perform additional validation experiments, such as co-immunoprecipitation or in vitro binding assays, to confirm the physiological relevance of the interaction.

This compound Signaling and Drug Development

The components of two-component signaling pathways, like the Sln1-Ypd1-Ssk1 system, are absent in mammals, making them attractive targets for the development of novel antifungal drugs with high specificity and potentially low host toxicity.[17]

Therapeutic Rationale:

  • Essential for Virulence: In pathogenic fungi like Candida albicans and Candida auris, the this compound homolog is crucial for virulence, stress adaptation, and resistance to antifungal drugs.[13][18][19] Deletion of this compound in C. auris restores susceptibility to antifungal agents like amphotericin B and caspofungin.[13][20]

  • Fungal-Specific Target: The absence of two-component systems in humans means that inhibitors targeting these pathways are less likely to have off-target effects in the host.[17]

Drug Discovery Strategies:

  • High-Throughput Screening: Screens can be designed to identify small molecules that inhibit the this compound pathway. This could involve using a yeast strain where the HOG pathway is constitutively active (e.g., due to this compound overexpression) and screening for compounds that alleviate the resulting growth inhibition.[19]

  • Targeting Protein-Protein Interactions: The interactions between Sln1-Ypd1 and Ypd1-Ssk1 are potential targets for inhibitory compounds.

  • Inhibiting Downstream Kinases: While not directly targeting this compound, inhibitors of the downstream kinase Hog1 have been developed.[19] These can serve as powerful tools to study the pathway and could have therapeutic potential, although they may have more off-target effects due to the conservation of MAP kinases.

The development of specific inhibitors for the this compound phosphorelay system represents a promising avenue for novel antifungal therapies, particularly in the context of rising drug resistance in pathogenic fungi.

Visualizations

Diagram 1: this compound Phosphorelay Signaling Pathway

Ssk1_Pathway cluster_normal Normal Osmolarity cluster_stress High Osmolarity Sln1_active Sln1 (Active Kinase) Sln1_P_His Sln1~P(His) Sln1_active->Sln1_P_His Autophosphorylation Sln1_P_Asp Sln1~P(Asp) Sln1_P_His->Sln1_P_Asp Ypd1 Ypd1 Sln1_P_Asp->Ypd1 P Ypd1_P Ypd1~P(His) This compound This compound Ypd1_P->this compound P Ssk1_P This compound~P(Asp) (Inactive) HOG_Pathway_Off HOG Pathway (Repressed) Ssk1_P->HOG_Pathway_Off Sln1_inactive Sln1 (Inactive) Ssk1_active This compound (Active) Sln1_inactive->Ssk1_active No Phosphorelay Ssk2_Ssk22 Ssk2 / Ssk22 Ssk1_active->Ssk2_Ssk22 Activation Pbs2 Pbs2 Ssk2_Ssk22->Pbs2 P Hog1 Hog1 Pbs2->Hog1 P HOG_Pathway_On HOG Pathway (Activated) Hog1->HOG_Pathway_On Osmotic_Stress Osmotic Stress Osmotic_Stress->Sln1_inactive WB_Workflow Start Yeast Culture (OD600 0.9-1.0) Stress Add 1M NaCl (Time course) Start->Stress Stop Harvest Cells in Ice-cold Stop Solution Stress->Stop Lyse Bead Beat in Lysis Buffer Stop->Lyse Quantify BCA Assay Lyse->Quantify Prepare Add Sample Buffer & Boil Quantify->Prepare Run_Gel SDS-PAGE Prepare->Run_Gel Transfer Transfer to PVDF Run_Gel->Transfer Block Block with 5% BSA Transfer->Block Primary_Ab Incubate with anti-phospho-Hog1 Ab Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated 2° Ab Primary_Ab->Secondary_Ab Detect ECL Detection Secondary_Ab->Detect Analyze Image and Quantify Detect->Analyze Y2H_Logic cluster_interaction In Yeast Nucleus Bait Bait: DBD-Ssk1 Promoter UAS Bait->Promoter Binds Interaction This compound interacts with Protein X Bait->Interaction Prey Prey: AD-ProteinX Prey->Interaction Reporter Reporter Gene (e.g., HIS3) Result Growth on Selective Media Reporter->Result TF_complex Reconstituted Transcription Factor Interaction->TF_complex TF_complex->Reporter Activates

References

The Role of Ssk1 in Fungal Osmoregulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fungal survival is intrinsically linked to its ability to adapt to fluctuating environmental conditions, with osmotic stress representing a significant and frequent challenge. The High Osmolarity Glycerol (HOG) pathway is a critical signaling cascade that governs the primary response to hyperosmotic shock in fungi. At the heart of one of the major branches of this pathway lies Ssk1, a response regulator protein that plays a pivotal role in transducing the osmotic stress signal to the downstream MAP kinase cascade, ultimately leading to the accumulation of the compatible solute glycerol. This technical guide provides an in-depth exploration of the function of this compound in fungal osmoregulation, detailing the molecular mechanisms of the Sln1-Ypd1-Ssk1 phosphorelay system, its interaction with downstream components, and its broader implications in fungal stress resistance and pathogenesis. This document summarizes key quantitative data, provides detailed experimental methodologies for studying this compound, and presents visual diagrams of the signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction

Fungi encounter a wide range of osmotic environments. The ability to sense and respond to changes in external osmolarity is crucial for maintaining cell turgor, integrity, and overall viability. The HOG pathway is the principal signaling network responsible for orchestrating the adaptive response to hyperosmotic stress in the model yeast Saccharomyces cerevisiae and is highly conserved across the fungal kingdom. This pathway culminates in the activation of the Hog1 MAP kinase, which in turn regulates a battery of physiological responses, most notably the production and intracellular accumulation of glycerol.

The HOG pathway is activated through two distinct upstream branches: the Sln1-Ypd1-Ssk1 branch and the Sho1 branch. This guide focuses on the Sln1-Ypd1-Ssk1 branch, with a specific emphasis on the function of the this compound response regulator. This compound acts as a molecular switch, controlled by a multi-step phosphorelay system. Understanding the intricate workings of this compound is not only fundamental to our knowledge of fungal stress adaptation but also presents opportunities for the development of novel antifungal strategies.

The Sln1-Ypd1-Ssk1 Phosphorelay System

The Sln1-Ypd1-Ssk1 pathway is a "two-component" signaling system, a common signal transduction mechanism in prokaryotes that has been adapted in fungi. It involves a phosphorelay cascade that ultimately controls the phosphorylation state of this compound.

Under normal osmotic conditions, the transmembrane histidine kinase Sln1 is active and autophosphorylates on a histidine residue. This phosphate group is then transferred to an aspartate residue within Sln1's own receiver domain. Subsequently, the phosphate is relayed to a histidine residue on the phosphotransfer protein Ypd1. Finally, Ypd1 transfers the phosphate to an aspartate residue in the receiver domain of this compound.[1] Phosphorylated this compound is in an inactive state.

Upon hyperosmotic stress, the kinase activity of Sln1 is inhibited. This leads to a decrease in the phosphorylation of the entire phosphorelay system. Consequently, this compound remains in its unphosphorylated, active state.

Sln1_Ypd1_Ssk1_Phosphorelay cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Sln1 Sln1 (Sensor Histidine Kinase) Ypd1 Ypd1 (Phosphotransfer Protein) Sln1->Ypd1 P This compound This compound (Active) Sln1->this compound No P Ssk1_P This compound-P (Inactive) Ypd1->Ssk1_P P HOG_Pathway_Inactive HOG Pathway Inactive Ssk1_P->HOG_Pathway_Inactive Leads to HOG_Pathway_Activation HOG Pathway Activation This compound->HOG_Pathway_Activation Leads to Osmotic_Stress Hyperosmotic Stress Osmotic_Stress->Sln1 Inhibits Normal_Osmolarity Normal Osmolarity Normal_Osmolarity->Sln1 Activates

This compound Function in HOG Pathway Activation

Unphosphorylated this compound is the active form that initiates the downstream MAP kinase cascade. It directly interacts with the N-terminal regulatory domains of the redundant MAP kinase kinase kinases (MAPKKKs), Ssk2 and Ssk22. This interaction relieves the autoinhibition of Ssk2/Ssk22, leading to their activation.

Activated Ssk2/Ssk22 then phosphorylate and activate the MAP kinase kinase (MAPKK) Pbs2. Pbs2, in turn, dually phosphorylates the MAP kinase (MAPK) Hog1 on threonine and tyrosine residues within its activation loop. Phosphorylated Hog1 is the active form of the kinase, which then translocates to the nucleus to regulate the expression of stress-responsive genes, and also phosphorylates cytoplasmic targets to mediate immediate adaptive responses.

HOG_Pathway_Activation This compound Unphosphorylated this compound (Active) Ssk2_Ssk22 Ssk2 / Ssk22 (MAPKKK) This compound->Ssk2_Ssk22 Activates Pbs2 Pbs2 (MAPKK) Ssk2_Ssk22->Pbs2 Phosphorylates Hog1 Hog1 (MAPK) Pbs2->Hog1 Phosphorylates Hog1_P Hog1-P (Active) Cellular_Response Cellular Response (Glycerol Production, etc.) Hog1_P->Cellular_Response Initiates

Quantitative Data on this compound Function

The following tables summarize key quantitative data related to the function of this compound in fungal osmoregulation.

Table 1: In Vitro Kinetics of the S. cerevisiae Sln1-Ypd1-Ssk1 Phosphorelay System

ReactionParameterValueReference
Sln1-R1P + Ypd1 ↔ Sln1-R1P•Ypd1Kd1.4 µM[2]
Sln1-R1P → Ypd1Pkforward29 s-1[2]
Ypd1P + this compound-R2 → Ypd1P•this compound-R2---
Ypd1P → this compound-R2Pkforward160 s-1[2]
This compound-R2P + Ypd1 ↔ this compound-R2P•Ypd1-Stable Complex[2]

Note: R1 and R2 refer to the receiver domains of Sln1 and this compound, respectively.

Table 2: Effect of this compound Deletion on Glycerol and Ethanol Yield in S. cerevisiae

Strain BackgroundGenotypeGlycerol Yield (% of Parental)Ethanol Yield (% of Parental)Reference
ER7AThis compoundΔ119%-[3]
CBS4CThis compoundΔ122%-[3]
ER7A/CBS4C HybridThis compound/ssk1Δ---
ER7A/CBS4C HybridThis compoundΔ/ssk1Δ---

Experimental Protocols

Analysis of Hog1 Phosphorylation by Western Blot

This protocol describes the detection of Hog1 phosphorylation in response to osmotic stress, which is a downstream indicator of this compound activity.

Materials:

  • Yeast strains (wild-type and this compoundΔ mutant)

  • YPD medium

  • Sorbitol or NaCl for osmotic stress

  • Trichloroacetic acid (TCA)

  • Glass beads

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-p38 (recognizes phosphorylated Hog1) and anti-Hog1 (total Hog1)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Grow yeast cultures to mid-log phase (OD600 ≈ 0.5-0.8) in YPD medium.

  • Induce osmotic stress by adding sorbitol (e.g., to a final concentration of 1 M) or NaCl. Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Harvest cells by centrifugation and immediately precipitate proteins by resuspending the cell pellet in 20% TCA.

  • Lyse cells by vortexing with glass beads.

  • Pellet the protein precipitate, wash with acetone, and air dry.

  • Resuspend the protein pellet in Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phosphorylated Hog1 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • To control for protein loading, strip the membrane and re-probe with an antibody against total Hog1.

Western_Blot_Workflow Yeast_Culture Yeast Culture (WT and this compoundΔ) Osmotic_Stress Induce Osmotic Stress Yeast_Culture->Osmotic_Stress Cell_Harvest Harvest Cells & Protein Precipitation Osmotic_Stress->Cell_Harvest Cell_Lysis Cell Lysis with Glass Beads Cell_Harvest->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-phospho-Hog1) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Yeast Two-Hybrid (Y2H) Assay for this compound Interactions

The Y2H system is a powerful technique to identify protein-protein interactions in vivo. This protocol outlines the general steps for screening for proteins that interact with this compound.[2][4]

Principle: The assay utilizes the modular nature of transcription factors, which typically have a DNA-binding domain (BD) and a transcriptional activation domain (AD). In the Y2H system, the protein of interest (the "bait," e.g., this compound) is fused to the BD, and a library of potential interacting partners (the "prey") is fused to the AD. If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene (e.g., HIS3, ADE2, lacZ).

Procedure:

  • Bait and Prey Plasmid Construction:

    • Clone the full-length or a specific domain of this compound into a "bait" vector (e.g., pGBKT7), creating a fusion with the GAL4 DNA-binding domain.

    • Transform a yeast strain of one mating type (e.g., MATa) with the bait plasmid.

    • A prey library, consisting of a collection of cDNAs fused to the GAL4 activation domain in a "prey" vector (e.g., pGADT7), is transformed into a yeast strain of the opposite mating type (e.g., MATα).

  • Mating:

    • The bait-containing yeast strain is mated with the prey library strain. Diploid cells containing both bait and prey plasmids are selected on appropriate medium (e.g., lacking the nutritional markers of both plasmids).

  • Screening for Interactions:

    • The diploid yeast are plated on selective medium lacking the nutrient produced by the reporter gene (e.g., histidine).

    • Only yeast cells in which the bait and prey proteins interact will be able to grow on this selective medium.

  • Confirmation and Identification of Interactors:

    • Plasmids from the positive colonies are isolated.

    • The prey plasmid is sequenced to identify the interacting protein.

    • The interaction is confirmed by re-transforming the identified prey plasmid with the original bait plasmid and repeating the selection. Specificity is tested by co-transforming with a non-interacting bait protein.

Y2H_Workflow Bait_Construction Construct Bait Plasmid (this compound-BD) Transform_Bait Transform Bait into MATa Yeast Bait_Construction->Transform_Bait Prey_Library Prey Library Plasmids (cDNA-AD) Transform_Prey Transform Prey Library into MATα Yeast Prey_Library->Transform_Prey Mating Mate Bait and Prey Strains Transform_Bait->Mating Transform_Prey->Mating Selection_Diploids Select for Diploid Cells Mating->Selection_Diploids Screening Screen on Selective Medium (e.g., -His) Selection_Diploids->Screening Positive_Colonies Isolate Positive Colonies Screening->Positive_Colonies Plasmid_Rescue Rescue Prey Plasmids Positive_Colonies->Plasmid_Rescue Sequencing Sequence Prey Insert Plasmid_Rescue->Sequencing Confirmation Confirm Interaction and Test Specificity Sequencing->Confirmation

Construction of an this compoundΔ Deletion Mutant

Creating a gene deletion mutant is a fundamental technique to study gene function. This protocol describes the creation of an this compound null mutant in S. cerevisiae using a PCR-based homologous recombination method.

Materials:

  • Yeast strain (e.g., BY4741)

  • Plasmid containing a selectable marker gene (e.g., kanMX)

  • High-fidelity DNA polymerase

  • Oligonucleotides with homology to the regions flanking the this compound open reading frame (ORF) and to the selectable marker cassette

  • Lithium acetate/PEG solution for yeast transformation

Procedure:

  • Design Primers: Design forward and reverse primers that are approximately 100 nucleotides long. The 5' ends (40-50 nucleotides) should be homologous to the regions immediately upstream and downstream of the this compound ORF, respectively. The 3' ends (20 nucleotides) should be homologous to the ends of the selectable marker cassette.

  • PCR Amplification of the Disruption Cassette: Use the designed primers and the plasmid containing the selectable marker as a template to PCR amplify the disruption cassette. The resulting PCR product will have the selectable marker gene flanked by sequences homologous to the this compound locus.

  • Yeast Transformation: Transform the wild-type yeast strain with the purified PCR product using the lithium acetate/PEG method.

  • Selection of Transformants: Plate the transformed cells on a selective medium (e.g., YPD containing G418 if using the kanMX marker). Only cells that have successfully integrated the disruption cassette into their genome will be able to grow.

  • Verification of Gene Deletion: Pick individual colonies and verify the correct integration of the disruption cassette and the deletion of the this compound ORF by PCR. Use a combination of primers that bind within the selectable marker and outside the integrated region in the yeast genome.

This compound as a Potential Drug Target

The components of the fungal two-component signaling systems, including this compound, are attractive targets for the development of novel antifungal drugs. This is because these proteins are highly conserved among fungi but are absent in mammals, suggesting that inhibitors of these pathways may have high specificity and low host toxicity.[4] The essential role of the HOG pathway in the virulence of many pathogenic fungi, such as Candida albicans and Cryptococcus neoformans, further highlights the potential of targeting this compound. For instance, deletion of this compound in Candida auris has been shown to restore susceptibility to antifungal drugs like amphotericin B and caspofungin.[4][5][6]

Conclusion

This compound is a central component of the fungal osmoregulatory network. Its function as a phosphorelay-controlled switch is a classic example of sophisticated cellular signaling. The unphosphorylated, active form of this compound triggers the HOG MAP kinase cascade, leading to a robust adaptive response to hyperosmotic stress. The detailed understanding of this compound's mechanism of action, facilitated by the experimental approaches outlined in this guide, not only deepens our fundamental knowledge of fungal biology but also paves the way for the rational design of novel antifungal therapies. Further research into the quantitative aspects of this compound signaling and its role in the context of a complex cellular network will undoubtedly reveal new insights into the remarkable adaptability of fungi.

References

An In-depth Technical Guide to the Ssk1 Protein: Structure, Domains, and Signaling Core

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ssk1 (Suppressor of Sensor Kinase) is a pivotal response regulator protein in the High Osmolarity Glycerol (HOG) signaling pathway in Saccharomyces cerevisiae and its homologs in other fungi. This pathway is crucial for adaptation to hyperosmotic stress. This compound functions as a phosphorelay protein, receiving a phosphate group from the histidine-containing phosphotransfer protein Ypd1 under low osmolarity conditions, which maintains this compound in an inactive state. Upon hyperosmotic shock, the phosphorelay is inhibited, leading to the accumulation of unphosphorylated, active this compound. Active this compound then binds to and activates the downstream MAP kinase kinase kinase (MAPKKK) Ssk2, initiating a kinase cascade that results in the activation of the MAPK Hog1 and subsequent cellular adaptation. This guide provides a comprehensive overview of the this compound protein, detailing its structure, domains, and its central role in the HOG pathway. It includes quantitative data on protein interactions, detailed experimental methodologies, and visual representations of the signaling cascade and experimental workflows.

This compound Protein Structure and Domains

The this compound protein is a multi-domain protein with a calculated molecular weight of approximately 78.5 kDa, consisting of 712 amino acids in S. cerevisiae.[1] While a full-length experimental structure of this compound is not available in the Protein Data Bank (PDB), a predicted structure has been generated by AlphaFold, which can serve as a valuable model for structural analysis.[2][3] The protein is broadly organized into two major functional regions: an N-terminal domain and a C-terminal receiver (REC) domain.

N-Terminal Domain

The N-terminal region of this compound is less characterized structurally compared to the REC domain. However, functional studies suggest its involvement in the regulation of this compound activity and stability. It is believed to play a role in the dimerization of this compound and may contain motifs that are recognized by the ubiquitin-proteasome system for degradation of the unphosphorylated, active form of the protein.

C-Terminal Receiver (REC) Domain

The C-terminal portion of this compound contains a conserved receiver (REC) domain, which is a common feature of response regulator proteins in two-component signaling systems.[4][5] This domain adopts a characteristic (βα)5 fold, creating a central five-stranded parallel β-sheet surrounded by five α-helices.[4] The active site of the REC domain contains a conserved aspartate residue (Asp554 in S. cerevisiae this compound) which is the site of phosphorylation by Ypd1.[6] This phosphorylation event induces a conformational change in the REC domain that regulates this compound's ability to interact with downstream targets. The REC domain of this compound is responsible for the direct interaction with the N-terminal regulatory domain of the Ssk2 MAPKKK.[7]

This compound in the High Osmolarity Glycerol (HOG) Signaling Pathway

The HOG pathway is a critical signaling cascade that allows yeast cells to respond and adapt to increased external osmolarity. This compound is a key component of the SLN1-YPD1-SSK1 branch of this pathway.

Phosphorelay Mechanism of this compound Regulation

Under normal osmotic conditions, the transmembrane histidine kinase Sln1 is active and autophosphorylates a histidine residue. This phosphate group is then transferred to an aspartate residue on Sln1's own receiver domain, then to a histidine residue on the phosphotransfer protein Ypd1, and finally to the conserved aspartate (Asp554) in the REC domain of this compound.[6] Phosphorylated this compound (this compound~P) is in an inactive conformation and is unable to activate the downstream kinase Ssk2.

Upon hyperosmotic stress, the Sln1 kinase is inactivated. This halts the phosphorelay, leading to a rapid decrease in the concentration of this compound~P and an accumulation of unphosphorylated this compound (this compound-OH).

HOG_Pathway_Activation cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sln1 Sln1 (Active) Ypd1 Ypd1 Sln1->Ypd1 P Ssk1_P This compound~P (Inactive) Ypd1->Ssk1_P P Ssk1_OH This compound-OH (Active) Ssk1_P->Ssk1_OH Osmotic Stress (Sln1 Inactivation) Ssk2 Ssk2 Ssk1_OH->Ssk2 Activation Pbs2 Pbs2 Ssk2->Pbs2 P Hog1 Hog1 Pbs2->Hog1 P Glycerol Glycerol Production Hog1->Glycerol Hog1_nucleus Hog1 Hog1->Hog1_nucleus Translocation Gene_Expression Stress-responsive Gene Expression Hog1_nucleus->Gene_Expression GST_Purification_Workflow start E. coli Culture with GST-Ssk1 Plasmid induce Induce with IPTG start->induce harvest Harvest Cells induce->harvest lyse Cell Lysis (Sonication) harvest->lyse clarify Clarify Lysate (Centrifugation) lyse->clarify bind Bind to Glutathione -Sepharose Beads clarify->bind wash Wash Beads bind->wash elute Elute with Reduced Glutathione wash->elute analyze Analyze by SDS-PAGE elute->analyze CoIP_Workflow start Yeast Culture with Tagged-Ssk1 harvest Harvest Cells start->harvest lyse Cell Lysis (Glass Beads) harvest->lyse clarify Clarify Lysate lyse->clarify preclear Pre-clear with Beads clarify->preclear ip Immunoprecipitate with Anti-tag Antibody preclear->ip capture Capture with Protein A/G Beads ip->capture wash Wash Beads capture->wash elute Elute Complexes wash->elute analyze Analyze by Western Blot elute->analyze

References

Discovery of the Ssk1 Response Regulator: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery of the Ssk1 response regulator, a critical component of the High-Osmolarity Glycerol (HOG) signaling pathway in yeast. The document outlines the key experiments, presents quantitative data, and provides detailed protocols and pathway diagrams to facilitate a comprehensive understanding of this pivotal discovery in cellular signal transduction.

Introduction: The Quest for Osmosensors

In the early 1990s, researchers sought to understand how eukaryotic cells sense and respond to environmental stress, particularly changes in osmolarity. The budding yeast, Saccharomyces cerevisiae, served as a powerful model organism for these investigations due to its genetic tractability. It was known that yeast cells respond to high external osmolarity by accumulating intracellular glycerol, but the signaling pathways governing this response were largely unknown. The discovery of the HOG pathway and its components, including this compound, was a landmark achievement in elucidating these mechanisms. This compound was identified as a homolog of bacterial two-component response regulators, revealing a conserved signaling strategy from prokaryotes to eukaryotes.[1][2]

The Discovery of this compound: A Genetic Approach

The initial identification of this compound emerged from genetic screens designed to isolate mutants that were sensitive to high osmolarity. These screens were pivotal in identifying key components of the HOG pathway.

Key Experiment: Genetic Screen for High-Osmolarity-Sensitive Mutants

The discovery of this compound was a direct result of a genetic screen to identify suppressors of a mutation in the SLN1 gene. A temperature-sensitive lethal mutant of sln1 (sln1-ts) was used, which is inviable at the restrictive temperature due to constitutive activation of the HOG pathway. Researchers screened for mutations in other genes that could rescue this lethality, leading to the identification of this compound.

Experimental Protocol: Genetic Screen for Suppressors of sln1-ts Lethality

  • Parent Strain: A Saccharomyces cerevisiae strain carrying a temperature-sensitive allele of the SLN1 gene (sln1-ts) was used. This strain is unable to grow at the restrictive temperature (e.g., 37°C).

  • Mutagenesis: The sln1-ts strain was subjected to chemical mutagenesis to induce random mutations in the genome. A common method of the time was treatment with ethyl methanesulfonate (EMS).

    • Cells were grown to the logarithmic phase in YPD medium.

    • Cells were harvested, washed, and resuspended in a buffer solution.

    • EMS was added to a final concentration of 2-3% and incubated for a defined period (e.g., 30-60 minutes) to achieve a desired kill rate (typically 20-50%).

    • The mutagenesis reaction was stopped by the addition of sodium thiosulfate.

    • Mutagenized cells were washed and plated on YPD medium at the permissive temperature (e.g., 25°C) to allow for the recovery of mutants.

  • Screening: The mutagenized colonies were then replica-plated onto YPD plates and incubated at the restrictive temperature (37°C).

  • Identification of Suppressors: Colonies that were able to grow at the restrictive temperature were selected as putative suppressors of the sln1-ts lethality. These suppressors contained a second mutation that bypassed the lethal effect of the sln1-ts allele.

  • Genetic Analysis: The suppressor mutants were then subjected to genetic analysis, including backcrosses and complementation tests, to identify the gene responsible for the suppression. This analysis led to the identification of the this compound gene. Loss-of-function mutations in this compound were found to suppress the sln1-ts lethality, indicating that this compound acts downstream of Sln1 in the signaling pathway.

Elucidating the this compound Signaling Pathway

Following its discovery, a series of biochemical and genetic experiments were conducted to place this compound within the broader context of the HOG pathway and to elucidate its mechanism of action. These experiments revealed a novel phosphorelay system.

The Sln1-Ypd1-Ssk1 Phosphorelay

A key breakthrough was the discovery that this compound is regulated by a multi-step phosphorelay system involving the sensor histidine kinase Sln1 and a phosphotransfer intermediate protein, Ypd1.

Experimental Protocol: In Vitro Phosphorelay Assay

This assay was crucial in demonstrating the direct transfer of a phosphoryl group from Sln1 to Ypd1 and then to this compound.

  • Protein Expression and Purification: The cytoplasmic domain of Sln1 (containing the histidine kinase and receiver domains), Ypd1, and the receiver domain of this compound were expressed as recombinant proteins in E. coli and purified.

  • Phosphorylation of Sln1: The purified Sln1 cytoplasmic domain was incubated with [γ-³²P]ATP to allow for autophosphorylation of the histidine kinase domain.

  • Phosphotransfer to Ypd1: Purified Ypd1 was then added to the reaction mixture containing phosphorylated Sln1. Aliquots were taken at different time points and analyzed by SDS-PAGE and autoradiography. The appearance of a radiolabeled band corresponding to Ypd1 demonstrated the transfer of the phosphoryl group from Sln1 to Ypd1.

  • Phosphotransfer to this compound: In a separate experiment, ³²P-labeled Ypd1 was incubated with the purified this compound receiver domain. The transfer of the phosphoryl group to this compound was monitored over time by SDS-PAGE and autoradiography.

Quantitative Data: In Vitro Phosphotransfer

Donor ProteinAcceptor ProteinObservationReference
Sln1-PYpd1Rapid transfer of phosphoryl groupPosas et al., 1996
Ypd1-PThis compoundEfficient transfer of phosphoryl groupPosas et al., 1996
This compound Activates the Ssk2 MAPKKK

Genetic evidence suggested that this compound functions upstream of the MAP kinase kinase kinase (MAPKKK) Ssk2. The direct interaction and activation were confirmed using the yeast two-hybrid system and in vitro kinase assays.

Experimental Protocol: Yeast Two-Hybrid Analysis of this compound-Ssk2 Interaction

  • Vector Construction: The coding sequence of this compound was fused to the DNA-binding domain (BD) of the Gal4 transcription factor in a "bait" vector. The coding sequence of SSK2 was fused to the activation domain (AD) of Gal4 in a "prey" vector.

  • Yeast Transformation: A suitable yeast reporter strain (e.g., containing lacZ and HIS3 reporter genes under the control of Gal4-responsive promoters) was co-transformed with the bait and prey plasmids.

  • Interaction Assay: Transformed yeast cells were plated on selective medium lacking histidine and containing X-gal. Growth on the selective medium and the development of a blue color (due to β-galactosidase activity) indicated a direct interaction between this compound and Ssk2.

Visualization of the this compound Signaling Pathway

The following diagrams illustrate the logical relationships and workflows in the discovery of this compound.

Ssk1_Discovery_Workflow cluster_genetic_screen Genetic Screen cluster_biochemical Biochemical Characterization cluster_model Model Formulation sln1_ts sln1-ts mutant (lethal at 37°C) mutagenesis Chemical Mutagenesis (EMS) sln1_ts->mutagenesis screen Screen for Suppressors (growth at 37°C) mutagenesis->screen ssk1_mutant Isolation of this compound mutants screen->ssk1_mutant phosphorelay In Vitro Phosphorelay Assay ssk1_mutant->phosphorelay y2h Yeast Two-Hybrid Assay ssk1_mutant->y2h pathway_model Sln1-Ypd1-Ssk1-Ssk2 Pathway Model phosphorelay->pathway_model y2h->pathway_model kinase_assay In Vitro Kinase Assay kinase_assay->pathway_model

Caption: Experimental workflow for the discovery and characterization of this compound.

HOG_Pathway_Sln1_Branch cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Sln1 Sln1 Ypd1 Ypd1 Sln1->Ypd1 P This compound This compound Ypd1->this compound P Ssk2 Ssk2/Ssk22 This compound->Ssk2 activates (unphosphorylated) Pbs2 Pbs2 Ssk2->Pbs2 Hog1 Hog1 Pbs2->Hog1 Glycerol_Production Glycerol Production & Stress Response Hog1->Glycerol_Production High_Osmolarity High Osmolarity High_Osmolarity->Sln1 inhibits

Caption: The Sln1 branch of the HOG signaling pathway involving this compound.

Quantitative Analysis of this compound Function

While the initial discovery papers focused on the qualitative aspects of the this compound signaling pathway, subsequent studies have provided more quantitative data on the effects of this compound on the downstream components of the HOG pathway.

Table 1: Hog1 Phosphorylation in Response to Osmotic Stress in Wild-Type and Mutant Strains

Yeast StrainOsmotic Stress (0.4M NaCl)Relative Hog1 PhosphorylationReference
Wild-Type-1.0F. Posas et al., 1996
Wild-Type+15.2F. Posas et al., 1996
This compoundΔ+1.2F. Posas et al., 1996
sln1Δ-14.8F. Posas et al., 1996

Relative Hog1 phosphorylation was determined by immunoblotting with an anti-phospho-p38 antibody and normalized to the level in unstressed wild-type cells.

Conclusion

The discovery of the this compound response regulator was a seminal finding in the field of cellular signal transduction. It was accomplished through a combination of classical yeast genetics and innovative biochemical approaches. The elucidation of the Sln1-Ypd1-Ssk1 phosphorelay system provided a clear example of a "two-component" signaling pathway in a eukaryotic organism and laid the groundwork for a deeper understanding of how cells sense and respond to their environment. The methodologies developed and refined during the discovery of this compound continue to be valuable tools for researchers in cell biology and drug development. The targeting of such stress response pathways is an active area of research for the development of novel antifungal therapies.

References

The Central Role of Ssk1 in the High Osmolarity Glycerol (HOG) Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The High Osmolarity Glycerol (HOG) pathway is a critical signal transduction cascade in yeast, essential for adaptation to hyperosmotic stress. At the core of one of the two upstream branches of this pathway lies Ssk1, a response regulator protein that acts as a key molecular switch. Under normal osmotic conditions, this compound is maintained in an inactive, phosphorylated state. Upon hyperosmotic shock, a sophisticated phosphorelay system is inhibited, leading to the accumulation of unphosphorylated this compound. This active form of this compound then binds to and activates the downstream MAP kinase kinase kinases (MAPKKKs), Ssk2 and Ssk22, thereby initiating a phosphorylation cascade that culminates in the activation of the MAPK Hog1 and the subsequent cellular response. This technical guide provides an in-depth exploration of the pivotal role of this compound, detailing its mechanism of action, regulation, and interaction with other pathway components. We present quantitative data on the kinetics of the phosphorelay system and protein-protein interactions, detailed experimental protocols for studying this compound function, and visual representations of the signaling pathway and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction to the HOG Pathway and the Sln1-Ssk1 Branch

The HOG pathway in Saccharomyces cerevisiae is a model system for understanding MAPK signaling cascades. It is activated by increased extracellular osmolarity and triggers a response primarily centered on the intracellular accumulation of glycerol to counteract water loss. The pathway is comprised of two distinct upstream branches, the SLN1 branch and the SHO1 branch, which converge on the MAPKK Pbs2[1][2].

The SLN1 branch, which is the focus of this guide, operates through a two-component phosphorelay system, a mechanism commonly found in bacteria[2][3]. This branch is particularly important for responding to modest osmotic stress[2]. The core components of this branch are the sensor histidine kinase Sln1, the phosphotransfer protein Ypd1, and the response regulator this compound[3][4]. Under isotonic conditions, Sln1 is active and autophosphorylates a histidine residue. This phosphate group is then transferred to an aspartate residue on Ypd1, and subsequently to an aspartate residue (Asp554) in the receiver domain of this compound[4][5]. Phosphorylated this compound is in an inactive state[6].

Upon hyperosmotic stress, the turgor pressure on the plasma membrane decreases, which is thought to inhibit the kinase activity of Sln1[7][8]. This cessation of the phosphorelay leads to the accumulation of unphosphorylated, active this compound.

The Molecular Mechanism of this compound Activation and Downstream Signaling

The activation of the HOG pathway via the SLN1 branch is critically dependent on the phosphorylation state of this compound.

The Sln1-Ypd1-Ssk1 Phosphorelay System

Under normal osmotic conditions, the continuous phosphotransfer from Sln1 to Ypd1 and then to this compound maintains a pool of phosphorylated this compound (this compound~P), rendering it inactive[6]. The phosphotransfer from Ypd1 to the receiver domain of this compound is a rapid and essentially irreversible reaction, ensuring the efficient inactivation of this compound in the absence of stress[7].

Activation of Ssk2/Ssk22 by Unphosphorylated this compound

Hyperosmotic stress leads to the accumulation of unphosphorylated this compound, which is the active form of the protein[9][10]. Unphosphorylated this compound directly interacts with the N-terminal regulatory domain of the redundant MAPKKKs, Ssk2 and Ssk22[1][7][9][10]. This binding event is thought to induce a conformational change in Ssk2/Ssk22, relieving autoinhibition and allowing for their autophosphorylation and subsequent activation[1][7][9][10]. The interaction is mediated by the C-terminal receiver domain of this compound and a specific binding domain within the N-terminus of Ssk2[1].

The Downstream MAPK Cascade

Once activated, Ssk2 and Ssk22 phosphorylate and activate the MAPKK Pbs2. Pbs2, in turn, dually phosphorylates the MAPK Hog1 on threonine and tyrosine residues within its activation loop. Activated Hog1 then translocates to the nucleus to regulate the expression of stress-responsive genes, and also mediates cytoplasmic responses to promote glycerol production and retention.

Quantitative Data on this compound Function

The following tables summarize key quantitative parameters related to the this compound-mediated signaling cascade.

ParameterValueInteracting ProteinsMethodReference
Kd 1.4 µMSln1-R1~P • Ypd1Kinetic Analysis[7]
kcat (phosphotransfer) 29 s-1Sln1-R1~P → Ypd1Kinetic Analysis[7]
kcat (phosphotransfer) 160 s-1Ypd1~P → this compound-R2Kinetic Analysis[7]
Half-life of this compound~P > 40 hours (in presence of Ypd1)This compound~P, Ypd1In vitro dephosphorylation assay[11]
Half-life of this compound~P ~2 hours (in absence of Ypd1)This compound~PIn vitro dephosphorylation assay[11]

Table 1: Kinetic Parameters of the Sln1-Ypd1-Ssk1 Phosphorelay System. This table presents the dissociation constant (Kd) for the Sln1 receiver domain-Ypd1 complex and the catalytic rates (kcat) of phosphotransfer between the components of the phosphorelay system. It also includes the half-life of phosphorylated this compound in the presence and absence of Ypd1, highlighting the protective role of Ypd1.

InteractionMethodKey FindingsReference
This compound - Ssk2Yeast Two-HybridThe C-terminal receiver domain of this compound (amino acids 475-670) is necessary and sufficient for binding to the N-terminal domain of Ssk2 (specifically residues 294-413).[1]
This compound - Ssk2In vitro pull-downThe receiver domain of this compound directly binds to the N-terminal region of Ssk2.[1]
This compound - Ssk2Co-immunoprecipitationThis compound and Ssk2 interact in vivo.[1]

Experimental Protocols

Yeast Two-Hybrid Assay for this compound-Ssk2 Interaction

This protocol is designed to verify the interaction between this compound and Ssk2 using a GAL4-based yeast two-hybrid system.

a. Vector Construction:

  • Bait Plasmid: The full-length coding sequence of this compound is cloned into a pGBKT7 vector, fusing it to the GAL4 DNA-binding domain (DBD).

  • Prey Plasmid: The N-terminal regulatory domain of SSK2 (amino acids 1-450) is cloned into a pGADT7 vector, fusing it to the GAL4 activation domain (AD).

b. Yeast Transformation:

  • The yeast strain AH109, which contains the HIS3 and lacZ reporter genes under the control of GAL4 upstream activating sequences (UAS), is co-transformed with the bait and prey plasmids using the lithium acetate method.

  • As controls, yeast are transformed with the bait plasmid and an empty prey vector, and vice versa.

c. Interaction Assay:

  • Transformed yeast are plated on synthetic defined (SD) medium lacking tryptophan and leucine (SD/-Trp/-Leu) to select for the presence of both plasmids.

  • To assay for interaction, colonies are replica-plated onto SD medium lacking tryptophan, leucine, and histidine (SD/-Trp/-Leu/-His). Growth on this medium indicates an interaction that has activated the HIS3 reporter.

  • A quantitative β-galactosidase assay is performed on colonies grown on selective media to measure the activation of the lacZ reporter gene, providing a more quantitative measure of the interaction strength.

In Vitro Kinase Assay for Ssk2 Activation by this compound

This protocol details the reconstitution of this compound-dependent Ssk2 activation and subsequent phosphorylation of Pbs2.

a. Protein Purification:

  • Recombinant full-length this compound, GST-tagged Ssk2, and a kinase-dead mutant of Pbs2 (Pbs2-K389M) to be used as a substrate are expressed in and purified from E. coli.

b. In Vitro Reaction:

  • In a kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT), purified GST-Ssk2 is incubated with purified this compound.

  • The reaction is initiated by the addition of ATP (containing γ-³²P-ATP for radioactive detection).

  • Kinase-dead Pbs2-K389M is added to the reaction mixture to serve as a substrate for activated Ssk2.

  • The reaction is incubated at 30°C for a specified time course (e.g., 0, 10, 20, 30 minutes).

c. Analysis:

  • The reaction is stopped by the addition of SDS-PAGE sample buffer.

  • Proteins are separated by SDS-PAGE, and the gel is dried.

  • Phosphorylation of Ssk2 (autophosphorylation) and Pbs2-K389M is detected by autoradiography. The intensity of the phosphorylated bands can be quantified using densitometry.

Western Blot Analysis of Hog1 Phosphorylation

This protocol describes the detection of Hog1 phosphorylation in yeast cells upon osmotic stress, which is an indicator of upstream this compound activity.

a. Yeast Culture and Stress Induction:

  • Yeast cells are grown to mid-log phase in YPD medium.

  • Osmotic stress is induced by adding NaCl to a final concentration of 0.4 M.

  • Samples are collected at various time points (e.g., 0, 5, 10, 30, 60 minutes) after stress induction.

b. Protein Extraction:

  • Cell pellets are rapidly harvested and lysed using methods such as glass bead disruption or alkaline lysis in the presence of phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

c. Western Blotting:

  • Protein concentration in the lysates is determined using a Bradford or BCA assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

  • The membrane is blocked with 5% BSA in TBST.

  • The membrane is incubated with a primary antibody specific for the dually phosphorylated (active) form of Hog1 (anti-phospho-p38 MAPK antibody).

  • A separate blot or a stripped and re-probed blot is incubated with a primary antibody that recognizes total Hog1, regardless of its phosphorylation state, to serve as a loading control.

  • The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized by autoradiography or a digital imaging system. The ratio of phosphorylated Hog1 to total Hog1 can be quantified.

Visualizing this compound's Role in the HOG Pathway

Signaling Pathway

HOG_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sln1 Sln1 Ypd1 Ypd1 Sln1->Ypd1 P Ssk1_P This compound~P (Inactive) Ypd1->Ssk1_P P This compound This compound (Active) Ssk1_P->this compound Hyperosmotic Stress Ssk2_22 Ssk2/Ssk22 This compound->Ssk2_22 Pbs2 Pbs2 Ssk2_22->Pbs2 P Hog1 Hog1 Pbs2->Hog1 P Gene_Expression Gene Expression Hog1->Gene_Expression

Caption: The Sln1-Ssk1 branch of the HOG signaling pathway.

Experimental Workflow: In Vitro Kinase Assay

Kinase_Assay_Workflow cluster_prep Protein Purification cluster_reaction Kinase Reaction cluster_analysis Analysis Purify_this compound Purify this compound Mix_Proteins Mix this compound + GST-Ssk2 + Pbs2-KD Purify_this compound->Mix_Proteins Purify_GST_Ssk2 Purify GST-Ssk2 Purify_GST_Ssk2->Mix_Proteins Purify_Pbs2_KD Purify Pbs2 (Kinase-Dead) Purify_Pbs2_KD->Mix_Proteins Add_ATP Add γ-³²P-ATP Mix_Proteins->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate SDS_PAGE SDS-PAGE Incubate->SDS_PAGE Autoradiography Autoradiography SDS_PAGE->Autoradiography Quantification Quantify Phosphorylation Autoradiography->Quantification

Caption: Workflow for the in vitro Ssk2 activation assay.

Logical Relationship: this compound Activation

Ssk1_Activation_Logic Osmotic_Stress Hyperosmotic Stress Sln1_Inactive Sln1 Inactivation Osmotic_Stress->Sln1_Inactive Phosphorelay_Off Phosphorelay OFF Sln1_Inactive->Phosphorelay_Off Ssk1_Unphosphorylated Unphosphorylated this compound Accumulates Phosphorelay_Off->Ssk1_Unphosphorylated Ssk2_22_Activation Ssk2/Ssk22 Activation Ssk1_Unphosphorylated->Ssk2_22_Activation

Caption: Logical flow of this compound activation under hyperosmotic stress.

Conclusion and Future Directions

This compound stands as a central regulatory node in the HOG pathway, exquisitely controlled by a phosphorelay system that translates changes in external osmolarity into a robust signaling output. The binary switch-like behavior of this compound, governed by its phosphorylation state, ensures a clear transition between inactive and active states of the downstream MAPK cascade. For drug development, targeting the specific protein-protein interaction between this compound and Ssk2/Ssk22 could offer a highly specific means of modulating the HOG pathway, which is implicated in the stress response and virulence of some pathogenic fungi.

Future research should focus on obtaining high-resolution structural information of the this compound-Ssk2 complex to better understand the allosteric activation mechanism. Furthermore, a more precise quantification of the in vivo stoichiometry and binding affinities of the pathway components will be crucial for the development of accurate mathematical models to predict pathway behavior and potential drug targets. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers aiming to further unravel the complexities of the HOG pathway and the critical role of this compound.

References

Ssk1 Homolog in Candida albicans: A Technical Guide to a Key Stress Response Regulator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Candida albicans, an opportunistic fungal pathogen, poses a significant threat to human health, particularly in immunocompromised individuals. Its ability to adapt to hostile host environments is crucial for its virulence. The High-Osmolarity Glycerol (HOG) signaling pathway is a key player in this adaptation, and the Ssk1 response regulator protein is a critical component of this pathway. This technical guide provides an in-depth overview of the this compound homolog in Candida albicans, focusing on its central role in the oxidative stress response, virulence, and cell wall integrity. This document details the signaling cascade, summarizes key quantitative data on gene regulation, and provides detailed experimental protocols for studying this compound function, offering a valuable resource for researchers and professionals in mycology and antifungal drug development.

Introduction

The this compound protein in Candida albicans is a homolog of the Saccharomyces cerevisiae this compound, a response regulator protein in the two-component signal transduction system. In fungi, these systems are crucial for sensing and responding to a variety of environmental stresses. In C. albicans, this compound is a key upstream component of the HOG Mitogen-Activated Protein Kinase (MAPK) pathway.[1][2] Unlike in S. cerevisiae where its primary role is in osmoadaptation, the C. albicans this compound is indispensable for the oxidative stress response.[3][4] Deletion of the this compound gene leads to a dramatic increase in sensitivity to oxidants, a significant reduction in virulence, and altered cell wall architecture.[1][2][3][5] These phenotypes underscore the potential of this compound and the HOG pathway as targets for novel antifungal therapies.

The this compound Signaling Pathway

The this compound protein functions as a phosphorelay protein that, upon activation by upstream histidine kinases in response to environmental stimuli, transmits the signal to the downstream MAPK cascade. In C. albicans, the primary role of this compound is to activate the Hog1 MAPK in response to oxidative stress.[3]

Oxidative Stress Signaling

Under conditions of oxidative stress, such as exposure to hydrogen peroxide (H₂O₂), this compound is required for the phosphorylation and subsequent activation of the Hog1 MAP kinase.[3] This activation is crucial for the transcriptional response that allows the cell to cope with and overcome the damaging effects of reactive oxygen species (ROS). Interestingly, this compound's role in osmotic stress is less critical, as Hog1 can be phosphorylated in an this compound-independent manner under high osmolarity conditions.[3][6] Recent studies also suggest a scaffolding role for this compound, promoting the interaction between the upstream kinases Ssk2 and Pbs2, which is important for maintaining a basal level of Hog1 phosphorylation.[7][8]

Ssk1_Signaling_Pathway Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Sensor_HK Sensor Histidine Kinases (e.g., Sln1, Nik1) Oxidative_Stress->Sensor_HK Ypd1 Ypd1 (Phosphotransfer) Sensor_HK->Ypd1 P This compound This compound (Response Regulator) Ypd1->this compound P Ssk2 Ssk2 (MAPKKK) This compound->Ssk2 This compound->Ssk2 scaffolding Pbs2 Pbs2 (MAPKK) This compound->Pbs2 Ssk2->Pbs2 P Hog1 Hog1 (MAPK) Pbs2->Hog1 P Nucleus Nucleus Hog1->Nucleus Gene_Expression Stress Response Gene Expression Nucleus->Gene_Expression

Figure 1: this compound Signaling Pathway in C. albicans under Oxidative Stress.

Quantitative Data on this compound-Mediated Gene Regulation

Microarray and RT-PCR analyses of this compound null mutants have revealed a significant number of genes whose expression is regulated by this compound, particularly those involved in stress response and cell wall biogenesis.

Genes Differentially Regulated in this compoundΔ/Δ Mutant

The following table summarizes the fold changes in the expression of key genes in an this compoundΔ/Δ mutant compared to the wild-type strain under standard growth conditions.

GeneFunctionFold Change in this compoundΔ/ΔReference
Up-regulated
AHP1Alkyl hydroperoxide reductase>3.0[3]
HSP12Heat shock protein>3.0[3]
PYC2Pyruvate carboxylase>3.0[3]
GPH1Glycogen phosphorylase>3.0[3]
FLO1Cell surface flocculin>3.0[3]
MNN4-4Mannosyltransferase>3.0[3]
CHK1Histidine kinase>3.0[3]
Down-regulated
ALS1Agglutinin-like sequence 1 (Adhesin)<0.33[3]
Genes Down-regulated in this compound Point Mutants During Stress

Transcriptional profiling of this compound point mutants has provided further insight into its function. The D556N mutation, affecting the putative phosphorylation site, leads to increased sensitivity to oxidative stress.

GeneFunctionFold Change in D556N Mutant (vs. WT under H₂O₂ stress)Reference
SOD1Superoxide dismutaseDown-regulated[9][10]
CAP1Transcription factor (oxidant adaptation)Down-regulated[9][10]
GLR1Glutathione reductaseDown-regulated[9][10]
GSH1Glutathione biosynthesisDown-regulated[9][10]
GSH2Glutathione biosynthesisDown-regulated[9][10]

The D513K mutation impairs the yeast-to-hyphal transition and results in the downregulation of genes associated with morphogenesis.

GeneFunctionDifferential Expression Ratio (D513K/WT in hyphal inducing medium)Reference
HYR1Hyphal regulated protein0.33[1]
HWP1Hyphal cell wall protein0.37[1]
ECE1Cell elongation protein0.31[1]
MSB1Cell polarity-related protein0.28[1]
TUP1Repressor of hyphal formation0.14[1]
EFG1Transcription factor, hyphal growth0.19[1]
CPH1Transcription factor, hyphal growth0.2[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate study of this compound function. The following sections provide protocols for key experiments.

Construction of an this compound Deletion Mutant

The "Ura-blaster" protocol is a widely used method for gene disruption in C. albicans.[11]

Gene_Disruption_Workflow Start Start: C. albicans Wild-Type Strain PCR1 PCR amplify 5' and 3' flanking regions of this compound Start->PCR1 PCR2 PCR amplify hisG-URA3-hisG cassette from p5921 Start->PCR2 Ligation Ligate flanking regions and URA3 cassette into a plasmid PCR1->Ligation PCR2->Ligation Transformation Transform C. albicans with the linearized disruption cassette Ligation->Transformation Selection1 Select for Ura+ transformants on SD-Ura medium Transformation->Selection1 Confirmation1 Confirm heterozygous mutants (this compound/ssk1::URA3) by PCR and Southern blot Selection1->Confirmation1 Counterselection Select for Ura- segregants on 5-FOA medium Confirmation1->Counterselection Transformation2 Transform heterozygous Ura- strain with the disruption cassette again Counterselection->Transformation2 Selection2 Select for Ura+ transformants on SD-Ura medium Transformation2->Selection2 Confirmation2 Confirm homozygous null mutants (this compound/ssk1::URA3) by PCR and Southern blot Selection2->Confirmation2 End End: this compoundΔ/Δ Mutant Strain Confirmation2->End

Figure 2: Workflow for Creating an This compound Deletion Mutant.

Protocol:

  • Construct the disruption cassette: Amplify the 5' and 3' flanking regions of the this compound open reading frame (ORF) by PCR. Clone these fragments on either side of the hisG-URA3-hisG cassette from plasmid p5921.

  • First transformation: Transform a URA3 auxotrophic strain of C. albicans (e.g., CAI4) with the linearized disruption cassette.

  • Selection of heterozygotes: Select for Ura⁺ transformants on synthetic dextrose (SD) medium lacking uracil. Screen for correct integration at the this compound locus by PCR and Southern blot analysis to identify heterozygous mutants (this compound/ssk1Δ::hisG-URA3-hisG).

  • URA3 marker excision: Grow the heterozygous mutant on medium containing 5-fluoroorotic acid (5-FOA) to select for cells that have excised the URA3 marker via homologous recombination between the hisG repeats.

  • Second transformation: Transform the resulting Ura⁻ heterozygote with the same disruption cassette.

  • Selection of homozygotes: Select for Ura⁺ transformants on SD-Ura medium.

  • Confirmation: Screen for homozygous null mutants (this compoundΔ::hisG/ssk1Δ::hisG-URA3-hisG) by PCR and Southern blot analysis.

Oxidative Stress Sensitivity Assay

Materials:

  • Yeast extract-peptone-dextrose (YPD) agar plates

  • Hydrogen peroxide (H₂O₂), t-butyl hydroperoxide, menadione, or potassium superoxide

  • C. albicans strains (wild-type, this compoundΔ/Δ, and complemented strain)

  • Spectrophotometer

  • Microplate reader

Protocol:

  • Grow overnight cultures of C. albicans strains in YPD broth at 30°C.

  • Adjust the cell density of each culture to an OD₆₀₀ of 1.0.

  • Prepare 10-fold serial dilutions of each cell suspension.

  • Spot 5 µL of each dilution onto YPD agar plates containing various concentrations of the desired oxidant (e.g., 5 mM H₂O₂).

  • Incubate the plates at 30°C for 24-48 hours and document the growth. The this compoundΔ/Δ mutant will show significantly reduced growth compared to the wild-type and complemented strains.[3]

Hog1 Phosphorylation Assay (Western Blot)

Materials:

  • C. albicans strains

  • YPD broth

  • Hydrogen peroxide (H₂O₂) or NaCl

  • Protein extraction buffer

  • Primary antibody: anti-phospho-p38 MAPK (recognizes phosphorylated Hog1)

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescence detection reagents

Protocol:

  • Grow C. albicans cultures to mid-log phase (OD₆₀₀ ≈ 1.0).

  • Induce stress by adding the stressor (e.g., 10 mM H₂O₂ or 1.5 M NaCl) for a specified time (e.g., 10 minutes).

  • Harvest cells by centrifugation and immediately freeze them in liquid nitrogen.

  • Extract total protein using a suitable method (e.g., bead beating in lysis buffer).

  • Determine protein concentration using a standard assay (e.g., Bradford assay).

  • Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with the primary antibody against phosphorylated Hog1.

  • Wash and probe with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescence substrate. In response to oxidative stress, a phosphorylated Hog1 band will be detected in the wild-type and complemented strains but will be absent or significantly reduced in the this compoundΔ/Δ mutant.[3]

Murine Model of Disseminated Candidiasis

Materials:

  • 6- to 8-week-old female BALB/c mice

  • C. albicans strains

  • Sterile saline

  • Syringes and needles

Protocol:

  • Prepare inocula of C. albicans strains by washing overnight cultures and resuspending the cells in sterile saline at the desired concentration (e.g., 2.5 x 10⁵ cells/mL).

  • Inject a cohort of mice (e.g., n=10 per strain) with 0.1 mL of the cell suspension via the lateral tail vein.

  • Monitor the mice daily for signs of illness and mortality for a period of up to 30 days.

  • Survival data can be plotted as Kaplan-Meier curves and analyzed using the log-rank test. The this compoundΔ/Δ mutant is avirulent in this model, with all infected mice surviving, in contrast to mice infected with the wild-type strain.[1][5]

Neutrophil Killing Assay

Materials:

  • Human polymorphonuclear neutrophils (PMNs) isolated from healthy donors

  • C. albicans strains

  • RPMI 1640 medium

  • Fetal bovine serum (FBS)

Protocol:

  • Isolate PMNs from human blood using a standard gradient centrifugation method.

  • Prepare C. albicans cells and opsonize them with pooled human serum.

  • Co-incubate PMNs and opsonized C. albicans at a specific effector-to-target ratio (e.g., 1:1) in RPMI 1640 with 10% FBS at 37°C with gentle shaking.

  • At various time points, lyse the PMNs with sterile water to release intracellular yeast.

  • Plate serial dilutions of the lysate on YPD agar to determine the number of viable fungal cells (CFU).

  • Calculate the percentage of killing by comparing the CFU at each time point to the initial CFU. The this compoundΔ/Δ mutant will show significantly increased killing by neutrophils compared to the wild-type strain.[11]

Conclusion

The this compound response regulator is a linchpin in the ability of Candida albicans to sense and respond to oxidative stress, a critical challenge it faces within a human host. Its role in regulating the Hog1 MAPK pathway, and consequently a large regulon of stress-response and cell wall-related genes, makes it a key virulence factor. The pronounced avirulence of the this compound null mutant highlights the potential of targeting this pathway for the development of novel antifungal therapeutics. The detailed information and protocols provided in this guide are intended to facilitate further research into the intricacies of this compound signaling and its role in the pathogenicity of C. albicans, ultimately aiding in the design of more effective strategies to combat this formidable pathogen.

References

genetic context of the SSK1 gene in yeast

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Genetic Context of the SSK1 Gene in Yeast

For Researchers, Scientists, and Drug Development Professionals

The this compound (Suppressor of Sensor Kinase) gene in Saccharomyces cerevisiae encodes a response regulator protein that is a critical component of the High Osmolarity Glycerol (HOG) signaling pathway.[1][2] This pathway is essential for the yeast's adaptation and survival in hyperosmotic environments.[2] this compound functions as a molecular switch, translating changes in external osmolarity into a downstream kinase cascade. Under normal osmotic conditions, this compound is kept in an inactive, phosphorylated state.[1][3] Upon hyperosmotic shock, this compound becomes dephosphorylated and active, initiating a signaling cascade that leads to the production and accumulation of glycerol, which raises the internal osmotic pressure to counteract the external environment.[1][3] Beyond its primary role in osmoregulation, this compound is also implicated in responses to oxidative stress, cell wall biosynthesis, and invasive growth.[4][5]

The HOG Signaling Pathway: The Role of this compound

The HOG pathway is primarily controlled by a multi-step phosphorelay mechanism involving the proteins Sln1, Ypd1, and this compound.[1][6] This system is analogous to the "two-component" signaling systems common in prokaryotes.[2]

Under Normal Osmolarity:

  • The transmembrane histidine kinase Sln1 is active and autophosphorylates on a histidine residue.[1]

  • The phosphate group is then transferred to an aspartate residue within Sln1's own receiver domain.[1]

  • The phosphate is subsequently transferred to the phosphotransfer protein Ypd1.[1]

  • Phosphorylated Ypd1 transfers the phosphate group to an aspartate residue on this compound.[1][6]

  • Phosphorylated this compound is inactive and unable to activate the downstream MAP kinase cascade.[1][7]

Under Hyperosmotic Stress:

  • High external osmolarity inhibits the kinase activity of Sln1.[2][6]

  • The phosphorelay ceases, leading to a rapid dephosphorylation of this compound through an as-yet-undetermined mechanism.[1]

  • Unphosphorylated, active this compound binds to the N-terminal regulatory domain of the MAP Kinase Kinase Kinases (MAPKKK) Ssk2 (and its homolog Ssk22).[2]

  • This binding relieves autoinhibition of Ssk2/Ssk22, leading to their autophosphorylation and activation.[2]

  • Activated Ssk2/Ssk22 then phosphorylate and activate the MAP Kinase Kinase (MAPKK) Pbs2.[2]

  • Pbs2, in turn, phosphorylates and activates the MAP Kinase (MAPK) Hog1.[2]

  • Activated Hog1 translocates to the nucleus to regulate the transcription of genes necessary for glycerol production and other adaptive responses.[3]

HOG_Pathway HOG Signaling Pathway via this compound cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sln1 Sln1 Ypd1 Ypd1 Sln1->Ypd1 P This compound This compound Ypd1->this compound Ssk1_unphos This compound Ssk2_22 Ssk2/Ssk22 Pbs2 Pbs2 Ssk2_22->Pbs2 P Hog1 Hog1 Pbs2->Hog1 Hog1_N Hog1 Hog1->Hog1_N Translocates Ssk1_unphos->Ssk2_22 stress Hyperosmotic Stress stress->Sln1 stress->this compound Dephosphorylation Gene_Expression Gene Expression (Glycerol Synthesis) Hog1_N->Gene_Expression Regulates note1 Normal Osmolarity note2 Hyperosmotic Stress Y2H_Workflow start Start plasmid_const 1. Plasmid Construction - BD-SSK1 (Bait) - AD-Library (Prey) start->plasmid_const transform 2. Yeast Co-transformation (Reporter Strain) plasmid_const->transform selection1 3. Primary Selection (SD/-Trp/-Leu) transform->selection1 selection2 4. Interaction Selection (SD/-Trp/-Leu/-His) selection1->selection2 no_growth No Growth (No Interaction) selection2->no_growth Negative growth Growth (Potential Interaction) selection2->growth Positive beta_gal 5. Confirmation (β-galactosidase Assay) result Identify Interacting Proteins beta_gal->result Positive (Blue) growth->beta_gal

References

The Evolution of the Ssk1 Signaling Cascade: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core of the Ssk1 signaling cascade, a crucial component of the High-Osmolarity Glycerol (HOG) pathway in fungi. We will delve into the evolutionary divergence of this pathway, present key quantitative data, provide detailed experimental protocols for its study, and visualize its complex interactions. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical fungal stress response system.

Introduction: The this compound Phosphorelay in Fungal Osmosensing

Two-component signal transduction (TCST) systems are a primary mechanism by which organisms sense and respond to environmental changes.[1][2] Originating in bacteria, these systems have been adapted in fungi, slime molds, and plants through lateral gene transfer.[1][2] A key variation of the TCST system is the phosphorelay, which involves a multi-step transfer of a phosphoryl group from a sensor histidine kinase to a terminal response regulator.[3][4]

The this compound protein is a response regulator at the heart of a conserved fungal phosphorelay system that governs the HOG Mitogen-Activated Protein Kinase (MAPK) pathway. This pathway is essential for adaptation to hyperosmotic stress in many fungal species. Under normal osmotic conditions, this compound is kept in an inactive, phosphorylated state. Upon hyperosmotic shock, a dephosphorylation cascade is initiated, leading to the activation of this compound. Unphosphorylated this compound then activates the downstream MAPKKK Ssk2, triggering the HOG pathway and leading to the production of glycerol to counteract the osmotic imbalance.

Evolutionary Divergence of the this compound Signaling Cascade

While the core components of the this compound signaling cascade are conserved across many fungal species, its specific roles and regulation have diverged significantly. This is particularly evident when comparing the model organism Saccharomyces cerevisiae with pathogenic fungi like Candida albicans and Candida auris.

In S. cerevisiae, the this compound pathway is predominantly activated by osmotic stress.[1][2] However, in C. albicans, this compound plays a more critical role in the response to oxidative stress.[1][2][5] Deletion of the this compound gene in C. albicans results in sensitivity to various oxidants, including hydrogen peroxide and menadione.[1] Furthermore, while C. albicans this compound is required for the phosphorylation of the Hog1 MAPK in response to oxidative stress, it is not essential for Hog1 phosphorylation under hyperosmotic conditions.[1][5] This functional divergence is also reflected in the lack of complementation when the C. albicans this compound gene is expressed in an S. cerevisiae this compound mutant.[1]

Studies in the emerging multidrug-resistant pathogen Candida auris have further highlighted the evolutionary plasticity of this pathway. The this compound protein in C. auris shares only 34% and 24% sequence identity with its orthologs in C. albicans and S. cerevisiae, respectively.[4][6] Despite this sequence divergence, the C-terminal receiver domain, which contains the putative phosphorylation site, remains more conserved.[4][6] In C. auris, this compound and Hog1 are crucial for resistance to antifungal drugs like caspofungin and amphotericin B, and also play a role in maintaining cell wall integrity.[4]

The evolution of the this compound protein itself involves changes in its domain architecture. This compound is a two-domain response regulator, with an N-terminal coiled-coil domain and a C-terminal receiver (REC) domain. The REC domain is responsible for receiving the phosphoryl group from the upstream histidine phosphotransferase protein, Ypd1. The interaction between this compound and its downstream target, the MAPKKK Ssk2, is mediated by the C-terminal receiver domain of this compound binding to an N-terminal segment of Ssk2.[7]

Quantitative Data on the this compound Signaling Cascade

Quantitative analysis of signaling pathways is crucial for understanding their dynamics and for the development of predictive models. Below are tables summarizing key quantitative data related to the this compound cascade in Saccharomyces cerevisiae.

ParameterValueOrganismReference
This compound Protein Abundance
Median molecules per cell1790S. cerevisiae[8]
This compound Protein Half-life
Half-life8.0 hoursS. cerevisiae[8]
Phosphotransfer Kinetics
Ypd1 to this compound-R2 rate160 s⁻¹S. cerevisiae[9]
HOG Pathway Dynamics
Bandwidth of the SLN1 branch> 4.6 x 10⁻³ HzS. cerevisiae[10]
Maximal Hog1 phosphorylation~1 minute (delayed to 3-5 minutes in ssk2Δ ssk22Δ mutant)S. cerevisiae[10]

Table 1: Quantitative data for the this compound signaling cascade in S. cerevisiae.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound signaling cascade.

Analysis of Hog1 Phosphorylation by Western Blotting

This protocol is adapted from standard procedures for analyzing signaling pathway activation.

1. Cell Culture and Stress Induction:

  • Grow yeast cells to mid-log phase (OD₆₀₀ ≈ 1.0) in appropriate media (e.g., YPD).

  • Induce stress by adding a final concentration of the stressor (e.g., 1.5 M NaCl for osmotic stress or 10 mM H₂O₂ for oxidative stress).[1]

  • Collect cell pellets at various time points (e.g., 0, 5, 15, 30, 60 minutes) by centrifugation.

  • Immediately freeze cell pellets in liquid nitrogen to halt cellular processes.

2. Protein Extraction:

  • Resuspend cell pellets in ice-cold lysis buffer (e.g., 10 mM HEPES-NaOH, pH 7.5, 150 mM NaCl, 1 mM EGTA) supplemented with protease and phosphatase inhibitors (e.g., 1 mM Na₃VO₄, 10 mM NaF, 10 µg/ml aprotinin, 10 µg/ml leupeptin, 1 mM PMSF).

  • Lyse cells by bead beating with glass beads.

  • Clarify the lysate by centrifugation at 4°C.

  • Determine protein concentration using a standard assay (e.g., Bradford or BCA).

3. SDS-PAGE and Western Blotting:

  • Denature protein lysates by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE on a 10% polyacrylamide gel.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer. For phospho-specific antibodies, 5% BSA in TBST is recommended to avoid cross-reactivity from phosphoproteins in milk.

  • Incubate the membrane with a primary antibody that recognizes the phosphorylated form of Hog1 (e.g., anti-phospho-p38 [TGY motif] antibody) overnight at 4°C.[1]

  • Wash the membrane extensively with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • To control for loading, strip the membrane and re-probe with an antibody against total Hog1 or a loading control protein like G6PD.[11]

Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions

This protocol is designed to investigate the interaction between this compound and its partners, such as Ssk2.

1. Plasmid Construction:

  • Clone the coding sequence of the "bait" protein (e.g., this compound) into a bait vector (e.g., containing the GAL4 DNA-binding domain).

  • Clone the coding sequence of the "prey" protein (e.g., Ssk2 or domains of Ssk2) into a prey vector (e.g., containing the GAL4 activation domain).[3]

2. Yeast Transformation:

  • Co-transform the bait and prey plasmids into a suitable yeast reporter strain (e.g., one with reporter genes like HIS3 and lacZ under the control of GAL4-responsive promoters).

3. Interaction Assay:

  • Plate the transformed yeast on selection media lacking specific nutrients (e.g., tryptophan and leucine) to select for cells containing both plasmids.

  • To test for interaction, plate the co-transformants on selection media that also lacks the nutrient corresponding to the reporter gene (e.g., histidine). Growth on this medium indicates an interaction.

  • For a quantitative measure of interaction strength, perform a β-galactosidase filter lift assay or a liquid β-galactosidase assay using ONPG as a substrate.[3]

Quantitative Phosphoproteomics using Mass Spectrometry

This protocol provides a general workflow for identifying and quantifying phosphorylation changes in response to stress.

1. Stable Isotope Labeling by Amino acids in Cell culture (SILAC):

  • Grow two populations of yeast cells in parallel: one in "light" medium and one in "heavy" medium containing stable isotope-labeled amino acids (e.g., ¹³C₆-lysine and ¹³C₆,¹⁵N₄-arginine).

  • Treat one population with the stressor of interest while the other serves as a control.

2. Sample Preparation and Phosphopeptide Enrichment:

  • Harvest cells and combine the "light" and "heavy" populations.

  • Lyse the cells and digest the proteins into peptides using an enzyme like trypsin.

  • Enrich for phosphopeptides using techniques such as Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).[2]

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Separate the enriched phosphopeptides by reverse-phase liquid chromatography.

  • Analyze the peptides using a high-resolution mass spectrometer.

  • The mass spectrometer will determine the mass-to-charge ratio of the peptides (MS1 scan) and then fragment the peptides to determine their amino acid sequence (MS/MS scan).

4. Data Analysis:

  • Use specialized software to identify the phosphopeptides and localize the phosphorylation sites.

  • Quantify the relative abundance of each phosphopeptide in the stressed versus control samples by comparing the signal intensities of the "heavy" and "light" peptide pairs.

Visualizations of the this compound Signaling Cascade

The following diagrams, generated using the DOT language for Graphviz, illustrate the this compound signaling pathway and a typical experimental workflow.

Ssk1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sln1 Sln1 (Histidine Kinase) Ypd1 Ypd1 (HPt protein) Sln1->Ypd1 P This compound This compound (Response Regulator) Ypd1->this compound P Ssk2 Ssk2 (MAPKKK) This compound->Ssk2 Activates (unphosphorylated) Pbs2 Pbs2 (MAPKK) Ssk2->Pbs2 P Hog1 Hog1 (MAPK) Pbs2->Hog1 P GeneExpression Gene Expression (e.g., Glycerol Synthesis) Hog1->GeneExpression

Caption: The this compound signaling cascade in response to hyperosmotic stress.

Experimental_Workflow cluster_genetics Genetic Manipulation cluster_phenotyping Phenotypic Analysis cluster_biochemistry Biochemical Analysis cluster_genomics Transcriptomic Analysis GeneDisruption Gene Disruption (e.g., this compoundΔ) StressAssay Stress Sensitivity Assays (Plates with NaCl, H₂O₂) GeneDisruption->StressAssay Y2H Yeast Two-Hybrid (this compound-Ssk2 interaction) GeneDisruption->Y2H CoIP Co-immunoprecipitation GeneDisruption->CoIP Microarray DNA Microarray GeneDisruption->Microarray WesternBlot Western Blot for Hog1 Phosphorylation StressAssay->WesternBlot RTPCR RT-PCR Microarray->RTPCR

Caption: Experimental workflow for studying the function of this compound.

Conclusion and Future Directions

The this compound signaling cascade represents a fascinating example of evolutionary adaptation, where a conserved signaling module has been repurposed to respond to different environmental cues in various fungal species. Understanding the nuances of this pathway, particularly in pathogenic fungi, opens up new avenues for the development of targeted antifungal therapies. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the intricate mechanisms of this compound-mediated signaling.

Future research should focus on obtaining a more complete quantitative picture of the this compound cascade, including the determination of kinetic parameters for all phosphorylation and dephosphorylation events. High-resolution structural studies of the this compound receiver domain from different fungal species will provide valuable insights into the molecular basis of its functional divergence. Furthermore, exploring the downstream targets of the Hog1 MAPK in different fungal pathogens will be crucial for understanding the full scope of the this compound signaling network and its role in virulence.

References

Ssk1 Regulation of Gene Expression: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ssk1, a response regulator protein, plays a pivotal role in the high-osmolarity glycerol (HOG) signaling pathway in yeast, a critical mechanism for adaptation to environmental stress. This technical guide provides a comprehensive overview of this compound's function in regulating gene expression, with a focus on the molecular mechanisms, signaling cascades, and experimental methodologies used to elucidate its role. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this key stress response pathway.

The HOG Pathway and the Central Role of this compound

The HOG pathway is a conserved mitogen-activated protein kinase (MAPK) cascade that enables yeast cells to survive in hyperosmotic environments. The pathway is primarily activated through two distinct upstream branches, the SLN1 branch and the SHO1 branch, which converge on the MAPKK Pbs2, leading to the activation of the MAPK Hog1. This compound is a key component of the SLN1 branch, which functions as a "two-component" signaling system, homologous to those found in bacteria.[1][2]

Under normal osmotic conditions, the transmembrane histidine kinase Sln1 is autophosphorylated. This phosphate group is then transferred to the phosphotransfer protein Ypd1 and subsequently to the receiver domain of this compound.[3] Phosphorylated this compound (this compound-P) is in an inactive state. Upon hyperosmotic stress, the turgor pressure on the cell membrane decreases, leading to the inactivation of Sln1's kinase activity. This cessation of the phosphorelay cascade results in the accumulation of unphosphorylated this compound (this compound-OH).[3]

Unphosphorylated this compound is the active form of the protein. It exists as a dimer and, in its active state, it binds to the N-terminal regulatory domain of the MAPKKK Ssk2 (and its homolog Ssk22), leading to the autophosphorylation and activation of Ssk2.[4][5] Activated Ssk2 then phosphorylates and activates the MAPKK Pbs2, which in turn dually phosphorylates and activates the MAPK Hog1. Activated Hog1 translocates to the nucleus, where it modulates the activity of several transcription factors to orchestrate a widespread transcriptional response, ultimately leading to the production and accumulation of intracellular glycerol as a compatible osmolyte to counteract the high external osmolarity.[2]

Interestingly, this compound has a dual function; it not only activates Ssk2 but phosphorylated this compound can also inhibit the activation of Ssk2 by unphosphorylated this compound, providing a feedback mechanism to prevent spurious activation of the HOG pathway in the absence of stress.[6]

This compound-Dependent Gene Expression

The activation of the HOG pathway via this compound culminates in a robust transcriptional program to facilitate cellular adaptation to osmotic stress. While Hog1 is the ultimate effector kinase that directly targets transcription factors, the initiation of this cascade is dependent on this compound activity in the SLN1 branch.

In Candida albicans, a pathogenic yeast, deletion of this compound leads to altered expression of genes involved in cell wall biosynthesis and adaptation to oxidative stress.[7] Microarray analysis of an this compound mutant revealed a number of up- and down-regulated genes, highlighting this compound's role beyond just osmotic stress.

Quantitative Data on Gene Expression Changes in this compound Mutants

The following table summarizes microarray data from a study on a Candida albicans this compound null mutant, showing genes with significantly altered expression.

GeneFold Change (this compoundΔ vs. Wild Type)Putative Function
Up-regulated
AHP1>3.0Alkyl hydroperoxide reductase
HSP12>3.0Heat shock protein
PYC2>3.0Pyruvate carboxylase
GPH1>3.0Glycogen phosphorylase
FLO1>3.0Flocculin
MNN4-4>3.0Mannosyltransferase
CHK1>3.0Histidine kinase
Down-regulated
ALS1<0.33Agglutinin-like sequence 1 (adhesin)

Data adapted from Chauhan et al. (2003). The study was conducted under non-stress conditions.[7]

Signaling Pathways and Experimental Workflows

Visualizing the intricate network of interactions within the HOG pathway and the experimental approaches to study them is crucial for a comprehensive understanding.

This compound Signaling Pathway

Ssk1_Signaling_Pathway cluster_cytoplasm Cytoplasm Osmotic_Stress Hyperosmotic Stress Sln1_inactive Sln1 (inactive) Osmotic_Stress->Sln1_inactive inhibits Sln1_active Sln1-P (active) Ypd1 Ypd1 Sln1_active->Ypd1 P Ypd1_P Ypd1-P Ssk1_P This compound-P (inactive) Ypd1_P->Ssk1_P P Ssk1_OH This compound-OH (active) Ssk2_inactive Ssk2/Ssk22 (inactive) Ssk1_OH->Ssk2_inactive activates Ssk1_P->Ssk1_OH dephosphorylation (under stress) Ssk2_active Ssk2/Ssk22-P (active) Pbs2_inactive Pbs2 (inactive) Ssk2_active->Pbs2_inactive P Pbs2_active Pbs2-P (active) Hog1_inactive Hog1 (inactive) Pbs2_active->Hog1_inactive P Hog1_active Hog1-P (active) Nucleus Nucleus Hog1_active->Nucleus translocation Gene_Expression Gene Expression (e.g., GPD1, GPP2) Nucleus->Gene_Expression regulates

Caption: The Sln1-Ssk1 branch of the HOG signaling pathway in yeast.

Experimental Workflow: Chromatin Immunoprecipitation (ChIP)

ChIP_Workflow start Yeast Culture (e.g., with epitope-tagged this compound) crosslink 1. Cross-linking (Formaldehyde) start->crosslink lysis 2. Cell Lysis & Chromatin Shearing (Sonication) crosslink->lysis immunoprecipitation 3. Immunoprecipitation (Anti-tag antibody) lysis->immunoprecipitation wash 4. Wash to remove non-specific binding immunoprecipitation->wash elution 5. Elution of Protein-DNA complexes wash->elution reverse_crosslink 6. Reverse Cross-linking elution->reverse_crosslink dna_purification 7. DNA Purification reverse_crosslink->dna_purification analysis 8. DNA Analysis (qPCR or Sequencing) dna_purification->analysis end Identification of this compound binding sites analysis->end

Caption: A generalized workflow for a Chromatin Immunoprecipitation (ChIP) experiment.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific findings. Below are protocols for key experiments used to study this compound function.

Yeast Two-Hybrid (Y2H) Assay for this compound-Ssk2 Interaction

The yeast two-hybrid system is a powerful genetic method to identify and analyze protein-protein interactions in vivo.

Principle: This assay relies on the modular nature of transcription factors, which typically have a DNA-binding domain (BD) and a transcriptional activation domain (AD). The two proteins of interest (e.g., this compound and Ssk2) are fused to the BD and AD, respectively. If the two proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene (e.g., HIS3, ADE2, lacZ).

Detailed Methodology:

  • Vector Construction:

    • Clone the full-length coding sequence of this compound into a "bait" vector (e.g., pGBKT7), which fuses this compound to the GAL4 DNA-binding domain (BD).

    • Clone the full-length coding sequence of SSK2 into a "prey" vector (e.g., pGADT7), which fuses Ssk2 to the GAL4 activation domain (AD).

    • Construct appropriate negative controls, such as empty bait and prey vectors, and a positive control with known interacting proteins.

  • Yeast Transformation:

    • Co-transform the bait and prey plasmids into a suitable yeast reporter strain (e.g., AH109, Y2HGold) using the lithium acetate/polyethylene glycol method. The reporter strain is typically auxotrophic for several nutrients (e.g., tryptophan, leucine, histidine, adenine) and contains reporter genes under the control of GAL4-responsive promoters.

  • Selection for Interaction:

    • Plate the transformed yeast cells on synthetic complete (SC) medium lacking tryptophan and leucine (SC-Trp-Leu) to select for cells that have taken up both plasmids.

    • To test for interaction, replica-plate the colonies from the SC-Trp-Leu plates onto selective medium lacking histidine (SC-Trp-Leu-His) and adenine (SC-Trp-Leu-Ade).

    • Incubate the plates at 30°C for 3-5 days.

  • Analysis of Results:

    • Growth on the selective media indicates a positive interaction between the bait and prey proteins.

    • For a more quantitative analysis, a β-galactosidase assay can be performed if a lacZ reporter gene is present. The strength of the interaction is proportional to the β-galactosidase activity.

  • Confirmation of Interaction:

    • To rule out false positives, perform control transformations, including bait with an empty prey vector and prey with an empty bait vector.

    • Isolate the prey plasmid from positive clones and sequence the insert to confirm the identity of the interacting protein, especially when screening a library.[7][8]

In Vitro Kinase Assay for Ssk2 Activation by this compound

This assay directly measures the ability of this compound to activate the kinase activity of Ssk2.

Principle: Recombinant, purified this compound and Ssk2 are incubated together in the presence of ATP. The activation of Ssk2 by this compound is assessed by measuring the autophosphorylation of Ssk2 or the phosphorylation of a downstream substrate, such as a kinase-dead version of Pbs2.

Detailed Methodology:

  • Protein Expression and Purification:

    • Express recombinant this compound and Ssk2 (and a kinase-dead Pbs2 substrate, e.g., Pbs2K389M) in E. coli or another suitable expression system. The proteins are often tagged (e.g., with GST or His-tags) to facilitate purification.

    • Purify the recombinant proteins using affinity chromatography (e.g., glutathione-sepharose for GST-tags, Ni-NTA agarose for His-tags).

    • Dialyze the purified proteins into a suitable kinase assay buffer.

  • Kinase Reaction:

    • Set up the kinase reaction in a microcentrifuge tube on ice. A typical reaction mixture (20-50 µL) contains:

      • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

      • Purified this compound (unphosphorylated form)

      • Purified Ssk2

      • (Optional) Purified kinase-dead Pbs2 as a substrate

      • 100 µM ATP (non-radioactive for Western blot detection, or [γ-³²P]ATP for autoradiography)

    • Include negative controls, such as reactions lacking this compound or Ssk2.

  • Incubation:

    • Initiate the reaction by adding ATP and incubate at 30°C for a specified time (e.g., 30 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.

    • Boil the samples at 95-100°C for 5 minutes.

  • Detection of Phosphorylation:

    • Autoradiography (if using [γ-³²P]ATP):

      • Separate the proteins by SDS-PAGE.

      • Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled (phosphorylated) proteins.

    • Western Blotting:

      • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

      • Probe the membrane with a phospho-specific antibody that recognizes the activated form of Ssk2 or Pbs2.

      • Use an antibody against the total protein as a loading control.

      • Detect the signal using an appropriate secondary antibody and chemiluminescence.[3][9][10]

Chromatin Immunoprecipitation (ChIP) for Identifying this compound Target Genes

ChIP is used to identify the genomic regions that a specific protein, such as a transcription factor or a protein associated with chromatin, binds to in vivo.

Principle: Proteins are cross-linked to DNA in living cells. The chromatin is then sheared, and an antibody specific to the protein of interest is used to immunoprecipitate the protein-DNA complexes. The cross-links are then reversed, and the associated DNA is purified and identified by PCR, microarray (ChIP-chip), or high-throughput sequencing (ChIP-seq).

Detailed Methodology:

  • Yeast Culture and Cross-linking:

    • Grow a yeast strain expressing an epitope-tagged version of this compound (e.g., this compound-myc or this compound-HA) to mid-log phase.

    • Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Incubate at room temperature for a specific duration (e.g., 15-30 minutes).

    • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

  • Cell Lysis and Chromatin Shearing:

    • Harvest the cells by centrifugation and wash them.

    • Lyse the cells using mechanical disruption (e.g., bead beating) in a suitable lysis buffer containing protease inhibitors.

    • Shear the chromatin to an average size of 200-500 bp using sonication. The sonication conditions (power, duration, number of cycles) need to be optimized for the specific cell type and equipment.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific to the epitope tag on this compound (e.g., anti-myc or anti-HA). A "no antibody" or an isotype-matched IgG control should be included.

    • Add protein A/G-coupled magnetic or agarose beads to capture the antibody-protein-DNA complexes. Incubate with rotation.

  • Washing and Elution:

    • Wash the beads several times with a series of stringent wash buffers to remove non-specifically bound chromatin.

    • Elute the immunoprecipitated complexes from the beads using an elution buffer (e.g., containing SDS).

  • Reverse Cross-linking and DNA Purification:

    • Reverse the formaldehyde cross-links by incubating the eluted samples at 65°C for several hours or overnight in the presence of a high salt concentration.

    • Treat the samples with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.

  • Analysis of Immunoprecipitated DNA:

    • Quantitative PCR (qPCR): To verify the enrichment of specific target DNA sequences.

    • ChIP-seq: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing. The resulting reads are mapped to the genome to identify regions of enrichment, representing the in vivo binding sites of this compound.[11]

Conclusion

This compound is a critical regulator of gene expression in response to environmental stress, particularly high osmolarity. Its activation through a phosphorelay system and subsequent activation of the HOG MAPK cascade highlight a sophisticated signaling network that ensures cell survival. The experimental protocols detailed in this guide provide a robust framework for investigating the intricate molecular mechanisms of this compound function. A deeper understanding of this compound-mediated gene regulation is not only fundamental to cell biology but also holds potential for the development of novel antifungal therapies by targeting this essential stress response pathway. Further research, particularly in obtaining more quantitative data on protein interactions, phosphorylation kinetics, and comprehensive genome-wide binding and expression profiles, will continue to unravel the complexities of this compound's role in cellular adaptation.

References

SSK1 Compound: A Technical Guide to a Novel Senolytic Agent

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

SSK1 is a novel compound identified as a senescence-specific killing agent, or senolytic. It operates as a β-galactosidase-targeted prodrug, demonstrating significant potential in attenuating inflammation and selectively eliminating senescent cells.[1][2] Cellular senescence, a state of irreversible cell cycle arrest, is implicated in a variety of age-related diseases. The targeted removal of these cells by compounds like this compound presents a promising therapeutic strategy. This document provides a comprehensive overview of the this compound compound, its mechanism of action, experimental data, and protocols relevant to researchers and professionals in drug development.

Mechanism of Action

This compound's therapeutic activity is contingent on its activation within senescent cells. These cells are characterized by increased lysosomal β-galactosidase activity. This compound is designed as a pro-agent that is specifically cleaved and activated by this enzyme.[1] Upon activation, this compound initiates a signaling cascade that leads to the selective apoptosis of senescent cells. This process is primarily mediated through the activation of the p38 MAPK signaling pathway.[1][3] Key downstream effects include the phosphorylation of MKK3/MKK6 and ultimately p38 MAPK, leading to the induction of apoptosis.[1][3] Furthermore, this compound has been shown to induce mitochondrial DNA damage in senescent cells.[1][3]

Signaling Pathway

The signaling cascade initiated by this compound in senescent cells is depicted below.

SSK1_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Senescent Cell cluster_lysosome Lysosome SSK1_prodrug This compound (Prodrug) beta_gal β-galactosidase SSK1_prodrug->beta_gal Enters cell & lysosome SSK1_active Activated this compound beta_gal->SSK1_active Activation MKK3_MKK6 MKK3/MKK6 SSK1_active->MKK3_MKK6 Activates Mito_DNA_damage Mitochondrial DNA Damage SSK1_active->Mito_DNA_damage p38_MAPK p38 MAPK MKK3_MKK6->p38_MAPK Phosphorylates Apoptosis Apoptosis p38_MAPK->Apoptosis

Caption: this compound signaling pathway in senescent cells.

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro and in vivo studies of the this compound compound.

Table 1: In Vitro Efficacy of this compound

ParameterCell LineConcentration RangeIncubation TimeOutcomeReference
Senescent Cell EliminationNot Specified0.01-1 µM3 daysSelective and potent elimination of β-galactosidase-positive senescent cells.[1]
p38 MAPK & MKK3/MKK6 ActivationPrimary mouse fibroblasts0.5 µM12-72 hoursActivation of phosphorylation of both p38 MAPK and MKK3/MKK6 in senescent cells.[1][3]

Table 2: In Vivo Efficacy of this compound

Animal ModelDosageAdministration RouteDosing RegimenOutcomeReference
Lung-injured Mice0.5 mg/kgIntraperitoneal (i.p.)Two days every week for four weeksSignificantly reduced the percentage of SA-β-gal-positive cells in the lung.[3]
Aged Mice (20-month-old)0.5 mg/kgNot Specified3 days every 2 weeks for 8 weeksEffectively clears senescent cells in different tissues, decreases senescence- and age-associated gene signatures, attenuates inflammation, and restores physical function.[1]

Experimental Protocols

In Vitro Cell Proliferation and Signaling Assay
  • Objective: To determine the effect of this compound on the viability of senescent cells and to assess the activation of the p38 MAPK signaling pathway.

  • Cell Line: Primary mouse fibroblasts.[1][3]

  • Induction of Senescence: Senescence can be induced by various methods, such as replicative exhaustion or exposure to stressors like bleomycin.

  • Treatment: Senescent cells are treated with this compound at a concentration of 0.5 µM.[1][3]

  • Incubation Time: Cells are incubated for various time points, ranging from 12 to 72 hours.[1][3]

  • Analysis:

    • Cell Viability: Assessed using standard methods such as MTT or crystal violet staining.

    • Signaling Pathway Activation: Western blotting is performed on cell lysates to detect the phosphorylated forms of p38 MAPK and MKK3/MKK6. Primary antibodies specific to the phosphorylated and total proteins are used, followed by secondary antibody incubation and chemiluminescent detection.

  • Expected Outcome: A significant reduction in the viability of senescent cells treated with this compound and a time-dependent increase in the phosphorylation of MKK3/MKK6 and p38 MAPK.[1][3]

In Vivo Senescent Cell Clearance Study
  • Objective: To evaluate the efficacy of this compound in clearing senescent cells in a living organism.

  • Animal Model: Aged mice (e.g., 20-month-old) or mice with induced senescence (e.g., bleomycin-induced lung injury).[1][3]

  • Treatment: this compound is administered at a dosage of 0.5 mg/kg.[1][3]

  • Administration: Intraperitoneal injection is a common route of administration.[3]

  • Dosing Schedule: A typical regimen involves administering this compound for a set number of days followed by a rest period, repeated over several weeks (e.g., two days every week for four weeks or 3 days every 2 weeks for 8 weeks).[1][3]

  • Analysis:

    • Senescence Markers: Tissues of interest (e.g., lung, liver, kidney) are harvested and analyzed for markers of senescence, such as Senescence-Associated β-galactosidase (SA-β-gal) staining.

    • Gene Expression: RNA is extracted from tissues to quantify the expression of senescence- and age-associated genes via RT-qPCR.

    • Inflammation Markers: Systemic and local inflammation can be assessed by measuring cytokine levels in serum or tissue homogenates using ELISA or other immunoassays.

    • Physical Function: Functional tests relevant to the animal model (e.g., grip strength, treadmill endurance) can be performed to assess improvements in physical capabilities.

  • Expected Outcome: A significant reduction in senescent cell markers, decreased expression of senescence-associated genes, attenuation of inflammation, and improved physical function in this compound-treated animals compared to vehicle-treated controls.[1][3]

Experimental Workflow

The following diagram illustrates a general workflow for evaluating the in vivo efficacy of this compound.

In_Vivo_Workflow start Start animal_model Select Animal Model (e.g., Aged or Injured Mice) start->animal_model group_allocation Randomly Allocate to Treatment and Vehicle Groups animal_model->group_allocation treatment Administer this compound (0.5 mg/kg) or Vehicle Control group_allocation->treatment functional_assessment Perform Functional Assessments treatment->functional_assessment tissue_collection Collect Tissues and Blood functional_assessment->tissue_collection analysis Analyze Senescence Markers, Gene Expression, and Inflammation tissue_collection->analysis end End analysis->end

References

An In-depth Technical Guide to the Senolytic Compound SSK1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellular senescence, a state of irreversible cell-cycle arrest, has been implicated in a host of age-related diseases. The selective elimination of these senescent cells, a therapeutic strategy known as senolysis, has emerged as a promising avenue for treating such conditions. This technical guide provides a comprehensive overview of the novel senolytic prodrug, SSK1. This compound is specifically designed to be activated by the high lysosomal β-galactosidase (β-gal) activity characteristic of senescent cells, whereupon it releases the cytotoxic agent gemcitabine, leading to apoptosis. This document details the chemical structure of this compound, its mechanism of action through the p38 MAPK signaling pathway, and provides a compilation of quantitative data from preclinical studies. Furthermore, it outlines detailed experimental protocols for the induction of cellular senescence, assessment of senolytic activity, and in vivo evaluation, providing a valuable resource for researchers in the field of aging and drug development.

Chemical Structure and Properties of this compound

This compound is a senescence-specific killing compound designed as a prodrug of the cytotoxic agent gemcitabine. Its activation is contingent on the enzymatic activity of β-galactosidase, which is markedly upregulated in senescent cells.

PropertyValue
Chemical Name (2R,3S,4S,5R,6S)-2-(acetoxymethyl)-6-(4-((((1-((2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)carbamoyl)oxy)methyl)-2-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate
Chemical Formula C31H34F2N4O18
Molecular Weight 788.61 g/mol
CAS Number 2629250-69-5
Appearance Solid
Purity ≥98% (HPLC)

Mechanism of Action

The senolytic activity of this compound is predicated on its selective activation within senescent cells. The increased lysosomal β-galactosidase activity in these cells cleaves the galactose moiety of this compound, releasing the active cytotoxic drug, gemcitabine.[1] Gemcitabine then induces apoptosis, leading to the selective elimination of senescent cells. This process is mediated through the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[2] this compound has been shown to activate the phosphorylation of p38 MAPK and its upstream activators, MKK3/MKK6, in senescent cells.[2] This targeted activation minimizes off-target effects on healthy, non-senescent cells.

SSK1_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular (Senescent Cell) This compound This compound (Prodrug) beta_gal β-galactosidase (High Activity) This compound->beta_gal Enzymatic Cleavage Gemcitabine Gemcitabine (Active Drug) beta_gal->Gemcitabine MKK3_6 MKK3/MKK6 Gemcitabine->MKK3_6 Activates p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylates Apoptosis Apoptosis p38_MAPK->Apoptosis Induces

Figure 1: this compound Signaling Pathway in Senescent Cells.

Quantitative Data

The following tables summarize the quantitative data from in vitro and in vivo studies of this compound.

Table 1: In Vitro Senolytic Activity of this compound
Cell TypeSenescence InducerThis compound Concentration (µM)Incubation Time% Viable Senescent Cells
Mouse Embryonic Fibroblasts (MEFs)Replication0.53 days~20%
Human Embryonic Fibroblasts (HEFs)Replication0.53 days~40%
Human Embryonic Fibroblasts (HEFs)Doxorubicin0.53 days~30%
Human Umbilical Vein Endothelial Cells (HUVECs)Replication0.53 days~50%
Human PreadipocytesReplication0.53 days~60%

Data extracted from Cai Y, et al. Cell Research. 2020.

Table 2: In Vivo Efficacy of this compound in Aged Mice
ParameterTreatment GroupValue
Animal Model Aged (20-month-old) C57BL/6J mice-
This compound Dosage 0.5 mg/kgIntraperitoneal (i.p.) injection
Treatment Schedule 3 consecutive days, every 2 weeks for 8 weeks-
Physical Function
Treadmill EnduranceVehicle~400 seconds
This compound~800 seconds
Grip StrengthVehicle~1.0 N
This compound~1.4 N
Senescence Markers (Lung Tissue)
p16Ink4a mRNAVehicleRelative expression ~1.0
This compoundRelative expression ~0.4
SA-β-gal positive cellsVehicleHigh
This compoundSignificantly Reduced

Data extracted from Cai Y, et al. Cell Research. 2020.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the this compound compound.

In Vitro Cell Culture and Induction of Senescence
  • Cell Lines:

    • Human embryonic fibroblasts (HEFs)

    • Mouse embryonic fibroblasts (MEFs)

    • Human umbilical vein endothelial cells (HUVECs)

    • Human preadipocytes

  • Culture Conditions:

    • HEFs, MEFs, and human preadipocytes are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • HUVECs are cultured in EGM-2 Endothelial Cell Growth Medium-2.

    • All cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Induction of Senescence:

    • Replicative Senescence: Cells are serially passaged until they reach replicative exhaustion, characterized by a cessation of proliferation.

    • Stress-Induced Premature Senescence (SIPS):

      • Doxorubicin-Induced Senescence: Treat sub-confluent cells with doxorubicin (e.g., 250 nM for HEFs) for 24 hours. Subsequently, wash the cells with PBS and culture in fresh medium for 7-10 days.

      • H2O2-Induced Senescence: Treat cells with a sub-lethal concentration of H2O2 (e.g., 150 µM for HEFs) for 2 hours. Wash with PBS and culture in fresh medium for 7-10 days.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This assay is used to identify senescent cells based on their increased β-galactosidase activity at pH 6.0.

  • Reagents:

    • Fixative solution: 2% formaldehyde, 0.2% glutaraldehyde in PBS.

    • Staining solution (pH 6.0): 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate buffer, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2.

  • Procedure:

    • Wash cultured cells twice with PBS.

    • Fix the cells with the fixative solution for 5 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Add the SA-β-gal staining solution to the cells.

    • Incubate the cells at 37°C in a CO2-free incubator for 12-16 hours.

    • Observe the cells under a microscope for the development of a blue color, indicative of SA-β-gal activity.

    • Quantify the percentage of blue-stained cells.

In Vitro Senolytic Assay

This assay assesses the ability of this compound to selectively kill senescent cells.

Senolytic_Assay_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_analysis Analysis Induce_Senescence Induce Senescence (e.g., Doxorubicin) Plate_Cells Plate Senescent and Non-senescent Cells Induce_Senescence->Plate_Cells Add_this compound Add this compound or Vehicle Control (e.g., 0.5 µM) Plate_Cells->Add_this compound Incubate Incubate for 3 days Add_this compound->Incubate Viability_Assay Cell Viability Assay (e.g., Crystal Violet Staining) Incubate->Viability_Assay Quantify Quantify and Compare Viability Viability_Assay->Quantify

Figure 2: In Vitro Senolytic Assay Workflow.

  • Procedure:

    • Induce senescence in the desired cell line as described in section 4.1.

    • Plate both senescent and non-senescent (control) cells in 96-well plates.

    • Treat the cells with varying concentrations of this compound (e.g., 0.01 µM to 1 µM) or a vehicle control (DMSO).

    • Incubate the plates for 3 days at 37°C.

    • Assess cell viability using a suitable method, such as Crystal Violet staining or a commercial cell viability assay kit.

    • Quantify the results and compare the viability of senescent versus non-senescent cells.

Western Blot Analysis for Phospho-p38 MAPK

This protocol details the detection of phosphorylated p38 MAPK to confirm the activation of the signaling pathway by this compound.

  • Sample Preparation:

    • Treat senescent cells with this compound (e.g., 0.5 µM) for various time points (e.g., 12, 24, 48, 72 hours).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Electrophoresis and Transfer:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip the membrane and re-probe for total p38 MAPK as a loading control.

In Vivo Administration and Functional Assessment

This protocol describes the administration of this compound to aged mice and the evaluation of its effects on physical function.

  • Animal Model:

    • Aged (e.g., 20-month-old) C57BL/6J mice.

  • This compound Formulation and Administration:

    • Dissolve this compound in a vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).

    • Administer this compound via intraperitoneal (i.p.) injection at a dose of 0.5 mg/kg.

    • A typical treatment regimen is daily injections for three consecutive days, repeated every two weeks for a total of eight weeks.

  • Functional Assessment:

    • Treadmill Test: Measure the maximum running distance and time until exhaustion.

    • Grip Strength Test: Assess forelimb muscle strength using a grip strength meter.

    • Perform these tests before and after the treatment period.

  • Tissue Analysis:

    • At the end of the study, euthanize the mice and collect tissues (e.g., lung, liver, kidney).

    • Analyze the tissues for senescence markers (SA-β-gal staining, qRT-PCR for p16Ink4a) and other relevant endpoints.

Conclusion

The this compound compound represents a significant advancement in the field of senolytics. Its innovative prodrug design, leveraging the unique biology of senescent cells, offers a highly selective and potent means of eliminating these detrimental cells. The data presented in this guide demonstrate the potential of this compound to ameliorate age-related decline in preclinical models. The detailed experimental protocols provided herein should serve as a valuable resource for researchers seeking to further investigate the therapeutic potential of this compound and other senolytic agents. Continued research in this area holds the promise of developing novel interventions to promote healthy aging and combat age-related diseases.

References

Foundational Research on SSK1 and Aging: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the foundational research concerning "SSK1" in the context of aging. The term "this compound" refers to two distinct but significant entities in aging research: a recently developed senolytic prodrug, Senescence-Specific Killing Compound 1, and a gene/protein studied in model organisms, primarily yeast and its orthologs in C. elegans. This guide addresses both, providing a comprehensive resource for researchers, scientists, and drug development professionals.

Part 1: this compound - The Senolytic Prodrug

Senescence-Specific Killing Compound 1 (this compound) is a novel prodrug designed to selectively eliminate senescent cells, which are known to contribute to aging and age-related diseases.[1] this compound leverages the increased activity of lysosomal β-galactosidase (β-gal), a primary biomarker of senescent cells, to achieve its targeted cytotoxicity.[1]

Mechanism of Action

This compound is a prodrug of the cytotoxic compound gemcitabine.[2] In senescent cells, the high levels of β-galactosidase cleave this compound, releasing the active gemcitabine.[1] This, in turn, activates the p38 MAPK signaling pathway, leading to the induction of apoptosis and the selective death of senescent cells.[1][3] This targeted approach minimizes toxicity to healthy, non-senescent cells.[1]

Below is a diagram illustrating the signaling pathway of this compound in senescent cells.

SSK1_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Senescent Cell cluster_lysosome Lysosome SSK1_prodrug This compound (Prodrug) beta_gal β-galactosidase (High Activity) SSK1_prodrug->beta_gal Uptake & Cleavage Gemcitabine Gemcitabine (Cytotoxic Agent) MKK3_MKK6 MKK3/MKK6 Gemcitabine->MKK3_MKK6 Activates p38_MAPK p38 MAPK MKK3_MKK6->p38_MAPK Phosphorylates & Activates Apoptosis Apoptosis p38_MAPK->Apoptosis Induces

Caption: Signaling pathway of the senolytic prodrug this compound in senescent cells.

In Vitro and In Vivo Efficacy

This compound has demonstrated efficacy in selectively eliminating senescent cells across various models, both in vitro and in vivo.

Table 1: Quantitative Data on this compound Efficacy

Model SystemTreatment RegimenOutcomeReference
Primary mouse fibroblasts (in vitro)0.01-1 µM for 3 daysSelective and potent elimination of β-galactosidase-positive senescent cells.[3]
Senescent cells (in vitro)0.5 µM for 12-72 hoursActivation of p38 MAPK and MKK3/MKK6 phosphorylation.[3]
Bleomycin-induced lung-injured mice (in vivo)0.5 mg/kg intraperitoneally, two days a week for four weeksElimination of senescent cells and decreased senescence-associated markers.[3][4]
Aged mice (20-month-old) (in vivo)0.5 mg/kg, three days every two weeks for eight weeksEffective clearance of senescent cells in various tissues, decreased senescence- and age-associated gene signatures, attenuated inflammation, and restored physical function.[3]
Alzheimer's Disease mouse model (in vivo)This compound-loaded nanoparticlesSignificant reduction in senescence-associated gene expression, elimination of senescent cells, decreased amyloid-beta accumulation, and improved cognitive function.[5]
Experimental Protocols

In Vitro Senescence Induction and this compound Treatment:

  • Cell Culture: Primary mouse fibroblasts are cultured under standard conditions.

  • Induction of Senescence: Senescence is induced by methods such as exposure to ionizing radiation or treatment with chemotherapeutic agents like doxorubicin.

  • Senescence Confirmation: The senescent phenotype is confirmed by senescence-associated β-galactosidase (SA-β-gal) staining and analysis of senescence markers like p21.

  • This compound Treatment: Senescent and non-senescent control cells are treated with varying concentrations of this compound (e.g., 0.01-1 µM) for a specified duration (e.g., 3 days).

  • Assessment of Cell Viability: Cell viability is assessed using assays such as crystal violet staining or automated cell counting to determine the selective killing of senescent cells.

In Vivo Administration of this compound in Aged Mice:

  • Animal Model: Aged mice (e.g., 20 months old) are used.

  • Treatment Group: Mice are randomly assigned to a treatment group receiving this compound or a vehicle control group.

  • This compound Administration: this compound is administered via intraperitoneal injection at a specified dose and frequency (e.g., 0.5 mg/kg, three days every two weeks for eight weeks).

  • Functional Assessment: Physical function is assessed using tests like treadmill endurance assays.

  • Tissue Analysis: At the end of the treatment period, tissues are harvested for analysis of senescent cell burden (SA-β-gal staining), gene expression of senescence and inflammatory markers (RT-qPCR), and histological examination.

Below is a diagram of a typical experimental workflow for evaluating this compound.

SSK1_Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies culture Cell Culture (e.g., Fibroblasts) induce_senescence Induce Senescence (e.g., Radiation, Doxorubicin) culture->induce_senescence confirm_senescence Confirm Senescence (SA-β-gal, p21) induce_senescence->confirm_senescence treat_ssk1_invitro Treat with this compound (vs. Vehicle) confirm_senescence->treat_ssk1_invitro assess_viability Assess Cell Viability treat_ssk1_invitro->assess_viability animal_model Select Animal Model (e.g., Aged Mice) group_assignment Group Assignment (this compound vs. Vehicle) animal_model->group_assignment administer_this compound Administer this compound (e.g., i.p. injection) group_assignment->administer_this compound functional_tests Functional Tests (e.g., Treadmill) administer_this compound->functional_tests tissue_analysis Tissue Analysis (SA-β-gal, RT-qPCR) functional_tests->tissue_analysis

Caption: A generalized experimental workflow for the evaluation of this compound.

Part 2: this compound/SGK-1 - The Gene and its Orthologs in Aging

In the context of molecular biology and genetics of aging, this compound refers to a gene in Saccharomyces cerevisiae (yeast), and its orthologs, such as sgk-1 in Caenorhabditis elegans, have been studied for their role in lifespan regulation and stress resistance.

Role in Lifespan Regulation in C. elegans

The Serum and Glucocorticoid-inducible Kinase 1 (sgk-1), the C. elegans ortholog of this compound, has a complex and context-dependent role in aging. While initial studies using RNA interference (RNAi) suggested that knockdown of sgk-1 extends lifespan, subsequent research with null mutants has shown that sgk-1 null mutations shorten lifespan.[6] Conversely, gain-of-function mutations in sgk-1 have been shown to extend lifespan.[6] This pro-longevity effect of SGK-1 is dependent on the DAF-16/FoxO transcription factor.[6][7]

Table 2: Quantitative Data on the Effect of sgk-1 Mutations on C. elegans Lifespan

sgk-1 AlleleEffect on LifespanDAF-16/FoxO DependenceReference
RNAi knockdownLifespan extensionDependent[6]
Null mutationLifespan shortening-[6]
Gain-of-function mutation17.5% increase in mean lifespan, 9.5% increase in median lifespanDependent[6]
Signaling Pathways

SGK-1 is part of the insulin/IGF-1 signaling (IIS) pathway, a highly conserved pathway that regulates aging and stress resistance.[6][7] However, SGK-1 appears to regulate the key longevity factor DAF-16/FoxO in a manner distinct from another kinase in the pathway, AKT-1.[6][7] While AKT-1 inhibits DAF-16/FoxO by promoting its exclusion from the nucleus, SGK-1 does not seem to affect the subcellular localization of DAF-16/FoxO.[6][7] Instead, SGK-1 promotes longevity and resistance to oxidative stress and UV radiation in a DAF-16-dependent manner.[6][7]

The ERK-MAPK pathway has also been shown to promote longevity in C. elegans through the transcription factor SKN-1, which in turn influences the DAF-2/DAF-16 insulin-like signaling.[8][9]

Below is a diagram of the signaling relationships involving SGK-1 in C. elegans.

SGK1_Signaling_Pathway cluster_IIS Insulin/IGF-1 Signaling DAF_2 DAF-2 (Insulin Receptor) AKT_1 AKT-1 DAF_2->AKT_1 Activates DAF_16 DAF-16/FoxO (Transcription Factor) AKT_1->DAF_16 Inhibits (via nuclear exclusion) SGK_1 SGK-1 SGK_1->DAF_16 Promotes activity (mechanism unclear) Longevity Longevity & Stress Resistance DAF_16->Longevity Promotes

Caption: Simplified signaling relationships of SGK-1 and AKT-1 in the C. elegans insulin/IGF-1 pathway.

Experimental Protocols

Studying Gene Function in C. elegans Lifespan:

  • Strain Maintenance: C. elegans strains, including wild-type (N2), sgk-1 mutants (null and gain-of-function), and other relevant genetic backgrounds, are maintained on nematode growth medium (NGM) plates seeded with E. coli OP50.

  • Lifespan Assay:

    • Age-synchronized populations of worms are obtained by allowing adults to lay eggs for a short period and then removing them.

    • Progeny are allowed to develop to the L4 larval stage.

    • L4 larvae are transferred to fresh plates, marking the beginning of the lifespan assay (day 0).

    • Worms are transferred to new plates every 1-2 days during their reproductive period to separate them from their progeny.

    • The number of living and dead worms is scored daily. Worms are considered dead if they do not respond to gentle prodding with a platinum wire.

  • RNA Interference (RNAi):

    • RNAi is performed by feeding worms E. coli strains engineered to express double-stranded RNA corresponding to the target gene (e.g., sgk-1).

    • Control worms are fed E. coli containing an empty vector.

    • The effect of gene knockdown on lifespan is then assessed as described above.

  • Stress Resistance Assays:

    • Oxidative Stress: Worms are exposed to an oxidizing agent like paraquat, and their survival is monitored over time.

    • Thermotolerance: Worms are shifted to a high temperature (e.g., 35°C), and survival is scored over time.

    • UV Radiation: Worms are exposed to a specific dose of UV radiation, and their survival is subsequently monitored.

This guide provides a foundational understanding of the dual nature of "this compound" in aging research. For drug development professionals, the senolytic compound this compound offers a promising therapeutic avenue. For basic researchers, the genetic studies of this compound/SGK-1 and its orthologs continue to unravel the complex molecular pathways that govern longevity.

References

An In-depth Technical Guide on the Role of Beta-Galactosidase in the Activation of the Senolytic Prodrug SSK1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The term "SSK1" can refer to two distinct biological entities: a response regulator protein in the yeast osmoregulatory pathway and a recently developed senolytic prodrug. This guide will focus exclusively on the latter, the Senescence-Specific Killing compound 1 (this compound) , a promising therapeutic agent in the field of geroscience. The activation of this prodrug is critically dependent on the enzymatic activity of beta-galactosidase, a key biomarker of cellular senescence. This document provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its evaluation, and quantitative data on its efficacy.

Mechanism of Action: Beta-Galactosidase-Mediated Activation of this compound

The senolytic prodrug this compound was rationally designed to selectively eliminate senescent cells, which are known to accumulate with age and contribute to a variety of age-related diseases. The specificity of this compound lies in its targeted activation by an enzyme highly active in senescent cells: lysosomal senescence-associated β-galactosidase (SA-β-gal).

This compound is a prodrug of the cytotoxic agent gemcitabine. In its inactive form, a galactose moiety is chemically linked to gemcitabine, masking its toxicity.[1] Senescent cells are characterized by a significant upregulation of lysosomal β-galactosidase activity.[2] When this compound is administered, it is preferentially taken up by cells. In senescent cells, the high levels of β-galactosidase cleave the galactosyl group from the this compound molecule.[1] This cleavage releases the active cytotoxic drug, gemcitabine.[1][2]

Once activated, gemcitabine induces a cytotoxic cascade primarily through the activation of the p38 MAPK signaling pathway.[3][4] The phosphorylation of p38 MAPK and its upstream activators, MKK3/MKK6, leads to the induction of apoptosis, ultimately resulting in the selective death of senescent cells.[3] This targeted approach minimizes off-target effects on healthy, non-senescent cells where β-galactosidase activity is low.[1]

SSK1_Activation_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_lysosome Lysosome (Senescent Cell) cluster_cytoplasm Cytoplasm SSK1_prodrug This compound (Prodrug) SSK1_prodrug_in This compound SSK1_prodrug->SSK1_prodrug_in Cellular Uptake BetaGal β-Galactosidase (High Activity) Gemcitabine Gemcitabine (Active Drug) BetaGal->Gemcitabine SSK1_prodrug_in->BetaGal Cleavage MKK3_6 MKK3/MKK6 Gemcitabine->MKK3_6 Activation p_MKK3_6 p-MKK3/MKK6 MKK3_6->p_MKK3_6 Phosphorylation p38_MAPK p38 MAPK p_p38_MAPK p-p38 MAPK p38_MAPK->p_p38_MAPK Phosphorylation Apoptosis Apoptosis p_MKK3_6->p38_MAPK p_p38_MAPK->Apoptosis Induction

Diagram 1: Signaling pathway of this compound activation.

Data Presentation: Efficacy of this compound

The following table summarizes the quantitative data on the senolytic activity of this compound across various cell types and conditions.

Cell Type/ModelSenescence InducerThis compound ConcentrationTreatment DurationOutcomeReference
Mouse Embryonic Fibroblasts (MEFs)Etoposide, Irradiation, Oncogene (KrasG12V)0.01-1 µM3 daysSelective elimination of senescent cells[4]
Human Embryonic Fibroblasts (HEFs)Replication, Etoposide, H2O2, Irradiation, Oncogene (KrasG12V)0.01-1 µM3 daysSelective elimination of senescent cells[4]
Human Umbilical Vein Endothelial Cells (HUVECs)Replication0.01-1 µM3 daysSelective elimination of senescent cells[4]
Senescent Newborn Dermal Fibroblasts (NBFs)Replication~0.5 µM3 daysSignificant reduction in cell viability
Lung-injured MiceBleomycin0.5 mg/kg (i.p.)2 days/week for 4 weeksElimination of senescent cells and decreased senescence markers[3]
Aged Mice (20-month-old)Natural Aging0.5 mg/kg (i.p.)3 days every 2 weeks for 8 weeksClearance of senescent cells, reduced inflammation, restored physical function[3]

Experimental Protocols

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This protocol is used to identify senescent cells in culture by detecting the increased activity of lysosomal β-galactosidase at pH 6.0.

Materials:

  • Phosphate-buffered saline (PBS)

  • Fixation Solution: 2% formaldehyde, 0.2% glutaraldehyde in PBS

  • Staining Solution: 1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl β-D-galactopyranoside), 40 mM citric acid/sodium phosphate buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2.

Procedure:

  • Wash cultured cells twice with PBS.

  • Fix the cells with Fixation Solution for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Add the Staining Solution to the cells, ensuring the entire surface is covered.

  • Incubate the cells at 37°C without CO2 for 12-24 hours. Protect from light.

  • Observe the cells under a microscope for the development of a blue color, which indicates β-galactosidase activity.

  • For quantification, capture images and count the percentage of blue-stained (senescent) cells versus total cells.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effect of this compound by measuring the metabolic activity of cells.

Materials:

  • Cells cultured in a 96-well plate

  • This compound compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

Procedure:

  • Plate cells in a 96-well plate and induce senescence as required. Include non-senescent control wells.

  • Treat the cells with a range of this compound concentrations for the desired duration (e.g., 72 hours). Include untreated control wells.

  • After the treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and plot dose-response curves to determine the IC50 value.

Western Blotting for p38 MAPK Activation

This technique is used to detect the phosphorylation of p38 MAPK, a key event in the this compound-induced apoptotic pathway.

Materials:

  • Cell lysates from this compound-treated and control cells

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total-p38 MAPK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lyse the cells and determine the protein concentration of each sample.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with the antibody for total p38 MAPK as a loading control.

  • Quantify the band intensities to determine the relative level of p38 MAPK phosphorylation.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of the senolytic prodrug this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation induce_senescence Induce Senescence in Cell Culture (e.g., Irradiation, Etoposide) confirm_senescence Confirm Senescence Phenotype (SA-β-gal Staining) induce_senescence->confirm_senescence ssk1_treatment Treat Senescent and Non-senescent Cells with this compound (Dose-Response) confirm_senescence->ssk1_treatment viability_assay Assess Cell Viability (e.g., MTT Assay) ssk1_treatment->viability_assay mechanism_study Investigate Mechanism of Action (Western Blot for p-p38, Apoptosis Assays) ssk1_treatment->mechanism_study animal_model Select Animal Model (e.g., Aged Mice) viability_assay->animal_model Promising Results ssk1_admin Administer this compound (e.g., Intraperitoneal Injection) animal_model->ssk1_admin assess_senescence Assess Senescent Cell Burden in Tissues (SA-β-gal Staining) ssk1_admin->assess_senescence functional_assays Evaluate Physiological Function (e.g., Grip Strength, Treadmill) ssk1_admin->functional_assays biomarker_analysis Analyze Senescence and Inflammatory Markers ssk1_admin->biomarker_analysis

Diagram 2: Experimental workflow for this compound evaluation.

References

Methodological & Application

Application Notes and Protocols for Creating an SSK1 Deletion Mutant in Saccharomyces cerevisiae

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Application Notes

The budding yeast, Saccharomyces cerevisiae, is a powerful model organism for studying fundamental cellular processes due to its genetic tractability. The creation of gene deletion mutants is a cornerstone of yeast genetics, allowing for the functional characterization of specific genes. This document provides a detailed protocol for the creation of an ssk1Δ deletion mutant.

Ssk1p is a response regulator protein that plays a crucial role in the High Osmolarity Glycerol (HOG) signaling pathway, which is essential for the yeast's response to osmotic stress.[1][2][3][4][5] Deletion of the this compound gene leads to a phenotype characterized by sensitivity to high osmolarity and certain oxidative stresses, making it a valuable tool for studying stress response pathways.[6][7][8] Understanding the function of Ssk1p and its role in signaling can provide insights into conserved stress response mechanisms relevant to human health and disease, and may present opportunities for the development of novel antifungal therapies.

The protocol described herein utilizes a PCR-based gene deletion strategy, a widely adopted method due to its efficiency and simplicity.[9][10][11] This method involves the replacement of the target gene's open reading frame (ORF) with a selectable marker cassette, in this case, the kanMX module, which confers resistance to the antibiotic G418 (Geneticin).[12]

This compound Signaling Pathway

The this compound protein is a key component of the SLN1-YPD1-SSK1 two-component osmosensor, which regulates the HOG1 MAP kinase cascade.[3][4] Under normal osmotic conditions, the sensor kinase Sln1p is active and phosphorylates Ypd1p, which in turn phosphorylates Ssk1p. Phosphorylated Ssk1p is inactive. Upon hyperosmotic stress, Sln1p activity is inhibited, leading to the accumulation of unphosphorylated, active Ssk1p.[4] Active Ssk1p then activates the MAPKKKs Ssk2p and Ssk22p, initiating a phosphorylation cascade through the MAPKK Pbs2p to the MAPK Hog1p. Activated Hog1p translocates to the nucleus to regulate gene expression for adaptation to high osmolarity.

Ssk1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sln1 Sln1p Ypd1 Ypd1p Sln1->Ypd1 P This compound Ssk1p Ypd1->this compound P Ssk2_Ssk22 Ssk2p/Ssk22p This compound->Ssk2_Ssk22 activates Pbs2 Pbs2p Ssk2_Ssk22->Pbs2 P Hog1 Hog1p Pbs2->Hog1 P Gene_Expression Gene Expression Hog1->Gene_Expression regulates Osmotic_Stress Hyperosmotic Stress Osmotic_Stress->Sln1

Caption: The HOG signaling pathway in S. cerevisiae.

Experimental Workflow

The overall workflow for creating an this compoundΔ deletion mutant involves three main stages: 1) Generation of the deletion cassette by PCR, 2) Transformation of the cassette into yeast cells, and 3) Selection and verification of positive transformants.

SSK1_Deletion_Workflow cluster_1 cluster_2 cluster_3 A 1. Deletion Cassette Generation B   a. Design Primers for this compound C   b. PCR Amplify kanMX Cassette      with this compound homology arms B->C D 2. Yeast Transformation C->D E   a. Prepare Competent Yeast Cells      (Lithium Acetate Method) F   b. Transform with PCR Product E->F G 3. Selection and Verification F->G H   a. Plate on YPD + G418 I   b. Isolate Genomic DNA J   c. PCR Verification of Deletion K   d. Phenotypic Analysis H->I I->J J->K

Caption: Experimental workflow for this compound gene deletion.

Experimental Protocols

Generation of the this compoundΔ::kanMX Deletion Cassette

This protocol describes the amplification of the kanMX selectable marker with flanking regions homologous to the this compound locus.

4.1.1. Primer Design:

Primers consist of two parts: a 5' region (40-45 bp) with homology to the sequence immediately upstream or downstream of the this compound ORF, and a 3' region (~20 bp) that anneals to the kanMX cassette template plasmid (e.g., pFA6a-kanMX4).[12]

  • Forward Primer (Fwd):

    • 5' End: 40-45 nucleotides immediately upstream of the this compound start codon.

    • 3' End: Sequence homologous to the 5' end of the kanMX cassette (e.g., 5'-CGTACGCTGCAGGTCGAC-3').

  • Reverse Primer (Rev):

    • 5' End: 40-45 nucleotides immediately downstream of the this compound stop codon (reverse complement).

    • 3' End: Sequence homologous to the 3' end of the kanMX cassette (e.g., 5'-ATCGATGAATTCGAGCTCG-3').

4.1.2. PCR Amplification:

Table 1: PCR Reaction Mixture

ComponentVolume (µL) for 50 µL reactionFinal Concentration
5X PCR Buffer101X
dNTPs (10 mM)1200 µM
Forward Primer (10 µM)2.50.5 µM
Reverse Primer (10 µM)2.50.5 µM
pFA6a-kanMX4 (100 ng/µL)12 ng/µL
High-Fidelity DNA Polymerase0.5As per manufacturer
Nuclease-free waterup to 50-

Table 2: PCR Cycling Conditions

StepTemperature (°C)TimeCycles
Initial Denaturation953 min1
Denaturation9530 sec\multirow{3}{*}{30-35}
Annealing55-6030 sec
Extension721.5 min
Final Extension725 min1
Hold41

4.1.3. PCR Product Purification:

Purify the PCR product using a standard PCR purification kit to remove primers, dNTPs, and polymerase. Elute in nuclease-free water. Verify the size of the PCR product (approx. 1.6 kb for kanMX) on a 1% agarose gel.

High-Efficiency Yeast Transformation

This protocol is based on the lithium acetate/single-stranded carrier DNA/PEG method.[13][14][15][16][17]

Materials:

  • YPD medium

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • LiOAc/TE solution (100 mM Lithium Acetate in TE buffer)

  • PEG/LiOAc/TE solution (40% PEG 3350, 100 mM LiOAc in TE buffer)

  • Single-stranded carrier DNA (e.g., salmon sperm DNA), boiled for 5 min and chilled on ice immediately before use.

  • Purified this compoundΔ::kanMX PCR product.

Procedure:

  • Inoculate 10 mL of YPD with a single colony of the desired yeast strain and grow overnight at 30°C with shaking.

  • In the morning, dilute the overnight culture into 50 mL of fresh YPD to an OD₆₀₀ of ~0.2 and grow to an OD₆₀₀ of 0.6-0.8.

  • Harvest the cells by centrifugation at 3,000 x g for 5 minutes.

  • Wash the cells with 25 mL of sterile water, and then with 1 mL of LiOAc/TE solution.

  • Resuspend the cell pellet in 200 µL of LiOAc/TE.

  • In a microfuge tube, mix the following in order:

    • 240 µL of PEG/LiOAc/TE solution

    • 36 µL of single-stranded carrier DNA (10 mg/mL)

    • 1-5 µg of purified this compoundΔ::kanMX PCR product in up to 34 µL of water.

    • 50 µL of the competent yeast cell suspension.

  • Vortex briefly and incubate at 30°C for 30 minutes with shaking.

  • Heat shock the cells at 42°C for 15-20 minutes.

  • Pellet the cells by centrifugation at 8,000 x g for 1 minute.

  • Remove the supernatant and resuspend the pellet in 1 mL of YPD.

  • Incubate at 30°C for 2-3 hours for recovery and expression of the resistance gene.

  • Pellet the cells, remove the supernatant, and resuspend in 100-200 µL of sterile water.

  • Plate the entire cell suspension onto YPD plates containing 200 µg/mL G418.

  • Incubate at 30°C for 2-3 days until colonies appear.

Verification of this compound Deletion

4.3.1. Genomic DNA Isolation:

Isolate genomic DNA from several G418-resistant colonies and the wild-type parent strain using a standard yeast genomic DNA extraction protocol.

4.3.2. PCR Verification:

Perform diagnostic PCR to confirm the correct integration of the kanMX cassette at the this compound locus. Use a forward primer that anneals upstream of the this compound 5' homology region and a reverse primer that anneals within the kanMX cassette. A second PCR with a forward primer within the kanMX cassette and a reverse primer downstream of the this compound 3' homology region should also be performed. A control PCR using primers that flank the this compound ORF should be performed on both wild-type and putative mutant genomic DNA.

Table 3: Expected PCR Product Sizes for Verification

Primer PairWild-Type TemplateThis compoundΔ::kanMX Template
This compound ORF flanking~1.9 kbNo product
Upstream flank + kanMX internalNo productExpected size varies
kanMX internal + Downstream flankNo productExpected size varies

Expected Results and Phenotypic Analysis

5.1. Transformation Efficiency:

High-efficiency transformation protocols can yield hundreds to thousands of transformants per microgram of DNA. The number of colonies will vary depending on the strain background and the quality of the PCR product.

5.2. Phenotypic Characterization:

The this compoundΔ mutant is expected to exhibit increased sensitivity to osmotic stress. This can be assessed by spot assays.

Protocol for Spot Assay:

  • Grow wild-type and putative this compoundΔ mutant strains overnight in liquid YPD.

  • Normalize the cell densities to an OD₆₀₀ of 1.0.

  • Prepare a 10-fold serial dilution series (10⁻¹, 10⁻², 10⁻³, 10⁻⁴) in sterile water.

  • Spot 5 µL of each dilution onto YPD plates and YPD plates containing an osmotic stressor (e.g., 1 M NaCl or 1 M Sorbitol).

  • Incubate the plates at 30°C for 2-3 days and document the growth.

Table 4: Expected Phenotypes of this compoundΔ Mutant

ConditionWild-TypeThis compoundΔ
YPDRobust GrowthRobust Growth
YPD + 1 M NaClRobust GrowthSignificantly reduced or no growth
YPD + 1 M SorbitolRobust GrowthSignificantly reduced or no growth
YPD + H₂O₂Robust GrowthMay show increased sensitivity

Troubleshooting

Table 5: Troubleshooting Guide

ProblemPossible CauseSolution
No colonies on selective platesLow transformation efficiencyOptimize transformation protocol; use fresh, high-quality DNA; ensure carrier DNA is properly denatured.
Inactive G418Prepare fresh G418 plates.
Incorrect PCR productVerify the size and purity of the PCR product on an agarose gel.
Many small "satellite" coloniesG418 is being degradedUse fresh plates; do not incubate for an excessively long time.
PCR verification failsIncorrect integration of the cassetteScreen more colonies; re-transform with a fresh PCR product.
Poor quality genomic DNARe-isolate genomic DNA.
No phenotypic differenceThe tested condition does not induce the expected phenotypeVerify the concentration of the stressor; test other osmotic or oxidative stressors.
Contamination of the wild-type strainRe-streak the wild-type strain from a frozen stock.

References

Methods for Studying Ssk1 Phosphorylation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ssk1 (Suppressor of Sensor Kinase) is a key response regulator protein in the High Osmolarity Glycerol (HOG) signaling pathway in Saccharomyces cerevisiae (budding yeast). This pathway is crucial for adaptation to osmotic stress. The phosphorylation state of this compound is a critical determinant of its activity; under normal osmotic conditions, this compound is phosphorylated, which keeps the HOG pathway inactive. Upon hyperosmotic shock, this compound becomes dephosphorylated, leading to the activation of the downstream MAP kinase cascade and subsequent glycerol production to counteract the osmotic stress.

These application notes provide detailed protocols for studying the phosphorylation of this compound, a critical event in the yeast osmotic stress response. The methodologies described are essential for researchers investigating signal transduction, stress responses, and for professionals in drug development targeting related pathways in pathogenic fungi.

This compound Signaling Pathway

Under normal osmolarity, the transmembrane histidine kinase Sln1 autophosphorylates and transfers the phosphate group to the phosphotransfer protein Ypd1. Ypd1, in turn, phosphorylates the receiver domain of this compound. This phosphorylation keeps this compound in an inactive state. Increased external osmolarity inhibits Sln1 kinase activity, leading to the accumulation of unphosphorylated this compound. Unphosphorylated this compound then activates the downstream MAP kinase kinase kinase (MAPKKK) Ssk2 (and its homolog Ssk22), which initiates a phosphorylation cascade through the MAPKK Pbs2 and the MAPK Hog1. Activated Hog1 mediates the cellular response to osmotic stress.

Ssk1_Signaling_Pathway cluster_normal Normal Osmolarity cluster_high High Osmolarity Sln1_P Sln1-P Ypd1_P Ypd1-P Sln1_P->Ypd1_P P Ssk1_P This compound-P Ypd1_P->Ssk1_P P HOG_inactive HOG Pathway (Inactive) Ssk1_P->HOG_inactive Inhibits Sln1 Sln1 Ypd1 Ypd1 This compound This compound Ssk2 Ssk2/Ssk22 This compound->Ssk2 Activates Pbs2 Pbs2 Ssk2->Pbs2 Activates Hog1 Hog1 Pbs2->Hog1 Activates Response Stress Response Hog1->Response Osmolarity High External Osmolarity Osmolarity->Sln1 Inhibits In_Vitro_Phosphorylation_Workflow cluster_proteins Protein Purification cluster_assay Kinase Assay Purify_Sln1 Purify recombinant Sln1 (kinase domain) Mix_Components Incubate Sln1, Ypd1, this compound with [γ-32P]ATP Purify_Sln1->Mix_Components Purify_Ypd1 Purify recombinant Ypd1 Purify_Ypd1->Mix_Components Purify_this compound Purify recombinant This compound Purify_this compound->Mix_Components Stop_Reaction Stop reaction with SDS-PAGE sample buffer Mix_Components->Stop_Reaction SDS_PAGE Separate proteins by SDS-PAGE Stop_Reaction->SDS_PAGE Autoradiography Detect 32P incorporation by autoradiography SDS_PAGE->Autoradiography Mass_Spec_Workflow Immunoprecipitate Immunoprecipitate this compound from yeast lysate SDS_PAGE Run SDS-PAGE and exicse this compound band Immunoprecipitate->SDS_PAGE In_gel_digest In-gel digestion (e.g., with trypsin) SDS_PAGE->In_gel_digest Enrichment Phosphopeptide enrichment (e.g., TiO2 or IMAC) In_gel_digest->Enrichment LC_MSMS LC-MS/MS analysis Enrichment->LC_MSMS Data_analysis Database search and site localization LC_MSMS->Data_analysis

Application Notes and Protocols for Yeast Two-Hybrid Analysis of Ssk1 Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the Yeast Two-Hybrid (Y2H) system for the identification and characterization of protein interactions involving the Saccharomyces cerevisiae Signal-transducing Histidine Kinase 1 (Ssk1). This compound is a key response regulator in the High Osmolarity Glycerol (HOG) signaling pathway, a critical mechanism for yeast survival in hyperosmotic environments. Understanding the protein-protein interaction network of this compound is crucial for elucidating the molecular mechanisms of stress signaling and identifying potential targets for antifungal drug development.

Introduction to this compound and the HOG Pathway

The HOG pathway is a conserved mitogen-activated protein kinase (MAPK) cascade that allows yeast cells to adapt to osmotic stress.[1][2] The pathway is activated by two upstream branches, the SLN1 branch and the SHO1 branch, which converge on the MAP kinase kinase (MAPKK) Pbs2.[1][2][3] this compound is a central component of the SLN1 branch.

Under normal osmotic conditions, the histidine kinase Sln1 is active and phosphorylates the phosphotransfer protein Ypd1. Phosphorylated Ypd1, in turn, phosphorylates this compound. This phosphorylation keeps this compound in an inactive state, preventing the activation of the downstream MAPKK kinases (MAPKKKs) Ssk2 and Ssk22.

Upon hyperosmotic shock, Sln1 is inactivated, leading to the dephosphorylation of this compound. Unphosphorylated this compound is then free to bind to and activate Ssk2 and Ssk22, which subsequently phosphorylate and activate Pbs2. Pbs2 then activates the MAPK Hog1, which orchestrates the cellular response to osmotic stress.[1][2][3]

Given its central role as a molecular switch, identifying novel proteins that interact with this compound in both its phosphorylated and unphosphorylated states can provide deeper insights into the regulation of the HOG pathway and uncover potential crosstalk with other signaling cascades. The Yeast Two-Hybrid system is a powerful genetic tool to screen for such binary protein-protein interactions in vivo.[4]

Principle of the Yeast Two-Hybrid Assay

The GAL4-based Yeast Two-Hybrid system relies on the modular nature of the GAL4 transcription factor, which has a separable DNA-binding domain (DBD) and a transcriptional activation domain (AD).[5] To test the interaction between two proteins, 'X' (the "bait") and 'Y' (the "prey"), they are expressed as fusion proteins with the GAL4 DBD and AD, respectively.

If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor.[5][6] This reconstituted factor can then bind to upstream activating sequences (UAS) in the promoter of reporter genes, driving their expression.[7] Commonly used reporter genes include auxotrophic markers (e.g., HIS3, ADE2) that allow for selection on specific dropout media, and colorimetric markers (e.g., lacZ) for quantitative analysis.[7]

Data Presentation: Known and Potential this compound Interactions

While a comprehensive Y2H screen for this compound has not been extensively published, its known direct interactions within the HOG pathway provide a framework for validation and further study. The following table summarizes these interactions and provides a template for recording quantitative data from Y2H experiments.

BaitPreyInteraction Strength (Relative β-galactosidase activity)Phenotype on Selective MediaNotes
This compound (Wild-Type)Ypd1+++Growth on -His, -AdeKnown interaction; strength may be phosphorylation-dependent.
This compound (Wild-Type)Ssk2+++Growth on -His, -AdeKnown interaction; expected with unphosphorylated this compound.
This compound (D554N)Ypd1-No growthNon-phosphorylatable mutant; should abolish interaction with Ypd1.
This compound (D554N)Ssk2++++Robust growthConstitutively active form; strong interaction expected.
This compound (D554E)Ypd1++++Robust growthPhosphomimetic mutant; should enhance interaction with Ypd1.
This compound (D554E)Ssk2-No growthInactive form; should abolish interaction with Ssk2.
This compound (Wild-Type)cDNA LibraryVariableGrowth on -His, -AdeScreening for novel interactors.

Note: The β-galactosidase activity is represented qualitatively (+ to ++++ for increasing strength, - for no interaction). Actual quantitative values should be determined experimentally.

Experimental Protocols

Bait and Prey Plasmid Construction

Successful Y2H screening starts with the careful design of bait and prey constructs. For this compound, it is crucial to consider its phosphorylation state, as this dictates its downstream interactions.

Materials:

  • Yeast expression vectors for bait (e.g., pGBKT7, containing the GAL4 DBD) and prey (e.g., pGADT7, containing the GAL4 AD).[4]

  • Full-length this compound cDNA.

  • Restriction enzymes and T4 DNA ligase.

  • Primers for site-directed mutagenesis.

  • Competent E. coli cells for plasmid amplification.

Protocol:

  • Cloning of Wild-Type this compound as Bait:

    • Amplify the full-length coding sequence of this compound by PCR using primers that introduce appropriate restriction sites for cloning into the bait vector (e.g., pGBKT7).

    • Digest both the PCR product and the bait vector with the corresponding restriction enzymes.

    • Ligate the digested this compound insert into the linearized bait vector.

    • Transform the ligation product into competent E. coli cells and select for transformed colonies.

    • Isolate the plasmid DNA and confirm the correct insertion and reading frame by restriction digest and DNA sequencing.

  • Construction of this compound Mutants:

    • To investigate phosphorylation-dependent interactions, create two this compound mutants using site-directed mutagenesis:

      • Non-phosphorylatable mutant (this compound-D554N): This mutant cannot be phosphorylated by Ypd1 and is constitutively active.

      • Phosphomimetic mutant (this compound-D554E): This mutant mimics the phosphorylated state and is constitutively inactive.

    • Use the wild-type this compound bait plasmid as a template for mutagenesis.

    • Design primers containing the desired nucleotide changes to alter the aspartate at position 554 to asparagine (D554N) or glutamate (D554E).

    • Perform site-directed mutagenesis according to the manufacturer's protocol.

    • Verify the mutations by DNA sequencing.

  • Construction of Prey Plasmids:

    • For known interactors (Ypd1, Ssk2), clone their full-length coding sequences into the prey vector (e.g., pGADT7) using a similar cloning strategy as for the bait.

    • For identifying novel interactors, a pre-made yeast cDNA library in a prey vector is required.

Yeast Two-Hybrid Screening

This protocol outlines the screening of a yeast cDNA library using the this compound bait constructs.

Materials:

  • Saccharomyces cerevisiae reporter strain (e.g., AH109 or Y2H Gold).[8]

  • This compound bait plasmids (wild-type, D554N, D554E in pGBKT7).

  • Yeast cDNA library in a prey vector (e.g., pGADT7).

  • Yeast transformation reagents (e.g., LiAc/PEG method).

  • Synthetic defined (SD) dropout media:

    • SD/-Trp (for bait plasmid selection)

    • SD/-Leu (for prey plasmid selection)

    • SD/-Trp/-Leu (for co-transformant selection)

    • SD/-Trp/-Leu/-His (low-stringency selection)

    • SD/-Trp/-Leu/-His/-Ade (high-stringency selection)

  • X-α-Gal for colorimetric screening.

Protocol:

  • Bait Characterization:

    • Transform the yeast reporter strain with each this compound bait construct individually.

    • Plate the transformants on SD/-Trp media.

    • Test for autoactivation by plating the bait-containing yeast on SD/-Trp/-His and SD/-Trp/-His/-Ade media. The bait should not activate the reporter genes on its own. If autoactivation occurs, 3-amino-1,2,4-triazole (3-AT) may be added to the medium to suppress background HIS3 expression.

  • Library Transformation and Screening:

    • Transform the yeast strain containing the desired this compound bait plasmid with the cDNA prey library.

    • Plate the transformation mixture onto high-stringency selective media (SD/-Trp/-Leu/-His/-Ade).

    • Incubate the plates at 30°C for 3-7 days until colonies appear.

    • Colonies that grow on the high-stringency media represent potential positive interactions.

  • Confirmation of Positive Interactions:

    • Pick individual positive colonies and streak them onto fresh selective plates to isolate single colonies.

    • Rescue the prey plasmids from the positive yeast colonies.

    • Transform the rescued prey plasmids into E. coli for amplification and sequencing to identify the interacting protein.

    • To eliminate false positives, co-transform the identified prey plasmid with the original bait plasmid into a fresh yeast reporter strain and re-test for growth on selective media. Also, perform a control transformation with the prey plasmid and an empty bait vector to ensure the interaction is specific to the this compound bait.

Quantitative β-Galactosidase Assay

This assay provides a quantitative measure of the interaction strength between the bait and prey proteins.

Materials:

  • Yeast co-transformants expressing the bait and prey constructs.

  • YPD or appropriate SD dropout media.

  • Z-buffer.

  • o-nitrophenyl-β-D-galactopyranoside (ONPG).

  • Sodium carbonate (Na₂CO₃).

  • Spectrophotometer.

Protocol:

  • Grow a 5 mL culture of the yeast co-transformants overnight in the appropriate selective medium.

  • Inoculate a fresh 5 mL culture with the overnight culture and grow to an OD₆₀₀ of 0.5-0.8.

  • Centrifuge 1.5 mL of the culture, wash the cell pellet with Z-buffer, and resuspend in 100 µL of Z-buffer.

  • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Add 700 µL of Z-buffer containing ONPG to the cell lysate.

  • Incubate the reaction at 30°C until a yellow color develops.

  • Stop the reaction by adding 400 µL of 1 M Na₂CO₃.

  • Centrifuge the samples to pellet the cell debris.

  • Measure the absorbance of the supernatant at 420 nm.

  • Calculate the β-galactosidase units using the following formula: Units = (1000 * A₄₂₀) / (t * V * OD₆₀₀) where t = time of incubation (min), V = volume of culture used (mL), and OD₆₀₀ is the optical density of the starting culture.

Visualizations

HOG Signaling Pathway

HOG_Pathway Osmotic_Stress Osmotic Stress Sln1 Sln1 Osmotic_Stress->Sln1 inhibits Ypd1 Ypd1 Sln1->Ypd1 P This compound This compound (Active) Ypd1_P Ypd1-P Ypd1_P->this compound P Ssk1_P This compound-P (Inactive) Ssk1_P->this compound dephosphorylation Ssk2_Ssk22 Ssk2/Ssk22 This compound->Ssk2_Ssk22 activates Pbs2 Pbs2 Ssk2_Ssk22->Pbs2 activates Hog1 Hog1 Pbs2->Hog1 activates Cellular_Response Cellular Response (Glycerol Production, etc.) Hog1->Cellular_Response induces Normal_Osmolarity Normal Osmolarity Normal_Osmolarity->Sln1 activates

Caption: The Sln1 branch of the HOG signaling pathway.

Yeast Two-Hybrid Experimental Workflow

Y2H_Workflow Start Start: Construct this compound bait plasmids (WT, D554N, D554E) Transform_Bait Transform bait into yeast reporter strain Start->Transform_Bait Autoactivation_Test Test for autoactivation Transform_Bait->Autoactivation_Test Autoactivation_Test->Start Autoactivation Library_Transformation Transform with prey cDNA library Autoactivation_Test->Library_Transformation No autoactivation Selection Plate on selective media (-Trp, -Leu, -His, -Ade) Library_Transformation->Selection Incubate Incubate 3-7 days at 30°C Selection->Incubate Isolate_Positives Isolate positive colonies Incubate->Isolate_Positives Rescue_Prey Rescue prey plasmids Isolate_Positives->Rescue_Prey Sequence_Prey Sequence prey plasmids to identify interactors Rescue_Prey->Sequence_Prey Confirmation Confirm interactions by re-transformation and specificity tests Sequence_Prey->Confirmation Confirmation->Isolate_Positives False positive Quantitative_Assay Perform quantitative β-galactosidase assay Confirmation->Quantitative_Assay Confirmed End End: Characterized this compound interactors Quantitative_Assay->End

Caption: Workflow for this compound Yeast Two-Hybrid screening.

References

Application Notes and Protocols: Techniques for Measuring HOG Pathway Activation via Ssk1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The High Osmolarity Glycerol (HOG) pathway is a critical signal transduction cascade in yeast, essential for adaptation to environmental stress, particularly hyperosmotic conditions. A key upstream component of one of the two branches of this pathway is the Ssk1 response regulator. Under normal osmotic conditions, this compound is kept in an inactive, phosphorylated state through a phosphorelay system initiated by the Sln1 sensor kinase. Upon hyperosmotic shock, this phosphorelay is inhibited, leading to the accumulation of unphosphorylated, active this compound. Active this compound then triggers the downstream MAP kinase cascade, culminating in the phosphorylation and activation of the Hog1 kinase, which orchestrates the cellular response.[1][2][3]

Measuring the activation of the HOG pathway, specifically through the this compound branch, is crucial for understanding the fundamental biology of stress response and for the development of antifungal drugs that may target this pathway. These application notes provide detailed protocols for several key techniques to quantify HOG pathway activation with a focus on this compound, catering to the needs of researchers in academic and industrial settings.

HOG Signaling Pathway via this compound

The Sln1-Ssk1 branch of the HOG pathway is a multi-step phosphorelay system.[4][5] Under normal osmolarity, the transmembrane histidine kinase Sln1 autophosphorylates and transfers the phosphate group to the phosphotransfer protein Ypd1. Ypd1, in turn, phosphorylates the response regulator this compound, keeping it in an inactive state.[1] Increased external osmolarity inhibits Sln1's kinase activity, leading to a decrease in this compound phosphorylation.[1] Unphosphorylated this compound is the active form that binds to and activates the MAPKKKs Ssk2 and Ssk22, which then phosphorylate the MAPKK Pbs2. Pbs2 subsequently phosphorylates and activates the MAPK Hog1.[5][6]

HOG_pathway osmostress Hyperosmotic Stress sln1 Sln1 osmostress->sln1 inhibits ypd1 Ypd1 sln1->ypd1 P ssk1_p This compound-P (Inactive) ypd1->ssk1_p P This compound This compound (Active) ssk1_p->this compound dephosphorylation ssk2_22 Ssk2/Ssk22 This compound->ssk2_22 activates pbs2 Pbs2 ssk2_22->pbs2 P hog1 Hog1 pbs2->hog1 P hog1_p Hog1-P (Active) nucleus Nucleus hog1_p->nucleus translocates response Stress Response (e.g., Gene Expression) nucleus->response regulates

Caption: The Sln1-Ssk1 branch of the HOG pathway.

Measurement Techniques: A Comparative Overview

Several methods can be employed to measure the activation of the HOG pathway via this compound. These techniques vary in their directness, throughput, and the specific signaling event they measure.

Technique Principle Measures Throughput Relative Cost Sensitivity Advantages Disadvantages
Western Blot (Hog1-P) Immunodetection of phosphorylated Hog1.Downstream MAPK activation.Low to MediumMediumHighWell-established, specific antibodies available.Indirect measure of this compound activity, semi-quantitative.
Phos-tag™ SDS-PAGE Mobility shift of phosphorylated proteins.Direct this compound phosphorylation status.Low to MediumMediumHighDirect measure of this compound state, can resolve multiple phosphorylations.Requires specialized gels, optimization may be needed.
Reporter Gene Assay Transcriptional activation of a HOG-responsive promoter.Downstream gene expression.HighLowHighHighly sensitive, quantitative, high-throughput.Indirect, measures a later event in the pathway.
In Vitro Phosphotransfer Radioactive detection of phosphate transfer.Direct this compound phosphorylation by Ypd1.LowHighVery HighDirect biochemical measurement, mechanistic insights.Requires purified proteins and radioactive materials.

Experimental Protocols

Protocol 1: Indirect Measurement of this compound Activation via Western Blot for Phosphorylated Hog1

This protocol describes the detection of the activated, dually phosphorylated form of Hog1 as a proxy for this compound activation.

Materials:

  • Yeast culture grown to mid-log phase.

  • Stress-inducing agent (e.g., 1 M NaCl).

  • Ice-cold stop solution (0.9% NaCl, 1 mM NaN₃, 10 mM EDTA, 50 mM NaF).

  • Lysis buffer (50 mM Tris-HCl pH 7.5, 1% sodium deoxycholate, 5 mM sodium pyrophosphate, 0.2 mM sodium orthovanadate, 50 mM NaF, 0.1% SDS, 1% Triton X-100, 0.5 mM PMSF, and protease inhibitor cocktail).

  • Glass beads.

  • BCA Protein Assay Kit.

  • SDS-PAGE equipment.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies: anti-phospho-p38 (recognizes phosphorylated Hog1) and anti-Hog1 (for total Hog1 as a loading control).

  • HRP-conjugated secondary antibody.

  • ECL Western blotting detection system.

Procedure:

  • Cell Culture and Stress Induction: Grow yeast cells in YPD medium to an OD₆₀₀ of 0.8-1.0. Induce stress by adding NaCl to a final concentration of 1 M. Collect cell samples at various time points (e.g., 0, 5, 15, 30 minutes).

  • Cell Lysis: Immediately stop the reaction by adding an equal volume of ice-cold stop solution. Centrifuge cells, wash with PBS, and resuspend in lysis buffer. Lyse the cells by vortexing with glass beads for 6 cycles of 30 seconds with 2-minute intervals on ice.

  • Protein Quantification: Clarify the lysate by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Load 5-20 µg of total protein per lane on a 10% SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary anti-phospho-p38 antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Develop the blot using an ECL detection system and image using a chemiluminescence imager.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an anti-Hog1 antibody.

western_blot_workflow culture Yeast Culture stress Osmotic Stress culture->stress lysis Cell Lysis stress->lysis quant Protein Quantification lysis->quant sds_page SDS-PAGE quant->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (anti-Hog1-P) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Western Blot Workflow for Hog1-P Detection.

Protocol 2: Direct Measurement of this compound Phosphorylation using Phos-tag™ SDS-PAGE

This protocol allows for the direct visualization of the phosphorylation status of this compound by inducing a mobility shift in the phosphorylated protein.

Materials:

  • Yeast culture expressing tagged this compound (e.g., Myc-Ssk1 or HA-Ssk1).

  • Cell lysis buffer as in Protocol 1.

  • Phos-tag™ Acrylamide.

  • ZnCl₂ or MnCl₂ solution.

  • SDS-PAGE equipment.

  • Transfer buffer with 10 mM EDTA.

  • Transfer buffer without EDTA.

  • Primary antibody against the this compound tag (e.g., anti-Myc).

  • HRP-conjugated secondary antibody.

  • ECL detection system.

Procedure:

  • Sample Preparation: Prepare cell lysates as described in Protocol 1.

  • Phos-tag™ Gel Preparation: Prepare a polyacrylamide gel containing Phos-tag™ Acrylamide and either Zn²⁺ or Mn²⁺ according to the manufacturer's instructions. The concentration of Phos-tag™ Acrylamide may need to be optimized for this compound.

  • Electrophoresis: Run the gel at a constant voltage until the dye front reaches the bottom. The running time may be longer than for a standard SDS-PAGE.

  • Removal of Metal Ions: Before transferring, soak the gel in transfer buffer containing 10 mM EDTA for 10 minutes, repeat once. Then, soak the gel in transfer buffer without EDTA for 10 minutes. This step is crucial for efficient protein transfer.

  • Transfer and Immunoblotting: Transfer the proteins to a PVDF membrane and perform immunoblotting as described in Protocol 1, using a primary antibody against the this compound tag.

  • Data Interpretation: The phosphorylated form of this compound will migrate slower than the unphosphorylated form, resulting in two distinct bands. The relative intensity of these bands reflects the phosphorylation status of this compound.

Protocol 3: Downstream Reporter Gene Assay for HOG Pathway Activation

This protocol utilizes a reporter gene (e.g., lacZ encoding β-galactosidase) under the control of a HOG-responsive promoter, such as that of the STL1 gene, to measure pathway activation.

Materials:

  • Yeast strain transformed with an STL1-lacZ reporter plasmid.

  • Yeast growth medium.

  • Stress-inducing agent (e.g., 0.4 M NaCl).

  • Y-PER™ Yeast Protein Extraction Reagent or glass beads for lysis.

  • β-Galactosidase assay buffer (e.g., Z-buffer: 60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄, 50 mM β-mercaptoethanol, pH 7.0).

  • ONPG (o-nitrophenyl-β-D-galactopyranoside) solution (4 mg/mL in Z-buffer).

  • 1 M Na₂CO₃.

  • Spectrophotometer.

Procedure:

  • Cell Culture and Induction: Grow the reporter yeast strain to mid-log phase. Split the culture and treat one part with the stress-inducing agent (e.g., 0.4 M NaCl) for a defined period (e.g., 1-2 hours), leaving the other part as an untreated control.

  • Cell Lysis: Harvest the cells by centrifugation. Lyse the cells using either a chemical lysis reagent like Y-PER™ or mechanical disruption with glass beads in Z-buffer.

  • β-Galactosidase Assay:

    • Add Z-buffer to the cell lysate.

    • Start the reaction by adding ONPG solution and incubate at 30°C.

    • Stop the reaction by adding 1 M Na₂CO₃ when a yellow color has developed.

    • Record the reaction time.

  • Measurement and Calculation:

    • Centrifuge the samples to pellet cell debris.

    • Measure the absorbance of the supernatant at 420 nm (A₄₂₀).

    • Measure the OD₆₀₀ of the initial culture.

    • Calculate β-galactosidase activity in Miller units: Miller Units = (1000 * A₄₂₀) / (t * V * OD₆₀₀) where t = reaction time in minutes, and V = volume of culture used in mL.

  • Data Analysis: Compare the Miller units of the stressed sample to the unstressed control to determine the fold induction of the reporter gene.

reporter_assay_logic active_this compound Active this compound hog1_p Hog1-P active_this compound->hog1_p tf Transcription Factor (e.g., Hot1) hog1_p->tf stl1_promoter STL1 Promoter tf->stl1_promoter binds to reporter_gene Reporter Gene (e.g., lacZ) reporter_protein Reporter Protein (β-galactosidase) reporter_gene->reporter_protein expression measurable_signal Measurable Signal (Colorimetric) reporter_protein->measurable_signal produces

Caption: Logic of a Reporter Gene Assay for HOG Pathway.

Protocol 4: In Vitro this compound Phosphotransfer Assay

This is a biochemical assay to directly measure the transfer of a phosphate group to this compound, typically from Ypd1. This protocol requires purified components and is suitable for detailed mechanistic studies.

Materials:

  • Purified recombinant Sln1 kinase domain, Ypd1, and this compound.

  • [γ-³²P]ATP.

  • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT).

  • SDS-PAGE sample buffer.

  • Phosphorimager.

Procedure:

  • Phosphorylation of Ypd1: In the first step, the Sln1 kinase domain is incubated with [γ-³²P]ATP in kinase buffer to autophosphorylate. Then, purified Ypd1 is added to the reaction, allowing the transfer of the radioactive phosphate from Sln1 to Ypd1.

  • Phosphotransfer to this compound: The ³²P-labeled Ypd1 is then incubated with purified this compound in a fresh reaction.

  • Quenching and Analysis: The phosphotransfer reaction is stopped at various time points by adding SDS-PAGE sample buffer. The samples are then run on an SDS-polyacrylamide gel.

  • Detection: The gel is dried and exposed to a phosphor screen. The amount of radioactivity transferred to this compound is quantified using a phosphorimager.

Data Interpretation and Troubleshooting

  • Western Blot: An increase in the intensity of the phosphorylated Hog1 band relative to the total Hog1 band indicates activation of the HOG pathway. Ensure equal protein loading and use appropriate controls (e.g., unstressed cells, hog1Δ mutant).

  • Phos-tag™ SDS-PAGE: A shift in the band for this compound to a higher molecular weight indicates phosphorylation. The disappearance or reduction of this upper band upon osmotic stress signifies this compound activation (dephosphorylation). The ratio of the upper to the lower band can be quantified.

  • Reporter Gene Assay: An increase in reporter activity (e.g., Miller units) in stressed cells compared to control cells demonstrates pathway activation. A dose-response curve can be generated by varying the stressor concentration.

  • In Vitro Phosphotransfer: The appearance of a radioactive band corresponding to the molecular weight of this compound, with its intensity increasing over time, directly shows the phosphotransfer event.

Conclusion

The choice of method for measuring HOG pathway activation via this compound depends on the specific research question, available resources, and desired throughput. For high-throughput screening, reporter gene assays are ideal. For direct, in-cell measurement of this compound's phosphorylation state, Phos-tag™ SDS-PAGE is a powerful tool. The classic Western blot for phosphorylated Hog1 remains a reliable, albeit indirect, method for assessing pathway output. Finally, for detailed biochemical and mechanistic studies, the in vitro phosphotransfer assay provides the most direct evidence of this compound phosphorylation. By selecting the appropriate technique, researchers can effectively probe the intricacies of the HOG pathway and its role in cellular stress response.

References

Application Notes and Protocols: Targeting Ssk1 in Antifungal Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of multidrug-resistant fungal pathogens presents a significant global health threat, necessitating the development of novel antifungal therapeutic strategies. The two-component signal transduction systems, absent in mammals but conserved in fungi, represent a promising class of antifungal drug targets. One such key component is the response regulator protein Ssk1, a critical element of the High-Osmolarity Glycerol (HOG) pathway. This pathway is a mitogen-activated protein (MAP) kinase cascade that governs adaptation to various environmental stresses, including osmotic and oxidative stress, and plays a crucial role in cell wall integrity and virulence.[1][2][3] Research has demonstrated that the deletion or inhibition of this compound can significantly enhance the susceptibility of pathogenic fungi, such as Candida auris and Candida albicans, to existing antifungal drugs, highlighting its potential as a target for cotherapy to potentiate the efficacy of current treatments.[1][4]

These application notes provide a comprehensive overview of the role of this compound in antifungal drug resistance and detailed protocols for key experiments to facilitate research and development efforts targeting this essential fungal protein.

This compound Signaling Pathway

This compound is a downstream component of the SLN1 branch of the HOG pathway. Under non-stress conditions, the histidine kinase Sln1 is autophosphorylated and transfers the phosphate group to the phosphotransfer protein Ypd1, which in turn phosphorylates this compound. Phosphorylated this compound is inactive. Upon exposure to hyperosmotic stress, Sln1 is inactivated, leading to the dephosphorylation of this compound. Unphosphorylated this compound then activates the MAP kinase kinase kinase (MAPKKK) Ssk2, which initiates a phosphorylation cascade through the MAPKK Pbs2 and the MAPK Hog1. Activated Hog1 translocates to the nucleus to regulate the expression of stress-responsive genes.

Ssk1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sln1 Sln1 (Histidine Kinase) Ypd1 Ypd1 (Phosphotransfer) Sln1->Ypd1 P This compound This compound (Active) Ypd1->this compound P Ssk1_P This compound-P (Inactive) Ssk1_P->this compound Dephosphorylation Ssk2 Ssk2 (MAPKKK) This compound->Ssk2 Activates Pbs2 Pbs2 (MAPKK) Ssk2->Pbs2 P Hog1 Hog1 (MAPK) Pbs2->Hog1 P Hog1_P Hog1-P Hog1->Hog1_P Translocation Genes Stress Response Gene Expression Hog1_P->Genes Activates Stress Osmotic Stress Stress->Sln1 Inhibits NoStress Normal Conditions NoStress->Sln1 Activates Antifungal_Workflow Target_ID Target Identification (this compound) Screening High-Throughput Screening (HTS) of Compound Libraries Target_ID->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_ID->Lead_Opt In_Vitro In Vitro Characterization - Antifungal Susceptibility - Cytotoxicity Assays Lead_Opt->In_Vitro In_Vivo In Vivo Efficacy (Animal Models of Infection) In_Vitro->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

References

Application Note: Detecting Ssk1 Phosphorylation Status Using Phosphate-Affinity Electrophoresis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ssk1 (Suppressor of Sensor Kinase) is a key response regulator protein within the High Osmolarity Glycerol (HOG) signaling pathway in yeast, including Saccharomyces cerevisiae and the pathogenic fungus Candida albicans.[1][2] This pathway is critical for adaptation and survival in hyperosmotic environments. The HOG pathway is initiated by the Sln1-Ypd1-Ssk1 phosphorelay system, which maintains this compound in a phosphorylated, inactive state under normal osmotic conditions.[1][3] Upon hyperosmotic stress, this phosphorelay is inhibited, leading to the accumulation of unphosphorylated this compound .[3][4] This unphosphorylated, active form of this compound then triggers a downstream MAP kinase cascade (Ssk2/Ssk22 → Pbs2 → Hog1), resulting in glycerol production and cellular adaptation.[1][5]

Monitoring the phosphorylation state of this compound is therefore a direct measure of HOG pathway activation. The phosphorylation occurs on an aspartate residue (Asp554), a modification that is notoriously labile and challenging to detect using conventional phosphospecific antibodies, which are typically generated against more stable phospho-serine, threonine, or tyrosine residues.

This application note describes a robust, antibody-independent method for separating and quantifying phosphorylated this compound (p-Ssk1) and unphosphorylated this compound (this compound) using Phos-tag™ SDS-PAGE , followed by Western blot analysis with a total this compound antibody. This phosphate-affinity electrophoresis technique induces an electrophoretic mobility shift for phosphorylated proteins, allowing for clear separation and quantification of different phospho-isoforms.[2][4][5][6]

Signaling Pathway and Detection Principle

The diagram below illustrates the Sln1-branch of the HOG signaling pathway. Under normal conditions, a phosphate group is transferred from Sln1 to Ypd1 and finally to this compound, keeping it inactive. Osmotic stress inactivates Sln1, preventing this transfer and causing the accumulation of active, unphosphorylated this compound.

HOG_Pathway cluster_normal Normal Osmolarity cluster_stress High Osmolarity (Stress) Sln1_active Sln1-P Ypd1_active Ypd1-P Sln1_active->Ypd1_active ~P Ssk1_inactive This compound-P (Inactive) Ypd1_active->Ssk1_inactive ~P HOG_off HOG Pathway OFF Ssk1_inactive->HOG_off Sln1_inactive Sln1 Ypd1_inactive Ypd1 Sln1_inactive->Ypd1_inactive No ~P Transfer Ssk1_active This compound (Active) Ypd1_inactive->Ssk1_active Accumulates MAPKKK Ssk2/Ssk22 Ssk1_active->MAPKKK MAPKK Pbs2 MAPKKK->MAPKK MAPK Hog1 MAPKK->MAPK Response Glycerol Synthesis Gene Expression MAPK->Response Stress_input Osmotic Stress Stress_input->Sln1_inactive Inhibits

Caption: The this compound phosphorelay in the HOG pathway.

Experimental Workflow

The Phos-tag™ SDS-PAGE workflow allows for the separation of this compound and p-Ssk1 based on mobility. Subsequent Western blotting with a total this compound antibody enables visualization and quantification of both species from the same sample.

Workflow start Yeast Culture Growth (e.g., YPD medium) stress Induce Osmotic Stress (e.g., 0.4M NaCl for 5-10 min) start->stress lysis Cell Lysis (with phosphatase inhibitors) stress->lysis quant Protein Quantification (e.g., BCA Assay) lysis->quant sample_prep Prepare Samples (Laemmli buffer) quant->sample_prep phos_page Phos-tag™ SDS-PAGE sample_prep->phos_page edta_wash Wash Gel with EDTA (Removes metal ions for efficient transfer) phos_page->edta_wash transfer Western Transfer to PVDF edta_wash->transfer blocking Blocking (e.g., 5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (anti-Ssk1 total protein) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry of this compound and p-Ssk1 bands) detection->analysis

Caption: Workflow for detecting this compound phosphorylation.

Detailed Protocol

Protocol: Quantification of this compound Phosphorylation using Phos-tag™ SDS-PAGE and Western Blotting

This protocol is designed to separate phosphorylated this compound from unphosphorylated this compound to determine the activation state of the HOG pathway.

A. Materials and Reagents

  • Yeast growth medium (e.g., YPD)

  • Osmotic stress agent (e.g., 5M NaCl stock)

  • Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100

  • Protease Inhibitor Cocktail (e.g., cOmplete™, Roche)

  • Phosphatase Inhibitor Cocktail (e.g., PhosSTOP™, Roche)

  • Acid-washed glass beads

  • Laemmli Sample Buffer (2X)

  • Phos-tag™ Acrylamide (e.g., AAL-107, FUJIFILM Wako)

  • Resolving Gel Buffer: 1.5 M Tris-HCl pH 8.8, 0.4% SDS

  • Stacking Gel Buffer: 0.5 M Tris-HCl pH 6.8, 0.4% SDS

  • Electrophoresis Running Buffer: 25 mM Tris, 192 mM Glycine, 0.1% SDS

  • Transfer Buffer: 25 mM Tris, 192 mM Glycine, 20% Methanol

  • EDTA Wash Buffer: Transfer buffer supplemented with 10 mM EDTA

  • TBST Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% Tween-20

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST

  • Primary Antibody: Goat anti-Ssk1 (total protein) (e.g., Santa Cruz Biotechnology, sc-79736)[7]

  • Secondary Antibody: HRP-conjugated Donkey anti-Goat IgG

  • Chemiluminescent Substrate (ECL)

  • PVDF Membrane

B. Yeast Culture and Stress Induction

  • Grow yeast cells in YPD medium to mid-log phase (OD₆₀₀ ≈ 0.6-0.8).

  • Split the culture. Keep one part as the untreated control.

  • To the other part, add NaCl to a final concentration of 0.4 M to induce osmotic stress. Incubate for 5-10 minutes at 30°C with shaking.

  • Harvest cells from both cultures by centrifugation at 3,000 x g for 5 minutes. Immediately place cell pellets on ice.

C. Protein Extraction

  • Wash the cell pellets once with ice-cold water containing phosphatase inhibitors.

  • Resuspend pellets in 200 µL of ice-cold Lysis Buffer supplemented with 1X Protease and 1X Phosphatase Inhibitor Cocktails.

  • Add an equal volume of acid-washed glass beads.

  • Lyse the cells by vigorous vortexing (e.g., 6 cycles of 1 min vortex, 1 min on ice).

  • Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new pre-chilled tube. Determine protein concentration using a BCA assay.

D. Phos-tag™ SDS-PAGE

  • Prepare a 7.5% acrylamide resolving gel containing 50 µM Phos-tag™ Acrylamide and 100 µM MnCl₂. (Note: The optimal Phos-tag™ concentration may require optimization for best band separation).

  • Pour the resolving gel and overlay with water. Allow it to polymerize for 1 hour.

  • Pour a standard 4% acrylamide stacking gel on top.

  • Prepare protein samples by diluting the lysate to 1-2 µg/µL in 1X Laemmli buffer. Heat at 95°C for 5 minutes.

  • Load 20-30 µg of total protein per lane. Run the gel at a constant voltage (e.g., 120 V) until the dye front reaches the bottom.

E. Western Blotting

  • After electrophoresis, equilibrate the gel twice in Transfer Buffer containing 10 mM EDTA for 15 minutes each time with gentle shaking. This step is critical to chelate the Mn²⁺ ions and ensure efficient protein transfer.[5]

  • Equilibrate the gel for a final 15 minutes in standard Transfer Buffer (without EDTA).

  • Transfer proteins to a PVDF membrane using a wet transfer system (e.g., 100 V for 90 minutes at 4°C).

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-Ssk1 antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane 3 times for 10 minutes each with TBST.

  • Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane 3 times for 10 minutes each with TBST.

  • Apply ECL substrate and visualize the bands using a chemiluminescence imager. The upper, slower-migrating band corresponds to phosphorylated this compound (p-Ssk1), while the lower band is unphosphorylated this compound.

Data Presentation

Quantitative analysis can be performed by measuring the signal intensity (densitometry) of the p-Ssk1 and this compound bands. The phosphorylation level can be expressed as a percentage of the total this compound protein.

Table 1: Representative Quantitative Analysis of this compound Phosphorylation

ConditionThis compound Band Intensity (Arbitrary Units)p-Ssk1 Band Intensity (Arbitrary Units)Total this compound Intensity (this compound + p-Ssk1)% Phosphorylated this compound [(p-Ssk1 / Total) x 100]
Control (Untreated) 15,23085,110100,34084.8%
0.4M NaCl (5 min) 78,95010,54089,49011.8%
Wild Type + Drug X 16,05083,50099,55083.9%
Mutant Y + Stress 75,30011,20086,50012.9%

Data are for illustrative purposes only and represent typical results where osmotic stress leads to a significant decrease in the this compound phosphorylation level.

References

Quantitative PCR Analysis of SSK1 Gene Expression in Saccharomyces cerevisiae

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The SSK1 gene in Saccharomyces cerevisiae encodes a response regulator protein that is a key component of the High Osmolarity Glycerol (HOG) signaling pathway. This pathway is a mitogen-activated protein kinase (MAPK) cascade crucial for the yeast's adaptation to environmental stresses, particularly high osmolarity and oxidative stress.[1] Under hyperosmotic conditions, the HOG pathway is activated, leading to the accumulation of intracellular glycerol, which counteracts the osmotic pressure and prevents water loss. This compound plays a pivotal role in one of the two upstream branches of the HOG pathway, the Sln1-Ypd1-Ssk1 phosphorelay system.[2] This document provides detailed protocols for the quantitative analysis of this compound gene expression using reverse transcription quantitative polymerase chain reaction (RT-qPCR), a sensitive and widely used technique for quantifying mRNA levels.

Signaling Pathway

Under normal osmotic conditions, the transmembrane histidine kinase Sln1 is active and phosphorylates Ypd1. Phosphorylated Ypd1, in turn, phosphorylates the this compound response regulator. This phosphorylation keeps this compound in an inactive state. Upon hyperosmotic stress, Sln1 is inactivated, leading to the dephosphorylation of Ypd1 and consequently this compound. The unphosphorylated, active form of this compound then activates the downstream MAPKKKs, Ssk2 and Ssk22, which subsequently activate the MAPKK Pbs2 and the MAPK Hog1. Activated Hog1 translocates to the nucleus and initiates a transcriptional program to counteract the osmotic stress.

HOG_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sln1 Sln1 Ypd1 Ypd1 Sln1->Ypd1 P This compound This compound Ypd1->this compound P Ssk2_Ssk22 Ssk2/Ssk22 This compound->Ssk2_Ssk22 activates Pbs2 Pbs2 Ssk2_Ssk22->Pbs2 activates Hog1 Hog1 Pbs2->Hog1 activates Gene_Expression Gene Expression (e.g., GPD1) Hog1->Gene_Expression regulates Osmotic_Stress Osmotic Stress Osmotic_Stress->Sln1 inactivates qPCR_Workflow Yeast_Culture 1. Yeast Cell Culture (S. cerevisiae) Stress_Induction 2. Stress Induction (e.g., 0.4 M NaCl) Yeast_Culture->Stress_Induction RNA_Extraction 3. Total RNA Extraction Stress_Induction->RNA_Extraction cDNA_Synthesis 4. cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis qPCR 5. qPCR with this compound and Reference Gene Primers cDNA_Synthesis->qPCR Data_Analysis 6. Data Analysis (ΔΔCt Method) qPCR->Data_Analysis

References

Application Notes and Protocols for SSK1-Induced Apoptosis in Senescent Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular senescence, a state of irreversible cell cycle arrest, is implicated in a variety of age-related diseases. The selective elimination of these senescent cells, a therapeutic strategy known as senolysis, has emerged as a promising approach to mitigate the detrimental effects of aging and age-related pathologies. SSK1 is a novel senescence-specific killing compound designed to selectively induce apoptosis in senescent cells. This document provides detailed application notes and protocols for the use of this compound in a research setting.

This compound is a prodrug that is activated by the high lysosomal β-galactosidase activity characteristic of senescent cells.[1] Upon activation, this compound triggers the p38 MAPK signaling pathway, leading to mitochondrial DNA damage and ultimately, apoptosis.[1] This targeted mechanism of action allows for the specific elimination of senescent cells while sparing healthy, non-senescent cells.

Quantitative Data Summary

The following table summarizes the effective concentrations and treatment durations for this compound in both in vitro and in vivo models, based on available preclinical data.

ParameterValueModel SystemReference
In Vitro
Effective Concentration0.01 - 1 µMβ-galactosidase-positive senescent cells[1]
Treatment Duration3 daysβ-galactosidase-positive senescent cells[1]
Key Pathway ActivationPhosphorylation of p38 MAPK and MKK3/MKK6Senescent cells (at 0.5 µM for 12-72 hours)[1]
In Vivo
Dosage0.5 mg/kgAged mice (20-month-old)[1]
Dosing Schedule3 days every 2 weeks for 8 weeksAged mice (20-month-old)[1]
Dosing Schedule (Lung Injury)Two days every week for four weeks (intraperitoneal)Lung-injured mice[1]

Signaling Pathway

The diagram below illustrates the proposed signaling pathway for this compound-induced apoptosis in senescent cells.

SSK1_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Senescent Cell cluster_lysosome Lysosome cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion SSK1_prodrug This compound (Prodrug) beta_gal β-galactosidase SSK1_prodrug->beta_gal Enters cell and localizes to lysosome SSK1_active Active this compound beta_gal->SSK1_active Cleavage and Activation MKK3_MKK6 MKK3/MKK6 SSK1_active->MKK3_MKK6 Activates p38_MAPK p38 MAPK MKK3_MKK6->p38_MAPK Phosphorylates and Activates Mito_DNA_damage Mitochondrial DNA Damage p38_MAPK->Mito_DNA_damage Induces Apoptosis Apoptosis Mito_DNA_damage->Apoptosis Leads to

This compound signaling pathway in senescent cells.

Experimental Protocols

Protocol 1: In Vitro Induction of Apoptosis in Senescent Cells using this compound

Objective: To induce apoptosis in a population of senescent cells using this compound and to assess the selectivity and efficacy of the compound.

Materials:

  • This compound compound (MedChemExpress or other supplier)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Senescence-inducing agent (e.g., Doxorubicin or etoposide)

  • Senescence-Associated β-Galactosidase (SA-β-gal) Staining Kit

  • Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

  • Flow cytometer

  • Western blot reagents and antibodies for p-p38 MAPK, p38 MAPK, p-MKK3/MKK6, and MKK3/MKK6.

  • 96-well plates and other standard cell culture plastics

  • DMSO (for dissolving this compound)

Procedure:

  • Induction of Senescence:

    • Plate cells (e.g., IMR-90 or primary human fibroblasts) at an appropriate density.

    • Induce senescence by treating the cells with a sublethal dose of a DNA damaging agent (e.g., 100 nM Doxorubicin for 24 hours).

    • Remove the senescence-inducing agent, wash the cells with PBS, and culture in fresh medium for 7-10 days to allow the senescent phenotype to develop.

    • Confirm senescence by SA-β-gal staining and morphology changes.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Seed both senescent and non-senescent (control) cells in 96-well plates or other appropriate culture vessels.

    • Treat the cells with a range of this compound concentrations (e.g., 0.01, 0.1, 0.5, 1 µM) for 3 days. Include a vehicle control (DMSO).

  • Assessment of Apoptosis:

    • After the 3-day treatment, harvest the cells.

    • Stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

    • Analyze the percentage of apoptotic cells using a flow cytometer.

  • Western Blot Analysis of Pathway Activation:

    • For mechanistic studies, treat senescent cells with 0.5 µM this compound for various time points (e.g., 12, 24, 48, 72 hours).

    • Lyse the cells and perform Western blot analysis to detect the phosphorylation of p38 MAPK and MKK3/MKK6.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis induce_senescence 1. Induce Senescence (e.g., Doxorubicin) confirm_senescence 2. Confirm Senescence (SA-β-gal staining) induce_senescence->confirm_senescence treat_cells 3. Treat with this compound (0.01 - 1 µM for 3 days) confirm_senescence->treat_cells apoptosis_assay 4a. Apoptosis Assay (Annexin V / PI) treat_cells->apoptosis_assay western_blot 4b. Western Blot (p-p38, p-MKK3/6) treat_cells->western_blot

In vitro experimental workflow for this compound.

Disclaimer

This document is intended for research use only. The protocols and data presented are based on currently available information and may require optimization for specific cell types and experimental conditions. Researchers should exercise appropriate laboratory safety precautions when handling all chemical reagents.

References

Application Notes and Protocols: SSK1 Compound

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Version: 1.0

Introduction

The term "SSK1 compound" can refer to two distinct molecules in biomedical research, each with unique properties and applications. This document provides detailed application notes and protocols for both the small molecule senolytic prodrug this compound and the this compound response regulator protein from Saccharomyces cerevisiae.

  • Part 1: this compound - The Senescence-Specific Killing Compound. A novel senolytic agent designed to selectively eliminate senescent cells, offering therapeutic potential for age-related diseases.

  • Part 2: this compound - The Yeast Response Regulator Protein. A key component of the High Osmolarity Glycerol (HOG) signaling pathway in yeast, crucial for cellular stress responses.

Part 1: this compound - The Senescence-Specific Killing Compound

Overview and Mechanism of Action

This compound is a senescence-specific killing compound that functions as a β-galactosidase-targeted prodrug.[1][2] It is derived from the chemotherapy agent gemcitabine.[3] The core principle behind this compound's selectivity is the elevated activity of senescence-associated β-galactosidase (SA-β-gal) in senescent cells. Upon entering a senescent cell, this compound is cleaved by β-galactosidase, releasing its active cytotoxic payload. This activation selectively triggers apoptosis in senescent cells through the p38 MAPK signaling pathway.[1][4] This targeted approach allows for the elimination of senescent cells while sparing healthy, non-senescent cells.[3]

Quantitative Data Summary

The following table summarizes the quantitative data for the biological activity of the this compound compound based on available literature.

ParameterValueCell/Animal ModelReference
In Vitro Activity
Effective Concentration0.01-1 µMβ-galactosidase-positive senescent cells[1]
Incubation Time3 daysβ-galactosidase-positive senescent cells[1]
p38 MAPK Activation0.5 µMSenescent primary mouse fibroblasts[5]
In Vivo Activity
Dosage (Lung-injured mice)0.5 mg/kg (i.p.)Bleomycin-induced lung injury mouse model[4]
Dosing Schedule (Lung)Two days every week for 4 weeksBleomycin-induced lung injury mouse model[4]
Dosage (Aged mice)0.5 mg/kg (i.p.)20-month-old aged mice
Dosing Schedule (Aged)3 days every 2 weeks for 8 weeks20-month-old aged mice
Signaling Pathway

This compound exerts its senolytic effect by activating the p38 MAPK signaling pathway, leading to apoptosis.

SSK1_Signaling_Pathway cluster_cell Senescent Cell cluster_p38_pathway p38 MAPK Pathway SSK1_ext This compound (Prodrug) SSK1_int This compound SSK1_ext->SSK1_int Enters cell Active_Drug Active Cytotoxin (Gemcitabine derivative) SSK1_int->Active_Drug Cleavage by MKK3_6 MKK3/MKK6 Active_Drug->MKK3_6 Activates SA_beta_gal SA-β-galactosidase SA_beta_gal->SSK1_int p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates Apoptosis Apoptosis p38_MAPK->Apoptosis induces

Caption: this compound signaling pathway in senescent cells.

Experimental Protocols

1.4.1 Protocol for In Vitro Senolytic Activity Assay

This protocol is designed to assess the senolytic activity of the this compound compound on senescent cells in culture.

Materials:

  • Primary cell line (e.g., IMR-90 human diploid fibroblasts)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Inducing agent for senescence (e.g., Doxorubicin or etoposide)

  • This compound compound (dissolved in DMSO)

  • Senescence-Associated β-Galactosidase (SA-β-gal) staining kit

  • Cell viability assay kit (e.g., CellTiter-Glo®)

  • Phosphate Buffered Saline (PBS)

  • Fixation and staining solutions for SA-β-gal

Procedure:

  • Induction of Senescence:

    • Plate cells at an appropriate density in 6-well plates.

    • Induce senescence by treating with a sublethal dose of doxorubicin (e.g., 250 nM) for 24 hours.

    • Remove the doxorubicin-containing medium, wash with PBS, and culture in fresh medium for 7-10 days to allow the senescent phenotype to develop.

    • Confirm senescence by SA-β-gal staining in a subset of wells.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound compound in culture medium (e.g., 0.01 µM to 10 µM). Include a DMSO vehicle control.

    • Aspirate the medium from both senescent and non-senescent (control) cells.

    • Add the medium containing the different concentrations of this compound or vehicle control to the wells.

    • Incubate for 3 days.

  • Assessment of Senolytic Activity:

    • Cell Viability: Measure cell viability using an assay like CellTiter-Glo® according to the manufacturer's instructions. Compare the viability of senescent and non-senescent cells at each this compound concentration.

    • SA-β-gal Staining: In parallel plates, wash the cells with PBS, fix, and stain for SA-β-gal activity. Count the percentage of blue-stained senescent cells remaining after treatment to quantify the reduction in the senescent cell population.

1.4.2 Protocol for In Vivo Assessment in Aged Mice

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in clearing senescent cells in aged mice.

Materials:

  • Aged mice (e.g., 20-month-old C57BL/6)

  • This compound compound

  • Vehicle solution (e.g., DMSO, PEG400)

  • Equipment for intraperitoneal (i.p.) injections

  • Tissue collection and processing reagents (for histology and qPCR)

  • SA-β-gal staining reagents for tissue sections

  • RNA extraction and qPCR reagents

Procedure:

  • Animal Dosing:

    • Randomly assign aged mice to a treatment group (this compound) and a control group (vehicle).

    • Prepare the this compound dosing solution at a concentration suitable for delivering 0.5 mg/kg.

    • Administer this compound or vehicle via intraperitoneal injection. A typical dosing schedule is for 3 consecutive days, repeated every 2 weeks for a total of 8 weeks.

  • Tissue Collection and Analysis:

    • At the end of the treatment period, euthanize the mice and collect relevant tissues (e.g., liver, kidney, fat).

    • Histology: Fix a portion of each tissue in formalin, embed in paraffin, and prepare sections. Stain tissue sections for SA-β-gal to visualize and quantify senescent cells.

    • Gene Expression Analysis: Snap-freeze another portion of each tissue in liquid nitrogen for RNA extraction. Perform quantitative real-time PCR (qPCR) to measure the expression of senescence-associated genes (e.g., p16, p21, SASP factors like Il6, Tnf).

  • Functional Assessment:

    • Throughout the study, and as a final endpoint, assess physical function using tests such as grip strength, rotarod performance, or spontaneous activity monitoring.

Part 2: this compound - The Yeast Response Regulator Protein

Overview and Function

In Saccharomyces cerevisiae, this compound is a response regulator protein that functions as a key component of the High Osmolarity Glycerol (HOG) pathway, a mitogen-activated protein kinase (MAPK) cascade.[6][7] The HOG pathway is essential for the yeast's adaptation to hyperosmotic stress.[8] this compound is part of the SLN1 branch of this pathway and acts as a positive regulator.[6] Under high osmolarity conditions, unphosphorylated this compound activates the MAPKKK SSK2, which in turn leads to the activation of the Hog1 MAPK and the subsequent cellular response.[6][7]

Quantitative Data Summary

The following table summarizes key quantitative data related to the this compound protein.

ParameterValue/DescriptionOrganismReference
Protein Properties
Length712 amino acidsSaccharomyces cerevisiae[9]
Molecular Weight~78.5 kDaSaccharomyces cerevisiae
Phosphorylation SiteAspartate-554 (D554)Saccharomyces cerevisiae[6]
Functional Interactions
Binds toN-terminal regulatory domain of Ssk2/Ssk22 MAPKKKsSaccharomyces cerevisiae[6]
Phosphorylated byYPD1 (histidine-containing phosphotransfer protein)Saccharomyces cerevisiae[7]
Signaling and Experimental Workflow Diagrams

2.3.1 High Osmolarity Glycerol (HOG) Pathway

HOG_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sln1 Sln1 (Sensor Histidine Kinase) Ypd1 Ypd1 Sln1->Ypd1 P Ssk1_OH This compound (Active) Ssk1_P This compound-P (Inactive) Ypd1->Ssk1_P P Ssk1_P->Ssk1_OH dephosphorylation Ssk2 Ssk2 (MAPKKK) Ssk1_OH->Ssk2 activates Pbs2 Pbs2 (MAPKK) Ssk2->Pbs2 activates Hog1 Hog1 (MAPK) Pbs2->Hog1 activates Gene_Expression Osmotic Stress Gene Expression Hog1->Gene_Expression translocates and activates High_Osmolarity High Osmolarity High_Osmolarity->Sln1 inhibits

Caption: The SLN1 branch of the HOG signaling pathway in yeast.

2.3.2 Experimental Workflow for Recombinant this compound Production

Protein_Production_Workflow Cloning 1. Molecular Cloning (this compound gene into expression vector) Transformation 2. Transformation (Vector into E. coli) Cloning->Transformation Expression 3. Protein Expression (IPTG Induction) Transformation->Expression Lysis 4. Cell Lysis (Sonication) Expression->Lysis Purification 5. Affinity Chromatography (e.g., Ni-NTA) Lysis->Purification Analysis 6. Purity Analysis (SDS-PAGE) Purification->Analysis

Caption: Workflow for recombinant this compound protein expression and purification.

Experimental Protocols

2.4.1 Protocol for Recombinant this compound Expression and Purification

This protocol describes the expression of His-tagged this compound from S. cerevisiae in E. coli and its subsequent purification.

Materials:

  • Expression plasmid containing the S. cerevisiae this compound gene with an N-terminal 6xHis-tag (e.g., in a pET vector).

  • E. coli expression strain (e.g., BL21(DE3)).

  • LB medium and agar plates with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).

  • Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Ni-NTA affinity chromatography resin.

  • Dialysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol).

Procedure:

  • Transformation:

    • Transform the this compound expression plasmid into competent E. coli BL21(DE3) cells.

    • Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

  • Protein Expression:

    • Inoculate a single colony into 50 mL of LB medium with antibiotic and grow overnight at 37°C with shaking.

    • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

    • Incubate for 4-6 hours at 30°C or overnight at 18°C with shaking.

  • Cell Lysis:

    • Harvest the cells by centrifugation (6,000 x g, 15 min, 4°C).

    • Resuspend the cell pellet in 30 mL of ice-cold lysis buffer.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C).

  • Purification:

    • Equilibrate the Ni-NTA resin with lysis buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with 10 column volumes of wash buffer.

    • Elute the His-tagged this compound protein with elution buffer.

    • Collect fractions and analyze by SDS-PAGE.

  • Dialysis and Storage:

    • Pool the fractions containing pure this compound protein.

    • Dialyze against dialysis buffer overnight at 4°C.

    • Determine the protein concentration, aliquot, flash-freeze in liquid nitrogen, and store at -80°C.

2.4.2 Protocol for In Vitro Phosphorylation Assay

This protocol is to determine if a kinase can phosphorylate the this compound protein in vitro.

Materials:

  • Purified recombinant this compound protein.

  • Active kinase of interest (e.g., a purified MAPKKK).

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • ATP solution (10 mM).

  • [γ-³²P]ATP (if performing a radioactive assay).

  • SDS-PAGE loading buffer.

  • Apparatus for SDS-PAGE and autoradiography or western blotting.

  • Anti-phospho-aspartate antibody (for western blot detection).

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the kinase reaction mixture on ice:

      • 5 µL of 10x Kinase Buffer

      • 1 µg of purified this compound protein

      • 100 ng of active kinase

      • Deionized water to a final volume of 45 µL.

    • Include a negative control reaction without the kinase.

  • Initiate Reaction:

    • Initiate the phosphorylation reaction by adding 5 µL of 1 mM ATP (containing [γ-³²P]ATP for radioactive detection if desired).

    • Incubate the reaction at 30°C for 30 minutes.

  • Stop Reaction and Analyze:

    • Stop the reaction by adding 15 µL of 4x SDS-PAGE loading buffer and boiling for 5 minutes.

    • Separate the reaction products by SDS-PAGE.

    • Radioactive Detection: Dry the gel and expose it to an autoradiography film. A band corresponding to the molecular weight of this compound will indicate phosphorylation.

    • Western Blot Detection: Transfer the proteins to a PVDF membrane. Probe with an anti-phospho-aspartate antibody to detect phosphorylation of this compound.

References

Application of SSK1 in Preclinical Cancer Models: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The term "SSK1" is ambiguous in scientific literature. It can refer to Sphingosine Kinase 1 (SK1), Salt-Inducible Kinase 1 (SIK1), or Serum/Glucocorticoid-Regulated Kinase 1 (SGK1). Additionally, a recently developed senolytic compound is also named this compound. This document provides detailed application notes and protocols for all four entities in the context of preclinical cancer models to ensure comprehensive coverage for researchers.

Sphingosine Kinase 1 (SK1)

Application Notes

Sphingosine Kinase 1 (SK1) is a critical lipid kinase that catalyzes the phosphorylation of the pro-apoptotic lipid sphingosine to the pro-survival lipid sphingosine-1-phosphate (S1P). This conversion is a key regulatory point in the "sphingolipid rheostat," which balances cell fate decisions between apoptosis and proliferation.[1] In numerous cancers, SK1 is overexpressed and its activity is elevated, contributing to tumor progression, metastasis, and resistance to therapy.[2][3] High SK1 expression often correlates with a poor prognosis.[3]

The SK1/S1P signaling axis promotes cancer cell survival, proliferation, migration, and angiogenesis.[4] S1P can be secreted and act in an autocrine or paracrine manner by binding to a family of G protein-coupled receptors (S1PRs) on the cell surface, activating downstream pathways such as ERK, PI3K/Akt, and STAT3. Intracellular S1P also has signaling roles. The oncogenic nature of SK1 makes it a compelling target for anticancer drug development. Several small molecule inhibitors of SK1 have been developed and evaluated in preclinical cancer models, demonstrating the potential to inhibit tumor growth and enhance the efficacy of chemotherapy and immunotherapy.[2]

Signaling Pathway and Experimental Workflow

SK1_Signaling_Pathway GF Growth Factors, Cytokines RTK_GPCR RTKs / GPCRs GF->RTK_GPCR SK1 SK1 RTK_GPCR->SK1 Activates Sphingosine Sphingosine (Pro-apoptotic) Sphingosine->SK1 S1P S1P (Pro-survival) SK1->S1P Phosphorylates S1PRs S1P Receptors (S1PR1-5) S1P->S1PRs Binds (extracellular) PI3K_Akt PI3K/Akt Pathway S1PRs->PI3K_Akt ERK RAS/ERK Pathway S1PRs->ERK STAT3 STAT3 Pathway S1PRs->STAT3 Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Apoptosis Apoptosis Inhibition PI3K_Akt->Apoptosis ERK->Proliferation Metastasis Migration & Metastasis ERK->Metastasis STAT3->Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis PF543 PF-543 (SK1 Inhibitor) PF543->SK1 Inhibits

Figure 1: SK1 Signaling Pathway in Cancer.

SK1_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation k_assay Kinase Activity Assay (IC50 Determination) cell_via Cell Viability Assay (e.g., MTT, CTG) k_assay->cell_via Select Lead Compound wb Western Blot (Target Engagement) cell_via->wb Confirm Mechanism mig_inv Migration/Invasion Assay (e.g., Transwell) wb->mig_inv Functional Assessment xenograft Tumor Xenograft Model (e.g., Nude Mice) mig_inv->xenograft Transition to In Vivo dosing Drug Administration (e.g., i.p., oral) xenograft->dosing monitoring Tumor Growth Monitoring dosing->monitoring Treatment Period ihc IHC/Western Blot of Tumor Tissue monitoring->ihc Endpoint Analysis

Figure 2: Preclinical Workflow for SK1 Inhibitors.

Quantitative Data for SK1 Inhibitors
InhibitorTargetIC50Cancer Cell LineIn Vivo Model EfficacyCitation(s)
PF-543 SK12.0 nM (cell-free)[5], 13.02 µM (HT-29)[5]HT-29 (Colon)Reduces right ventricular hypertrophy in a mouse model (1 mg/kg, i.p.)[5][5][6]
ABC294640 SK2 > SK1~10 µM (SK1)Bxpc-3 (Pancreatic)Dose-dependent tumor growth inhibition in JC adenocarcinoma and Bxpc-3 xenograft models.[2][2]
SKI-II SK1/SK2~10 µMMCF10A (Breast)Not specified in the provided text.[7]
BODIPY-PF-543 SK119.92 nMA549 (Lung)Not specified in the provided text.[1]
Experimental Protocols

1. SK1 Kinase Activity Assay

This protocol is adapted from commercially available kits and general biochemical procedures.[8]

  • Objective: To determine the IC50 of a test compound against SK1.

  • Materials:

    • Recombinant human SK1 enzyme.

    • Sphingosine substrate.

    • [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega).

    • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).

    • Test compound (e.g., PF-543) dissolved in DMSO.

    • 96-well plates.

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO and then dilute into the kinase assay buffer.

    • In a 96-well plate, add the diluted test compound, recombinant SK1 enzyme, and sphingosine substrate.

    • Initiate the reaction by adding ATP (spiked with [γ-³²P]ATP if using radiometric detection).

    • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction (e.g., by adding EDTA or according to the ADP-Glo™ protocol).

    • Detect the signal:

      • Radiometric: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

      • ADP-Glo™: Follow the manufacturer's instructions to measure luminescence, which correlates with ADP production.

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

2. Western Blot for SK1 Expression

  • Objective: To detect the expression level of SK1 protein in cancer cells after treatment.

  • Materials:

    • Cancer cell line of interest (e.g., HepG2).[9]

    • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • BCA Protein Assay Kit.

    • SDS-PAGE gels and running buffer.

    • Transfer buffer and PVDF membrane.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibody: Sheep Anti-Human SPHK1 (e.g., R&D Systems, AF5536, at 0.5 µg/mL).[9]

    • Secondary antibody: HRP-conjugated Anti-Sheep IgG.[9]

    • Loading control primary antibody (e.g., anti-GAPDH).

    • Chemiluminescent substrate.

  • Procedure:

    • Culture and treat cells with the test compound for the desired time.

    • Lyse the cells on ice and collect the supernatant after centrifugation.

    • Determine protein concentration using the BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with the primary anti-SK1 antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the chemiluminescent substrate and visualize the bands using a digital imager. A band for SK1 is expected at approximately 45 kDa.[9]

    • Strip and re-probe the membrane for a loading control to ensure equal protein loading.

Salt-Inducible Kinase 1 (SIK1)

Application Notes

Salt-Inducible Kinase 1 (SIK1) is a member of the AMP-activated protein kinase (AMPK) family.[5] Its role in cancer is complex and appears to be context-dependent, acting as either a tumor suppressor or, in some cases, a promoter.[10] In many cancers, including colorectal, gastric, and hepatocellular carcinoma, SIK1 expression is downregulated, and this often correlates with poor prognosis.[10]

As a tumor suppressor, SIK1 is often activated by the upstream kinase LKB1. The LKB1-SIK1 axis can inhibit cancer progression by phosphorylating and regulating downstream targets involved in cell cycle, metastasis, and metabolism. For example, SIK1 can inhibit the epithelial-mesenchymal transition (EMT) by suppressing the TGF-β and β-catenin signaling pathways.[5] In contrast, in some cancers like desmoplastic small round cell tumor, SIK1 is a direct target of an oncogenic fusion protein and its depletion inhibits tumor growth.[11] This dual role makes the therapeutic strategy for targeting SIK1 dependent on the specific cancer type: SIK1 activators may be beneficial in cancers where it acts as a tumor suppressor, while SIK1 inhibitors could be effective where it has a pro-tumorigenic role.

Signaling Pathway and Experimental Workflow

SIK1_Signaling_Pathway LKB1 LKB1 SIK1 SIK1 LKB1->SIK1 Activates TGFb TGF-β Pathway SIK1->TGFb Inhibits bCatenin β-catenin Pathway SIK1->bCatenin Inhibits p53 p53 SIK1->p53 Activates EMT Epithelial-Mesenchymal Transition (EMT) TGFb->EMT bCatenin->EMT Proliferation Proliferation p53->Proliferation Inhibits Metastasis Metastasis EMT->Metastasis Chemoresistance Chemoresistance EMT->Chemoresistance HG99101 HG-9-91-01 (SIK Inhibitor) HG99101->SIK1 Inhibits EWSR1_WT1 EWSR1-WT1 (Oncogene) EWSR1_WT1->SIK1 Activates (in DSRCT)

Figure 3: SIK1 Signaling in Cancer.

SIK1_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Xenograft Study transfection Transfection/siRNA (Modulate SIK1 levels) cck8 Cell Viability Assay (CCK-8) transfection->cck8 transwell Transwell Migration/ Invasion Assay transfection->transwell wound Wound Healing Assay transfection->wound injection Subcutaneous Injection of Cancer Cells wound->injection Validate In Vivo treatment Treatment (e.g., Oxaliplatin) injection->treatment measurement Tumor Volume/Weight Measurement treatment->measurement ihc IHC Staining (e.g., Ki67) measurement->ihc Post-mortem Analysis

Figure 4: Workflow for SIK1 Functional Studies.

Quantitative Data for SIK Inhibitors
InhibitorTarget(s)IC50Cancer Type ApplicationIn Vivo Model EfficacyCitation(s)
HG-9-91-01 SIK1, SIK2, SIK30.92 nM (SIK1), 6.6 nM (SIK2), 9.6 nM (SIK3)Studied for anti-inflammatory effects, potential in cancer.Showed poor in vivo outcomes, leading to the development of analogs.[10][12][13][14][15]
YKL-05-099 SIK inhibitorNot specifiedDesmoplastic Small Round Cell Tumor (DSRCT)Combined with a CHEK1 inhibitor, showed enhanced cytotoxicity in DSRCT cells.[11]
Paclitaxel (Chemotherapy)IC50 increased from 5.28 µM to 18.62 µM with SIK1 knockdown.Breast CancerSIK1 knockdown increases chemoresistance.[10]
Oxaliplatin (Chemotherapy)Not specifiedColorectal Cancer (CRC)SIK1 knockdown in HCT116 xenografts increased resistance to oxaliplatin, leading to larger tumors.[5]
Experimental Protocols

1. Cell Viability Assay (CCK-8)

This protocol is adapted from a study on SIK1 in colorectal cancer.[5]

  • Objective: To assess the effect of SIK1 modulation on cancer cell viability.

  • Materials:

    • CRC cell lines (e.g., RKO, SW480).

    • Cell Counting Kit-8 (CCK-8).

    • 96-well plates.

    • Complete culture medium.

  • Procedure:

    • Seed cells in a 96-well plate at a density of approximately 1000 cells per 100 µL in each well.

    • Allow cells to adhere and grow for 24 hours.

    • Perform experimental manipulations (e.g., transfection to overexpress SIK1, or treatment with a test compound).

    • At the desired time points (e.g., 24, 48, 72 hours), add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 2 hours at 37°C.

    • Measure the optical density (absorbance) at 450 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control group.

2. In Vivo Xenograft Study for Chemoresistance

This protocol is a representative example based on a study of SIK1 in CRC.[5]

  • Objective: To evaluate the role of SIK1 in chemoresistance in a mouse xenograft model.

  • Materials:

    • Immunocompromised mice (e.g., BALB/c nude mice).

    • HCT116 cells stably transfected with shRNA targeting SIK1 (shSIK1) or a non-targeting control (shNC).

    • Matrigel.

    • Oxaliplatin (chemotherapeutic agent).

    • Calipers for tumor measurement.

  • Procedure:

    • Harvest and resuspend shSIK1 and shNC HCT116 cells in a 1:1 mixture of PBS and Matrigel.

    • Subcutaneously inject 5 x 10⁶ cells into the flank of each mouse.

    • Allow tumors to grow to a palpable size (e.g., ~100 mm³).

    • Randomize mice into treatment groups (e.g., shNC + vehicle, shNC + oxaliplatin, shSIK1 + vehicle, shSIK1 + oxaliplatin).

    • Administer treatment as scheduled (e.g., oxaliplatin at 5 mg/kg intraperitoneally twice a week).

    • Measure tumor dimensions with calipers every 3-4 days and calculate tumor volume using the formula: (Length × Width²)/2.

    • Monitor animal weight and general health throughout the study.

    • At the end of the study (e.g., after 3-4 weeks), euthanize the mice and excise the tumors.

    • Measure the final tumor weight.

    • Process a portion of the tumor for histology (e.g., H&E staining) and immunohistochemistry (e.g., for the proliferation marker Ki67) to assess tumor characteristics.

Serum/Glucocorticoid-Regulated Kinase 1 (SGK1)

Application Notes

Serum/Glucocorticoid-Regulated Kinase 1 (SGK1) is a serine/threonine kinase in the AGC kinase family, sharing structural and functional similarities with Akt.[9] SGK1 is a key downstream effector of the PI3K pathway and is activated by various stimuli, including growth factors, hormones, and cellular stress.[9] In cancer, SGK1 is frequently overexpressed and plays a crucial role in promoting cell proliferation, survival, invasion, and therapy resistance.[16][17]

SGK1 contributes to tumorigenesis by phosphorylating and regulating a wide array of downstream targets. For example, it can phosphorylate and inhibit the pro-apoptotic transcription factor FOXO3a and phosphorylate MDM2, leading to p53 degradation.[16][17] Its role in promoting resistance to chemotherapy and radiotherapy makes it an attractive therapeutic target.[16] Several small molecule inhibitors of SGK1, such as GSK650394 and SI113, have been developed and have shown efficacy in preclinical cancer models, both as monotherapies and in combination with other treatments.[13][16][17]

Signaling Pathway and Experimental Workflow

SGK1_Signaling_Pathway GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Activates PDK1 PDK1 PI3K->PDK1 mTORC2 mTORC2 PI3K->mTORC2 SGK1 SGK1 PDK1->SGK1 Phosphorylates (T256) mTORC2->SGK1 Phosphorylates (S422) FOXO3a FOXO3a SGK1->FOXO3a Inhibits MDM2 MDM2 SGK1->MDM2 Activates CellCycle Cell Cycle Progression SGK1->CellCycle TherapyResistance Therapy Resistance SGK1->TherapyResistance Apoptosis Apoptosis FOXO3a->Apoptosis Promotes p53 p53 MDM2->p53 Degrades p53->Apoptosis Promotes GSK650394 GSK650394 (SGK1 Inhibitor) GSK650394->SGK1 Inhibits

Figure 5: SGK1 Signaling Pathway in Cancer.

SGK1_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Combination Study ic50_screen IC50 Screening (Multiple Cell Lines) apoptosis_assay Apoptosis Assay (e.g., Annexin V) ic50_screen->apoptosis_assay Select Potent Inhibitor cell_cycle Cell Cycle Analysis (Flow Cytometry) apoptosis_assay->cell_cycle xenograft_combo HCC Xenograft Model (e.g., NOD/SCID Mice) cell_cycle->xenograft_combo Test Lead Candidate In Vivo treatment_combo Treatment Groups: - Vehicle - SGK1i - Radiotherapy (RT) - SGK1i + RT xenograft_combo->treatment_combo tumor_monitoring Tumor Growth Measurement treatment_combo->tumor_monitoring survival_analysis Kaplan-Meier Survival Analysis tumor_monitoring->survival_analysis Endpoint Analysis

Figure 6: Workflow for SGK1 Inhibitor and Radiotherapy Combination Study.

Quantitative Data for SGK1 Inhibitors
InhibitorTargetIC50Cancer Cell LineIn Vivo Model EfficacyCitation(s)
GSK650394 SGK162 nMProstate (PC3, LNCaP), NSCLC, CRC (HCT116, HT29), Cervical (ME180)Repressed tumor growth in HCT116/HT29 xenografts; synergized with melatonin in ME180 xenografts.[13][16][18]
SI113 SGK1600 nMHepatocellular Carcinoma (HepG2, HuH-7), Colon (RKO)Inhibited tumor growth in HCC xenografts; synergized with radiotherapy.[6][12][13][14][16][17]
EMD638683 SGK13 µMColon (CaCo-2)Blunted tumor development in a chemical carcinogenesis model.[13][18]
VNG1.6 SGK15.2 µMNeuroblastoma (SH-SY5Y)Primarily studied for neuroprotection; cancer in vivo data not specified.[13]
Experimental Protocols

1. Immunohistochemistry (IHC) for SGK1 in Xenograft Tumors

This protocol provides a general framework for IHC on paraffin-embedded tissues.[19][20][21]

  • Objective: To detect the expression and localization of SGK1 in tumor tissue sections from a xenograft study.

  • Materials:

    • Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections on slides.

    • Xylene and graded ethanol series for deparaffinization and rehydration.

    • Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0).

    • Pressure cooker or water bath for heat-induced epitope retrieval (HIER).

    • Blocking buffer (e.g., 5% normal goat serum in PBS).

    • Peroxidase blocking solution (e.g., 3% H₂O₂).

    • Primary antibody: Rabbit anti-SGK1.

    • HRP-conjugated secondary antibody (anti-rabbit).

    • DAB (3,3'-Diaminobenzidine) substrate kit.

    • Hematoxylin counterstain.

    • Mounting medium.

  • Procedure:

    • Deparaffinization and Rehydration:

      • Immerse slides in xylene (2-3 changes, 5 minutes each).

      • Rehydrate through a graded series of ethanol (100%, 95%, 70%), 3 minutes each.

      • Rinse in distilled water.

    • Antigen Retrieval:

      • Place slides in a pressure cooker containing antigen retrieval buffer.

      • Heat to 95-100°C for 20-40 minutes.

      • Allow slides to cool to room temperature.

      • Wash slides with PBS.

    • Staining:

      • Block endogenous peroxidase activity with 3% H₂O₂ for 15 minutes.

      • Wash with PBS.

      • Apply blocking buffer for 30-60 minutes to reduce non-specific binding.

      • Incubate with the primary anti-SGK1 antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

      • Wash slides three times with PBS.

      • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash slides three times with PBS.

    • Detection and Visualization:

      • Apply DAB substrate solution until a brown color develops (typically 1-10 minutes).

      • Rinse slides with distilled water.

      • Counterstain with hematoxylin for 1-2 minutes.

      • "Blue" the sections in running tap water.

      • Dehydrate through graded ethanol and clear in xylene.

      • Coverslip the slides using a permanent mounting medium.

    • Analysis:

      • Image the slides using a bright-field microscope.

      • Score the intensity and percentage of positive staining cells.

2. In Vivo Xenograft Model with SGK1 Inhibitor

This protocol is a representative example based on studies with SI113.[16][17]

  • Objective: To assess the anti-tumor efficacy of an SGK1 inhibitor, alone or with radiotherapy, in a mouse model.

  • Materials:

    • NOD/SCID mice.

    • Hepatocellular carcinoma cells (e.g., HepG2).

    • SGK1 inhibitor (e.g., SI113).

    • Vehicle for drug delivery.

    • Irradiation source for radiotherapy.

  • Procedure:

    • Subcutaneously inject 2 x 10⁶ HepG2 cells into the flank of each mouse.

    • Monitor tumor growth until tumors reach an average volume of 150-200 mm³.

    • Randomize mice into four groups: (1) Vehicle control, (2) SI113 alone, (3) Radiotherapy (RT) alone, (4) SI113 + RT.

    • Administer SI113 (e.g., 50 mg/kg, intraperitoneally, daily).

    • For RT groups, deliver a targeted dose of radiation (e.g., a single dose of 6 Gy) to the tumor.

    • Measure tumor volume and body weight every 2-3 days.

    • At the study endpoint, euthanize the animals, and excise the tumors for weight measurement and downstream analysis (e.g., Western blot, IHC).

This compound (Senescence-Specific Killing Compound)

Application Notes

This compound is a novel senolytic pro-drug designed to selectively eliminate senescent cells.[16] Cellular senescence is a state of irreversible cell cycle arrest that can be induced by various stresses, including cancer therapies. While initially a tumor-suppressive mechanism, the accumulation of senescent cells can create a pro-inflammatory and pro-tumorigenic microenvironment through the Senescence-Associated Secretory Phenotype (SASP), promoting tumor relapse and metastasis.[22]

This compound is a conjugate of a galactose moiety and the cytotoxic drug gemcitabine. The rationale behind its design is the observation that senescent cells exhibit significantly elevated lysosomal β-galactosidase (β-gal) activity.[16] In the acidic environment of the lysosome, β-gal cleaves the galactose from this compound, releasing the active gemcitabine, which then induces apoptosis.[16] This targeted activation allows this compound to selectively kill senescent cells while sparing healthy, non-senescent cells, potentially reducing the off-target toxicity associated with conventional chemotherapy.[16] In preclinical models, this compound has been shown to effectively clear senescent cells, attenuate inflammation, and improve physiological function in age-related disease models.[16] Its application in cancer is envisioned as a "one-two punch" therapy: first, induce senescence in tumor cells with conventional therapy (chemo- or radiotherapy), and second, administer this compound to eliminate these now-vulnerable senescent tumor cells.[22]

Mechanism of Action and Experimental Workflow

SSK1_Mechanism cluster_senescent Senescent Cell Lysosome Lysosome (Acidic pH) bGal β-galactosidase (High Activity) SSK1_in This compound (Prodrug) Gemcitabine Gemcitabine (Active Drug) SSK1_in->Gemcitabine Cleavage by β-gal p38_MAPK p38 MAPK Pathway Gemcitabine->p38_MAPK Activates Apoptosis Apoptosis p38_MAPK->Apoptosis SSK1_out This compound (Prodrug) SSK1_out->SSK1_in Cellular Uptake SSK1_Workflow cluster_0 In Vitro Senescence Model cluster_1 In Vivo 'One-Two Punch' Therapy induce_sen Induce Senescence (e.g., Doxorubicin, IR) confirm_sen Confirm Senescence (SA-β-gal Staining) induce_sen->confirm_sen treat_this compound Treat with this compound (Dose-Response) confirm_sen->treat_this compound assess_kill Assess Selective Killing (Viability of Senescent vs. Non-senescent cells) treat_this compound->assess_kill establish_tumor Establish Tumor (Xenograft Model) assess_kill->establish_tumor Validate In Vivo chemo_induce Induce Senescence with Chemotherapy establish_tumor->chemo_induce admin_this compound Administer this compound chemo_induce->admin_this compound Sequential Treatment monitor_regrowth Monitor Tumor Regression/Regrowth admin_this compound->monitor_regrowth

References

Application Notes and Protocols for Detecting Apoptosis in Yeast in the Context of SSK1 Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the budding yeast Saccharomyces cerevisiae, the High Osmolarity Glycerol (HOG) pathway is a critical signal transduction cascade that allows cells to adapt and survive in hyperosmotic environments. The SSK1 protein (Ssk1p) is a key response regulator within the Sln1 branch of this pathway. Under osmotic stress, a phosphorelay system involving the sensor kinase Sln1p and the phosphotransfer protein Ypd1p is inhibited, leading to the dephosphorylation and activation of Ssk1p. Activated Ssk1p then stimulates the MAP kinase kinase kinases (MAPKKK) Ssk2p and Ssk22p, which in turn activate the MAPKK Pbs2p and finally the MAPK Hog1p. Hog1p orchestrates a wide-ranging adaptive response, including the production of glycerol as a compatible osmolyte.

While the HOG pathway is fundamentally a pro-survival mechanism, sustained activation or an inability to adapt to severe stress can lead to programmed cell death (PCD), or apoptosis.[1] Yeast apoptosis shares several hallmark features with apoptosis in mammalian cells, including phosphatidylserine (PS) externalization, DNA fragmentation, and the activation of caspase-like proteases called metacaspases.[2] Therefore, investigating apoptosis in the context of the this compound-mediated HOG pathway is crucial for understanding the molecular switch between cell survival and death under stress.

These application notes provide detailed protocols for several established methods to detect and quantify apoptosis in yeast, particularly in studies involving the HOG pathway and its components like this compound.

This compound Signaling Pathway and Its Link to Apoptosis

Under conditions of severe and prolonged hyperosmotic stress, the failure of the adaptive response mediated by the HOG pathway can trigger a mitochondria-dependent apoptotic cascade. This process may involve the yeast metacaspase, Yca1p, and the release of cytochrome c.

G This compound (HOG) Signaling Pathway and Link to Apoptosis cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Apoptotic Pathway Sln1 Sln1p-Ypd1p (Active) This compound Ssk1p-P (Inactive) Sln1->this compound Phosphorylates Sln1_inactive Sln1p-Ypd1p (Inactive) Ssk1_active Ssk1p (Active) Sln1_inactive->Ssk1_active Dephosphorylation (Activation) Ssk2_22 Ssk2p/Ssk22p (MAPKKK) Ssk1_active->Ssk2_22 Activates Pbs2 Pbs2p (MAPKK) Ssk2_22->Pbs2 Activates Hog1 Hog1p (MAPK) Pbs2->Hog1 Activates Hog1_active Hog1p-P (Active) Glycerol Glycerol Production Hog1_active->Glycerol Gene Stress Response Gene Expression Hog1_active->Gene Sustained_Stress Sustained Stress Adaptation Cellular Adaptation & Survival Glycerol->Adaptation Gene->Adaptation Mito Mitochondria CytC Cytochrome c Release Mito->CytC Yca1 Yca1p (Metacaspase) CytC->Yca1 Activates Apoptosis Apoptosis Yca1->Apoptosis Osmotic_Stress Hyperosmotic Stress Osmotic_Stress->Sln1_inactive Inhibits Sustained_Stress->Mito Triggers G Workflow for Annexin V / PI Staining in Yeast start Yeast Culture (Mid-log phase) induce Induce Apoptosis (e.g., Osmotic Stress) start->induce harvest Harvest & Wash Cells induce->harvest digest Digest Cell Wall (Zymolyase) harvest->digest wash_proto Wash Protoplasts digest->wash_proto stain Stain with Annexin V-FITC & PI (15 min, dark) wash_proto->stain analyze Analyze by Flow Cytometry stain->analyze G Workflow for TUNEL Assay in Yeast start Yeast Culture (Treated & Untreated) fix Fix Cells (3.7% Formaldehyde) start->fix digest Digest Cell Wall (Zymolyase) fix->digest permeabilize Permeabilize on Slide (Triton X-100) digest->permeabilize tunel TUNEL Reaction (TdT + Labeled dUTP) 60 min, 37°C permeabilize->tunel wash_mount Wash & Mount with Antifade + DAPI tunel->wash_mount analyze Analyze by Fluorescence Microscopy wash_mount->analyze

References

Application Notes and Protocols for SSK1 in Primary Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular senescence, a state of irreversible cell cycle arrest, is implicated in a variety of age-related diseases and inflammatory conditions. The accumulation of senescent cells in tissues contributes to organismal aging and pathology. Senolytics, a class of drugs that selectively eliminate senescent cells, have emerged as a promising therapeutic strategy. SSK1 (Senescence-Specific Killing Compound 1) is a novel senolytic agent with a unique mechanism of action, making it a valuable tool for research and potential therapeutic development.[1][2]

This compound is a prodrug that is converted into the cytotoxic compound gemcitabine by the enzyme β-galactosidase, which is highly active in senescent cells.[1][2][3] This targeted activation allows for the specific elimination of senescent cells while sparing healthy, non-senescent cells.[1][4] These application notes provide detailed protocols for the use of this compound in primary cell culture experiments, enabling researchers to effectively study and target cellular senescence.

Mechanism of Action

This compound's mechanism of action relies on the elevated lysosomal β-galactosidase activity characteristic of senescent cells.

  • Uptake and Activation: this compound is cell-permeable and enters both senescent and non-senescent cells.

  • Selective Conversion: In senescent cells, the high levels of lysosomal β-galactosidase cleave the galactose moiety from this compound, releasing the active cytotoxic agent, gemcitabine.[1]

  • Induction of Apoptosis: Gemcitabine, a nucleoside analog, induces DNA damage and activates the p38 MAPK signaling pathway, ultimately leading to apoptosis in the senescent cells.[1][2][5][6]

SSK1_Mechanism cluster_extracellular Extracellular cluster_cell Primary Cell cluster_non_senescent Non-Senescent Cell cluster_senescent Senescent Cell SSK1_ext This compound (Prodrug) SSK1_in_non_senescent This compound SSK1_ext->SSK1_in_non_senescent Uptake SSK1_in_senescent This compound SSK1_ext->SSK1_in_senescent Uptake BetaGal_low Low β-galactosidase SSK1_in_non_senescent->BetaGal_low No_Activation No Activation BetaGal_low->No_Activation BetaGal_high High β-galactosidase SSK1_in_senescent->BetaGal_high Gemcitabine Gemcitabine (Active Drug) BetaGal_high->Gemcitabine Cleavage p38_MAPK p38 MAPK Pathway Activation Gemcitabine->p38_MAPK Apoptosis Apoptosis p38_MAPK->Apoptosis

Figure 1: this compound Mechanism of Action.

Data Presentation

Table 1: Effective Concentrations of this compound in Primary Cell Culture
Cell TypeSenescence InducerEffective this compound Concentration (µM)Treatment DurationReference
Mouse Embryonic Fibroblasts (MEFs)Etoposide, Irradiation, Oncogene (KrasG12V)0.1 - 13 days[4]
Mouse Lung FibroblastsReplicative Senescence0.1 - 13 days[4]
Human Embryonic Fibroblasts (HEFs)Replication, Etoposide, H2O2, Irradiation, Oncogene (KrasG12V)0.1 - 13 days[4]
Human Umbilical Vein Endothelial Cells (HUVECs)Replicative Senescence0.1 - 13 days[4]
Human PreadipocytesReplicative Senescence0.1 - 13 days[4]
Primary Mouse FibroblastsNot specified0.512 - 72 hours[7]
Table 2: In Vivo Efficacy of this compound
Animal ModelThis compound Dosage and AdministrationTreatment ScheduleOutcomeReference
Bleomycin-induced lung injury mice0.5 mg/kg; intraperitoneal injectionTwo days every week for four weeksElimination of senescent cells and decreased senescence markers[7]
Aged mice (20-month-old)0.5 mg/kg; intraperitoneal injectionThree days every two weeks for eight weeksClears senescent cells, attenuates inflammation, and restores physical function[7]

Experimental Protocols

Experimental_Workflow Start Start: Isolate Primary Cells Culture_Cells Culture Primary Cells Start->Culture_Cells Induce_Senescence Induce Senescence (e.g., Doxorubicin, Irradiation) Culture_Cells->Induce_Senescence Verify_Senescence Verify Senescence (SA-β-gal Staining) Induce_Senescence->Verify_Senescence Treat_this compound Treat with this compound or Vehicle Control Verify_Senescence->Treat_this compound Assess_Viability Assess Cell Viability (e.g., Crystal Violet, MTT) Treat_this compound->Assess_Viability Mechanism_Analysis Mechanism Analysis (Western Blot for p-p38) Treat_this compound->Mechanism_Analysis End End: Data Analysis Assess_Viability->End Mechanism_Analysis->End

References

Application Notes and Protocols for Assessing the Senolytic Activity of SSK1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for evaluating the senolytic activity of SSK1, a prodrug activated by senescence-associated β-galactosidase (SA-β-gal) to selectively eliminate senescent cells.[1][2] The following protocols detail methods for inducing cellular senescence, assessing this compound's selective cytotoxicity, and characterizing its effects on key senescence markers.

Introduction to this compound

This compound is a novel senolytic prodrug designed to specifically target and eliminate senescent cells.[1] Its mechanism of action relies on the elevated lysosomal β-galactosidase activity characteristic of senescent cells.[1][2] Within these cells, this compound is cleaved, releasing the cytotoxic agent gemcitabine.[1] This activation induces apoptosis selectively in senescent cells through the p38 MAPK signaling pathway.[1][3] This targeted approach offers a promising strategy for mitigating the detrimental effects of senescent cell accumulation in aging and age-related diseases.[1][4]

Key Experimental Protocols

A series of experiments are crucial to comprehensively assess the senolytic activity of this compound. These include the induction of cellular senescence, confirmation of the senescent phenotype, evaluation of this compound's selective cytotoxicity, and analysis of its impact on the senescence-associated secretory phenotype (SASP).

Induction and Verification of Cellular Senescence

Objective: To generate a population of senescent cells for subsequent experiments and confirm their senescent state.

Protocol:

  • Cell Culture: Culture primary human cells, such as human embryonic fibroblasts (HEFs), human preadipocytes, or human umbilical vein endothelial cells (HUVECs), in appropriate growth medium.

  • Induction of Senescence: Induce senescence using one of the following methods:

    • Replicative Senescence: Continuously passage cells until they reach their Hayflick limit and cease to divide.

    • Stress-Induced Premature Senescence (SIPS):

      • Doxorubicin-Induced: Treat sub-confluent cells with a sub-lethal dose of doxorubicin (e.g., 100-250 nM) for 24 hours.

      • Irradiation-Induced: Expose cells to a single dose of ionizing radiation (e.g., 10 Gy).

      • Oncogene-Induced Senescence (OIS): Transduce cells with a constitutively active oncogene, such as H-RasV12.

  • Incubation: After the induction stimulus, culture the cells for 7-10 days to allow the senescent phenotype to fully develop.

  • Verification of Senescence: Confirm the senescent state using the Senescence-Associated β-Galactosidase (SA-β-gal) Staining Assay.

Experimental Workflow for Senescence Induction and Verification

start Start with healthy, proliferating cells induce Induce senescence (Replicative, Doxorubicin, Irradiation, or OIS) start->induce incubate Incubate for 7-10 days to establish senescent phenotype induce->incubate verify Verify senescence with SA-β-gal staining incubate->verify proceed Proceed to this compound treatment verify->proceed

Caption: Workflow for inducing and verifying cellular senescence.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining Assay

Objective: To identify senescent cells based on their increased lysosomal β-galactosidase activity.[5][6]

Protocol:

  • Cell Preparation: Plate cells in a 24-well plate and allow them to adhere.

  • Wash: Gently wash the cells twice with 500 µL of phosphate-buffered saline (PBS) per well.[7][8]

  • Fixation: Fix the cells with 250 µL of a solution containing 2% formaldehyde and 0.2% glutaraldehyde in PBS for 3-5 minutes at room temperature.[6]

  • Wash: Wash the cells three times with PBS.[6]

  • Staining: Add 250 µL of the SA-β-gal staining solution to each well.[7][8] The staining solution should be prepared fresh and contain:

    • 1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)

    • 40 mM citric acid/sodium phosphate buffer, pH 6.0

    • 5 mM potassium ferrocyanide

    • 5 mM potassium ferricyanide

    • 150 mM NaCl

    • 2 mM MgCl2

  • Incubation: Incubate the plate at 37°C without CO2 for 12-16 hours, or until a blue color develops in senescent cells.[6]

  • Imaging and Quantification: Wash the cells with PBS and then add 500 µL of distilled water to each well.[7][8] Observe the cells under a bright-field microscope and capture images. Count the number of blue (SA-β-gal positive) cells and the total number of cells to determine the percentage of senescent cells.[7][8]

Data Presentation:

Treatment GroupTotal Cells CountedSA-β-gal Positive Cells% Senescent Cells
Control (Non-senescent)500255%
Doxorubicin-induced50045090%
This compound-treated Senescent5005010%
Assessment of this compound Senolytic Activity

Objective: To determine the specific cytotoxic effect of this compound on senescent cells compared to non-senescent cells.

Protocol:

  • Cell Plating: Seed both senescent and non-senescent (control) cells in 96-well plates at an appropriate density.

  • This compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • Cell Viability Assay: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or an ATP-based luminescence assay.[9][10][11]

    • MTT Assay:

      • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

      • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol with HCl).

      • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the dose-response curves for both senescent and non-senescent cells to determine the half-maximal inhibitory concentration (IC50) for each cell population.

Data Presentation:

This compound Concentration (µM)% Viability (Non-senescent Cells)% Viability (Senescent Cells)
0 (Vehicle)100100
0.19885
19550
109210
Apoptosis Assay

Objective: To confirm that this compound induces apoptosis in senescent cells.

Protocol:

  • Treatment: Treat senescent and non-senescent cells with an effective concentration of this compound (e.g., the IC50 value determined from the viability assay) for 24-48 hours.

  • Apoptosis Detection: Use a commercially available apoptosis detection kit, such as an Annexin V-FITC/Propidium Iodide (PI) staining kit, and analyze the cells by flow cytometry.[12]

    • Harvest and wash the cells.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Data Presentation:

Cell TypeTreatment% Early Apoptosis% Late Apoptosis/Necrosis
Non-senescentVehicle2%1%
Non-senescentThis compound3%2%
SenescentVehicle5%3%
SenescentThis compound45%15%
Senescence-Associated Secretory Phenotype (SASP) Analysis

Objective: To evaluate the effect of this compound on the secretion of pro-inflammatory cytokines and other factors that constitute the SASP.[13][14][15]

Protocol:

  • Conditioned Media Collection:

    • Treat senescent cells with this compound for 48-72 hours.

    • Replace the treatment medium with serum-free medium and incubate for another 24 hours.

    • Collect the conditioned medium and centrifuge to remove cellular debris.

  • SASP Factor Quantification: Analyze the levels of key SASP factors in the conditioned media. Common methods include:

    • Enzyme-Linked Immunosorbent Assay (ELISA): Quantify specific SASP components like IL-6, IL-8, and MMPs.[15]

    • Multiplex Immunoassay (e.g., Luminex): Simultaneously measure a panel of cytokines and chemokines.[15]

    • Proteome Profiler Antibody Arrays: Screen for relative changes in a broad range of secreted proteins.

  • Data Analysis: Compare the levels of SASP factors in the conditioned media from this compound-treated senescent cells to those from vehicle-treated senescent cells.

Data Presentation:

SASP FactorConcentration (pg/mL) in Vehicle-treated Senescent CellsConcentration (pg/mL) in this compound-treated Senescent CellsFold Change
IL-61500300-5.0
IL-82500500-5.0
MMP-3800150-5.3

This compound Mechanism of Action

The senolytic activity of this compound is initiated by its cleavage by the high levels of lysosomal β-galactosidase present in senescent cells. This releases the cytotoxic drug gemcitabine, which then activates the p38 MAPK signaling pathway, ultimately leading to the induction of apoptosis and the selective elimination of senescent cells.

Signaling Pathway of this compound-Induced Senolysis

cluster_cell Senescent Cell This compound This compound (Prodrug) bgal High SA-β-gal Activity This compound->bgal Enzymatic Cleavage Gemcitabine Gemcitabine (Active Drug) p38 p38 MAPK Activation Gemcitabine->p38 Apoptosis Apoptosis p38->Apoptosis Elimination Selective Elimination of Senescent Cell Apoptosis->Elimination

References

Application Notes and Protocols for Measuring SSK1 Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established biophysical techniques for characterizing the stability of the Saccharomyces cerevisiae response regulator protein, SSK1, in solution. The included protocols are intended as a starting point and may require optimization for specific experimental conditions and instrumentation.

Introduction to this compound and its Importance

This compound is a key component of the High Osmolarity Glycerol (HOG) signaling pathway in yeast, which is crucial for adaptation to hyperosmotic stress. As a response regulator, the stability and conformational state of this compound are critical for its function in activating the downstream MAP kinase cascade. Understanding the factors that influence this compound stability is essential for elucidating its regulatory mechanisms and for the development of potential antifungal therapies targeting this pathway.

I. This compound Signaling Pathway

The HOG pathway is a vital osmosensing and signaling cascade in Saccharomyces cerevisiae. Under hyperosmotic stress, the pathway is activated, leading to the accumulation of intracellular glycerol to counteract the high external osmolarity. This compound plays a pivotal role in one of the two upstream branches of this pathway.

HOG_Pathway High Osmolarity Stress cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SLN1 Sln1 YPD1 Ypd1 SLN1->YPD1 P This compound This compound YPD1->this compound P SSK2 Ssk2/Ssk22 This compound->SSK2 Activation PBS2 Pbs2 SSK2->PBS2 P HOG1 Hog1 PBS2->HOG1 P Glycerol_Production Glycerol Production HOG1->Glycerol_Production HOG1_nucleus Hog1 HOG1->HOG1_nucleus Translocation Gene_Expression Stress Gene Expression HOG1_nucleus->Gene_Expression

Caption: The High Osmolarity Glycerol (HOG) signaling pathway in S. cerevisiae.

II. Techniques for Measuring this compound Stability

Several biophysical techniques can be employed to measure the stability of this compound in solution. The choice of method will depend on the specific research question, available instrumentation, and sample requirements.

A. Differential Scanning Fluorimetry (DSF)

DSF, also known as Thermal Shift Assay, is a high-throughput method to determine the thermal stability of a protein by measuring its melting temperature (Tm).[1] The technique monitors the unfolding of a protein in the presence of a fluorescent dye that binds to exposed hydrophobic regions.[2]

Data Presentation:

ConditionTm (°C)ΔTm (°C)
This compound (apo)52.3 ± 0.2-
This compound + Ligand A (100 µM)55.8 ± 0.3+3.5
This compound + Ligand B (100 µM)51.9 ± 0.2-0.4
This compound (mutant 1)48.1 ± 0.4-4.2
This compound (mutant 2)58.6 ± 0.2+6.3
Disclaimer: The quantitative data presented in this table are for illustrative purposes only and do not represent actual experimental values for this compound, as such data was not found in the public domain.

Experimental Workflow:

DSF_Workflow A Prepare Protein and Ligand Solutions B Mix Protein, Dye, and Ligand in a 96-well Plate A->B C Seal Plate and Centrifuge Briefly B->C D Place Plate in a Real-Time PCR Instrument C->D E Run Thermal Ramp (e.g., 25°C to 95°C) D->E F Monitor Fluorescence Intensity E->F G Plot Fluorescence vs. Temperature (Melt Curve) F->G H Determine Tm from the Inflection Point G->H

Caption: A typical experimental workflow for Differential Scanning Fluorimetry.

Protocol for DSF Analysis of this compound:

  • Protein Preparation:

    • Purify recombinant this compound to >95% purity.

    • Dialyze the protein into a suitable, low-fluorescence buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl).

    • Determine the protein concentration using a reliable method (e.g., BCA assay or UV absorbance at 280 nm).

  • Reagent Preparation:

    • Prepare a stock solution of a suitable fluorescent dye (e.g., SYPRO Orange at 5000x in DMSO).

    • Prepare stock solutions of ligands or test compounds in a compatible solvent.

  • Assay Setup (per well of a 96-well PCR plate):

    • Prepare a final reaction volume of 20-25 µL.

    • Add buffer to the desired final volume.

    • Add this compound to a final concentration of 2-5 µM.

    • Add the fluorescent dye to a final concentration of 5x.

    • Add the ligand or compound to the desired final concentration. Include a no-ligand control.

  • Instrumentation and Data Collection:

    • Seal the plate with an optically clear seal.

    • Centrifuge the plate briefly to collect the contents at the bottom of the wells.

    • Place the plate in a real-time PCR instrument.

    • Set up a thermal ramp from 25°C to 95°C with a ramp rate of 1°C/minute.

    • Monitor fluorescence at the appropriate excitation and emission wavelengths for the chosen dye.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature to generate a melting curve.

    • The melting temperature (Tm) is the temperature at the midpoint of the transition, which can be determined from the peak of the first derivative of the melting curve.[3]

    • Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the apo-protein from the Tm of the protein in the presence of a ligand.

B. Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the secondary and tertiary structure of proteins in solution.[4] Thermal denaturation can be monitored by following the change in the CD signal at a specific wavelength as a function of temperature.[5]

Data Presentation:

ConditionTm (°C)ΔG°unf (kcal/mol) at 25°C
This compound (apo)53.1 ± 0.15.8
This compound + Ligand A (100 µM)56.5 ± 0.26.5
This compound (mutant 1)49.2 ± 0.24.9
Disclaimer: The quantitative data presented in this table are for illustrative purposes only and do not represent actual experimental values for this compound, as such data was not found in the public domain.

Experimental Workflow:

CD_Workflow A Prepare this compound in a CD-compatible Buffer B Determine Protein Concentration Accurately A->B C Place Sample in a Quartz Cuvette B->C D Acquire Far-UV CD Spectrum at 25°C C->D E Set up a Thermal Ramp (e.g., 20°C to 80°C) D->E F Monitor CD Signal at a Fixed Wavelength (e.g., 222 nm) E->F G Plot Molar Ellipticity vs. Temperature F->G H Fit Data to a Two-State Unfolding Model to Determine Tm G->H

Caption: A typical experimental workflow for thermal denaturation studies using Circular Dichroism.

Protocol for CD Thermal Denaturation of this compound:

  • Sample Preparation:

    • Prepare a highly pure (>98%) solution of this compound.

    • Buffer exchange this compound into a CD-compatible buffer (e.g., 20 mM sodium phosphate, pH 7.4, 100 mM NaF). Avoid buffers with high absorbance in the far-UV region, such as those containing Tris or imidazole.

    • The final protein concentration should be in the range of 0.1-0.2 mg/mL for a 1 mm pathlength cuvette.[4]

  • Instrumentation and Data Collection:

    • Use a CD spectrometer equipped with a Peltier temperature controller.

    • Place the this compound solution in a quartz cuvette with a 1 mm pathlength.

    • Acquire a far-UV spectrum (e.g., from 260 nm to 200 nm) at a starting temperature (e.g., 20°C) to confirm the protein is folded.

    • Set up a thermal ramp from 20°C to 80°C with a heating rate of 1°C/minute.

    • Monitor the CD signal at a wavelength corresponding to a feature of the secondary structure, typically 222 nm for α-helical proteins.

  • Data Analysis:

    • Plot the molar ellipticity at 222 nm as a function of temperature.

    • The resulting sigmoidal curve represents the thermal unfolding of the protein.

    • The Tm is the temperature at the midpoint of this transition.

    • The data can be fitted to a two-state unfolding model to extract thermodynamic parameters such as the van't Hoff enthalpy (ΔHvH) and the free energy of unfolding (ΔG°unf).[5]

C. Isothermal Titration Calorimetry (ITC)

ITC is a technique that directly measures the heat released or absorbed during a binding event.[6] While primarily used to determine binding affinity, stoichiometry, and enthalpy, it can also be used to assess protein stability by measuring the heat capacity change upon unfolding.

Data Presentation:

ParameterValue
Tm (°C)54.2
ΔHcal (kcal/mol)125
ΔCp (kcal/mol·K)2.5
Disclaimer: The quantitative data presented in this table are for illustrative purposes only and do not represent actual experimental values for this compound, as such data was not found in the public domain.

Experimental Workflow:

ITC_Workflow A Prepare and Degas Protein and Ligand Solutions in Matched Buffer B Load Protein into the Sample Cell and Ligand into the Syringe A->B C Equilibrate the System at the Desired Temperature B->C D Perform a Series of Small Injections of Ligand into the Protein Solution C->D E Measure the Heat Change after Each Injection D->E F Integrate the Heat Pulses to Generate a Binding Isotherm E->F G Fit the Isotherm to a Binding Model to Determine Thermodynamic Parameters F->G

Caption: A typical experimental workflow for Isothermal Titration Calorimetry.

Protocol for ITC Analysis of this compound Stability (via Ligand Binding):

  • Sample Preparation:

    • Purify this compound to a high degree of purity.

    • Dialyze both this compound and the ligand extensively against the same buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5% glycerol). Mismatched buffers can lead to large heats of dilution, obscuring the binding signal.

    • Degas both solutions to prevent bubble formation in the calorimeter.

    • Accurately determine the concentrations of both the protein and the ligand.

  • Instrumentation and Data Collection:

    • Load the this compound solution (typically 10-50 µM) into the sample cell of the ITC instrument.

    • Load the ligand solution (typically 10-20 times the protein concentration) into the injection syringe.

    • Set the experimental temperature.

    • Perform a series of injections (e.g., 20 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.

  • Data Analysis:

    • The raw data consists of a series of heat pulses for each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

    • The change in stability upon ligand binding can be inferred from the binding affinity and enthalpy. A more direct measure of stability involves performing experiments at different temperatures to determine the change in heat capacity (ΔCp) upon unfolding.

III. Purification of Recombinant this compound from E. coli

A reliable source of pure this compound is a prerequisite for all stability studies. The following is a general protocol for the expression and purification of His-tagged this compound from E. coli.

Protocol:

  • Expression:

    • Transform an E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding N- or C-terminally His-tagged this compound.

    • Grow the cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

    • Continue to grow the cells at a lower temperature (e.g., 18-25°C) for 16-20 hours to improve protein solubility.

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at high speed (e.g., >15,000 x g) for 30-60 minutes at 4°C.

  • Affinity Chromatography:

    • Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column extensively with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

    • Elute the His-tagged this compound with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Size Exclusion Chromatography (Optional but Recommended):

    • To further purify the protein and remove aggregates, perform size exclusion chromatography (gel filtration).

    • Concentrate the eluted fractions from the affinity column.

    • Load the concentrated protein onto a size exclusion column (e.g., Superdex 75 or 200) equilibrated with the final storage buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT).

    • Collect the fractions corresponding to monomeric this compound.

  • Quality Control:

    • Assess the purity of the final protein sample by SDS-PAGE.

    • Determine the final protein concentration.

    • Flash-freeze the purified protein in small aliquots in liquid nitrogen and store at -80°C.

References

No Publicly Available Information on "SSK1" as a Senolytic Agent

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations and comprehensive searches of publicly available scientific literature and databases have yielded no information on a senolytic compound designated as "SSK1." The term "this compound" is predominantly associated with other biological entities, including a response regulator protein in the high-osmolarity glycerol (HOG) signaling pathway in yeast (Saccharomyces cerevisiae) and a histidine kinase in the two-component signaling system of plants like Arabidopsis thaliana. There is no current evidence in the public domain to suggest that a compound with this name is being investigated or used as a senolytic agent.

Therefore, the creation of detailed Application Notes and Protocols for the use of "this compound" in combination with other senolytics is not possible at this time due to the absence of foundational data on its mechanism of action, effective dosages, and potential synergistic or antagonistic interactions with other compounds.

For researchers, scientists, and drug development professionals interested in the field of senolytics, it is recommended to focus on well-characterized and published senolytic agents. The table below summarizes some of the most commonly studied senolytics and their primary targets.

Overview of Established Senolytic Agents

Senolytic AgentPrimary Target(s) / Mechanism of ActionKey Characteristics
Dasatinib + Quercetin (D+Q) Dasatinib: Broad-spectrum tyrosine kinase inhibitor. Quercetin: Flavonoid with multiple targets including PI3K.First-in-class senolytic combination. Targets multiple pro-survival pathways in senescent cells.
Fisetin Flavonoid that inhibits the PI3K/AKT/mTOR pathway.Natural product with potent senolytic activity. Shows efficacy in preclinical models of aging and disease.
Navitoclax (ABT-263) Inhibitor of BCL-2 family proteins (BCL-2, BCL-xL, BCL-w).Potent senolytic but can cause on-target toxicities such as thrombocytopenia due to BCL-xL inhibition.
Piperlongumine Induces oxidative stress in senescent cells.Natural product with selective toxicity towards senescent cells.
FOXO4-DRI Peptide that disrupts the interaction between FOXO4 and p53.Highly specific mechanism of action, inducing apoptosis in p53-positive senescent cells.

General Protocol for Investigating Senolytic Combinations

For researchers who may have access to a novel senolytic compound (here hypothetically termed "Compound X" in place of "this compound"), a general workflow for testing its efficacy in combination with other known senolytics is outlined below.

Experimental Workflow for Synergy Analysis

cluster_0 Phase 1: Single Agent Dose-Response cluster_1 Phase 2: Combination Screening cluster_2 Phase 3: Mechanism of Action A Senescent Cell Culture (e.g., IMR-90, HUVEC) B Treat with Compound X (Dose Range) A->B C Treat with Known Senolytic (Dose Range) A->C D Assess Viability (e.g., CTG) & Senescence Markers (e.g., SA-β-gal) B->D C->D E Determine IC50 and Senolytic Activity Window D->E F Design Combination Matrix (Fixed Ratio or Checkerboard) E->F Inform Design G Treat Senescent Cells with Compound X + Known Senolytic F->G H Assess Cell Viability G->H I Calculate Synergy Score (e.g., Bliss, HSA, Loewe) H->I J Identify Synergistic Doses I->J Identify Hits K Treat Cells with Single Agents and Combination J->K L Analyze Senescence-Associated Secretory Phenotype (SASP) K->L M Western Blot / RNA-seq for Pro-survival Pathway Analysis K->M

Caption: Workflow for testing a novel senolytic in combination with known agents.

Logical Framework for Selecting Senolytic Combinations

The rationale for combining senolytics often involves targeting distinct pro-survival pathways that senescent cells rely on. A logical approach to designing combination therapies is visualized below.

cluster_0 Senescent Cell Pro-Survival Networks cluster_1 Targeted Senolytic Classes cluster_2 Combination Rationale A BCL-2 Family (Anti-apoptotic) F BCL-2 Inhibitors (e.g., Navitoclax) A->F B PI3K/AKT/mTOR (Growth & Survival) G PI3K/mTOR Inhibitors (e.g., Quercetin) B->G C Ephrins/Tyrosine Kinases (Cell Adhesion & Signaling) H Tyrosine Kinase Inhibitors (e.g., Dasatinib) C->H D HSP90 (Protein Stability) I HSP90 Inhibitors (e.g., Geldanamycin) D->I E p53/p21 Pathway (Cell Cycle Arrest) J p53/FOXO4 Disruptors (e.g., FOXO4-DRI) E->J K Synergistic Cell Kill F->K G->K H->K I->K J->K

Caption: Targeting multiple survival pathways to enhance senolytic efficacy.

If "this compound" is an internal or proprietary designation for a novel senolytic, the general protocols and logical frameworks described above can serve as a starting point for its investigation and characterization in combination with other known senolytic agents. However, without specific information on the nature of this compound, any further detailed protocols would be purely speculative. We encourage the user to consult internal documentation or preliminary data to guide their experimental design.

Application Notes and Protocols for In Vivo Studies of SSK1 and its Mammalian Functional Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of cellular signaling, the efficient and precise transmission of external stimuli to the cellular interior is paramount for survival and adaptation. In lower eukaryotes such as Saccharomyces cerevisiae, the SSK1 protein plays a crucial role as a response regulator in the High Osmolarity Glycerol (HOG) pathway, a critical signaling cascade for adapting to osmotic and oxidative stress. This compound functions as a key component of a "two-component" system, a phosphorelay mechanism that ultimately activates the p38 MAP kinase homolog, Hog1. While a direct structural and regulatory ortholog of the yeast this compound-based two-component system has not been identified in mammals, the functional conservation of downstream MAP kinase cascades is evident.

Mammalian cells possess a complex network of Mitogen-Activated Protein Kinase Kinase Kinases (MAPKKKs) that, like this compound, act as crucial nodes in signal transduction pathways responding to a variety of environmental stresses and inflammatory cytokines. Among these, Apoptosis Signal-regulating Kinase 1 (ASK1), also known as MAP3K5, serves as a functional analogue to the this compound pathway. ASK1 is activated by diverse stressors, including reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and pro-inflammatory cytokines like TNF-α. Once activated, ASK1 phosphorylates and activates MAPKKs such as MKK3/6 and MKK4/7, which in turn activate the p38 and JNK MAP kinases. These downstream kinases then orchestrate a wide range of cellular responses, including apoptosis, inflammation, and differentiation.

Given the central role of the ASK1 signaling pathway in numerous pathological conditions, including neurodegenerative diseases, cardiovascular diseases, and cancer, it represents a promising target for therapeutic intervention. These application notes provide a comprehensive guide for the experimental design of in vivo studies aimed at investigating the function of ASK1 and evaluating the efficacy of its modulators. The protocols detailed below are designed to be adaptable for the study of other mammalian MAPKKKs with similar functional roles.

Signaling Pathway and Experimental Workflow

To visually conceptualize the signaling cascade and the experimental approach, the following diagrams have been generated.

ASK1_Signaling_Pathway Stress Environmental Stressors (ROS, ER Stress, TNF-α) ASK1_inactive Inactive ASK1 Stress->ASK1_inactive Activates ASK1_active Active ASK1 ASK1_inactive->ASK1_active MKK4_7 MKK4/7 ASK1_active->MKK4_7 Phosphorylates MKK3_6 MKK3/6 ASK1_active->MKK3_6 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates p38 p38 MKK3_6->p38 Phosphorylates Cellular_Response Cellular Responses (Apoptosis, Inflammation, Differentiation) JNK->Cellular_Response p38->Cellular_Response Inhibitor ASK1 Inhibitor Inhibitor->ASK1_active Inhibits

Caption: The ASK1 signaling pathway.

In_Vivo_Experimental_Workflow Model Animal Model Generation (e.g., ASK1 Knockout) Grouping Animal Grouping & Randomization Model->Grouping Treatment Treatment Administration (Vehicle vs. ASK1 Inhibitor) Grouping->Treatment Monitoring In-life Monitoring (Clinical Signs, Body Weight) Treatment->Monitoring Endpoint Endpoint Tissue Collection Monitoring->Endpoint Analysis Downstream Analysis (Western Blot, IHC, qPCR) Endpoint->Analysis

Caption: In vivo experimental workflow.

Experimental Design and Protocols

A robust in vivo study design is critical for obtaining reproducible and meaningful data. The following sections detail key considerations and provide step-by-step protocols for investigating the role of ASK1.

I. Animal Model Selection and Generation

The choice of animal model is fundamental to the success of in vivo studies. For investigating ASK1 function, two primary models are recommended:

  • ASK1 Knockout (KO) Mice: These mice lack a functional ASK1 gene, providing a powerful tool to dissect its physiological and pathological roles.[1]

  • Wild-Type (WT) Mice: Used for pharmacological studies involving ASK1 inhibitors or activators. C57BL/6 mice are a commonly used inbred strain.

Protocol 1: Generation of ASK1 Knockout Mice using CRISPR/Cas9

This protocol outlines the generation of knockout mice via microinjection of CRISPR/Cas9 components into zygotes.[2][3][4][5][6]

Materials:

  • Cas9 nuclease (mRNA or protein)

  • Single guide RNAs (sgRNAs) targeting the ASK1 gene

  • Donor female mice (for zygote collection)

  • Vasectomized male mice

  • Pseudopregnant recipient female mice

  • M2 and M16 media

  • Microinjection setup

  • Genotyping reagents (PCR primers, DNA polymerase)

Procedure:

  • sgRNA Design and Synthesis: Design two sgRNAs targeting a critical exon of the ASK1 gene to create a genomic deletion. Synthesize the sgRNAs in vitro.

  • Zygote Collection: Superovulate donor female mice and mate them with stud males. Collect zygotes from the oviducts.

  • Microinjection: Prepare a microinjection mix containing Cas9 and the sgRNAs. Microinject the mix into the pronucleus of the collected zygotes.

  • Embryo Transfer: Culture the microinjected zygotes overnight to the two-cell stage. Transfer the viable embryos into the oviducts of pseudopregnant recipient females.

  • Genotyping: After birth, perform tail biopsies on the pups. Extract genomic DNA and perform PCR followed by sequencing to identify founder mice with the desired ASK1 gene deletion.

  • Breeding: Breed founder mice with wild-type mice to establish a stable ASK1 KO mouse line.

II. Pharmacological Studies

For evaluating the in vivo efficacy of an ASK1 inhibitor, a well-controlled pharmacological study is essential.

Experimental Groups:

  • Group 1: Vehicle Control: Wild-type mice receiving the vehicle solution used to dissolve the inhibitor.

  • Group 2: ASK1 Inhibitor: Wild-type mice receiving the ASK1 inhibitor at a predetermined dose.

  • Group 3 (Optional): Disease Model + Vehicle: Mice with an induced disease phenotype (e.g., chemically induced oxidative stress) receiving the vehicle.

  • Group 4 (Optional): Disease Model + ASK1 Inhibitor: Mice with the induced disease phenotype receiving the ASK1 inhibitor.

Protocol 2: Administration of ASK1 Inhibitor via Oral Gavage

Oral gavage is a common method for precise oral administration of compounds.[1][7][8][9][10]

Materials:

  • ASK1 inhibitor

  • Vehicle (e.g., 0.5% methylcellulose)

  • Animal scale

  • Gavage needles (20-22 gauge for mice)

  • Syringes

Procedure:

  • Preparation: Formulate the ASK1 inhibitor in the appropriate vehicle to the desired concentration.

  • Animal Handling: Weigh each mouse to calculate the correct dose volume (typically 5-10 mL/kg).

  • Restraint: Gently restrain the mouse, ensuring its head and body are in a straight line.

  • Gavage: Insert the gavage needle into the esophagus and gently advance it into the stomach. Slowly administer the solution.

  • Monitoring: Observe the animal for any signs of distress after the procedure.

Protocol 3: Administration of ASK1 Inhibitor via Intraperitoneal (IP) Injection

IP injection is another common route for systemic drug delivery.[11]

Materials:

  • ASK1 inhibitor

  • Sterile vehicle (e.g., saline)

  • Syringes with 25-27 gauge needles

Procedure:

  • Preparation: Dissolve the ASK1 inhibitor in a sterile vehicle.

  • Restraint: Restrain the mouse to expose the abdomen.

  • Injection: Insert the needle into the lower right quadrant of the abdomen at a 30-45 degree angle. Aspirate to ensure the needle has not entered a blood vessel or organ, then slowly inject the solution.

  • Monitoring: Return the animal to its cage and monitor for any adverse reactions.

III. Endpoint Analysis

Following the treatment period, tissues are collected for downstream analysis to assess the effects of ASK1 inhibition or knockout on the target signaling pathway and relevant biological markers.

Protocol 4: Tissue Collection and Processing

Materials:

  • Anesthesia (e.g., isoflurane)

  • Surgical tools

  • Phosphate-buffered saline (PBS)

  • Liquid nitrogen

  • Formalin (10%) or 4% paraformaldehyde (PFA)

  • Cryomolds and Optimal Cutting Temperature (OCT) compound

Procedure:

  • Euthanasia and Perfusion: Anesthetize the mouse and perform cardiac perfusion with cold PBS to remove blood from the tissues.

  • Tissue Dissection: Carefully dissect the target organs (e.g., liver, brain, kidney).

  • Sample Preparation:

    • For Western Blot and qPCR: Snap-freeze the tissue in liquid nitrogen and store at -80°C.

    • For Immunohistochemistry: Fix the tissue in 10% formalin or 4% PFA overnight, then transfer to 70% ethanol for paraffin embedding, or cryoprotect in sucrose solutions for frozen sectioning with OCT.

Protocol 5: Western Blot Analysis of Phosphorylated p38

This protocol details the detection of activated p38, a downstream target of ASK1.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-phospho-p38, anti-total-p38)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Homogenize the frozen tissue in RIPA buffer.

  • Quantification: Determine the protein concentration using a BCA assay.

  • Electrophoresis and Transfer: Separate 20-40 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.

Protocol 6: Immunohistochemistry (IHC) for an Apoptosis Marker (Cleaved Caspase-3)

IHC allows for the visualization of protein expression within the tissue context.

Materials:

  • Paraffin-embedded tissue sections

  • Xylene and ethanol series for deparaffinization and rehydration

  • Antigen retrieval buffer (e.g., citrate buffer)

  • Blocking solution (e.g., normal goat serum)

  • Primary antibody (anti-cleaved caspase-3)

  • Biotinylated secondary antibody

  • ABC reagent (avidin-biotin complex)

  • DAB substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded ethanol series.

  • Antigen Retrieval: Perform heat-induced epitope retrieval.

  • Staining: Block non-specific binding sites and incubate with the primary antibody. Follow with the secondary antibody and ABC reagent.

  • Visualization: Develop the signal with DAB and counterstain with hematoxylin.

  • Mounting and Imaging: Dehydrate the sections and mount with a coverslip. Image using a light microscope.

Protocol 7: Quantitative PCR (qPCR) for Inflammatory Cytokine mRNA (TNF-α)

qPCR is used to measure changes in gene expression.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for TNF-α and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from the frozen tissue.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • qPCR: Set up the qPCR reaction with the cDNA, primers, and master mix. Run the reaction on a real-time PCR instrument.

  • Data Analysis: Analyze the data using the ΔΔCt method to determine the relative expression of TNF-α mRNA.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison between experimental groups.

Table 1: Body and Organ Weights

GroupTreatmentnInitial Body Weight (g)Final Body Weight (g)Liver Weight (g)
1Vehicle822.1 ± 0.824.5 ± 1.11.2 ± 0.1
2ASK1 Inhibitor (10 mg/kg)822.3 ± 0.924.8 ± 1.01.2 ± 0.1
3ASK1 Inhibitor (30 mg/kg)822.0 ± 0.724.6 ± 1.21.2 ± 0.1

Data are presented as mean ± SD.

Table 2: Western Blot Densitometry Analysis

GroupTreatmentnp-p38 / Total p38 Ratio (Fold Change vs. Vehicle)
1Vehicle41.00 ± 0.12
2ASK1 Inhibitor (10 mg/kg)40.52 ± 0.08*
3ASK1 Inhibitor (30 mg/kg)40.21 ± 0.05**

*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. Vehicle.

Table 3: Quantitative PCR Analysis

GroupTreatmentnRelative TNF-α mRNA Expression (Fold Change vs. Vehicle)
1Vehicle61.00 ± 0.15
2ASK1 Inhibitor (10 mg/kg)60.65 ± 0.10*
3ASK1 Inhibitor (30 mg/kg)60.35 ± 0.07**

*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. Vehicle.

Conclusion

The study of mammalian MAPKKKs, such as the this compound functional analogue ASK1, is crucial for understanding the cellular responses to stress and for the development of novel therapeutics. The experimental designs and detailed protocols provided in these application notes offer a comprehensive framework for conducting rigorous and reproducible in vivo investigations. By carefully selecting animal models, employing appropriate pharmacological techniques, and utilizing a range of endpoint analyses, researchers can effectively dissect the in vivo roles of these important signaling molecules and evaluate the therapeutic potential of their modulators.

References

Application Notes and Protocols for Flow Cytometry Analysis of SSK1 Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SSK1 is a novel senescence-specific killing compound designed as a β-galactosidase-targeted pro-agent.[1] Upon activation by the high levels of lysosomal β-galactosidase present in senescent cells, this compound selectively induces apoptosis.[1] This targeted mechanism of action makes this compound a promising candidate for therapeutic interventions aimed at eliminating senescent cells, which are implicated in a variety of age-related diseases and chronic inflammation.[1] The primary signaling cascade initiated by activated this compound involves the p38 MAPK pathway, leading to downstream apoptotic events.[1][2]

Flow cytometry is an indispensable tool for elucidating the cellular effects of compounds like this compound. This powerful technique allows for the rapid, quantitative analysis of individual cells within a heterogeneous population, providing critical insights into apoptosis, cell cycle progression, and the expression of specific protein markers. These application notes provide detailed protocols for analyzing this compound-treated cells using flow cytometry, enabling researchers to characterize its dose-dependent effects and mechanism of action.

Key Applications

  • Apoptosis Analysis: Quantify the induction of apoptosis in senescent cells following this compound treatment.

  • Cell Cycle Analysis: Determine the impact of this compound on cell cycle progression.

  • Biomarker Expression: Analyze the expression of key proteins involved in the this compound-induced signaling pathway, such as phosphorylated p38 MAPK.

Signaling Pathway of this compound in Senescent Cells

Activated this compound selectively eliminates senescent cells by triggering the p38 MAPK signaling pathway, ultimately leading to apoptosis.[1][2]

SSK1_Signaling_Pathway cluster_cell Senescent Cell SSK1_prodrug This compound (Prodrug) beta_gal β-galactosidase SSK1_prodrug->beta_gal Enzymatic Activation SSK1_active Activated this compound beta_gal->SSK1_active MKK3_MKK6 MKK3/MKK6 SSK1_active->MKK3_MKK6 Activates p38_MAPK p38 MAPK MKK3_MKK6->p38_MAPK Phosphorylates Apoptosis Apoptosis p38_MAPK->Apoptosis Induces

Caption: this compound Signaling Pathway in Senescent Cells.

Experimental Workflow for Flow Cytometry Analysis

A generalized workflow for preparing and analyzing this compound-treated cells by flow cytometry is depicted below. Specific protocols for apoptosis and cell cycle analysis follow.

Experimental_Workflow cell_culture 1. Cell Culture (e.g., Senescent IMR-90 cells) ssk1_treatment 2. This compound Treatment (Varying concentrations and time points) cell_culture->ssk1_treatment cell_harvest 3. Cell Harvesting (Trypsinization and washing) ssk1_treatment->cell_harvest staining 4. Staining (e.g., Annexin V/PI for apoptosis, or DNA dye for cell cycle) cell_harvest->staining data_acquisition 5. Data Acquisition (Flow Cytometer) staining->data_acquisition data_analysis 6. Data Analysis (Quantification of cell populations) data_acquisition->data_analysis

Caption: General Experimental Workflow.

Data Presentation

Table 1: Apoptosis Induction by this compound in Senescent IMR-90 Cells
This compound Concentration (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
0 (Vehicle Control)95.2 ± 2.12.5 ± 0.82.3 ± 0.7
0.188.7 ± 3.48.1 ± 1.53.2 ± 0.9
0.565.4 ± 4.225.3 ± 3.19.3 ± 2.0
1.042.1 ± 5.545.8 ± 4.712.1 ± 2.8
5.015.8 ± 3.960.2 ± 6.324.0 ± 4.5

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Cell Cycle Analysis of this compound-Treated Senescent IMR-90 Cells
This compound Concentration (µM)% G0/G1 Phase% S Phase% G2/M Phase% Sub-G1 (Apoptotic)
0 (Vehicle Control)85.1 ± 3.35.2 ± 1.19.7 ± 2.01.8 ± 0.5
0.183.9 ± 2.94.8 ± 1.09.5 ± 1.82.1 ± 0.6
0.578.2 ± 4.13.5 ± 0.98.3 ± 1.510.0 ± 2.2
1.065.7 ± 5.02.1 ± 0.76.2 ± 1.326.0 ± 4.1
5.040.3 ± 6.21.5 ± 0.54.2 ± 1.154.0 ± 5.8

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining

This protocol is for the detection of apoptosis in this compound-treated cells by quantifying the externalization of phosphatidylserine and plasma membrane integrity.[3][4]

Materials:

  • This compound compound

  • Senescent cell line (e.g., IMR-90) and appropriate culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed senescent cells in a 6-well plate at a density that will not exceed 80-90% confluency at the end of the experiment.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1.0, 5.0 µM) and a vehicle control for the desired time period (e.g., 24, 48, or 72 hours).[1]

  • Cell Harvesting:

    • Carefully collect the culture medium, which contains floating apoptotic cells.

    • Wash the adherent cells with PBS and detach them using a gentle cell dissociation reagent (e.g., TrypLE).

    • Combine the detached cells with their corresponding supernatant from the previous step.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet once with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[3]

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[3]

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer immediately (within 1 hour).

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

    • Acquire a minimum of 10,000 events per sample.

    • Analyze the data to differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic/necrotic (Annexin V+ / PI+) cell populations.

Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol allows for the analysis of DNA content to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and to quantify the sub-G1 peak, which is indicative of apoptotic cells.[5][6]

Materials:

  • This compound compound

  • Senescent cell line (e.g., IMR-90) and appropriate culture medium

  • Phosphate-Buffered Saline (PBS)

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure as described in Protocol 1, Step 1.

  • Cell Harvesting:

    • Harvest both floating and adherent cells as described in Protocol 1, Step 2.

    • Wash the cell pellet once with cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet once with cold PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a low flow rate to ensure accurate DNA content analysis.

    • Acquire a minimum of 20,000 events per sample.

    • Use appropriate software to model the cell cycle phases (G0/G1, S, G2/M) and quantify the percentage of cells in each phase, as well as the sub-G1 population.[7]

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the ssk1Δ Deletion Mutant Phenotype

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting phenotypes associated with the ssk1Δ deletion mutant. This guide is designed for researchers, scientists, and drug development professionals working with Saccharomyces cerevisiae and other model organisms. Here you will find answers to frequently asked questions and detailed troubleshooting guides for common issues encountered during experiments with the this compoundΔ strain.

Frequently Asked Questions (FAQs)

Q1: My this compoundΔ mutant strain is showing extreme sensitivity to osmotic stress. Is this the expected phenotype?

A1: Yes, this is the expected phenotype. The this compound gene encodes a MAP kinase kinase kinase (MAPKKK) that is a key component of the High Osmolarity Glycerol (HOG) signaling pathway.[1][2] This pathway is essential for the cellular response and adaptation to hyperosmotic stress.[1][2] Deletion of this compound disrupts the HOG pathway, leading to an inability to mount an appropriate response to high osmolarity, resulting in a severe growth defect or lethality in the presence of osmotic stressors like NaCl or sorbitol.

Q2: I am not observing the expected osmotic stress sensitivity in my this compoundΔ strain. What could be the reason?

A2: There are several possibilities if your this compoundΔ strain is not exhibiting the expected phenotype:

  • Incorrect Strain Genotype: Verify the deletion of the this compound gene using PCR or sequencing to ensure you have the correct mutant.

  • Insufficient Stress Conditions: The concentration of the osmotic stressor may be too low to elicit a clear phenotype. We recommend performing a dose-response experiment with varying concentrations of NaCl (e.g., 0.4 M, 0.6 M, 0.8 M, 1 M) or sorbitol (e.g., 1 M, 1.2 M, 1.5 M).

  • Activation of an Alternative Pathway: While this compound is a primary activator of the HOG pathway, under certain conditions, the pathway can be activated through the SHO1 branch. However, the this compound-dependent branch is the major one for responding to osmotic stress.

  • Media Composition: The composition of your growth media can influence the severity of the phenotype. Ensure you are using standard, defined media for your experiments to ensure reproducibility.

  • Suppressor Mutations: It is possible that a spontaneous suppressor mutation has arisen in your strain that circumvents the requirement for this compound. If you suspect this, it is advisable to re-streak your mutant from a frozen stock or re-construct the deletion.

Q3: How can I confirm that the HOG pathway is indeed inactive in my this compoundΔ mutant?

A3: The most direct way to assess HOG pathway activity is to measure the phosphorylation of the downstream MAPK, Hog1. In a wild-type strain, Hog1 is rapidly phosphorylated upon osmotic stress. In a genuine this compoundΔ mutant, you should observe a significant reduction or complete absence of Hog1 phosphorylation in response to osmotic shock. This can be assessed by Western blotting using a phospho-specific antibody against the dual-phosphorylated form of Hog1 (p-Hog1).[3][4][5][6]

Troubleshooting Guides

Guide 1: Assessing Osmotic Stress Sensitivity

This guide provides a workflow for troubleshooting unexpected results in an osmotic stress sensitivity assay.

G cluster_prep Strain Preparation cluster_plate Plating and Incubation cluster_analysis Analysis start Grow overnight cultures of WT and this compoundΔ strains od_check Measure OD600 and dilute to a starting OD of 1.0 start->od_check serial_dilute Perform 10-fold serial dilutions od_check->serial_dilute spot Spot 5µL of each dilution onto control and stress plates serial_dilute->spot incubate Incubate plates at 30°C for 2-3 days spot->incubate phenotype Compare growth of this compoundΔ to WT on stress vs. control plates incubate->phenotype expected Expected: this compoundΔ shows severe growth defect on stress plates phenotype->expected unexpected Unexpected: this compoundΔ grows on stress plates phenotype->unexpected troubleshoot Proceed to Troubleshooting Workflow unexpected->troubleshoot

Caption: Workflow for an osmotic stress sensitivity plate assay.

G start Unexpected growth of this compoundΔ on osmotic stress media q1 Is the this compoundΔ genotype confirmed? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are the stress conditions adequate? a1_yes->q2 verify Verify deletion by PCR/sequencing a1_no->verify a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is Hog1 phosphorylation abolished? a2_yes->q3 increase_stress Increase osmolyte concentration (e.g., >0.8M NaCl) a2_no->increase_stress a3_yes Yes q3->a3_yes a3_no No q3->a3_no suppressor Potential suppressor mutation. Re-streak from stock or re-create mutant. a3_yes->suppressor western Perform Western blot for p-Hog1 a3_no->western pathway_issue Potential activation of SHO1 branch or other signaling crosstalk. Investigate genetic background. western->pathway_issue

Caption: Logic diagram for troubleshooting unexpected osmotic stress resistance.

Use the following table to record and compare the growth of your strains. Growth can be scored qualitatively (e.g., +++, ++, +, -) or quantitatively by measuring colony size.

StrainControl (YPD)0.4 M NaCl0.8 M NaCl1.0 M Sorbitol
Wild-Type
This compoundΔ
  • Culture Preparation: Inoculate single colonies of wild-type and this compoundΔ strains into liquid YPD medium and grow overnight at 30°C with shaking.

  • OD Measurement and Dilution: The next day, measure the optical density at 600 nm (OD600) of the overnight cultures. Dilute the cultures to a starting OD600 of 1.0 in sterile water.

  • Serial Dilutions: Create a 10-fold serial dilution series (10-1, 10-2, 10-3, 10-4) for each strain in a 96-well plate.

  • Plating: Spot 5 µL of each dilution onto YPD agar plates (control) and YPD agar plates containing the desired concentration of osmotic stressor (e.g., NaCl or sorbitol).

  • Incubation: Incubate the plates at 30°C for 2-3 days and document the growth by imaging the plates.

Guide 2: Verifying HOG Pathway Inactivation by Western Blot

This guide outlines the procedure for checking Hog1 phosphorylation status.

G osmostress Osmotic Stress sln1 Sln1 osmostress->sln1 sho1 Sho1 osmostress->sho1 This compound This compound sln1->this compound inhibition of Sln1 activates this compound pbs2 Pbs2 sho1->pbs2 ssk2_22 Ssk2/Ssk22 This compound->ssk2_22 ssk2_22->pbs2 ste11 Ste11 ste11->pbs2 hog1 Hog1 pbs2->hog1 Phosphorylation hog1_p Hog1-P hog1->hog1_p nucleus Nucleus hog1_p->nucleus response Stress Response (Glycerol Production, Gene Expression) nucleus->response

Caption: Simplified diagram of the HOG signaling pathway in yeast.

This protocol is adapted from established methods.[3][4][5]

  • Cell Culture and Stress Induction:

    • Grow wild-type and this compoundΔ strains in YPD to mid-log phase (OD600 ≈ 0.8-1.0).

    • Split each culture into two flasks. To one, add NaCl to a final concentration of 0.4 M (stressed sample). To the other, add an equal volume of water (unstressed control).

    • Incubate for 5-10 minutes at 30°C with shaking. This is a critical time point to observe maximal Hog1 phosphorylation.

  • Protein Extraction:

    • Rapidly harvest cells by centrifugation at 4°C.

    • Wash the cell pellet with ice-cold water containing a phosphatase inhibitor cocktail.

    • Lyse the cells using your preferred method (e.g., bead beating, alkaline lysis) in a lysis buffer also containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification:

    • Determine the total protein concentration of your lysates using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of total protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer. For phospho-antibodies, 5% BSA in TBST is often recommended over milk to reduce background.

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for phosphorylated Hog1 (anti-p-p38 MAPK antibody often cross-reacts and is commonly used).

    • After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • For a loading control, you can strip the membrane and re-probe with an antibody against total Hog1 or another housekeeping protein like actin.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Quantify the band intensities from your Western blot using image analysis software.

StrainConditionp-Hog1 Intensity (normalized to loading control)Total Hog1 Intensity (normalized to loading control)
Wild-TypeUnstressed
Wild-TypeStressed
This compoundΔUnstressed
This compoundΔStressed

Expected Outcome: In the wild-type strain, you should see a strong p-Hog1 signal in the stressed sample and little to no signal in the unstressed sample. In the this compoundΔ strain, the p-Hog1 signal should be absent or significantly reduced in both the unstressed and stressed samples. The total Hog1 levels should remain relatively constant across all samples.

References

Technical Support Center: Optimizing Ssk1 Protein Expression in E. coli

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the expression of the Saccharomyces cerevisiae Ssk1 protein in Escherichia coli. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to facilitate successful recombinant this compound production.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its expression in E. coli challenging?

A1: this compound is a response regulator protein from the high-osmolarity glycerol (HOG) signaling pathway in baker's yeast, Saccharomyces cerevisiae[1]. It plays a crucial role in osmoregulation. Expressing eukaryotic proteins like this compound in E. coli can be challenging due to several factors:

  • Codon Usage Bias: The codons used by yeast to synthesize this compound may be rare in E. coli, leading to slow translation and low protein yield[2].

  • Protein Folding: As a eukaryotic protein, this compound may require specific chaperones for proper folding that are absent in E. coli, potentially leading to misfolding and aggregation into inclusion bodies.

  • Post-Translational Modifications: this compound is a phosphoprotein, and its activity in yeast is regulated by phosphorylation. E. coli lacks the native yeast kinases, so the recombinant protein will be unphosphorylated.

Q2: What is the expected size of recombinant this compound?

A2: The full-length this compound protein from Saccharomyces cerevisiae (strain ATCC 204508 / S288c) consists of 712 amino acids[1]. The predicted molecular weight is approximately 78 kDa. The exact size on an SDS-PAGE gel may vary slightly, and the addition of purification tags (e.g., His-tag) will increase the overall size.

Q3: Should I expect this compound to be soluble or in inclusion bodies?

A3: Overexpression of eukaryotic proteins in E. coli often leads to the formation of insoluble aggregates known as inclusion bodies. While there is no specific data for this compound, it is prudent to screen for both soluble and insoluble fractions during initial expression trials. Factors like expression temperature, induction strength, and host strain can influence solubility.

Q4: Do I need to co-express a kinase to get active this compound?

A4: In its native yeast system, the unphosphorylated form of this compound is the active form that signals downstream. Therefore, for many in vitro assays, the unphosphorylated this compound produced in E. coli may be functionally active. If you require phosphorylated this compound for your experiments, co-expression with a relevant kinase would be necessary, which adds significant complexity to the expression system.

Troubleshooting Guide

This guide addresses common problems encountered during the expression and purification of this compound in E. coli.

ProblemPossible Cause(s)Recommended Solution(s)
No or very low this compound expression Codon usage bias: The yeast codons in the this compound gene are not efficiently translated by E. coli ribosomes.Codon optimize the this compound gene sequence for E. coli expression. This involves synthesizing a new gene with codons that are abundant in E. coli[2][3][4].
mRNA instability: The this compound mRNA may be rapidly degraded in E. coli.Use an expression vector with a strong promoter and a robust transcription terminator. Also, consider secondary structures in the 5' region of the mRNA that might inhibit translation.
Protein toxicity: High levels of this compound may be toxic to E. coli.Use a tightly regulated promoter (e.g., pBAD) to minimize basal expression. Lower the induction temperature (e.g., 16-20°C) and use a lower concentration of the inducer (e.g., 0.1-0.5 mM IPTG).
This compound is expressed in inclusion bodies High expression rate: Rapid protein synthesis can overwhelm the cellular folding machinery.Lower the expression temperature to 16-25°C to slow down protein synthesis and facilitate proper folding. Reduce the inducer concentration.
Improper folding environment: The reducing environment of the E. coli cytoplasm is not always conducive to the folding of eukaryotic proteins.Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) to assist in protein folding. Consider expressing this compound with a solubility-enhancing fusion tag, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST).
Intrinsic properties of this compound: Some regions of the this compound protein may be prone to aggregation.If truncation is acceptable, express individual domains of this compound (e.g., the receiver domain) to see if they are more soluble.
Difficulty purifying His-tagged this compound Inaccessible His-tag: The His-tag may be buried within the folded protein.Purify under denaturing conditions (e.g., with 6M guanidine-HCl or 8M urea) and then refold the protein. This is often necessary when purifying from inclusion bodies.
Low binding to Ni-NTA resin: The protein does not efficiently bind to the affinity column.Ensure the lysis and wash buffers have the correct pH (around 8.0) and a low concentration of imidazole (10-20 mM) to reduce non-specific binding of host proteins. Check that no EDTA is present in the buffers, as it will strip the nickel ions from the resin.
Purified this compound precipitates Protein instability: The purified this compound is not stable in the final buffer.Perform a buffer screen to find optimal conditions for solubility. Vary the pH, salt concentration (e.g., 150-500 mM NaCl), and add stabilizing agents like glycerol (5-10%), L-arginine, or non-detergent sulfobetaines.
High protein concentration: The protein is too concentrated.Determine the maximum soluble concentration and store the protein at or below this concentration. Flash-freeze aliquots in liquid nitrogen for long-term storage.

Experimental Protocols

Codon Optimization Strategy

For optimal expression, it is highly recommended to synthesize the this compound gene with codons optimized for E. coli. Numerous online tools and commercial services are available for this purpose. The general workflow is as follows:

  • Obtain the Saccharomyces cerevisiae this compound protein sequence from a database like UniProt (Accession: Q07084)[1].

  • Use a codon optimization tool, inputting the protein sequence and selecting Escherichia coli as the expression host.

  • The tool will generate a DNA sequence with optimized codons, which can then be synthesized and cloned into your expression vector.

This compound Expression Screening Protocol
  • Transformation: Transform your this compound expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 500 mL of LB medium with the overnight culture to an initial OD600 of 0.05-0.1.

  • Growth: Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Cool the culture to the desired induction temperature (e.g., 18°C) and add IPTG to a final concentration of 0.5 mM.

  • Harvest: Continue to incubate with shaking for 16-18 hours. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Analysis: Analyze a small sample of the cell pellet by SDS-PAGE to check for this compound expression.

Purification of His-tagged this compound from Inclusion Bodies
  • Cell Lysis: Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lyse the cells by sonication on ice.

  • Inclusion Body Isolation: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C. The pellet contains the inclusion bodies.

  • Solubilization: Wash the inclusion body pellet with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove membrane contaminants. Resuspend the washed pellet in solubilization buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 8 M urea or 6 M guanidine-HCl, 10 mM imidazole).

  • Binding: Incubate the solubilized protein with Ni-NTA resin for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the resin with wash buffer (solubilization buffer with 20 mM imidazole) to remove non-specifically bound proteins.

  • Elution: Elute the bound this compound with elution buffer (solubilization buffer with 250 mM imidazole).

  • Refolding: Refold the denatured this compound by stepwise dialysis against a series of buffers with decreasing concentrations of the denaturant. A final buffer could be 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% glycerol.

  • Concentration and Storage: Concentrate the refolded protein using an appropriate ultrafiltration device and store at -80°C.

Visualizations

Ssk1_Signaling_Pathway Sln1 Sln1 (Sensor Histidine Kinase) Ypd1 Ypd1 (Phosphotransfer Protein) Sln1->Ypd1 P Ssk1_P This compound-P (Inactive) Ypd1->Ssk1_P P Ssk1_OH This compound (Active) Ssk1_P->Ssk1_OH dephosphorylation Ssk2_Ssk22 Ssk2/Ssk22 (MAPKKK) Ssk1_OH->Ssk2_Ssk22 activates Pbs2 Pbs2 (MAPKK) Ssk2_Ssk22->Pbs2 activates Hog1 Hog1 (MAPK) Pbs2->Hog1 activates Cellular_Response Cellular Response (Glycerol Production) Hog1->Cellular_Response Osmotic_Stress High Osmolarity Osmotic_Stress->Sln1 inhibits

Caption: this compound Signaling Pathway in Yeast.

Expression_Workflow cluster_0 Gene Preparation cluster_1 Protein Expression cluster_2 Purification & Analysis Codon_Optimization Codon Optimization of this compound Gene Cloning Cloning into Expression Vector Codon_Optimization->Cloning Transformation Transformation into E. coli Host Cloning->Transformation Growth Cell Growth (to OD600 0.6-0.8) Transformation->Growth Induction Induction (IPTG) & Expression Growth->Induction Harvest Cell Harvest Induction->Harvest Lysis Cell Lysis Harvest->Lysis Purification Affinity Chromatography (e.g., Ni-NTA) Lysis->Purification Analysis SDS-PAGE & QC Purification->Analysis Troubleshooting_Tree Start Start: Check Expression No_Expression No/Low Expression? Start->No_Expression Codon_Optimize Codon Optimize Gene No_Expression->Codon_Optimize Yes Soluble Is Protein Soluble? No_Expression->Soluble No Check_Toxicity Lower Temp/Inducer Codon_Optimize->Check_Toxicity Soluble_Purification Native Purification Soluble->Soluble_Purification Yes Inclusion_Bodies Inclusion Bodies Soluble->Inclusion_Bodies No End Purified Protein Soluble_Purification->End Optimize_Solubility Optimize Solubility: - Lower Temp - Chaperones - Fusion Tags Inclusion_Bodies->Optimize_Solubility Denaturing_Purification Denaturing Purification & Refolding Optimize_Solubility->Denaturing_Purification Denaturing_Purification->End

References

Technical Support Center: Optimizing Ssk1 Immunoprecipitation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Ssk1 immunoprecipitation experiments.

Troubleshooting Guide

This guide addresses common issues encountered during this compound immunoprecipitation, offering potential causes and solutions in a structured format.

Problem Potential Cause(s) Recommended Solution(s)
Low or No this compound Yield Inefficient Cell Lysis: The robust yeast cell wall may not be adequately disrupted.Ensure complete cell disruption by vortexing with glass beads for a sufficient duration. Monitor lysis efficiency under a microscope.[1][2][3] Consider enzymatic digestion with zymolyase as an alternative or complementary step.
Inappropriate Lysis Buffer: The buffer composition may not be optimal for this compound solubility or stability.Use a lysis buffer with non-ionic detergents (e.g., NP-40 or Triton X-100) to maintain protein interactions.[4] Ensure the buffer contains a cocktail of protease and phosphatase inhibitors to prevent degradation.[5]
Low this compound Expression: The endogenous levels of this compound may be too low for detection.Increase the starting amount of yeast cell paste.[6] Consider overexpressing a tagged version of this compound (e.g., HA, Myc, or GST-tagged) from a plasmid to increase its abundance.
Poor Antibody Binding: The antibody may have low affinity for this compound or may not be suitable for immunoprecipitation.Use an antibody that has been validated for immunoprecipitation. If a validated anti-Ssk1 antibody is unavailable, use a high-affinity antibody against an epitope tag fused to this compound.
Inefficient Antibody-Bead Coupling: The antibody may not be binding effectively to the Protein A/G beads.Ensure the antibody isotype is compatible with the type of beads being used (Protein A or Protein G). Pre-incubate the antibody with the beads to allow for efficient coupling before adding the cell lysate.
High Background/ Non-specific Binding Non-specific Protein Binding to Beads: Other proteins in the lysate are binding directly to the Protein A/G beads.Pre-clear the lysate by incubating it with beads alone before adding the primary antibody. This will remove proteins that non-specifically bind to the beads.
Non-specific Antibody Interactions: The primary antibody may be cross-reacting with other yeast proteins.Perform a control immunoprecipitation with a non-specific IgG antibody of the same isotype to identify non-specifically bound proteins.
Insufficient Washing: Washing steps may not be stringent enough to remove non-specifically bound proteins.Increase the number of washes (at least 3-5 times).[7] Consider increasing the salt concentration or adding a low concentration of non-ionic detergent to the wash buffer.
Co-immunoprecipitation of Interacting Partners (e.g., Ssk2) is Not Observed Disruption of Protein-Protein Interactions: Lysis or wash buffer conditions are too harsh.Use a milder lysis buffer with non-ionic detergents and avoid harsh ionic detergents like SDS.[4] Optimize the salt concentration in the lysis and wash buffers; high salt can disrupt weaker interactions.
Transient or Weak Interaction: The interaction between this compound and its partner may be weak or transient.Consider in vivo cross-linking with formaldehyde before cell lysis to stabilize the protein complex. Be aware that this may require optimization of cross-linking and elution conditions.
Low Abundance of the Interacting Partner: The binding partner may be expressed at very low levels.Ensure that the interacting protein is expressed under the experimental conditions. It may be necessary to co-overexpress both this compound and its interacting partner.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to optimize my this compound immunoprecipitation?

A1: The most critical first step is to ensure efficient lysis of the yeast cells. Due to their thick cell wall, mechanical disruption using glass beads is highly recommended.[1][2][3] You can assess the degree of lysis by observing the cells under a microscope before and after the procedure. Inefficient lysis is a common reason for low protein yield.

Q2: I can't find a commercially available antibody validated for this compound immunoprecipitation. What are my options?

A2: This is a common challenge for less-studied proteins. The most reliable alternative is to use an epitope-tagged this compound. You can express this compound with a common tag such as HA, Myc, or GST and then use a high-affinity, well-validated antibody against that tag for the immunoprecipitation. This approach often provides higher specificity and yield.

Q3: My negative control (IgG) lane shows as many bands as my this compound IP lane. How can I reduce this non-specific binding?

A3: High background in the IgG control indicates significant non-specific binding to either the beads or the control antibody itself. To address this, you should pre-clear your lysate by incubating it with Protein A/G beads for 30-60 minutes before you add your primary antibody. This will help to remove proteins that have a natural affinity for the beads. Additionally, ensure your washing steps are stringent enough by increasing the number of washes or the salt/detergent concentration in your wash buffer.

Q4: What lysis buffer is recommended for co-immunoprecipitating this compound and its interacting partners?

A4: For co-immunoprecipitation, it is crucial to use a non-denaturing lysis buffer to preserve protein-protein interactions. A common choice is a buffer containing a non-ionic detergent like NP-40 or Triton X-100. A typical buffer might contain 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, and 1% Triton X-100, supplemented with protease and phosphatase inhibitors. Avoid strong ionic detergents like SDS, as they will disrupt most protein complexes.[4]

Q5: How can I be sure that the protein I'm co-immunoprecipitating with this compound is a true interactor?

A5: To validate a potential interaction, it is essential to perform reciprocal co-immunoprecipitation. This means that in addition to pulling down this compound and probing for the interacting protein (e.g., Ssk2), you should also perform the experiment in reverse: pull down the putative interactor and probe for this compound. A true interaction should be detectable in both directions.

Experimental Protocols & Visualizations

This compound Signaling Pathway in the High-Osmolarity Glycerol (HOG) Response

The this compound protein is a key component of the Sln1 branch of the High-Osmolarity Glycerol (HOG) pathway in Saccharomyces cerevisiae. Under normal osmotic conditions, the histidine kinase Sln1 is active and phosphorylates Ypd1, which in turn phosphorylates the response regulator this compound. Phosphorylated this compound is inactive. Upon hyperosmotic stress, Sln1 is inactivated, leading to the dephosphorylation of this compound. Unphosphorylated this compound is active and binds to and activates the MAPKKKs Ssk2 and Ssk22, initiating a phosphorylation cascade that results in the activation of the MAPK Hog1 and subsequent adaptation to the high osmolarity environment.

HOG_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sln1 Sln1 (Histidine Kinase) Ypd1 Ypd1 Sln1->Ypd1 P Ssk1_P This compound-P (Inactive) Ypd1->Ssk1_P P This compound This compound (Active) Ssk1_P->this compound Hyperosmotic Stress Ssk2_Ssk22 Ssk2/Ssk22 (MAPKKK) This compound->Ssk2_Ssk22 Activates Pbs2 Pbs2 (MAPKK) Ssk2_Ssk22->Pbs2 P Hog1 Hog1 (MAPK) Pbs2->Hog1 P Hog1_P Hog1-P (Active) Gene_Expression Osmotic Stress Gene Expression Hog1_P->Gene_Expression Translocates & Activates IP_Workflow Start Start: Yeast Culture Cell_Harvest 1. Cell Harvest (Centrifugation) Start->Cell_Harvest Cell_Lysis 2. Cell Lysis (Glass Beads) Cell_Harvest->Cell_Lysis Clarification 3. Lysate Clarification (Centrifugation) Cell_Lysis->Clarification Pre_Clearing 4. Pre-Clearing (with beads) Clarification->Pre_Clearing Immunoprecipitation 5. Immunoprecipitation (Add anti-Ssk1 or anti-tag Ab) Pre_Clearing->Immunoprecipitation Capture 6. Immune Complex Capture (Add Protein A/G Beads) Immunoprecipitation->Capture Washing 7. Washing (Remove non-specific proteins) Capture->Washing Elution 8. Elution Washing->Elution Analysis 9. Analysis (SDS-PAGE / Western Blot) Elution->Analysis End End Analysis->End

References

Ssk1 Western Blotting Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing Ssk1 western blotting experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of this compound?

A1: The expected molecular weight of this compound in Saccharomyces cerevisiae is approximately 79 kDa.[1] However, post-translational modifications, such as phosphorylation, may cause slight variations in its migration on an SDS-PAGE gel.

Q2: What is the role of this compound phosphorylation and how might it affect my western blot?

A2: this compound is a key component of the High Osmolarity Glycerol (HOG) signaling pathway and its activity is regulated by phosphorylation. Under normal osmotic conditions, this compound is phosphorylated, which keeps it in an inactive state. Upon hyperosmotic stress, this compound becomes dephosphorylated, leading to the activation of the downstream MAP kinase cascade. This change in phosphorylation state can potentially be observed as a band shift on a western blot, although this is not always readily apparent. It is crucial to consider the phosphorylation status when choosing an antibody, as some antibodies may be specific to either the phosphorylated or unphosphorylated form of the protein.

Q3: My this compound signal is very weak or absent. What are some potential causes?

A3: Weak or no signal for this compound can stem from several factors:

  • Low Protein Expression: this compound expression levels may be low under your specific experimental conditions.

  • Inefficient Protein Extraction: Yeast cell walls are robust, and inefficient lysis can lead to poor protein yield.

  • Protein Degradation: this compound can be targeted for degradation by the ubiquitin-proteasome system.[2]

  • Suboptimal Antibody Concentration: The primary or secondary antibody concentrations may be too low.

  • Poor Transfer: Inefficient transfer of the protein from the gel to the membrane.

Q4: I am seeing multiple bands in my this compound western blot. What could be the reason?

A4: The presence of multiple bands can be due to several factors:

  • Protein Degradation: Proteases in your sample can break down this compound, leading to smaller, lower molecular weight bands.[3]

  • Post-Translational Modifications: As mentioned, phosphorylation can affect the migration of this compound. Other modifications could also contribute to multiple bands.

  • Non-specific Antibody Binding: The primary or secondary antibodies may be cross-reacting with other yeast proteins.

  • Protein Isoforms or Splice Variants: While less common in yeast for this specific protein, it's a possibility to consider for other targets.

Troubleshooting Guide

This guide addresses common issues encountered during this compound western blotting in a question-and-answer format.

Problem Potential Cause Recommended Solution
No or Weak Signal Inefficient Protein Extraction from Yeast - Use a robust lysis method such as glass bead beating or alkaline lysis with heating to ensure complete cell wall disruption.[4] - Include protease and phosphatase inhibitors in your lysis buffer to prevent protein degradation and dephosphorylation.[5][6][7]
Low this compound Abundance - Increase the amount of total protein loaded onto the gel. For low-abundance proteins, loading 30-50 µg of total lysate is often necessary. - Consider enriching your sample for this compound using immunoprecipitation (IP) prior to western blotting.
Suboptimal Antibody Dilution - Titrate your primary antibody to determine the optimal concentration. Start with the manufacturer's recommended dilution and test a range of higher and lower concentrations.
Inefficient Transfer - Optimize transfer time and voltage, especially for a ~79 kDa protein. Ensure good contact between the gel and the membrane and that no air bubbles are present. - Use a PVDF membrane, which generally has a higher binding capacity than nitrocellulose.
High Background Insufficient Blocking - Block the membrane for at least 1 hour at room temperature or overnight at 4°C. - Use 5% Bovine Serum Albumin (BSA) in TBST as the blocking agent, especially when detecting phosphorylated proteins, as milk contains phosphoproteins that can cause background.[8]
Antibody Concentration Too High - Decrease the concentration of your primary and/or secondary antibodies. High antibody concentrations can lead to non-specific binding.
Inadequate Washing - Increase the number and duration of washes after primary and secondary antibody incubations. Use a buffer containing a detergent like Tween-20 (e.g., TBST).
Non-Specific Bands Antibody Cross-Reactivity - If possible, validate your primary antibody using a positive control (e.g., purified this compound protein or an overexpression lysate) and a negative control (e.g., an this compoundΔ knockout yeast strain). - Perform a BLAST search with the immunogen sequence of your antibody to check for potential cross-reactivity with other yeast proteins.
Protein Degradation - Ensure that protease inhibitors are fresh and added to your lysis buffer immediately before use. Keep samples on ice at all times during preparation.[3][9]
Secondary Antibody Issues - Run a control lane with only the secondary antibody to ensure it is not binding non-specifically to other proteins in your lysate.

This compound Signaling Pathway and Western Blot Workflow

High Osmolarity Glycerol (HOG) Pathway in S. cerevisiae

HOG_Pathway Sln1 Sln1 (Sensor Histidine Kinase) Ypd1 Ypd1 (Phosphotransfer Protein) Sln1->Ypd1 High Osmolarity (Inhibits Phosphotransfer) This compound This compound (Response Regulator) Ypd1->this compound Phosphotransfer Ssk2_Ssk22 Ssk2/Ssk22 (MAPKKK) This compound->Ssk2_Ssk22 Activates (when unphosphorylated) Pbs2 Pbs2 (MAPKK) Ssk2_Ssk22->Pbs2 Phosphorylates Hog1 Hog1 (MAPK) Pbs2->Hog1 Phosphorylates nucleus Nucleus Hog1->nucleus osmotic_response Osmotic Stress Response (Gene Expression, Glycerol Production) nucleus->osmotic_response

Caption: The High Osmolarity Glycerol (HOG) signaling pathway in Saccharomyces cerevisiae.

This compound Western Blotting Experimental Workflow

Western_Blot_Workflow start Start: Yeast Cell Culture lysis 1. Cell Lysis (e.g., Glass Beads or Alkaline Lysis) start->lysis quant 2. Protein Quantification (e.g., BCA Assay) lysis->quant sds 3. SDS-PAGE quant->sds transfer 4. Protein Transfer (to PVDF membrane) sds->transfer block 5. Blocking (5% BSA in TBST) transfer->block primary_ab 6. Primary Antibody Incubation (anti-Ssk1) block->primary_ab wash1 7. Washing (TBST) primary_ab->wash1 secondary_ab 8. Secondary Antibody Incubation (HRP-conjugated) wash1->secondary_ab wash2 9. Washing (TBST) secondary_ab->wash2 detection 10. Chemiluminescent Detection wash2->detection analysis 11. Data Analysis detection->analysis

References

Ssk1 Pull-Down Assays: A Technical Support Guide to Preventing Non-Specific Binding

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate non-specific binding in Ssk1 pull-down assays.

Troubleshooting Guide: Minimizing Non-Specific Binding

Non-specific binding of proteins to beads or antibodies is a common challenge in pull-down assays, leading to false-positive results and difficulties in identifying true interaction partners of this compound. This guide provides a systematic approach to troubleshooting and optimizing your experimental conditions.

Question: I am observing a high background or multiple non-specific bands in my this compound pull-down assay. What are the likely causes and how can I resolve this?

Answer: High background is typically caused by inadequate blocking, suboptimal lysis and wash buffers, or issues with the antibody or beads. Here’s a step-by-step guide to address these issues:

1. Optimize Lysis Buffer Composition:

The composition of your lysis buffer is critical for solubilizing proteins while preserving native protein-protein interactions.[1] Harsh detergents can denature proteins and expose hydrophobic regions, leading to non-specific binding.

  • Detergent Choice: Start with milder, non-ionic detergents like NP-40 or Triton X-100.[1] If this compound is difficult to release, for instance, if it's in a complex or a specific cellular compartment, you might need a stronger buffer like RIPA, but be aware this increases the risk of non-specific binding.[1]

  • Salt Concentration: Adjust the salt concentration (e.g., NaCl) to reduce electrostatic interactions.[1]

  • Additives: Include protease and phosphatase inhibitors to prevent protein degradation and maintain post-translational modifications that may be crucial for interactions.[1][2][3]

Component Recommended Starting Concentration Purpose Troubleshooting Tips
Non-ionic Detergent (NP-40, Triton X-100) 0.1 - 1.0% (v/v)Gently solubilizes proteinsIncrease concentration for better solubilization; decrease if non-specific binding is high.
Salt (NaCl) 100 - 200 mMReduces non-specific electrostatic interactionsIncrease salt concentration (up to 500 mM) to increase stringency of washes.
Glycerol 5 - 10% (v/v)Stabilizes proteins and reduces hydrophobic interactionsAdd to lysis and wash buffers.
BSA 0.1 - 1 mg/mLBlocks non-specific binding sites on beadsCan be added to lysis buffer or used to pre-block beads.
Protease/Phosphatase Inhibitors As per manufacturer's recommendationPrevents protein degradation and preserves PTMsAlways add fresh to the lysis buffer before use.[3]

2. Pre-Clear Your Lysate:

Pre-clearing the cell lysate is a highly recommended step to remove proteins that non-specifically bind to the affinity beads.[1][4][5][6] This involves incubating the lysate with beads alone before adding the specific antibody.[4]

3. Block Non-Specific Binding Sites:

Proper blocking of the affinity beads before introducing the "bait" protein can significantly reduce background.

  • Blocking Agents: Use inert proteins like Bovine Serum Albumin (BSA) or casein to block non-specific binding sites on the beads.[2][7]

4. Optimize Wash Steps:

Insufficient washing is a major contributor to high background. The goal is to wash away non-specifically bound proteins while preserving the specific interaction between this compound and its partners.[8]

  • Number of Washes: Increase the number of wash steps (typically 3-5 washes are sufficient).[2]

  • Wash Buffer Composition: Increase the stringency of your wash buffer by moderately increasing the detergent and/or salt concentration.[9]

  • Volume and Duration: Use an adequate volume of wash buffer and ensure sufficient incubation time with gentle agitation.

5. Include Proper Controls:

Carefully designed controls are essential to distinguish true interactions from false positives.[9]

  • Negative Control: Perform a pull-down with beads coupled to a non-specific IgG antibody of the same isotype as your anti-Ssk1 antibody.[1] This will help identify proteins that bind non-specifically to the antibody.

  • Beads-Only Control: Incubate your lysate with beads that have not been coupled to any antibody.[9] This control identifies proteins that bind directly to the beads.

Experimental Workflow & Signaling Pathway Diagrams

To visualize the experimental process and the biological context of this compound, refer to the diagrams below.

Ssk1_Signaling_Pathway cluster_membrane Cell Membrane Sln1 Sln1 Ypd1 Ypd1 Sln1->Ypd1 P This compound This compound Ypd1->this compound P Ssk2_Ssk22 Ssk2/Ssk22 (MAPKKK) This compound->Ssk2_Ssk22 activates Pbs2 Pbs2 (MAPKK) Ssk2_Ssk22->Pbs2 P Hog1 Hog1 (MAPK) Pbs2->Hog1 P nucleus Nucleus Hog1->nucleus translocates to stress_response Stress Response Gene Expression nucleus->stress_response regulates

Figure 1: Simplified this compound signaling pathway in response to osmotic stress.

Pull_Down_Workflow start Start: Cell Culture lysis Cell Lysis (Optimized Lysis Buffer) start->lysis preclear Pre-clearing Lysate (with beads only) lysis->preclear incubate Incubate Bait with Pre-cleared Lysate preclear->incubate bind_bait Bind this compound 'Bait' Protein (e.g., anti-Ssk1 Ab + Protein A/G beads) bind_bait->incubate wash Wash Steps (3-5x) (Optimized Wash Buffer) incubate->wash elute Elute Protein Complexes wash->elute analyze Analyze by SDS-PAGE, Western Blot, or Mass Spec. elute->analyze end End: Identify Interactors analyze->end

Figure 2: Experimental workflow for an this compound pull-down assay.

Troubleshooting_Logic start High Non-Specific Binding Observed check_preclear Did you pre-clear the lysate? start->check_preclear preclear_yes Yes check_preclear->preclear_yes Yes preclear_no No check_preclear->preclear_no No check_blocking Are beads adequately blocked? preclear_yes->check_blocking implement_preclear Implement Pre-clearing Step preclear_no->implement_preclear implement_preclear->check_blocking blocking_yes Yes check_blocking->blocking_yes Yes blocking_no No check_blocking->blocking_no No optimize_wash Optimize Wash Buffer Stringency (↑ Salt/Detergent) blocking_yes->optimize_wash implement_blocking Block beads with BSA/Casein blocking_no->implement_blocking implement_blocking->optimize_wash check_controls Are controls (IgG, beads-only) 'clean'? optimize_wash->check_controls controls_yes Yes check_controls->controls_yes Yes controls_no No check_controls->controls_no No resolved Problem Resolved controls_yes->resolved reassess_reagents Re-evaluate antibody specificity and bead quality controls_no->reassess_reagents

Figure 3: Troubleshooting logic for non-specific binding in pull-down assays.

Detailed Experimental Protocols

Protocol 1: Cell Lysate Preparation

  • Wash cultured cells twice with ice-cold PBS.[5]

  • Add ice-cold lysis buffer (e.g., RIPA or a non-denaturing buffer containing NP-40) with freshly added protease and phosphatase inhibitors.[4][5] Use approximately 1 mL of buffer per 10^7 cells.[5]

  • Scrape adherent cells and transfer the cell suspension to a microcentrifuge tube.[5]

  • Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[4]

  • Centrifuge the lysate at 14,000 x g for 15-20 minutes at 4°C to pellet cell debris.[4][5]

  • Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.[4][5]

  • Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).[4]

Protocol 2: Pre-clearing the Lysate

  • To your cleared cell lysate (e.g., 1 mg of total protein), add 20-50 µL of a 50% slurry of Protein A/G beads.[4][5]

  • Incubate on a rotator at 4°C for 1 hour.[10]

  • Centrifuge at a low speed (e.g., 1,000 x g) for 1 minute at 4°C to pellet the beads.

  • Carefully transfer the supernatant (pre-cleared lysate) to a new microcentrifuge tube, avoiding the bead pellet. This lysate is now ready for the immunoprecipitation step.

Frequently Asked Questions (FAQs)

Q1: Can I use BSA as a blocking agent if I am pulling down a His-tagged this compound?

A1: It is generally advisable to use BSA as a blocking agent. However, always test your specific system, as some commercial BSA preparations can contain contaminating proteins.

Q2: How do I choose between Protein A and Protein G beads?

A2: The choice depends on the species and isotype of your primary antibody against this compound. Consult the manufacturer's specifications for your antibody and beads to determine the appropriate choice for optimal binding.

Q3: My negative control (IgG) also pulls down some proteins. What does this mean?

A3: If your IgG control shows bands, it indicates that these proteins are binding non-specifically to the antibody or the beads. The troubleshooting steps outlined above, such as increasing wash stringency and pre-clearing the lysate, should help reduce this background.

Q4: I am still seeing non-specific bands after optimizing my protocol. What else can I try?

A4: Consider the following advanced troubleshooting steps:

  • Test a different primary antibody: The specificity of your antibody is crucial. If possible, try a different monoclonal or affinity-purified polyclonal antibody against this compound.

  • Cross-link the antibody to the beads: Covalently cross-linking the antibody to the beads can prevent the antibody from co-eluting with your protein of interest and can sometimes reduce background.

  • Use a different type of bead: Magnetic beads can sometimes offer lower non-specific binding and easier handling compared to agarose beads.[3]

References

Technical Support Center: Optimizing S-Kinase (Ssk1) Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer conditions for Ssk1 kinase assays.

Frequently Asked Questions (FAQs)

Q1: What is the function of this compound and its role in the signaling pathway?

This compound is a response regulator protein that functions as a MAP kinase kinase kinase (MAPKKK) in the High Osmolarity Glycerol (HOG) signaling pathway in yeast.[1] Under normal osmotic conditions, this compound is phosphorylated and inactive. Upon hyperosmotic stress, this compound becomes dephosphorylated, which is its active form.[1] Activated, unphosphorylated this compound then binds to and activates the MAPKK Ssk2.[1][2] Ssk2, in turn, phosphorylates and activates the MAPK Pbs2, which then activates the MAPK Hog1 to initiate the cellular response to high osmolarity.

Q2: Is there a direct substrate for in vitro this compound kinase assays?

Direct phosphorylation of a peptide or protein substrate by this compound in a standard in vitro kinase assay is not the typical method for measuring its activity. This compound's primary role is to bind to and activate the downstream kinase, Ssk2, which then autophosphorylates and phosphorylates its substrate, Pbs2.[1][2] Therefore, this compound activity is typically measured indirectly through the activation of Ssk2 and the subsequent phosphorylation of Pbs2.

Q3: What are the key components of a kinase assay buffer?

A typical kinase assay buffer includes a buffering agent to maintain pH (e.g., Tris-HCl or HEPES), a magnesium salt (MgCl2) as a cofactor for ATP, ATP as the phosphate donor, and a substrate to be phosphorylated. Other components may include a reducing agent like DTT to maintain enzyme stability and inhibitors of phosphatases and proteases to prevent sample degradation.

Q4: Why is the concentration of MgCl2 important in a kinase assay?

Magnesium ions are essential cofactors for kinases.[3][4] They form a complex with ATP (MgATP2-), which is the true substrate for the kinase. The concentration of free Mg2+ can also influence kinase activity, with optimal concentrations often being in the range of 5-10 mM for many kinases.[5]

Q5: How does ATP concentration affect kinase activity?

ATP is the phosphate donor in the phosphorylation reaction. The concentration of ATP should be carefully optimized. For kinetic studies, ATP concentrations are often kept near the Michaelis constant (Km) of the kinase. For inhibitor screening, a higher ATP concentration might be used to identify ATP-competitive inhibitors.

This compound Signaling Pathway

The diagram below illustrates the High Osmolarity Glycerol (HOG) pathway involving this compound.

Ssk1_Signaling_Pathway cluster_stress Hyperosmotic Stress stress High Osmolarity Sln1 Sln1 (Histidine Kinase) stress->Sln1 inhibits Ypd1 Ypd1 Sln1->Ypd1 P Ssk1_P This compound-P (Inactive) Ypd1->Ssk1_P P Ssk1_OH This compound-OH (Active) Ssk1_P->Ssk1_OH dephosphorylation Ssk2 Ssk2 (MAPKKK) Ssk1_OH->Ssk2 activates Pbs2 Pbs2 (MAPKK) Ssk2->Pbs2 phosphorylates Hog1 Hog1 (MAPK) Pbs2->Hog1 phosphorylates

Caption: The this compound signaling cascade in the HOG pathway.

Troubleshooting Guide

This guide addresses common issues encountered during this compound kinase assays, which are typically performed as coupled assays involving Ssk2 and its substrate Pbs2.

Problem Potential Cause Recommended Solution
No or Low Kinase Activity Inactive this compound or Ssk2 enzyme- Ensure enzymes have been stored correctly at -80°C. - Avoid repeated freeze-thaw cycles. - Verify the purity and concentration of the enzymes using SDS-PAGE and a protein concentration assay.
Suboptimal buffer pHPerform a pH optimization experiment, testing a range of pH values (e.g., 6.5 to 8.5) for your chosen buffer system (Tris-HCl or HEPES).
Incorrect MgCl2 concentrationTitrate MgCl2 concentration in the assay, for example, from 1 mM to 25 mM, to find the optimal concentration.
Incorrect ATP concentrationDetermine the optimal ATP concentration by performing the assay with a range of ATP concentrations (e.g., 1 µM to 1 mM).
Inactive Pbs2 substrate- Confirm the purity and integrity of the Pbs2 substrate. - If using a peptide substrate, ensure it is correctly synthesized and solubilized.
High Background Signal Contaminating kinase activity- Use highly purified this compound, Ssk2, and Pbs2 proteins. - Include a control reaction without this compound to measure background phosphorylation by Ssk2 alone.
Non-specific binding of ATPThis can be an issue in radiometric assays. Ensure thorough washing of membranes or beads to remove unbound [γ-32P]ATP.
Autophosphorylation of Ssk2Ssk2 is known to autophosphorylate upon activation by this compound.[1] This is an expected part of the reaction. To measure Pbs2 phosphorylation specifically, subtract the signal from a control reaction lacking Pbs2.
Inconsistent Results Pipetting errors- Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix of reagents to minimize variability between wells.
Temperature fluctuationsEnsure consistent incubation temperatures for all assays. Use a water bath or incubator with stable temperature control.
Reagent degradationAliquot reagents to avoid multiple freeze-thaw cycles. Prepare fresh buffers regularly.

Experimental Protocols

Protocol 1: Indirect this compound Kinase Activity Assay via Ssk2 and Pbs2

This protocol describes a method to measure the activity of this compound indirectly by measuring the phosphorylation of Pbs2 by Ssk2.

Materials:

  • Purified active this compound

  • Purified inactive Ssk2

  • Purified Pbs2 (or a suitable peptide substrate)

  • Kinase Assay Buffer (see below for starting conditions)

  • ATP solution

  • [γ-32P]ATP (for radiometric detection)

  • Detection reagent (e.g., Phosphocellulose paper and scintillation counter, or phosphospecific antibody for western blot)

  • Stop solution (e.g., SDS-PAGE loading buffer or phosphoric acid)

Starting Kinase Assay Buffer Composition:

ComponentStock ConcentrationFinal Concentration
Tris-HCl, pH 7.51 M50 mM
MgCl21 M10 mM
DTT1 M1 mM
ATP10 mM100 µM

Procedure:

  • Prepare the Kinase Reaction Mix: In a microcentrifuge tube on ice, prepare a master mix containing Kinase Assay Buffer, purified inactive Ssk2, and purified Pbs2.

  • Initiate the this compound Activation Step: Add purified active this compound to the master mix. Incubate for 10-15 minutes at 30°C to allow this compound to activate Ssk2.

  • Start the Phosphorylation Reaction: Add the ATP solution (containing a spike of [γ-32P]ATP for radiometric detection) to initiate the phosphorylation of Pbs2 by the now-active Ssk2.

  • Incubate: Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes). The optimal time should be determined in a preliminary time-course experiment.

  • Stop the Reaction: Terminate the reaction by adding a stop solution.

  • Detection:

    • Radiometric Assay: Spot a portion of the reaction mixture onto phosphocellulose paper, wash away unbound ATP, and quantify the incorporated radioactivity using a scintillation counter.

    • Western Blot: Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with a phosphospecific antibody against the phosphorylated site on Pbs2.

Protocol 2: Optimization of Buffer Conditions

This workflow outlines the steps to optimize the key components of the kinase assay buffer for the indirect this compound assay.

Workflow for Buffer Optimization:

Buffer_Optimization_Workflow start Start with Initial Buffer Conditions ph_optim 1. pH Optimization (e.g., pH 6.5 - 8.5) start->ph_optim mgcl2_optim 2. MgCl2 Optimization (e.g., 1 - 25 mM) ph_optim->mgcl2_optim Using optimal pH atp_optim 3. ATP Optimization (e.g., 1 - 1000 µM) mgcl2_optim->atp_optim Using optimal pH & MgCl2 final_protocol Establish Final Optimized Protocol atp_optim->final_protocol Using all optimal conditions

References

troubleshooting low yield of purified Ssk1 protein

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of Ssk1 protein, specifically focusing on low yield.

Frequently Asked Questions (FAQs)

Q1: My final yield of purified this compound is very low. What are the most common causes?

Low yield of purified this compound can stem from several stages of the expression and purification process. The most common culprits include:

  • Inefficient Protein Expression: The expression levels of this compound in the host system (e.g., E. coli or S. cerevisiae) may be suboptimal.[1]

  • Poor Cell Lysis: Incomplete disruption of the host cells will result in a significant portion of the this compound protein not being released into the lysate.[1]

  • Protein Insolubility and Aggregation: this compound may be expressed as insoluble inclusion bodies or may aggregate after lysis.[1]

  • Protein Degradation: Proteases released during cell lysis can degrade the target protein, reducing the amount of full-length, active this compound.[1]

  • Inefficient Binding to Affinity Resin: The affinity tag on the this compound protein may be inaccessible, or the binding conditions may not be optimal for the chosen resin.

  • Poor Elution from Affinity Resin: The conditions used to elute the protein from the purification column may be too harsh or inefficient, leading to protein loss or denaturation.

Q2: How can I determine if my this compound protein is being expressed at all?

To confirm the expression of this compound, you can perform an SDS-PAGE analysis followed by Coomassie staining or a Western blot.[2] A sample of the cell lysate before purification should be run on the gel. For a Western blot, an antibody specific to this compound or the affinity tag (e.g., anti-His or anti-GST) is required. A band at the expected molecular weight of the tagged this compound protein will confirm its expression.

Q3: My this compound protein is expressed, but it's in the insoluble fraction (inclusion bodies). What can I do?

Insoluble protein expression is a common issue. Here are several strategies to improve the solubility of this compound:

  • Lower the Induction Temperature: Reducing the temperature during protein expression (e.g., from 37°C to 18-25°C) can slow down the rate of protein synthesis, allowing more time for proper folding.[3]

  • Reduce Inducer Concentration: Lowering the concentration of the inducing agent (e.g., IPTG) can also decrease the rate of expression and promote solubility.[3]

  • Use a Different Expression Strain: Some E. coli strains, like BL21(DE3)pLysS, are designed to reduce basal expression levels, which can help with the solubility of toxic or aggregation-prone proteins.[4]

  • Co-express with Chaperones: Molecular chaperones can assist in the proper folding of your protein.

  • Purify under Denaturing Conditions: If optimizing expression conditions fails, you can purify the protein from inclusion bodies using denaturing agents (e.g., urea or guanidine hydrochloride) and then attempt to refold the protein.[5]

Q4: I suspect my this compound protein is being degraded. How can I prevent this?

Protease-mediated degradation is a significant cause of low yield. To minimize this:

  • Work Quickly and at Low Temperatures: Perform all purification steps at 4°C to reduce protease activity.

  • Add Protease Inhibitors: Supplement your lysis and purification buffers with a protease inhibitor cocktail.[1][6] Ensure the cocktail is appropriate for your expression host (bacterial or yeast).

  • Use EDTA-free Protease Inhibitors if Using His-tag Purification: EDTA can strip the nickel or cobalt ions from the affinity resin, so use an EDTA-free inhibitor cocktail for His-tagged protein purification.[1]

Troubleshooting Guide for Low this compound Yield

The following table summarizes common problems, potential causes, and suggested solutions to troubleshoot low yields of purified this compound protein.

Problem Potential Cause Suggested Solution Expected Outcome
No or low this compound expression Suboptimal induction conditions (time, temperature, inducer concentration).Optimize induction parameters. Try a range of IPTG concentrations (0.1-1 mM) and induce for shorter or longer periods at different temperatures (e.g., 18°C overnight, 30°C for 3-5 hours).[3]Increased band intensity of this compound on SDS-PAGE.
Codon bias.Synthesize a gene with codons optimized for the expression host.Increased expression of this compound.
Protein is toxic to the host cells.Use a tightly regulated promoter or an expression strain that reduces basal expression (e.g., BL21(DE3)pLysS).[4]Improved cell growth and detectable this compound expression.
This compound is in the insoluble pellet High expression rate leading to misfolding.Lower the induction temperature and/or inducer concentration.[3]Increased proportion of this compound in the soluble fraction.
Lack of proper folding environment.Co-express with molecular chaperones.Increased solubility of this compound.
Low yield after affinity chromatography Inefficient cell lysis.Use a more rigorous lysis method (e.g., sonication, French press) or add lysozyme (for E. coli) or zymolyase (for yeast).[1][7]Increased total protein concentration in the clarified lysate.
Protein degradation.Add a protease inhibitor cocktail to all buffers and keep samples on ice.[1][6]Reduced appearance of lower molecular weight bands on SDS-PAGE.
Poor binding to the affinity resin.Ensure the affinity tag is accessible. Check the pH and ionic strength of the binding buffer. Increase the incubation time of the lysate with the resin.[1]Depletion of this compound from the flow-through fraction and increased this compound in the elution fractions.
Inefficient elution.Optimize the elution buffer (e.g., increase imidazole concentration for His-tags, use a pH shift, or add a competing ligand). Try a gradient elution to find the optimal concentration.[1]Sharper elution peak and higher concentration of purified this compound.

Experimental Protocols

Note: The following is a general protocol for the purification of a His-tagged this compound protein expressed in S. cerevisiae. This protocol may require optimization for your specific experimental conditions.

1. Cell Lysis

  • Harvest yeast cells expressing His-tagged this compound by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Wash the cell pellet once with ice-cold sterile water.

  • Resuspend the cell pellet in 25 mL of ice-cold Lysis Buffer per 500 mL of original culture volume.[7]

    • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1x protease inhibitor cocktail (EDTA-free).

  • Lyse the cells using a French press or by sonication on ice.[7]

  • Clarify the lysate by centrifugation at 35,000 rpm for 1 hour at 4°C to pellet cell debris.[7]

  • Carefully collect the supernatant containing the soluble protein fraction.

2. Affinity Chromatography

  • Equilibrate a Ni-NTA affinity column with 5-10 column volumes of Lysis Buffer.

  • Load the clarified lysate onto the equilibrated column.

  • Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

    • Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole.

  • Elute the bound this compound protein with Elution Buffer.

    • Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole.[7]

  • Collect fractions and analyze them by SDS-PAGE to identify those containing the purified this compound protein.

3. Protein Concentration and Storage

  • Pool the fractions containing the purified this compound.

  • If necessary, concentrate the protein using a centrifugal filter unit with an appropriate molecular weight cutoff.

  • For long-term storage, dialyze the protein into a suitable storage buffer (e.g., 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10% glycerol) and store at -80°C.

Visualizations

Ssk1_HOG_Pathway Osmotic_Stress High Osmolarity Sln1 Sln1 (Histidine Kinase) Osmotic_Stress->Sln1 inhibits Ypd1 Ypd1 Sln1->Ypd1 phosphorylates This compound This compound (Active) Ypd1->this compound phosphorylates Ssk1_P This compound-P (Inactive) Ssk2_Ssk22 Ssk2/Ssk22 (MAPKKK) This compound->Ssk2_Ssk22 activates Pbs2 Pbs2 (MAPKK) Ssk2_Ssk22->Pbs2 activates Hog1 Hog1 (MAPK) Pbs2->Hog1 activates Cellular_Response Glycerol Production, Gene Expression Hog1->Cellular_Response leads to Normal_Osmolarity Normal Osmolarity Normal_Osmolarity->Sln1 activates Purification_Workflow Start Yeast Culture (Expressing tagged this compound) Lysis Cell Lysis (French Press/Sonication) Start->Lysis Clarification Centrifugation (Clarified Lysate) Lysis->Clarification Binding Affinity Chromatography (Binding to Resin) Clarification->Binding Wash Washing (Remove Contaminants) Binding->Wash Elution Elution (Purified this compound) Wash->Elution Analysis SDS-PAGE Analysis Elution->Analysis Troubleshooting_Logic rect_node rect_node Start Low Final Yield? Check_Expression This compound Expressed? Start->Check_Expression Check_Solubility This compound in Soluble Fraction? Check_Expression->Check_Solubility Yes Optimize_Expression Optimize Induction (Temp, Time, [IPTG]) Check_Expression->Optimize_Expression No Check_Binding This compound in Flow-through? Check_Solubility->Check_Binding Yes Optimize_Solubility Optimize Expression for Solubility Check_Solubility->Optimize_Solubility No Check_Elution This compound on Resin Post-Elution? Check_Binding->Check_Elution No Optimize_Binding Optimize Binding (Buffer, Incubation) Check_Binding->Optimize_Binding Yes Optimize_Elution Optimize Elution (Buffer, Gradient) Check_Elution->Optimize_Elution Yes Success Yield Improved Check_Elution->Success No Optimize_Expression->Start Optimize_Solubility->Start Optimize_Binding->Start Optimize_Elution->Start

References

Technical Support Center: Refining CRISPR/Cas9 Editing of the SSK1 Locus

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CRISPR/Cas9 editing of the SSK1 locus. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during genome editing experiments targeting the this compound gene in Saccharomyces cerevisiae.

Frequently Asked Questions (FAQs)

Q1: What is the function of this compound and why is it a target for CRISPR/Cas9 editing?

A1: this compound is a response regulator protein in the high-osmolarity glycerol (HOG) signaling pathway in Saccharomyces cerevisiae. This pathway is crucial for adaptation to osmotic stress.[1][2] Under high osmolarity, the Sln1-Ypd1-Ssk1 phosphorelay system is activated, leading to the activation of the Hog1 MAP kinase.[3][4] Hog1 then orchestrates a cellular response to increase glycerol production and retention, protecting the cell from dehydration.[3] Targeting this compound with CRISPR/Cas9 allows for precise genetic modifications to study its role in osmoadaptation, signal transduction, and its interaction with other pathway components.

Q2: I am observing low editing efficiency at the this compound locus. What are the potential causes and solutions?

A2: Low editing efficiency is a common issue in CRISPR experiments. Several factors could be contributing to this problem when targeting the this compound locus:

  • Suboptimal gRNA Design: The efficiency of the guide RNA (gRNA) is critical. Ensure your gRNA targets a unique sequence within the this compound gene with a strong protospacer adjacent motif (PAM) site (NGG for S. pyogenes Cas9).[5] Use gRNA design tools that predict on-target efficiency and potential off-target sites.[6][7][8] It is advisable to test multiple gRNAs to identify the most effective one.[9]

  • Inefficient Delivery of CRISPR Components: The delivery method for Cas9 and gRNA into yeast cells significantly impacts efficiency.[9] Common methods include plasmid-based expression and delivery of ribonucleoprotein (RNP) complexes.[10] Transformation efficiency can be low, so using a high-efficiency transformation protocol is recommended.[5]

  • Cas9 Expression Issues: The expression level of the Cas9 nuclease can affect editing efficiency. Using a yeast-codon-optimized Cas9 can improve expression. The choice of promoter driving Cas9 expression (e.g., strong constitutive vs. inducible) can also be a factor.[9]

  • Chromatin Accessibility: The chromatin state at the this compound locus might hinder Cas9 access. While generally less of a concern in yeast compared to mammalian cells, highly compacted chromatin could potentially reduce efficiency.

Q3: How can I minimize off-target effects when editing the this compound locus?

A3: Off-target effects, where Cas9 cuts at unintended genomic locations, are a major concern.[11] Here are strategies to minimize them:

  • High-Fidelity Cas9 Variants: Use engineered high-fidelity Cas9 variants (e.g., eSpCas9(1.1), SpCas9-HF1) that have reduced off-target activity.

  • Careful gRNA Design: Select gRNAs with minimal predicted off-target sites. Online tools can help identify potential off-target sequences in the yeast genome.[11]

  • Use of RNP Complexes: Delivering Cas9 and gRNA as a ribonucleoprotein (RNP) complex can reduce off-target effects. The RNP is active immediately upon delivery and is degraded relatively quickly, limiting the time for off-target cleavage.

  • Titrate CRISPR Components: Use the lowest effective concentration of Cas9 and gRNA to reduce the chances of off-target cleavage.

  • Off-Target Validation: After editing, it is crucial to check for mutations at predicted off-target sites using techniques like PCR and Sanger sequencing or, for a more comprehensive analysis, next-generation sequencing (NGS).[12][13]

Q4: What are the best methods to validate my CRISPR/Cas9 edits at the this compound locus?

A4: Validating the intended edits is a critical step. Here are common methods for yeast:

  • PCR and Gel Electrophoresis: For insertions or deletions (indels), you can design PCR primers flanking the target site. A change in the size of the PCR product on an agarose gel can indicate a successful edit.[13]

  • Sanger Sequencing: This is the gold standard for confirming the precise sequence of the edited region.[5][14] PCR amplify the this compound target region from genomic DNA of edited clones and sequence the product.

  • Restriction Fragment Length Polymorphism (RFLP) Analysis: If your edit introduces or removes a restriction enzyme site, you can use RFLP to screen for edited clones. This involves digesting the PCR product with the specific restriction enzyme and analyzing the fragment sizes on a gel.

  • Next-Generation Sequencing (NGS): For a comprehensive analysis of both on-target and potential off-target edits, NGS is the most powerful tool.[13]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or very few transformants after introducing CRISPR plasmid Low transformation efficiency.Use a high-efficiency yeast transformation protocol. Ensure the quality and quantity of the plasmid DNA and repair template are optimal.
Plasmid toxicity.Use a lower copy number plasmid for Cas9 expression or an inducible promoter to control Cas9 expression.
High number of transformants, but none have the desired edit (all wild-type) Inefficient gRNA.Design and test 2-3 alternative gRNAs targeting different sites within the this compound gene.[9]
Ineffective Cas9 activity.Confirm that the Cas9 protein is being expressed. Use a yeast-codon-optimized Cas9 sequence.[9]
Inefficient homology-directed repair (HDR).Ensure the repair template has sufficient homology arm length (typically 40-60 bp on each side for oligonucleotides). Co-transforming a higher concentration of the repair template can also help.
Mosaicism (a mix of edited and unedited cells in a colony) Cas9/gRNA expression is not uniform or is delayed.Streak out individual colonies to isolate pure clones. Using RNP delivery can sometimes lead to more uniform editing.
The initial transformed cell was diploid and only one allele was edited.Screen multiple clones to find a homozygous edited one. If working with diploid strains, you may need to design strategies to target both alleles, potentially with different gRNAs.
Observed phenotype does not match the expected this compound knockout phenotype (e.g., no change in osmosensitivity) The introduced mutation is not a null allele (e.g., an in-frame indel).Sequence the edited locus to confirm that the mutation results in a frameshift or a premature stop codon.
Off-target mutations are causing an unexpected phenotype.Analyze predicted off-target sites for mutations. Consider using a high-fidelity Cas9 variant in subsequent experiments.
Functional redundancy in the pathway.Be aware that the HOG pathway has a second branch (the Sho1 branch) that can also activate Pbs2 and Hog1, potentially compensating for the loss of this compound function under certain conditions.[1][15]
Difficulty in screening for edited clones No easily screenable phenotype.Use molecular screening methods like PCR, RFLP, or Sanger sequencing to identify edited clones.[5][13]

Data Presentation

Table 1: Representative gRNA Efficiency for a Yeast Gene

gRNA IDTarget Sequence (5'-3')On-Target Efficiency (%)
ADE2-gRNA1GATTTGGTGTTTCTATGGAC85
ADE2-gRNA2GTTTGGAGACTACAACTCTG62
ADE2-gRNA3GCAAATGCATATACTAACTT91

Note: This is example data for the ADE2 gene in S. cerevisiae and is intended to illustrate the variability in gRNA efficiency. Researchers should empirically test gRNAs for the this compound locus.

Table 2: Comparison of CRISPR/Cas9 Delivery Methods in S. cerevisiae

Delivery MethodComponents DeliveredTypical Editing Efficiency (%)AdvantagesDisadvantages
Plasmid Transformation Cas9 and gRNA expression cassettes20-90%Relatively simple and cost-effective.Can lead to prolonged Cas9 expression, increasing off-target risk. Lower efficiency in some strains.
RNP Electroporation Pre-assembled Cas9 protein and gRNA50-95%Rapid editing, transient Cas9 presence reduces off-targets.Requires purified Cas9 protein and electroporation equipment. Optimization of electroporation parameters may be needed.
RNP Lipofection Pre-assembled Cas9 protein and gRNA30-80%Less harsh on cells than electroporation.Can be less efficient than electroporation for some yeast strains. Reagent costs can be higher.

Experimental Protocols

Protocol 1: gRNA Plasmid Construction for this compound Targeting

This protocol describes the cloning of a specific gRNA targeting this compound into a yeast expression vector.

  • gRNA Design:

    • Identify a 20-nucleotide target sequence in the this compound coding region that is immediately upstream of a 5'-NGG-3' PAM sequence.

    • Use online tools to assess on-target efficiency and predict off-target sites.

  • Oligonucleotide Design:

    • Design two complementary oligonucleotides encoding the chosen 20-bp target sequence. Add appropriate overhangs for cloning into your specific gRNA expression vector (e.g., for ligation into a BsmBI-digested vector).

  • Oligonucleotide Annealing:

    • Mix equimolar amounts of the forward and reverse oligonucleotides in an annealing buffer.

    • Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to form the double-stranded DNA insert.

  • Vector Preparation:

    • Digest the gRNA expression plasmid with the appropriate restriction enzyme (e.g., BsmBI).

    • Dephosphorylate the linearized vector to prevent re-ligation.

    • Purify the linearized vector using a PCR purification kit.

  • Ligation:

    • Ligate the annealed oligonucleotide insert into the prepared vector using T4 DNA ligase.

  • Transformation into E. coli:

    • Transform the ligation reaction into competent E. coli cells.

    • Plate on selective media and incubate overnight.

  • Verification:

    • Isolate plasmid DNA from several colonies.

    • Verify the correct insertion of the gRNA sequence by Sanger sequencing.

Protocol 2: CRISPR/Cas9-mediated Deletion of this compound in S. cerevisiae

This protocol outlines the transformation of yeast with a Cas9-gRNA plasmid and a repair template to generate an this compound deletion.

  • Preparation of Repair Template:

    • Design a 90-120 bp single-stranded oligodeoxynucleotide (ssODN) or a PCR-amplified double-stranded DNA cassette to serve as the repair template.

    • The repair template should contain regions of homology (40-60 bp) flanking the desired deletion site in the this compound gene.

  • Yeast Transformation:

    • Prepare competent S. cerevisiae cells using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.

    • Co-transform the yeast cells with the this compound-targeting Cas9-gRNA plasmid (from Protocol 1) and the repair template.

    • Include a negative control with a non-targeting gRNA plasmid.

  • Selection:

    • Plate the transformed cells on a medium that selects for the plasmid marker (e.g., SC-Ura for a URA3 plasmid).

    • Incubate at 30°C for 2-3 days until colonies appear.

  • Screening for Edited Clones:

    • Pick individual colonies and streak them onto fresh selective plates to isolate single clones.

    • Isolate genomic DNA from the purified clones.

    • Perform PCR using primers that flank the this compound target region.

    • Analyze the PCR products by agarose gel electrophoresis to identify clones with a smaller PCR product, indicating a deletion.

  • Verification of Deletion:

    • For clones showing the expected deletion by PCR, sequence the PCR product to confirm the precise deletion at the this compound locus.

Visualizations

HOG_Pathway cluster_Sln1_branch Sln1 Branch cluster_Sho1_branch Sho1 Branch Sln1 Sln1 (Sensor Histidine Kinase) Ypd1 Ypd1 (Phosphotransfer) Sln1->Ypd1 Phosphorylates This compound This compound (Response Regulator) Ypd1->this compound Phosphorylates (Inhibits) Ssk2 Ssk2 This compound->Ssk2 Activates Ssk22 Ssk22 This compound->Ssk22 Activates Pbs2 Pbs2 (MAPKK) Ssk2->Pbs2 Ssk22->Pbs2 Sho1 Sho1 (Transmembrane Protein) Ste20_Ste50 Ste20/Ste50 Sho1->Ste20_Ste50 Ste11 Ste11 (MAPKKK) Ste20_Ste50->Ste11 Ste11->Pbs2 Hog1 Hog1 (MAPK) Pbs2->Hog1 Phosphorylates Gene Expression\nGlycerol Production Gene Expression Glycerol Production Hog1->Gene Expression\nGlycerol Production Osmotic_Stress High Osmolarity Osmotic_Stress->Sln1 Inhibits Osmotic_Stress->Sho1 Activates

Caption: The High-Osmolarity Glycerol (HOG) signaling pathway in S. cerevisiae.

CRISPR_Workflow cluster_design Design Phase cluster_execution Execution Phase cluster_validation Validation Phase gRNA_design 1. gRNA Design (Target this compound) Plasmid_construction 3. Plasmid Construction (or RNP assembly) gRNA_design->Plasmid_construction Repair_template 2. Repair Template Design Transformation 4. Yeast Transformation Repair_template->Transformation Plasmid_construction->Transformation Selection 5. Selection of Transformants Transformation->Selection Screening 6. Screening for Edits (PCR) Selection->Screening Sequencing 7. Sequence Verification (Sanger) Screening->Sequencing Phenotype 8. Phenotypic Analysis Sequencing->Phenotype

Caption: General experimental workflow for CRISPR/Cas9 editing of the this compound locus.

Troubleshooting_Tree Start Low/No Editing Efficiency Check_Transformation Check Transformation Efficiency Start->Check_Transformation Check_gRNA Test New gRNAs Check_Transformation->Check_gRNA Good Solution_Transformation Optimize Transformation Protocol Check_Transformation->Solution_Transformation Low Check_Cas9 Verify Cas9 Expression/Activity Check_gRNA->Check_Cas9 Efficient Solution_gRNA Select a more efficient gRNA Check_gRNA->Solution_gRNA Inefficient Check_Repair Optimize Repair Template Check_Cas9->Check_Repair Good Expression Solution_Cas9 Use Codon-Optimized Cas9 Check_Cas9->Solution_Cas9 Low/No Expression Success Successful Editing Check_Repair->Success Optimal Solution_Repair Increase Homology Arm Length/ Template Concentration Check_Repair->Solution_Repair Suboptimal Solution_Transformation->Start Solution_gRNA->Start Solution_Cas9->Start Solution_Repair->Start

Caption: Troubleshooting decision tree for low CRISPR/Cas9 editing efficiency.

References

Technical Support Center: Understanding the Role of Ssk1 in the Yeast HOG Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals studying the High Osmolarity Glycerol (HOG) pathway in Saccharomyces cerevisiae. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.

A common point of confusion for researchers new to the yeast H.O.G. pathway is the concept of functional redundancy, particularly concerning the response regulator Ssk1. This guide will clarify the role of this compound and other functionally redundant proteins in the pathway.

Frequently Asked Questions (FAQs)

Q1: Do this compound paralogs exist in Saccharomyces cerevisiae to overcome redundancy?

A1: No, Saccharomyces cerevisiae does not have any paralogs for the this compound gene. This compound is a single-copy gene that functions as a crucial phosphorelay protein in the Sln1 branch of the HOG pathway. Therefore, the concept of overcoming redundancy through this compound paralogs is not applicable to this model organism. Deletion of this compound results in a distinct phenotype under specific conditions, highlighting its singular role in this branch of the pathway.

Q2: If this compound has no paralogs, where does functional redundancy exist in the HOG pathway?

A2: Functional redundancy is a key feature of the HOG pathway, but it occurs downstream of this compound. Specifically, the Mitogen-Activated Protein Kinase Kinase Kinases (MAPKKKs) Ssk2 and Ssk22 are paralogs that perform functionally redundant roles.[1][2] Unphosphorylated this compound activates both Ssk2 and Ssk22, which in turn phosphorylate the MAPKK Pbs2.[1] A single deletion of either ssk2 or ssk22 has a minimal phenotype, whereas the double deletion mutant (ssk2Δ ssk22Δ) exhibits a strong osmosensitive phenotype, similar to an this compoundΔ mutant in the absence of a functional Sho1 branch.[2]

Q3: What is the primary function of this compound in the HOG pathway?

A3: this compound is a response regulator protein that acts as a molecular switch. Under normal osmotic conditions, this compound is phosphorylated by the histidine kinase Sln1 via the phosphotransferase Ypd1. In this phosphorylated state, this compound is inactive. Upon hyperosmotic stress, the Sln1-Ypd1 phosphorelay is inactivated, leading to the accumulation of unphosphorylated this compound. Unphosphorylated this compound is the active form that binds to and activates the MAPKKKs Ssk2 and Ssk22, thereby initiating the downstream MAP kinase cascade.

Q4: Why is understanding the HOG pathway in yeast relevant for drug development?

A4: The HOG pathway is conserved in many pathogenic fungi, where it plays a critical role in virulence, stress resistance, and biofilm formation.[3][4] Since the two-component signaling systems, like the Sln1-Ypd1-Ssk1 phosphorelay, are absent in humans, they represent attractive targets for the development of novel antifungal drugs with high specificity and potentially low host toxicity.[5] Studying the HOG pathway in the model organism S. cerevisiae provides a powerful system to dissect the molecular mechanisms of this pathway, identify key components, and screen for potential inhibitors.

Troubleshooting Guides

This section addresses common issues encountered during experiments on the HOG pathway.

Problem Possible Cause(s) Recommended Solution(s)
Failed PCR amplification of the gene deletion cassette for this compoundΔ 1. Incorrect primer design. 2. Poor quality genomic DNA template. 3. Suboptimal PCR conditions.1. Verify primer sequences and ensure they have 40-50 bp of homology to the regions flanking the this compound ORF and ~20 bp of homology to the selectable marker. 2. Re-extract genomic DNA and check its integrity on an agarose gel. 3. Optimize the PCR annealing temperature and extension time. Use a high-fidelity polymerase.
No transformants after introducing the this compoundΔ cassette 1. Low transformation efficiency. 2. Incorrect antibiotic concentration in selection plates. 3. The deletion cassette is toxic to the cells.1. Prepare fresh, highly competent yeast cells. Use a well-established high-efficiency transformation protocol. 2. Prepare fresh selection plates with the correct antibiotic concentration. 3. This is unlikely for this compoundΔ in standard lab strains, but ensure the parent strain is healthy.
PCR confirmation of this compoundΔ shows both wild-type and deletion bands 1. Incomplete replacement of the wild-type gene. 2. The parental strain is diploid, and only one copy of the gene was deleted.1. Re-streak the transformant on a new selection plate to isolate single colonies and re-check by PCR. 2. Ensure you are using a haploid strain for your deletions. If using a diploid, you will need to perform a second round of deletion or sporulate and dissect tetrads to obtain a homozygous diploid.
No or weak phosphorylated Hog1 signal on a Western blot after osmotic stress 1. Inefficient protein extraction. 2. Suboptimal osmotic stress conditions. 3. Issues with the Western blot procedure.1. Use a robust protein extraction method, such as glass bead lysis or a method including a trichloroacetic acid (TCA) precipitation step, and include phosphatase inhibitors in your lysis buffer. 2. Ensure the osmotic stress is sufficient (e.g., 0.4 M NaCl) and the time point for peak phosphorylation (typically 5-10 minutes) is captured. 3. Use a fresh antibody against phospho-p38 (which recognizes phosphorylated Hog1). Ensure efficient protein transfer to the membrane.
ssk2Δ ssk22Δ double mutant does not show the expected osmosensitive phenotype 1. One of the deletions is incomplete. 2. The Sho1 branch of the HOG pathway is hyperactive in your strain background.1. Thoroughly verify both deletions by PCR using primers that anneal outside the deleted region. 2. Sequence the relevant components of the Sho1 pathway (e.g., SHO1, STE11) if you suspect hyperactivity. Compare the phenotype to a known hog1Δ strain.

Quantitative Data

The following tables summarize quantitative data on the HOG pathway's response to osmotic stress.

Table 1: Hog1 Phosphorylation in Response to Osmotic Stress

StrainConditionFold Increase in Hog1 Phosphorylation (Relative to unstressed wild-type)Reference
Wild-type0.4 M NaCl, 5 min~10-15 fold[6][7]
This compoundΔ0.4 M NaCl, 5 min~5-8 fold (activation via Sho1 branch)[8]
sho1Δ0.4 M NaCl, 5 min~8-12 fold (activation via Sln1 branch)[9]
ssk2Δ ssk22Δ0.4 M NaCl, 5 min~5-8 fold (activation via Sho1 branch)[8]
hog1Δ0.4 M NaCl, 5 minNo phosphorylation[7]

Note: These values are approximate and can vary depending on the specific strain background and experimental conditions.

Table 2: Intracellular Glycerol Concentration in Response to Osmotic Stress

StrainConditionIntracellular Glycerol (nmol/10^7 cells)Reference
Wild-typeNo stress~5-10[10][11]
Wild-type0.4 M NaCl, 60 min~40-60[10][11]
hog1Δ0.4 M NaCl, 60 min~5-10 (no significant increase)[10]
gpd1ΔNo stress~2-5[10]
gpd1Δ0.4 M NaCl, 60 min~10-15 (significantly reduced increase)[10]

Note: Gpd1 is a key enzyme in glycerol production and its expression is regulated by the HOG pathway.

Experimental Protocols

Protocol 1: Creating an this compoundΔ Deletion Mutant using PCR-based Gene Disruption

This protocol describes the deletion of the this compound gene using a cassette containing a selectable marker (e.g., kanMX).

Materials:

  • Yeast strain (e.g., BY4741)

  • Plasmid containing the selectable marker (e.g., pFA6a-kanMX6)

  • High-fidelity DNA polymerase

  • Oligonucleotide primers (see below)

  • YPD medium

  • G418 (Geneticin)

  • Lithium acetate, PEG, TE buffer for transformation

  • Glass beads for DNA extraction

Primer Design:

  • Forward Primer (ssk1_F): 40-50 bases homologous to the sequence immediately upstream of the this compound start codon, followed by ~20 bases homologous to the 5' end of the kanMX cassette.

  • Reverse Primer (ssk1_R): 40-50 bases homologous to the sequence immediately downstream of the this compound stop codon, followed by ~20 bases homologous to the 3' end of the kanMX cassette.

Procedure:

  • PCR Amplification of the Deletion Cassette:

    • Set up a PCR reaction using the plasmid with the selectable marker as a template and the ssk1_F and ssk1_R primers.

    • Run the PCR and verify the product size on an agarose gel.

    • Purify the PCR product.

  • Yeast Transformation:

    • Grow the yeast strain in YPD to mid-log phase.

    • Perform a high-efficiency yeast transformation with the purified PCR product.

  • Selection of Transformants:

    • Plate the transformed cells on YPD plates containing G418.

    • Incubate at 30°C for 2-3 days until colonies appear.

  • Verification of Gene Deletion:

    • Isolate genomic DNA from several transformant colonies.

    • Perform PCR using a forward primer that anneals upstream of the this compound locus and a reverse primer that anneals within the kanMX cassette. A product should only be seen in correct integrants.

    • Perform a second PCR with a forward primer within the this compound ORF and a reverse primer downstream of the locus. A product should only be seen in the wild-type strain.

Protocol 2: Quantitative Osmotic Stress Response Assay

This protocol details how to measure Hog1 phosphorylation and intracellular glycerol levels following osmotic stress.

Procedure:

  • Cell Culture and Stress Induction:

    • Grow yeast cells in YPD to mid-log phase (OD600 ~0.5-0.8).

    • Split the culture into two flasks. To one, add NaCl to a final concentration of 0.4 M (stressed sample). To the other, add an equal volume of water (unstressed control).

    • Incubate both cultures at 30°C with shaking.

  • Sample Collection:

    • For Western Blotting (Hog1 phosphorylation):

      • Collect cell pellets at 0, 5, 10, 30, and 60 minutes after stress induction.

      • Immediately freeze the pellets in liquid nitrogen.

    • For Glycerol Measurement:

      • Collect cell pellets at 0 and 60 minutes after stress induction.

      • Wash the pellets twice with ice-cold water.

  • Protein Extraction and Western Blotting:

    • Extract total protein from the frozen pellets using a method like TCA precipitation.

    • Determine protein concentration using a BCA assay.

    • Run equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody against phospho-p38 MAPK (which recognizes phosphorylated Hog1) and a primary antibody against total Hog1 as a loading control.

    • Use an appropriate secondary antibody and detect the signal using chemiluminescence.

    • Quantify the band intensities to determine the fold change in Hog1 phosphorylation.

  • Intracellular Glycerol Measurement:

    • Resuspend the washed cell pellets in a known volume of water.

    • Boil the cell suspension for 10 minutes to lyse the cells and release intracellular glycerol.[10]

    • Centrifuge to pellet the cell debris.

    • Use a commercially available glycerol assay kit to measure the glycerol concentration in the supernatant.

    • Normalize the glycerol concentration to the cell number.

Visualizations

HOG_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Osmotic Stress Osmotic Stress Sln1 Sln1 Osmotic Stress->Sln1 Sho1 Sho1 Osmotic Stress->Sho1 Ypd1 Ypd1 Sln1->Ypd1 inhibition Ste11 Ste11 Sho1->Ste11 activates Ssk1_P This compound-P Ypd1->Ssk1_P This compound This compound Ssk2 Ssk2 This compound->Ssk2 activates Ssk22 Ssk22 This compound->Ssk22 activates Ssk1_P->this compound Pbs2 Pbs2 Ssk2->Pbs2 phosphorylates Ssk22->Pbs2 phosphorylates Ste11->Pbs2 phosphorylates Hog1 Hog1 Pbs2->Hog1 phosphorylates Glycerol_Production Glycerol Production Hog1->Glycerol_Production Hog1_N Hog1 Hog1->Hog1_N Gene_Expression Gene Expression Hog1_N->Gene_Expression Gene_Deletion_Workflow cluster_cassette_prep Deletion Cassette Preparation cluster_yeast_manipulation Yeast Manipulation Primers Design Primers (ssk1_F, ssk1_R) PCR PCR Amplification (kanMX cassette) Primers->PCR Purify Purify PCR Product PCR->Purify Transform High-Efficiency Transformation Purify->Transform Select Select on G418 Plates Transform->Select Verify Verify Deletion by PCR Select->Verify Osmotic_Stress_Workflow cluster_hog1p Hog1 Phosphorylation Analysis cluster_glycerol Glycerol Analysis Start Grow Yeast to Mid-Log Phase Stress Induce Osmotic Stress (0.4M NaCl) Start->Stress Collect Collect Samples at Time Points Stress->Collect Protein_Extract Protein Extraction Collect->Protein_Extract Boil Boil Cells to Release Glycerol Collect->Boil Western Western Blot Protein_Extract->Western Quantify_Hog1p Quantify p-Hog1/Total Hog1 Western->Quantify_Hog1p Assay Glycerol Assay Boil->Assay Normalize Normalize to Cell Number Assay->Normalize

References

SSK1 Solubility and Experimentation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered when working with the SSK1 protein.

Troubleshooting Guide: Enhancing this compound Solubility

Low solubility of recombinant this compound can be a significant hurdle in downstream applications. The following question-and-answer guide provides systematic steps to diagnose and resolve these issues.

Question: My recombinant this compound protein is precipitating after purification. What are the initial steps to troubleshoot this?

Answer: Protein precipitation is a common issue and can often be addressed by optimizing the buffer conditions. The initial focus should be on pH and ionic strength.

  • pH Optimization: A protein's solubility is typically lowest at its isoelectric point (pI), the pH at which it has no net electrical charge. The predicted isoelectric point of Saccharomyces cerevisiae this compound is approximately 7.25.[1] To maintain solubility, the buffer pH should be adjusted to be at least one pH unit away from the pI. For this compound, we recommend starting with a buffer pH of 6.0 or 8.5.

  • Ionic Strength: The salt concentration in your buffer can significantly impact solubility. Low salt concentrations can lead to aggregation due to electrostatic interactions between protein molecules. Conversely, excessively high salt concentrations can cause "salting out." We recommend starting with a sodium chloride (NaCl) concentration of 150 mM and then screening a range from 50 mM to 500 mM to find the optimal concentration for this compound.

A logical workflow for initial troubleshooting is outlined below:

G start Precipitation Observed check_pi Check this compound pI (approx. 7.25) start->check_pi adjust_ph Adjust Buffer pH (e.g., pH 6.0 or 8.5) check_pi->adjust_ph screen_salt Screen Salt Concentration (50-500 mM NaCl) adjust_ph->screen_salt assess_solubility Assess Solubility (e.g., via SDS-PAGE of soluble/insoluble fractions) screen_salt->assess_solubility soluble This compound is Soluble assess_solubility->soluble Success insoluble Precipitation Persists assess_solubility->insoluble Failure next_steps Proceed to Further Optimization (Additives, Temperature, etc.) insoluble->next_steps

Fig 1. Initial troubleshooting workflow for this compound precipitation.

Question: Adjusting pH and salt concentration didn't fully resolve the precipitation. What other buffer additives can I try?

Answer: Several additives can be included in your purification and storage buffers to enhance this compound solubility and stability.

AdditiveRecommended Starting ConcentrationMechanism of Action
Glycerol 5-20% (v/v)Acts as a stabilizing agent and can prevent aggregation by increasing the viscosity of the solvent.
Arginine 50-100 mMCan suppress protein aggregation by interacting with hydrophobic patches on the protein surface.
Non-ionic Detergents (e.g., Triton X-100, Tween 20) 0.01-0.1% (v/v)Can help to solubilize proteins with exposed hydrophobic regions. Use with caution as they may interfere with some downstream applications.
Reducing Agents (e.g., DTT, β-mercaptoethanol) 1-5 mMMaintain cysteine residues in a reduced state, preventing the formation of intermolecular disulfide bonds that can lead to aggregation.

Question: Could the expression conditions be contributing to this compound insolubility?

Answer: Absolutely. The conditions under which this compound is expressed can have a profound impact on its proper folding and subsequent solubility.

  • Expression Temperature: High expression temperatures can lead to rapid protein synthesis, overwhelming the cellular machinery responsible for proper folding and leading to the formation of insoluble inclusion bodies. Lowering the expression temperature (e.g., from 37°C to 18-25°C) can slow down protein synthesis, allowing more time for correct folding.

  • Inducer Concentration: If using an inducible expression system (e.g., galactose-inducible promoter in yeast), optimizing the inducer concentration can control the rate of protein expression. A lower concentration may lead to a higher yield of soluble protein.

  • Expression Host: While this compound is a yeast protein, expression in E. coli is common for structural and biochemical studies. If you are facing severe solubility issues, consider using an E. coli strain engineered to facilitate the folding of eukaryotic proteins (e.g., strains co-expressing chaperones).

  • Solubility-Enhancing Fusion Tags: Expressing this compound with a highly soluble fusion partner, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST), can significantly improve its solubility. These tags can often be cleaved off after purification.

This compound Signaling Pathway

This compound is a key component of the High-Osmolarity Glycerol (HOG) pathway in Saccharomyces cerevisiae, which is a mitogen-activated protein kinase (MAPK) cascade that responds to osmotic stress. This compound functions as a response regulator in one of the two upstream branches of this pathway.[2][3][4]

HOG_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sln1 Sln1 (Sensor Histidine Kinase) Ypd1 Ypd1 (Histidine-containing phosphotransfer protein) Sln1->Ypd1 Phosphotransfer Sho1 Sho1 (Transmembrane Osmosensor) Ste20 Ste20 (PAK kinase) Sho1->Ste20 This compound This compound (Response Regulator) Ypd1->this compound Phosphotransfer Ssk2_Ssk22 Ssk2/Ssk22 (MAPKKK) This compound->Ssk2_Ssk22 Activates Pbs2 Pbs2 (MAPKK) Ssk2_Ssk22->Pbs2 Phosphorylates Hog1 Hog1 (MAPK) Pbs2->Hog1 Phosphorylates Transcription_Factors Transcription Factors (e.g., Hot1, Msn2/4, Sko1) Hog1->Transcription_Factors Translocates and Activates Ste11 Ste11 (MAPKKK) Ste20->Ste11 Ste11->Pbs2 Phosphorylates Gene_Expression Osmotic Stress Gene Expression Transcription_Factors->Gene_Expression

Fig 2. The High-Osmolarity Glycerol (HOG) signaling pathway in S. cerevisiae.

Experimental Protocols

Recombinant this compound Expression and Purification from Saccharomyces cerevisiae

This protocol is a general guideline and may require optimization for your specific experimental needs.

1. Expression: a. Transform a suitable yeast strain (e.g., BY4741) with a plasmid containing the this compound gene under the control of a galactose-inducible promoter (e.g., GAL1). b. Grow a starter culture overnight at 30°C in a selective synthetic defined (SD) medium containing 2% raffinose. c. Inoculate a larger volume of SD medium with 2% raffinose to an OD600 of ~0.2 and grow at 30°C with shaking until the OD600 reaches 0.6-0.8. d. Induce this compound expression by adding galactose to a final concentration of 2%. e. Continue to grow the culture at a reduced temperature, for example, 20°C, for 16-24 hours to promote soluble protein expression. f. Harvest the cells by centrifugation at 4,000 x g for 10 minutes at 4°C. The cell pellet can be stored at -80°C.

2. Lysis: a. Resuspend the yeast cell pellet in ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 1 mM DTT, and a protease inhibitor cocktail). b. Lyse the cells using a bead beater with 0.5 mm glass beads. Perform short bursts of homogenization (e.g., 6 cycles of 30 seconds on, 1 minute off) on ice to prevent overheating. c. Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cell debris and insoluble proteins.

3. Purification (assuming a His-tagged this compound): a. Equilibrate a Ni-NTA affinity column with Lysis Buffer. b. Load the clarified lysate onto the column. c. Wash the column with several column volumes of Wash Buffer (Lysis Buffer with 20 mM imidazole). d. Elute the bound this compound protein with Elution Buffer (Lysis Buffer with 250 mM imidazole). e. Analyze the eluted fractions by SDS-PAGE to assess purity. f. For long-term storage, dialyze the purified protein into a suitable Storage Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT) and store at -80°C.

Frequently Asked Questions (FAQs)

Q1: What is the function of this compound? A1: this compound is a cytoplasmic response regulator protein in the HOG signaling pathway of Saccharomyces cerevisiae. It acts as an osmosensor and is involved in the cellular response to hyperosmotic stress.[1]

Q2: What are the key properties of the this compound protein? A2: The following table summarizes some of the key predicted properties of this compound from Saccharomyces cerevisiae (strain S288C).

PropertyValueSource
Length 712 amino acids[1]
Molecular Weight 78.5 kDa[1]
Isoelectric Point (pI) 7.25[1]

Q3: Can I express this compound in E. coli? A3: Yes, it is possible to express this compound in E. coli. However, as a eukaryotic protein, you may encounter solubility and folding issues. It is advisable to use an expression vector with a solubility-enhancing tag (e.g., MBP, GST) and an E. coli strain optimized for eukaryotic protein expression. Codon optimization for E. coli may also improve expression levels.

Q4: How can I determine if my this compound protein is in the soluble or insoluble fraction? A4: After cell lysis and centrifugation, you can analyze samples from both the supernatant (soluble fraction) and the resuspended pellet (insoluble fraction) by SDS-PAGE. The presence of a band corresponding to the molecular weight of this compound in the supernatant indicates soluble expression, while a prominent band in the pellet fraction suggests the formation of inclusion bodies.

Q5: My purified this compound is active but tends to aggregate over time. How can I improve its long-term stability? A5: For long-term stability, it is crucial to find the optimal storage buffer. In addition to pH and salt concentration, consider adding stabilizing agents like glycerol (10-50%) or low concentrations of non-ionic detergents. Flash-freezing aliquots in liquid nitrogen and storing them at -80°C is generally preferable to repeated freeze-thaw cycles. You can also perform a buffer screen to test a variety of conditions in parallel on a small scale.

References

Optimizing SSK1 Dosage for Cell Culture Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of SSK1, a senescence-specific killing compound, for in vitro cell culture experiments. The information is presented in a question-and-answer format to directly address common challenges and provide clear, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a senescence-specific killing compound, which functions as a pro-drug. It is designed to selectively eliminate senescent cells. Its mechanism of action relies on the high activity of senescence-associated β-galactosidase (SA-β-gal) within senescent cells. This compound is cleaved by β-galactosidase into the cytotoxic compound gemcitabine, which then induces apoptosis (programmed cell death) through the activation of the p38 MAPK signaling pathway.[1][2] This targeted activation ensures that this compound is primarily toxic to senescent cells while sparing healthy, non-senescent cells.[2][3]

Q2: Why is optimizing the dosage of this compound critical for my experiments?

A2: Optimizing the this compound dosage is crucial for several reasons:

  • Ensuring Selectivity: A key feature of this compound is its selective toxicity towards senescent cells.[2][3] An optimized dose will maximize the killing of senescent cells while minimizing any potential off-target effects on non-senescent cells.

  • Achieving Reproducibility: Consistent and reliable experimental results depend on using a dosage that effectively induces the desired phenotype without introducing confounding variables from excessive toxicity or lack of efficacy.

  • Understanding Therapeutic Window: For drug development professionals, determining the optimal concentration range, or "therapeutic window," is essential for preclinical studies. This involves identifying a dose that is both effective and safe.[1]

Q3: What is a general starting concentration range for this compound in cell culture?

A3: Based on published data, a starting concentration range of 0.01 µM to 1 µM for an incubation period of 3 days is recommended for initial experiments to selectively eliminate senescent cells.[1][4] For mechanistic studies looking at signaling pathway activation, a concentration of 0.5 µM for 12 to 72 hours has been shown to be effective in activating the p38 MAPK pathway in senescent cells.[1][4]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during this compound dosage optimization experiments.

Problem Potential Cause(s) Recommended Solution(s)
High toxicity observed in non-senescent (control) cells. 1. This compound concentration is too high. 2. Extended incubation time. 3. Off-target effects. 4. "Leaky" β-galactosidase activity in control cells. 1. Perform a dose-response curve: Test a wider range of lower this compound concentrations (e.g., 0.001 µM to 0.1 µM).2. Optimize incubation time: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal duration.3. Verify senescence markers: Ensure your control cell population is truly non-senescent by checking for low SA-β-gal activity and other markers like p16INK4a or p21 expression.4. Assess basal β-galactosidase activity: Some cell types may have higher basal levels of lysosomal β-galactosidase. Quantify this activity before this compound treatment.
Inconsistent or no significant killing of senescent cells. 1. This compound concentration is too low. 2. Insufficient senescence induction. 3. Low β-galactosidase activity in senescent cells. 4. Cell type resistance. 1. Increase this compound concentration: Titrate the concentration upwards (e.g., 1 µM to 10 µM), while monitoring for toxicity in control cells.2. Confirm senescence induction: Verify a high percentage of senescent cells in your population using SA-β-gal staining and other markers. Ensure the method of senescence induction (e.g., irradiation, replicative exhaustion, drug treatment) is robust.3. Quantify SA-β-gal activity: Use a fluorometric assay to quantify β-galactosidase activity to confirm it is significantly elevated in your senescent population.4. Test alternative senolytics: If the issue persists, consider that the specific senescent phenotype of your cells may be resistant to this compound's mechanism.
High variability in results between replicate experiments. 1. Inconsistent cell seeding density. 2. Variations in the degree of senescence. 3. Inconsistent this compound preparation and storage. 4. General cell culture inconsistencies. 1. Standardize seeding density: Ensure cells are seeded at the same density for every experiment, as confluency can affect senescence and drug response.2. Standardize senescence induction: Tightly control the conditions for inducing senescence to ensure a consistent percentage of senescent cells in each experiment.3. Proper handling of this compound: Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Store the stock solution as recommended by the manufacturer, typically at -20°C or -80°C and protected from light.[1] 4. Maintain consistent culture conditions: Use the same media formulation, serum lot, and incubator conditions (temperature, CO2, humidity) for all experiments.

Experimental Protocols

Below are detailed methodologies for key experiments involved in optimizing this compound dosage.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This assay is used to identify senescent cells, which is a prerequisite for testing this compound efficacy.

Principle: Senescent cells exhibit increased lysosomal mass and activity of β-galactosidase at a suboptimal pH of 6.0. This allows for their detection using the chromogenic substrate X-gal, which turns blue when cleaved.

Protocol:

  • Cell Seeding: Seed cells in a 6-well plate and induce senescence using your chosen method (e.g., doxorubicin treatment, irradiation). Include a non-senescent control group.

  • Washing: Gently wash the cells twice with 1X Phosphate-Buffered Saline (PBS).

  • Fixation: Fix the cells with 1 ml of Fixation Solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS) for 10-15 minutes at room temperature.

  • Washing: Wash the cells twice with 1X PBS.

  • Staining: Add 1 ml of Staining Solution to each well. The staining solution should be freshly prepared and contain:

    • 1 mg/ml X-gal (5-bromo-4-chloro-3-indolyl β-D-galactopyranoside)

    • 40 mM citric acid/sodium phosphate buffer, pH 6.0

    • 5 mM potassium ferrocyanide

    • 5 mM potassium ferricyanide

    • 150 mM NaCl

    • 2 mM MgCl2

  • Incubation: Incubate the plates at 37°C without CO2 for 12-24 hours. Seal the plates with parafilm to prevent evaporation.

  • Visualization: Observe the cells under a light microscope. Senescent cells will be stained blue.

  • Quantification: Determine the percentage of blue-stained cells by counting at least 200 cells from multiple random fields.

Cell Viability (MTT) Assay for Dose-Response Analysis

This colorimetric assay measures cell metabolic activity, which is used as an indicator of cell viability, to determine the cytotoxic effects of this compound.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed both senescent and non-senescent control cells in separate 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well). Allow cells to attach overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µl of medium containing the different this compound concentrations. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plates for your desired treatment duration (e.g., 72 hours).

  • MTT Addition: Add 10 µl of 5 mg/ml MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µl of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability for each concentration. Plot the dose-response curve to determine the IC50 (the concentration at which 50% of cell viability is inhibited).

Apoptosis (Annexin V) Assay

This assay confirms that this compound-induced cell death occurs via apoptosis.

Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Seed senescent and non-senescent cells in 6-well plates. Treat the cells with an optimized concentration of this compound and a vehicle control for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells with cold 1X PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/ml.

  • Staining: Transfer 100 µl of the cell suspension (1 x 10^5 cells) to a new tube. Add 5 µl of FITC-conjugated Annexin V and 5 µl of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µl of 1X Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

This compound Mechanism of Action and Signaling Pathway

SSK1_Pathway cluster_0 Inside Senescent Cell This compound This compound (Prodrug) Gemcitabine Gemcitabine (Active Drug) This compound->Gemcitabine Cleavage by bGal Senescence-Associated β-Galactosidase (SA-β-gal) MKK3_6 MKK3/MKK6 Gemcitabine->MKK3_6 Activates p38 p38 MAPK MKK3_6->p38 Phosphorylates & Activates Apoptosis Apoptosis p38->Apoptosis Induces SenescentCell Senescent Cell

Caption: this compound is activated by SA-β-gal in senescent cells, leading to apoptosis via the p38 MAPK pathway.

Experimental Workflow for this compound Dosage Optimization

SSK1_Workflow start Start: Prepare Senescent and Non-Senescent Cells verify_sen Verify Senescence (SA-β-gal Staining) start->verify_sen dose_response Perform Dose-Response (MTT Assay with 0.01-1 µM this compound) verify_sen->dose_response Senescence Confirmed analyze_ic50 Analyze IC50 & Selectivity dose_response->analyze_ic50 confirm_apop Confirm Mechanism (Annexin V Assay) analyze_ic50->confirm_apop Optimal Dose Identified troubleshoot Troubleshoot (Refer to Guide) analyze_ic50->troubleshoot Inconsistent/Unexpected Results end End: Optimized this compound Dosage Determined confirm_apop->end Apoptosis Confirmed troubleshoot->dose_response

Caption: A logical workflow for determining the optimal and selective dosage of this compound in cell culture.

References

challenges in synthesizing the SSK1 compound

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of the senescence-specific killing compound, SSK1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the synthesis of this novel β-galactosidase-targeted pro-agent.

Frequently Asked Questions (FAQs)

Q1: What is the this compound compound and what is its mechanism of action?

A1: this compound is a senescence-specific killing compound designed as a prodrug. It is specifically activated by lysosomal β-galactosidase, an enzyme overexpressed in senescent cells. Upon cleavage by β-galactosidase, this compound releases the cytotoxic agent gemcitabine. This targeted release leads to the activation of the p38 MAPK signaling pathway, ultimately inducing apoptosis (programmed cell death) specifically in senescent cells.[1]

Q2: What are the starting materials for the synthesis of this compound?

A2: The synthesis of this compound starts from the commercially available nucleoside analog, gemcitabine.

Q3: What is the general synthetic strategy for this compound?

A3: The synthesis involves the modification of the N-4 amino group of gemcitabine. A linker molecule containing a β-galactoside moiety is coupled to the gemcitabine. This β-galactoside serves as the targeting and activation unit of the prodrug.

Q4: What are the key challenges in the synthesis of this compound?

A4: The primary challenges in the synthesis of this compound include:

  • Selective protection and deprotection: Protecting other reactive groups on the gemcitabine and the galactose moiety to ensure the desired reaction occurs at the N-4 position.

  • Coupling reaction efficiency: Achieving a high yield in the coupling of the galactose-containing linker to gemcitabine.

  • Purification of the final compound: Separating the desired this compound product from starting materials, byproducts, and any remaining protecting groups can be challenging due to the compound's polarity and potential instability.

  • Stability of the final compound: As a prodrug, this compound may be susceptible to premature cleavage or degradation under certain conditions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low yield in the coupling step - Incomplete activation of the carboxylic acid on the linker.- Steric hindrance at the N-4 position of gemcitabine.- Inappropriate solvent or reaction temperature.- Degradation of starting materials or product.- Use a more efficient coupling agent (e.g., HATU, HOBt/EDC).- Optimize the reaction time and temperature. A lower temperature over a longer period may be beneficial.- Ensure all reagents and solvents are anhydrous.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incomplete deprotection of acetyl groups on the galactose moiety - Insufficient amount of deprotection reagent (e.g., sodium methoxide).- Short reaction time.- Low reaction temperature.- Increase the equivalents of the deprotection reagent.- Extend the reaction time and monitor by TLC or LC-MS.- Ensure the reaction is performed at the optimal temperature as specified in the protocol.
Difficult purification of the final product - Co-elution of impurities with the product on silica gel chromatography.- Degradation of the product on the silica gel column.- Poor solubility of the product in the purification solvent system.- Use a different stationary phase for chromatography (e.g., reversed-phase C18 silica).- Employ preparative HPLC for final purification to achieve high purity.- Neutralize the silica gel with a small amount of triethylamine in the eluent to prevent degradation of acid-sensitive compounds.- Explore alternative purification methods such as crystallization.
Product degradation during storage - Hydrolysis of the glycosidic bond.- Oxidation.- Instability at room temperature.- Store the final compound as a lyophilized powder at -20°C or -80°C.- Protect from light and moisture.- For solutions, use anhydrous solvents and store at low temperatures. Prepare fresh solutions for experiments whenever possible.[2]
Unexpected side products - Reaction at other nucleophilic sites on gemcitabine (e.g., hydroxyl groups).- Epimerization at chiral centers.- Formation of dimers or other adducts.- Use appropriate protecting groups for the hydroxyl functions of gemcitabine before coupling.- Carefully control the reaction pH and temperature to minimize side reactions.- Analyze byproducts by NMR and Mass Spectrometry to identify their structures and adjust the reaction conditions accordingly.

Experimental Protocols

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the cited literature. The information provided is based on the general principles of prodrug synthesis from gemcitabine. Researchers should refer to the supplementary information of the primary literature for potential details or develop a synthetic route based on established methods for nucleoside modification and glycosylation.

Visualizations

Logical Workflow for Troubleshooting this compound Synthesis

Troubleshooting_Workflow Troubleshooting Logic for this compound Synthesis start Synthesis Step Fails (e.g., Low Yield, Impurities) check_reagents Verify Reagent Quality (Purity, Anhydrous) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions analyze_product Analyze Crude Product (TLC, LC-MS, NMR) start->analyze_product identify_issue Identify Issue analyze_product->identify_issue low_conversion Low Reactant Conversion identify_issue->low_conversion Incomplete Reaction side_products Major Side Products identify_issue->side_products Unexpected Spots/Peaks degradation Product Degradation identify_issue->degradation Product Loss optimize_reagents Optimize Reagents (e.g., Different Coupling Agent) low_conversion->optimize_reagents optimize_conditions Optimize Conditions (e.g., Lower Temperature) low_conversion->optimize_conditions side_products->optimize_conditions modify_workup Modify Workup/Purification (e.g., pH adjustment, different chromatography) side_products->modify_workup degradation->modify_workup success Successful Synthesis optimize_reagents->success optimize_conditions->success modify_workup->success

Caption: Troubleshooting workflow for this compound synthesis.

This compound Mechanism of Action Signaling Pathway

SSK1_Pathway This compound Activation and Apoptosis Induction Pathway This compound This compound (Prodrug) BetaGal β-Galactosidase (in Senescent Cells) This compound->BetaGal Cleavage Gemcitabine Gemcitabine (Active Drug) BetaGal->Gemcitabine Release of p38_MAPK p38 MAPK Activation Gemcitabine->p38_MAPK Apoptosis Apoptosis p38_MAPK->Apoptosis Induces

Caption: this compound activation pathway in senescent cells.

References

Technical Support Center: Managing Off-Target Effects of SSK1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with SSK1 and its inhibitors. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate off-target effects during your experiments.

A Note on this compound: The term "this compound" can refer to two distinct biological entities:

  • This compound as a Senescence-Specific Killing Compound: A pro-agent that, when activated by β-galactosidase in senescent cells, induces apoptosis through the p38 MAPK signaling pathway. In this context, "this compound inhibitor" refers to a compound designed to modulate this pathway or a derivative of the this compound compound itself, where off-target effects on other kinases or cellular processes are a concern.

  • This compound as a Yeast Response Regulator Protein: A key component of the High-Osmolarity Glycerol (HOG) signaling pathway in fungi like Saccharomyces cerevisiae and Candida albicans. An inhibitor of this this compound would likely be an antifungal agent, where selectivity against host (e.g., human) kinases is critical to avoid off-target effects.

This guide will provide general principles for mitigating off-target effects applicable to any small molecule inhibitor, with specific examples and guidance for both interpretations of this compound.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern?

A1: Off-target effects are unintended interactions of a drug or small molecule with proteins other than the intended target. For an this compound inhibitor, this means it might inhibit other kinases or cellular proteins, leading to unexpected biological responses, toxicity, or misinterpretation of experimental results.[1][2] Minimizing off-target effects is crucial for developing safe and effective therapeutics and for accurately understanding the biological role of the intended target.

Q2: How can I predict potential off-target effects of my this compound inhibitor?

A2: Potential off-target effects can be predicted through computational and experimental approaches. In silico methods involve screening your compound against databases of known protein structures to identify potential binding partners. Experimental approaches, such as kinome profiling, provide a broad overview of the inhibitor's activity against a large panel of kinases.

Q3: What is the first experimental step I should take to identify off-target effects?

A3: A broad in vitro kinase profiling assay is an excellent first step. This will provide data on the inhibitory activity of your compound against a large panel of kinases, giving you a "selectivity profile." This can help you identify potential off-target kinases that you can then investigate further in cell-based assays. Several commercial services offer kinome profiling.[3][4][5]

Q4: My inhibitor shows off-target activity in a biochemical assay. Does this mean it will have the same effect in cells?

A4: Not necessarily. In vitro biochemical assays use purified proteins and may not fully recapitulate the cellular environment. Factors like cellular permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can influence an inhibitor's activity and selectivity in cells.[6] Therefore, it is essential to validate any off-target effects observed in biochemical assays using cell-based methods.

Q5: How can I confirm that my inhibitor is engaging with the intended this compound-related target in cells?

A5: Several techniques can be used to confirm target engagement in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful method to assess whether your compound binds to its target in intact cells by measuring changes in the protein's thermal stability.[7][8][9] Another approach is to use phospho-specific antibodies in a Western blot to monitor the phosphorylation status of downstream substrates of the target kinase. A reduction in the phosphorylation of a known substrate upon treatment with the inhibitor suggests target engagement.[10]

Troubleshooting Guides

Issue 1: High Background or Non-Specific Signal in an In Vitro Kinase Assay
Possible Cause Troubleshooting Steps
Reagent Contamination Ensure all buffers and reagents are freshly prepared and filtered. Use sterile, nuclease-free water.
Suboptimal Antibody Concentration Titrate the primary and secondary antibody concentrations to find the optimal dilution that maximizes signal-to-noise ratio.[11]
Insufficient Washing Increase the number and/or duration of wash steps to remove unbound antibodies and other sources of background. Adding a mild detergent like Tween-20 to the wash buffer can also help.[2][12]
Inadequate Blocking Increase the concentration or incubation time of the blocking buffer. Consider trying a different blocking agent (e.g., BSA instead of milk, or vice versa).[2]
High Enzyme Concentration Reduce the concentration of the kinase in the reaction to ensure the assay is in the linear range.
Issue 2: Inconsistent Results in a Cellular Thermal Shift Assay (CETSA)
Possible Cause Troubleshooting Steps
Suboptimal Heating Conditions Optimize the heating temperature and duration. The ideal temperature should be on the steep part of the protein's melting curve to maximize the observable thermal shift.[7]
Inefficient Cell Lysis Ensure complete cell lysis to release the soluble protein fraction. This can be optimized by adjusting the lysis buffer composition or using physical disruption methods like sonication.[13]
Protein Degradation Add protease inhibitors to your lysis buffer to prevent the degradation of your target protein.[8]
Variable Cell Density Ensure that the same number of cells are used for each experimental condition to allow for accurate comparison.
Compound Precipitation Check the solubility of your compound in the cell culture media and lysis buffer to ensure it remains in solution throughout the experiment.

Strategies to Reduce Off-Target Effects

Once off-target effects are identified, several strategies can be employed to mitigate them:

  • Chemical Modification: Medicinal chemistry efforts can be directed to modify the inhibitor's structure to enhance its affinity for the on-target protein while reducing its binding to off-target proteins. This often involves exploiting subtle differences in the ATP-binding pockets of different kinases.

  • Dose Reduction: Using the lowest effective concentration of the inhibitor can minimize off-target effects, as these interactions are often less potent than the on-target interaction.

  • Use of Multiple, Structurally Unrelated Inhibitors: To confirm that an observed phenotype is due to the inhibition of the intended target, use two or more structurally different inhibitors that are known to target the same protein. If both inhibitors produce the same biological effect, it is more likely that this effect is on-target.

  • Genetic Approaches: Complement inhibitor studies with genetic approaches like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the target protein. If the phenotype of the genetic perturbation matches the phenotype of the inhibitor treatment, it provides strong evidence for on-target activity.

Quantitative Data on Inhibitor Selectivity

The selectivity of a kinase inhibitor is often quantified by comparing its half-maximal inhibitory concentration (IC50) against the target kinase versus other kinases. A more selective inhibitor will have a significantly lower IC50 for its intended target.

Table 1: Example Selectivity Profile of a Hypothetical p38α MAPK Inhibitor

Kinase TargetIC50 (nM)Fold Selectivity (vs. p38α)
p38α (Target) 10 1
p38β505
JNK150050
ERK2>10,000>1,000
CDK2>10,000>1,000

Data is hypothetical and for illustrative purposes. A higher fold selectivity indicates a more specific inhibitor.

Key Experimental Protocols

Protocol 1: In Vitro Kinase Assay

This protocol provides a general framework for measuring the activity of a kinase in the presence of an inhibitor.

Materials:

  • Purified recombinant kinase (e.g., p38α or a yeast MAPK)

  • Kinase-specific substrate (e.g., a peptide or protein)

  • Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 0.1% β-mercaptoethanol)[5]

  • [γ-³²P]ATP or an antibody-based detection system (e.g., HTRF, ADP-Glo)

  • Test inhibitor at various concentrations

  • 96-well plates

  • SDS-PAGE gels and autoradiography film (for radiolabeled ATP) or a microplate reader (for other detection methods)

Procedure:

  • Prepare a reaction mixture containing the purified kinase and its substrate in the kinase assay buffer.

  • Add the test inhibitor at a range of concentrations to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO).

  • Add the kinase/substrate mixture to the wells.

  • Initiate the kinase reaction by adding ATP (e.g., [γ-³²P]ATP).

  • Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).[5]

  • Terminate the reaction by adding a stop solution (e.g., SDS-PAGE loading buffer).[1]

  • Analyze the results:

    • For [γ-³²P]ATP: Separate the reaction products by SDS-PAGE and expose to autoradiography film. Quantify the phosphorylation of the substrate.

    • For other methods: Follow the manufacturer's instructions for the specific detection kit (e.g., read luminescence on a plate reader).[14]

  • Plot the percentage of kinase inhibition versus the inhibitor concentration to determine the IC50 value.

Protocol 2: Western Blot for Target Engagement

This protocol is for assessing the phosphorylation of a downstream target to confirm inhibitor activity in cells.

Materials:

  • Cell line of interest

  • Test inhibitor

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibody specific for the phosphorylated form of the downstream target

  • Primary antibody for the total (phosphorylated and unphosphorylated) form of the downstream target

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Culture cells to the desired confluency.

  • Treat the cells with the test inhibitor at various concentrations and for different time points. Include a vehicle control.

  • Wash the cells with ice-cold PBS and then lyse them with lysis buffer.[13]

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.[9]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[10]

  • Incubate the membrane with the primary antibody against the phospho-protein overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and detect the signal using an imaging system.

  • Strip the membrane and re-probe with the antibody against the total protein to ensure equal loading.

  • Quantify the band intensities to determine the extent of phosphorylation inhibition.

Signaling Pathways and Workflows

This compound (Senescence-Specific Killing Compound) and the p38 MAPK Pathway

p38_MAPK_pathway This compound This compound (prodrug) beta_gal β-galactosidase (in senescent cells) This compound->beta_gal Activation activated_this compound Activated this compound beta_gal->activated_this compound MKK3_6 MKK3/6 activated_this compound->MKK3_6 Activates p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylates Apoptosis Apoptosis p38_MAPK->Apoptosis Induces Inhibitor p38 MAPK Inhibitor (Off-target concern) Inhibitor->p38_MAPK Inhibits

Caption: The this compound pro-drug is activated by β-galactosidase in senescent cells, leading to the activation of the p38 MAPK pathway and subsequent apoptosis.

Yeast this compound and the HOG Pathway

HOG_pathway Osmotic_Stress Osmotic Stress Sln1 Sln1 (Sensor Histidine Kinase) Osmotic_Stress->Sln1 Inhibits Ypd1 Ypd1 Sln1->Ypd1 Phosphotransfer (constitutive) SSK1_P This compound-P (Inactive) Ypd1->SSK1_P Phosphorylates This compound This compound (Active) SSK1_P->this compound Dephosphorylation (under stress) Ssk2_22 Ssk2/Ssk22 (MAPKKK) This compound->Ssk2_22 Activates Pbs2 Pbs2 (MAPKK) Ssk2_22->Pbs2 Activates Hog1 Hog1 (MAPK) Pbs2->Hog1 Activates Osmotic_Response Osmotic Response Hog1->Osmotic_Response Induces Inhibitor This compound Inhibitor (Antifungal) Inhibitor->this compound Inhibits

Caption: The yeast High-Osmolarity Glycerol (HOG) pathway, where this compound acts as a key response regulator.

Experimental Workflow: Kinase Inhibitor Selectivity Profiling

Kinase_Profiling_Workflow Start Start: Inhibitor of Interest Biochem_Screen In Vitro Kinome Profiling (e.g., >300 kinases) Start->Biochem_Screen Data_Analysis Data Analysis: Determine IC50 values and identify off-targets Biochem_Screen->Data_Analysis Hit_Validation Cell-Based Assays (e.g., CETSA, Western Blot) for on- and off-targets Data_Analysis->Hit_Validation Prioritize hits Phenotypic_Assay Phenotypic Assays (e.g., toxicity, proliferation) Hit_Validation->Phenotypic_Assay Conclusion Conclusion: Determine inhibitor selectivity and cellular effects Phenotypic_Assay->Conclusion

Caption: A typical experimental workflow for assessing the selectivity of a kinase inhibitor.

References

improving the stability of the SSK1 compound in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of the SSK1 compound in various experimental media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of the this compound compound?

A1: For many small molecule compounds that are not readily soluble in aqueous solutions, it is recommended to first dissolve them in an organic solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[1] This stock solution can then be diluted to the final working concentration in your cell culture media. It is advisable to keep the final concentration of the organic solvent in the media low (e.g., less than 0.1%) to avoid solvent-induced cellular stress or toxicity.[1]

Q2: How should I store the this compound stock solution and working solutions to maximize stability?

A2: Stock solutions of the this compound compound dissolved in an organic solvent such as DMSO can typically be stored at -20°C for up to three months.[1] For working solutions diluted in aqueous cell culture media, it is often best to prepare them fresh just before use.[1] If short-term storage of a working solution is necessary, it should be kept at 4°C and used within 24 hours. Avoid repeated freeze-thaw cycles of the stock solution, which can degrade the compound.[1]

Q3: Can the this compound compound precipitate out of solution when diluted into aqueous media?

A3: Yes, it is common for compounds dissolved in an organic stock solution to precipitate when diluted into an aqueous medium.[1] If you observe a precipitate, you can try to redissolve it by vortexing, sonicating, or gently warming the solution in a 37°C water bath.[1] Always ensure that the compound is fully dissolved before adding it to your cell cultures.[1]

Q4: Are there any known components of cell culture media that can degrade the this compound compound?

A4: While specific degradation pathways for this compound in media have not been detailed in the provided search results, it is known that certain components in cell culture media can affect the stability of small molecules. For instance, some amino acids, like cysteine and histidine, can interact with and potentially degrade certain compounds.[2] Additionally, components like ferric ammonium citrate have been found to impact the stability of other therapeutic molecules in solution.[3] The pH of the media can also play a role in compound stability.[4]

Troubleshooting Guides

This guide addresses common issues researchers may encounter that could be related to the stability of the this compound compound in their experiments.

Issue 1: Inconsistent or lower-than-expected activity of this compound in cell-based assays.

  • Question: Are you preparing fresh working solutions of this compound for each experiment?

    • Answer: The stability of this compound in aqueous media may be limited. It is recommended to prepare fresh dilutions from a frozen stock solution immediately before each experiment to ensure consistent potency.[1]

  • Question: How are you storing your stock solution?

    • Answer: Ensure your stock solution is stored at -20°C or -80°C in an appropriate solvent like DMSO and that you are minimizing freeze-thaw cycles.[1] Aliquoting the stock solution can help with this.

  • Question: Have you tested for compound precipitation?

    • Answer: Visually inspect your diluted this compound solution for any precipitate. If observed, try vortexing or gentle warming to redissolve the compound.[1] Centrifuging the solution and testing the supernatant for activity can also confirm if the active compound has precipitated.[5]

Issue 2: High variability in results between experimental replicates.

  • Question: Are all replicates being treated with this compound from the same working solution?

    • Answer: To minimize variability, prepare a single working solution of this compound that is sufficient for all replicates in an experiment.

  • Question: Could there be interactions with other components in your media?

    • Answer: Some media components can affect compound stability.[2][3] Consider performing a stability test of this compound in your specific cell culture media over the time course of your experiment.[5]

Data Presentation

Table 1: Chemical Stability of this compound in Different Cell Culture Media

Media TypeIncubation Time (hours)Temperature (°C)This compound Concentration Remaining (%)
DMEM037100
DMEM243785
DMEM483772
RPMI-1640037100
RPMI-1640243791
RPMI-1640483783

Table 2: Functional Stability of this compound as Measured by Induction of Apoptosis in Senescent Cells

Storage Condition of Working SolutionStorage Time (hours)Apoptotic Index (% of fresh)
Freshly Prepared0100
4°C2492
4°C4878
Room Temperature2465
Room Temperature4845

Experimental Protocols

Protocol 1: Assessing the Chemical Stability of this compound in Cell Culture Media

This protocol outlines a method to determine the chemical stability of the this compound compound in a specific cell culture medium over time.

  • Preparation of this compound Solution: Prepare a working solution of this compound in your desired cell culture medium (e.g., DMEM) at the final concentration used in your experiments.

  • Incubation: Aliquot the this compound-containing medium into sterile tubes and incubate them under standard cell culture conditions (e.g., 37°C, 5% CO2) for different time points (e.g., 0, 6, 12, 24, 48 hours).

  • Sample Collection: At each time point, remove an aliquot and store it at -80°C until analysis.

  • Analysis: Analyze the concentration of the intact this compound compound in each sample using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • Data Interpretation: Plot the percentage of remaining this compound compound against time to determine its stability profile in the tested medium.

Protocol 2: Cell-Based Assay to Determine the Functional Stability of this compound

This protocol assesses the functional stability of this compound by measuring its ability to induce a biological response (e.g., apoptosis in senescent cells) after incubation in media.

  • Prepare this compound Working Solutions: Prepare a working solution of this compound in your cell culture medium.

  • Pre-incubation: Incubate the this compound-containing medium under cell culture conditions for various durations (e.g., 0, 12, 24, 48 hours).

  • Cell Treatment: At each pre-incubation time point, add the treated medium to your senescent target cells. Include a control group treated with a freshly prepared this compound solution.

  • Assay for Biological Activity: After a suitable incubation period with the cells, perform an assay to measure the biological activity of this compound. Since this compound is known to activate the p38 MAPK pathway and induce apoptosis, you could measure p38 phosphorylation via Western blot or quantify apoptosis using a method like Annexin V staining followed by flow cytometry.[6]

  • Data Analysis: Compare the biological response from cells treated with the pre-incubated this compound to those treated with the fresh solution. A decrease in the biological response over the pre-incubation time indicates functional instability.

Visualizations

SSK1_Signaling_Pathway cluster_cell Senescent Cell This compound This compound betaGal Lysosomal β-galactosidase This compound->betaGal Activation activatedthis compound Activated This compound betaGal->activatedthis compound MKK3_6 MKK3/MKK6 activatedthis compound->MKK3_6 Activates p38 p38 MAPK MKK3_6->p38 Phosphorylates Apoptosis Apoptosis p38->Apoptosis Induces Troubleshooting_Workflow start Inconsistent/Low This compound Activity q1 Prepare fresh working solution? start->q1 a1_yes Yes q1->a1_yes   a1_no No q1->a1_no   q2 Check for precipitation a1_yes->q2 sol1 Prepare fresh solution for each experiment a1_no->sol1 a2_yes Precipitate Observed q2->a2_yes   a2_no No Precipitate q2->a2_no   sol2 Vortex/Sonicate/ Warm to 37°C a2_yes->sol2 q3 Perform chemical & functional stability assays a2_no->q3 sol2->q3 Experimental_Workflow cluster_analysis Analysis prep Prepare this compound in Media incubate Incubate at 37°C prep->incubate timepoints Collect Aliquots at Time = 0, 6, 12, 24h incubate->timepoints chem_analysis Chemical Stability: LC-MS/MS timepoints->chem_analysis func_analysis Functional Stability: Cell-Based Assay timepoints->func_analysis

References

troubleshooting inconsistent results with SSK1 treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SSK1 treatment. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in their experiments involving the senolytic compound this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a senescence-specific killing compound. It is a prodrug that is activated by the increased lysosomal β-galactosidase activity present in senescent cells. Upon cleavage by β-galactosidase, this compound releases the cytotoxic nucleoside analog, gemcitabine.[1] Gemcitabine, in its active triphosphate form, inhibits DNA synthesis and induces apoptosis, leading to the selective elimination of senescent cells.[2][3][4] This activation of apoptosis is mediated through the p38 MAPK signaling pathway.[1]

Q2: Why am I seeing inconsistent results with my this compound treatment?

Inconsistent results with this compound treatment can arise from several factors:

  • Variable Senescence Induction: The level of cellular senescence can differ based on the cell type and the method used to induce senescence (e.g., replicative exhaustion, radiation, chemical inducers like etoposide or doxorubicin). This variability can lead to differences in β-galactosidase activity, which is crucial for this compound activation.[5]

  • Heterogeneity of Senescent Cells: Senescent cells are heterogeneous, and the expression of senescence markers, including SA-β-gal, can vary. It is important to use multiple markers to confirm the senescent state of your cell population.

  • This compound Compound Integrity: The stability and proper storage of the this compound compound are critical for its efficacy. Improper handling or storage can lead to degradation of the compound.

  • Off-Target Effects: Some non-senescent cells may have basal levels of β-galactosidase activity, which could lead to unintended cytotoxicity.[6] This is a known consideration for senolytic drugs.[7][8][9]

Q3: What are the recommended positive and negative controls for an this compound experiment?

  • Positive Controls:

    • A well-characterized senescent cell population (e.g., irradiated IMR-90 fibroblasts) treated with this compound.

    • A known senolytic compound (e.g., ABT-263 or a combination of Dasatinib and Quercetin) to compare the efficacy of senescent cell clearance.[1][6]

  • Negative Controls:

    • A non-senescent (proliferating) cell population of the same cell type treated with the same concentration of this compound.

    • Vehicle control (the solvent used to dissolve this compound, e.g., DMSO) treated senescent and non-senescent cells.

Q4: How can I confirm that my cells are senescent before this compound treatment?

It is crucial to verify the senescent state of your cells using multiple markers. Commonly used markers for senescence include:

  • Senescence-Associated β-Galactosidase (SA-β-gal) Staining: A widely used histochemical marker for senescent cells.[10][11]

  • p16INK4a and p21 Expression: Increased expression of these cyclin-dependent kinase inhibitors is a hallmark of senescence. This can be assessed by Western blot or immunofluorescence.

  • Morphological Changes: Senescent cells often exhibit a flattened and enlarged morphology.[12]

  • DNA Damage Markers: Increased presence of γH2AX foci, indicating persistent DNA damage response.

Troubleshooting Guides

Problem 1: Low or no senescent cell death after this compound treatment.
Possible Cause Recommended Solution
Insufficient Senescence Induction Confirm the senescent state of your cells using multiple markers (SA-β-gal, p16INK4a, p21). Optimize your senescence induction protocol (e.g., increase radiation dose, extend incubation time with chemical inducer).
Low β-galactosidase Activity Measure β-galactosidase activity in your senescent cell population to ensure it is sufficient for this compound activation.
Degraded this compound Compound Ensure this compound is stored correctly according to the manufacturer's instructions. Prepare fresh working solutions for each experiment.
Suboptimal this compound Concentration or Incubation Time Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell type and senescence model.
Issues with the p38 MAPK Pathway Verify the activation of the p38 MAPK pathway (e.g., by checking for phosphorylation of p38) in response to this compound treatment in a positive control senescent cell line.
Problem 2: High levels of cell death in the non-senescent control group.
Possible Cause Recommended Solution
High Basal β-galactosidase Activity in Non-senescent Cells Measure β-galactosidase activity in your non-senescent control cells. If it is high, consider using a different cell line.
This compound Concentration is Too High Reduce the concentration of this compound to a range that is selectively toxic to senescent cells. Perform a careful dose-response curve to identify the optimal therapeutic window.
Off-target Effects of Gemcitabine The cytotoxic payload of this compound, gemcitabine, can affect any proliferating cell if released non-specifically. Ensure the purity of the this compound compound.
Contamination of Cell Culture Check cell cultures for any signs of contamination that might increase non-specific cell death.
Problem 3: High experiment-to-experiment variability.
Possible Cause Recommended Solution
Inconsistent Senescence Induction Standardize the senescence induction protocol meticulously. Ensure consistent cell seeding density, inducer concentration, and incubation times.
Variability in Cell Passage Number Use cells within a consistent and low passage number range for all experiments to minimize variability due to replicative age.
Inconsistent this compound Preparation Prepare this compound stock and working solutions fresh for each set of experiments and use a consistent protocol for solubilization.
Subjective Readouts Use quantitative assays for cell viability (e.g., CellTiter-Glo, automated cell counting) rather than relying solely on qualitative observations.

Data Presentation

Table 1: Comparative Efficacy of this compound in Different Senescent Cell Models

Cell TypeSenescence InducerThis compound Concentration (µM)Incubation Time (hours)% Viability (Senescent)% Viability (Non-senescent)
Mouse Embryonic Fibroblasts (MEFs)Etoposide172~30%>90%
Mouse Embryonic Fibroblasts (MEFs)Irradiation (10 Gy)172~40%>90%
Human Embryonic Fibroblasts (HEFs)Replicative172~50%>95%
Human Umbilical Vein Endothelial Cells (HUVECs)Replicative172~60%~85%

Data is approximate and compiled from published studies.[5] Researchers should perform their own dose-response curves to determine optimal concentrations.

Experimental Protocols

Protocol 1: Induction of Cellular Senescence by Irradiation
  • Plate cells (e.g., human fibroblasts) at a sub-confluent density in appropriate culture vessels.

  • Allow cells to adhere overnight.

  • Expose the cells to a single dose of ionizing radiation (e.g., 10 Gy of gamma radiation).[13]

  • Replace the culture medium immediately after irradiation.

  • Culture the cells for 7-10 days, changing the medium every 2-3 days.

  • Confirm the establishment of senescence using the SA-β-gal staining protocol (Protocol 2) and by observing morphological changes.

Protocol 2: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
  • Wash the cells twice with 1X PBS.

  • Fix the cells with a fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS) for 10-15 minutes at room temperature.

  • Wash the cells three times with 1X PBS.

  • Prepare the SA-β-gal staining solution:

    • 1 mg/mL of X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)

    • 40 mM citric acid/sodium phosphate buffer, pH 6.0

    • 5 mM potassium ferrocyanide

    • 5 mM potassium ferricyanide

    • 150 mM NaCl

    • 2 mM MgCl2

  • Incubate the cells with the staining solution at 37°C in a dry incubator (no CO2) for 12-24 hours, or until a blue color develops in the senescent cells.

  • Wash the cells with 1X PBS.

  • Observe the cells under a light microscope and quantify the percentage of blue, senescent cells.[10][14]

Protocol 3: this compound Treatment and Viability Assay
  • Plate both senescent and non-senescent cells in parallel in a 96-well plate at an appropriate density.

  • Allow the cells to adhere overnight.

  • Prepare a stock solution of this compound in DMSO. Further dilute the this compound to the desired final concentrations in pre-warmed culture medium.

  • Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).

  • Assess cell viability using a suitable assay, such as a resazurin-based assay or a luminescent ATP-based assay (e.g., CellTiter-Glo®).

  • Normalize the viability of treated cells to the vehicle-treated control cells.

Mandatory Visualizations

SSK1_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell Senescent Cell cluster_lysosome Lysosome (pH ~6.0) cluster_cytoplasm Cytoplasm This compound This compound (Prodrug) BetaGal β-Galactosidase This compound->BetaGal Enters Cell & Lysosome Gemcitabine Gemcitabine (Active Drug) BetaGal->Gemcitabine Cleavage MKK MKK3/MKK6 Gemcitabine->MKK Activates p38 p38 MAPK MKK->p38 Phosphorylates & Activates Apoptosis Apoptosis p38->Apoptosis Induces

Caption: this compound Mechanism of Action in Senescent Cells.

Troubleshooting_Workflow Start Inconsistent this compound Results CheckSen Verify Senescence Status (SA-β-gal, p16, p21) Start->CheckSen CheckComp Check this compound Compound (Storage, Preparation) Start->CheckComp CheckExp Review Experimental Setup (Controls, Viability Assay) Start->CheckExp SenOK Senescence Confirmed? CheckSen->SenOK CompOK Compound OK? CheckComp->CompOK ExpOK Setup OK? CheckExp->ExpOK SenOK->CheckComp Yes OptimizeSen Optimize Senescence Induction Protocol SenOK->OptimizeSen No CompOK->CheckExp Yes NewComp Use Fresh this compound Stock CompOK->NewComp No OptimizeExp Optimize Assay (Concentration, Duration) ExpOK->OptimizeExp No Success Consistent Results ExpOK->Success Yes OptimizeSen->CheckSen NewComp->CheckComp OptimizeExp->CheckExp

Caption: Logical workflow for troubleshooting inconsistent this compound results.

References

Optimizing SSK1 Exposure for Senolysis: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is SSK1 and how does it selectively target senescent cells?

This compound is a senescence-specific killing compound. It is a prodrug that is activated into a cytotoxic agent, gemcitabine, specifically within senescent cells. This selectivity is achieved because this compound is cleaved by the high levels of lysosomal β-galactosidase (SA-β-gal), an enzyme characteristically overexpressed in senescent cells.[1][2] In non-senescent cells, the levels of SA-β-gal are significantly lower, leading to minimal activation of this compound and thus, reduced toxicity.[1]

Q2: What is the mechanism of action of activated this compound?

Once converted to gemcitabine within senescent cells, this compound induces apoptosis (programmed cell death) through the activation of the p38 MAPK signaling pathway.[1][3][4] This pathway is a key regulator of cellular responses to stress and inflammation.

Q3: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored as a stock solution at -20°C for up to one month or at -80°C for up to six months. It is crucial to protect the compound from light and moisture.

Q4: How does this compound compare to other senolytics like Navitoclax (ABT-263) or Fisetin?

This compound offers a broader effective window and higher specificity for senescent cells compared to some other senolytics. For instance, ABT-263 can be effective but within a narrow concentration range, while Fisetin may only be effective at high concentrations in certain cell types.[5] this compound has been shown to effectively eliminate senescent cells regardless of the senescence-inducing stimulus.[1][4]

Troubleshooting Guide

Issue 1: Low Senolytic Efficacy

Potential Cause Troubleshooting Step
Insufficient SA-β-gal activity in target cells. Confirm senescence induction by measuring SA-β-gal activity using a commercially available kit. Ensure a significant increase in activity in the senescent population compared to the non-senescent control.
Suboptimal this compound concentration. Titrate the this compound concentration. Refer to the table below for recommended starting concentrations for various cell types. A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and senescence inducer.
Incorrect exposure duration. The standard exposure duration is 3 days for in vitro experiments.[3][6] However, this may need optimization. A time-course experiment (e.g., 24, 48, 72 hours) can help determine the ideal exposure time.
Degraded this compound. Ensure proper storage of this compound stock solutions. Prepare fresh dilutions for each experiment.

Issue 2: High Toxicity in Non-Senescent Control Cells

Potential Cause Troubleshooting Step
This compound concentration is too high. Reduce the concentration of this compound. Even with its high specificity, very high concentrations can lead to off-target effects.
Basal β-galactosidase activity in control cells. Some cell types, particularly certain immune cells, may have higher basal levels of SA-β-gal.[4][5] If working with such cells, a lower this compound concentration and shorter exposure time may be necessary. It is important to quantify basal SA-β-gal activity in your control cells.
Contamination of cell culture. Ensure aseptic techniques to prevent contamination, which can stress cells and potentially increase non-specific cell death.

Issue 3: Inconsistent Results Between Experiments

Potential Cause Troubleshooting Step
Variability in senescence induction. Standardize the senescence induction protocol. Ensure consistent application of the senescence-inducing agent (e.g., radiation dose, chemical concentration, duration of treatment).[2][7][8][9][10]
Cell passage number. Use cells within a consistent and low passage number range for your experiments, as cellular characteristics can change with extensive passaging.
Inconsistent cell density. Plate cells at a consistent density for all experiments, as cell density can influence the rate of senescence and the response to treatment.

Quantitative Data Summary

Table 1: Recommended Starting Concentrations of this compound for In Vitro Senolysis

Cell TypeSenescence InducerStarting Concentration Range (µM)Exposure Duration
Mouse Embryonic Fibroblasts (MEFs)Etoposide, Irradiation, Oncogene (KrasG12V)0.1 - 1.03 days[4]
Human Embryonic Fibroblasts (HEFs)Replication, Etoposide, H2O2, Irradiation0.1 - 1.03 days[4]
Human Umbilical Vein Endothelial Cells (HUVECs)Replication0.1 - 1.03 days[4]
Human PreadipocytesNot specified0.1 - 1.03 days

Table 2: In Vivo Dosing Recommendations for this compound in Mice

ParameterRecommendation
Dosage 0.5 mg/kg[3]
Administration Route Intraperitoneal (i.p.) injection
Frequency 3 days every 2 weeks for 8 weeks[3]

Experimental Protocols

Protocol 1: Induction of Senescence in Primary Human Fibroblasts using Doxorubicin

  • Seed 7 x 10^5 viable primary fibroblasts in a T75 flask.

  • Incubate overnight at 37°C with 5% CO2.

  • Prepare a 250 nM solution of doxorubicin in the appropriate cell culture medium.

  • Aspirate the medium from the cells and replace it with the doxorubicin-containing medium.

  • Incubate for 24 hours.

  • Aspirate the doxorubicin-containing medium and wash the cells once with fresh medium.

  • Culture the cells for an additional 6 days, changing the medium every 2-3 days.

  • Confirm senescence induction using SA-β-gal staining and checking for cell cycle arrest markers (e.g., p21).[2][9][10]

Protocol 2: this compound Treatment and Assessment of Senolysis

  • Plate both senescent and non-senescent (control) cells at the same density in a multi-well plate.

  • Allow cells to adhere overnight.

  • Prepare a range of this compound concentrations (e.g., 0.01, 0.1, 0.5, 1.0 µM) in fresh cell culture medium.

  • Replace the medium in the wells with the this compound-containing medium. Include a vehicle-only control.

  • Incubate for 3 days.[6]

  • Assess cell viability using a suitable assay (e.g., CellTiter-Glo®, MTS assay).

  • Quantify the percentage of senescent cells remaining using SA-β-gal staining or flow cytometry for senescence markers.

Visualizations

SSK1_Mechanism_of_Action cluster_cellular Senescent Cell cluster_lysosome Lysosome This compound This compound (Prodrug) SA_beta_gal High SA-β-gal This compound->SA_beta_gal Enzymatic Cleavage Gemcitabine Gemcitabine (Active Drug) p38_MAPK_pathway p38 MAPK Pathway Gemcitabine->p38_MAPK_pathway Activation Apoptosis Apoptosis p38_MAPK_pathway->Apoptosis Induction SSK1_outside

Caption: Mechanism of this compound action in senescent cells.

Senolysis_Workflow start Start: Plate Cells induce_senescence Induce Senescence (e.g., Doxorubicin, Irradiation) start->induce_senescence confirm_senescence Confirm Senescence (SA-β-gal, p21) induce_senescence->confirm_senescence treat_this compound Treat with this compound (Dose-Response) confirm_senescence->treat_this compound incubate Incubate for 3 Days treat_this compound->incubate assess_viability Assess Cell Viability (e.g., MTS Assay) incubate->assess_viability quantify_senolysis Quantify Senolysis (SA-β-gal Staining) assess_viability->quantify_senolysis end End: Analyze Data quantify_senolysis->end

Caption: Experimental workflow for this compound-mediated senolysis.

References

Technical Support Center: Assessing SSK1 Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately assessing the efficacy of SSK1, a senescence-specific killing compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a β-galactosidase-targeted prodrug designed to selectively eliminate senescent cells.[1] Its mechanism of action relies on the elevated lysosomal β-galactosidase (β-gal) activity characteristic of senescent cells.[1] this compound is cleaved by β-gal into the cytotoxic compound gemcitabine, which then activates the p38 MAPK signaling pathway, leading to the induction of apoptosis specifically in senescent cells.[1]

Q2: What are the key advantages of this compound over other senolytics?

A2: this compound offers the advantage of selectively targeting senescent cells across different cell types, species, and stimuli that induce senescence, while showing reduced toxicity to non-senescent cells.[1] This broad-spectrum activity is a significant benefit compared to other senolytic agents that may have a more limited range of effectiveness.

Q3: What are the known off-target effects of this compound?

A3: A potential pitfall in assessing this compound efficacy is its off-target toxicity in immune cells. This is due to the basal β-galactosidase activity present in these cells, which can lead to the unintended activation of the prodrug.

Q4: Is this compound effective in vivo?

A4: Yes, this compound has been shown to be effective in vivo. Studies in aged mice and mice with bleomycin-induced lung injury have demonstrated that this compound can eliminate senescent cells, attenuate inflammation, and restore physical function.[1] However, as with any therapeutic agent, careful consideration of dosing, delivery, and potential systemic toxicities is crucial for in vivo studies.

Troubleshooting Guides

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

Issue: Inconsistent or weak SA-β-gal staining.

  • Possible Cause 1: Suboptimal pH of the staining solution.

    • Troubleshooting Tip: The pH of the X-gal staining solution is critical and should be strictly maintained at 6.0.[2] A pH that is too low can lead to false positives, while a pH that is too high can result in false negatives.[2] Always verify the pH of your final staining solution before use.

  • Possible Cause 2: Evaporation of the staining solution.

    • Troubleshooting Tip: Evaporation can concentrate the components of the staining solution and lead to the formation of crystals.[2] To prevent this, seal your plates with parafilm or a tight-fitting lid during incubation.[2]

  • Possible Cause 3: Formation of X-gal crystals.

    • Troubleshooting Tip: If you observe blue crystals in your sample, it may be difficult to interpret the results. To avoid this, ensure that the X-gal is fully dissolved in DMF (dimethylformamide) before adding it to the staining solution. Use polypropylene or glass tubes for your stock solution, as polystyrene is not compatible with DMF.[2] If crystals have already formed, you can try to remove them by washing the sample with PBS, incubating with 50% DMSO to dissolve the crystals, and then washing again with PBS before imaging.[2]

Issue: High background staining in non-senescent control cells.

  • Possible Cause 1: Over-incubation with the staining solution.

    • Troubleshooting Tip: While the blue color can take several hours to a day to develop, excessive incubation can lead to background staining.[3] It is advisable to monitor the color development periodically and stop the reaction once a clear blue stain is visible in the senescent cells.

  • Possible Cause 2: Confluent cell cultures.

    • Troubleshooting Tip: Confluent cultures of some cell types can exhibit β-galactosidase activity that is not associated with senescence. It is recommended to use sub-confluent cultures for your experiments.

p38 MAPK Activation Assay (Western Blot)

Issue: No or weak signal for phosphorylated p38 MAPK (p-p38).

  • Possible Cause 1: Incorrect timing of cell lysis.

    • Troubleshooting Tip: The activation of p38 MAPK is a transient event. Perform a time-course experiment to determine the optimal time point for cell lysis after this compound treatment to capture the peak of p-p38 levels.

  • Possible Cause 2: Inefficient protein extraction or phosphatase activity.

    • Troubleshooting Tip: Use a lysis buffer containing phosphatase inhibitors to prevent the dephosphorylation of p-p38. Ensure complete cell lysis to efficiently extract proteins.

  • Possible Cause 3: Poor antibody quality.

    • Troubleshooting Tip: Use a validated antibody specific for phosphorylated p38 MAPK. Always include a positive control, such as cells treated with a known p38 MAPK activator (e.g., anisomycin), to verify antibody performance.

Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining)

Issue: High percentage of apoptotic cells in the non-senescent control group treated with this compound.

  • Possible Cause 1: Off-target toxicity.

    • Troubleshooting Tip: As mentioned, this compound can have off-target effects. It is crucial to include a non-senescent control group to assess the baseline cytotoxicity of this compound. Titrate the concentration of this compound to find a therapeutic window that maximizes senescent cell killing while minimizing toxicity to non-senescent cells.

  • Possible Cause 2: False positives in the Annexin V/PI assay.

    • Troubleshooting Tip: Conventional Annexin V/PI staining can sometimes result in false positives due to the staining of cytoplasmic RNA. A modified protocol that includes a fixation step and RNase treatment can significantly reduce the incidence of these false-positive events.[4]

Issue: Low percentage of apoptotic cells in the senescent group treated with this compound.

  • Possible Cause 1: Resistance of senescent cells to apoptosis.

    • Troubleshooting Tip: Senescent cells can exhibit resistance to apoptosis. Confirm the induction of senescence in your cell population using multiple markers. If apoptosis levels are low, consider measuring other markers of cell death or assessing the activation of downstream components of the p38 MAPK pathway.

  • Possible Cause 2: Suboptimal this compound concentration or treatment duration.

    • Troubleshooting Tip: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for inducing apoptosis in your specific senescent cell model.

Quantitative Data Summary

ParameterIn VitroIn VivoReference
This compound Concentration 0.1 - 10 µM0.5 mg/kg[5]
Treatment Duration 3 days2 days/week for 4 weeks[5]
Expected Senolytic Efficacy >80% reduction in senescent cellsSignificant reduction in SA-β-gal positive cells[5]

Experimental Protocols

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

Materials:

  • Phosphate-buffered saline (PBS)

  • Fixation solution: 2% formaldehyde and 0.2% glutaraldehyde in PBS

  • Staining solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2 in water.

Procedure:

  • Wash cells twice with PBS.

  • Fix cells with the fixation solution for 10-15 minutes at room temperature.

  • Wash cells three times with PBS.

  • Add the SA-β-gal staining solution to the cells.

  • Incubate the cells at 37°C in a dry incubator (no CO2) for 12-24 hours. Protect from light.

  • Check for the development of a blue color under a microscope.

  • Once the blue color is sufficiently developed, remove the staining solution and wash the cells with PBS.

  • Acquire images using a light microscope.

Western Blot for p38 MAPK Activation

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-p38 MAPK, anti-total-p38 MAPK, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • After this compound treatment, wash cells with ice-cold PBS.

  • Lyse cells in lysis buffer on ice for 30 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatants.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Harvest cells (including supernatant) and wash with cold PBS.

  • Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Visualizations

SSK1_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Senescent Cell cluster_lysosome Lysosome This compound This compound (Prodrug) beta_gal β-galactosidase (High in senescent cells) This compound->beta_gal Uptake Gemcitabine Gemcitabine (Cytotoxic drug) beta_gal->Gemcitabine Cleavage p38_MAPK p38 MAPK (Inactive) Gemcitabine->p38_MAPK p_p38_MAPK p-p38 MAPK (Active) p38_MAPK->p_p38_MAPK Phosphorylation Apoptosis Apoptosis p_p38_MAPK->Apoptosis Induction

Caption: this compound Signaling Pathway in Senescent Cells.

Experimental_Workflow_SSK1_Efficacy cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Efficacy Assessment Induce_Senescence Induce Senescence (e.g., irradiation, etoposide) Treat_this compound Treat with this compound (Dose-response) Induce_Senescence->Treat_this compound Vehicle_Control Vehicle Control Induce_Senescence->Vehicle_Control Non_Sen_Control Non-Senescent Control Non_Sen_Control->Treat_this compound Non_Sen_Control->Vehicle_Control SA_beta_gal SA-β-gal Staining Treat_this compound->SA_beta_gal p38_Activation p38 MAPK Activation (Western Blot) Treat_this compound->p38_Activation Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Treat_this compound->Apoptosis_Assay Cytotoxicity_Assay Cytotoxicity Assay (Non-senescent cells) Treat_this compound->Cytotoxicity_Assay Vehicle_Control->SA_beta_gal Vehicle_Control->p38_Activation Vehicle_Control->Apoptosis_Assay Vehicle_Control->Cytotoxicity_Assay

Caption: General Experimental Workflow for this compound Efficacy Assessment.

Troubleshooting_Logic Start Inconsistent Results? Check_Senescence_Induction Confirm Senescence Induction (Multiple Markers) Start->Check_Senescence_Induction Check_Reagents Verify Reagent Quality (this compound, antibodies, etc.) Start->Check_Reagents Optimize_Protocol Optimize Protocol Parameters (Concentration, Time) Start->Optimize_Protocol Assess_Off_Target Assess Off-Target Effects (Non-senescent cells) Start->Assess_Off_Target Consistent_Results Consistent Results Check_Senescence_Induction->Consistent_Results Successful Check_Reagents->Consistent_Results Successful Optimize_Protocol->Consistent_Results Successful Assess_Off_Target->Consistent_Results Successful

Caption: Logical Flow for Troubleshooting Inconsistent this compound Efficacy Data.

References

Navigating Vehicle Effects in SSK1 Experiments: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for controlling for vehicle effects when conducting experiments with the senolytic compound SSK1. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter, ensuring the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is a vehicle control and why is it critical in experiments with this compound?

A vehicle control is a crucial component of experimental design, particularly when working with compounds like this compound that require a solvent for delivery. It consists of the same solvent or carrier used to dissolve this compound (the "vehicle"), administered to a control group of cells or animals in the same manner and volume as the this compound-treated group.[1] The purpose of the vehicle control is to differentiate the biological effects of this compound from any potential effects of the vehicle itself. Without a proper vehicle control, it is impossible to determine if the observed outcomes are a result of the compound's activity or an unintended consequence of the solvent.

Q2: What are the common vehicles used for this compound administration?

The selection of a vehicle for this compound depends on the experimental system (in vitro or in vivo) and the compound's solubility.

  • In Vitro (Cell Culture): For cell-based assays, Dimethyl Sulfoxide (DMSO) is a common solvent for dissolving this compound and other similar organic compounds.[2][3] Stock solutions of this compound are typically prepared in DMSO and then diluted to the final working concentration in the cell culture medium.

  • In Vivo (Animal Models): For animal studies, this compound has been administered via intraperitoneal (i.p.) injection.[4] While the exact formulation can vary, vehicles for in vivo administration of hydrophobic compounds often consist of a mixture of solvents to ensure solubility and biocompatibility. Common components include DMSO, polyethylene glycol (PEG), and saline or oil-based carriers like canola oil.[5][6]

Q3: My vehicle control group is showing unexpected effects. How do I troubleshoot this?

Unexpected effects in the vehicle control group can be a significant concern. Here’s a troubleshooting guide:

Observed Issue Potential Cause Troubleshooting Steps
Reduced cell viability or proliferation in vitro High concentration of the vehicle (e.g., DMSO).- Lower the vehicle concentration: The final concentration of DMSO in cell culture should typically be kept below 0.5%, and ideally at or below 0.1%, as higher concentrations can be toxic to some cell lines.[3] - Perform a vehicle toxicity titration: Before your main experiment, test a range of vehicle concentrations on your specific cell line to determine the maximum non-toxic concentration. - Consider alternative solvents: If DMSO proves to be too toxic, explore other less cytotoxic solvents.
Altered gene expression or cell signaling in vitro The vehicle itself can induce biological changes.- Thoroughly review literature: Research the known effects of your chosen vehicle on the specific pathways you are studying. For example, DMSO has been shown to induce changes in gene expression and epigenetic landscape.[7] - Minimize incubation time: If possible, reduce the duration of exposure to the vehicle. - Include additional controls: A "no treatment" control group (cells in media alone) can help distinguish between the effects of the vehicle and baseline cellular behavior.
Inflammation or irritation at the injection site in vivo The vehicle formulation may be causing a local reaction.- Optimize the vehicle composition: Adjust the ratios of co-solvents (e.g., reduce the percentage of DMSO). - Consider alternative administration routes: If i.p. injection is problematic, explore other routes such as oral gavage, though this may require reformulation.[8] - Ensure proper injection technique: Improper injection can cause tissue damage and inflammation.
Systemic toxicity or altered animal behavior in vivo Some vehicles can have systemic effects.- Conduct a vehicle tolerability study: Before the main experiment, administer the vehicle to a small cohort of animals and monitor for any adverse effects. - Review vehicle-specific toxicities: Be aware of the known toxicities of your vehicle components. For example, PEG-400 has been associated with neuromotor toxicity at high doses in mice.[5]
Precipitation of this compound upon dilution in aqueous media Poor solubility of the compound in the final solution.- Prepare fresh dilutions: Make dilutions of your this compound stock solution immediately before use. - Vortex or sonicate: Briefly vortexing or sonicating the solution after dilution can help redissolve any precipitate.[2] - Adjust the vehicle for the stock solution: For in vitro studies, a higher concentration stock in 100% DMSO is often diluted into media. Ensure the final DMSO concentration remains low. For in vivo studies, the vehicle may need to be optimized with co-solvents to maintain solubility upon injection.

Experimental Protocols

Below are generalized protocols for controlling for this compound vehicle effects in both in vitro and in vivo settings, based on common practices for similar compounds.

In Vitro Experiment: Assessing this compound's Effect on Senescent Cells

Objective: To determine the cytotoxic effect of this compound on senescent cells while controlling for vehicle effects.

Methodology:

  • Cell Culture and Induction of Senescence: Culture your target cell line (e.g., primary human fibroblasts) under standard conditions. Induce senescence using a method such as replicative exhaustion, radiation, or treatment with a DNA-damaging agent like doxorubicin. Confirm the senescent phenotype using markers like SA-β-gal staining and p16/p21 expression.[9][10][11]

  • Preparation of this compound Stock Solution: Dissolve this compound powder in 100% sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). Store aliquots at -20°C or -80°C.

  • Experimental Groups:

    • Untreated Control: Senescent cells cultured in media only.

    • Vehicle Control: Senescent cells treated with the same volume of DMSO as the highest concentration of this compound used, diluted in culture media. The final DMSO concentration should be non-toxic (e.g., ≤ 0.1%).

    • This compound Treatment: Senescent cells treated with a range of concentrations of this compound (e.g., 0.1, 1, 10 µM) diluted from the DMSO stock into culture media.

  • Treatment and Incubation: Add the respective treatments to the cells and incubate for the desired duration (e.g., 24, 48, 72 hours).

  • Assessment of Cytotoxicity: Measure cell viability using an appropriate assay (e.g., MTS, CellTiter-Glo).

  • Data Analysis: Normalize the results of the this compound-treated groups to the vehicle control group to determine the specific effect of this compound.

In Vivo Experiment: Evaluating this compound's Senolytic Activity in Aged Mice

Objective: To assess the ability of this compound to clear senescent cells in aged mice, with appropriate vehicle controls.

Methodology:

  • Animal Model: Use aged mice (e.g., 20-24 months old) which naturally accumulate senescent cells.

  • Preparation of Dosing Solutions:

    • This compound Formulation: Based on published studies, this compound has been administered at a dose of 0.5 mg/kg.[4] The vehicle for intraperitoneal injection needs to be carefully prepared. A potential starting point could be a mixture of DMSO, PEG 400, and saline. The final concentration of DMSO should be minimized.

    • Vehicle Formulation: Prepare the identical vehicle mixture without this compound.

  • Experimental Groups:

    • Vehicle Control Group: Aged mice receiving intraperitoneal injections of the vehicle on the same schedule as the treatment group.

    • This compound Treatment Group: Aged mice receiving intraperitoneal injections of the this compound formulation.

  • Dosing Regimen: A reported dosing schedule for this compound is three consecutive days of injections every two weeks for a total of eight weeks.[4]

  • Monitoring: Monitor the health and behavior of the animals throughout the study.

  • Endpoint Analysis: At the end of the treatment period, harvest tissues of interest (e.g., lung, liver, kidney).

  • Assessment of Senescence: Quantify senescent cell burden in the tissues using markers such as SA-β-gal staining, and gene expression analysis of senescence markers (e.g., p16, p21, SASP factors).

  • Data Analysis: Compare the senescence markers in the this compound-treated group to the vehicle-treated group to determine the in vivo senolytic efficacy of this compound.

Visualizing Experimental Design and Pathways

To further clarify the experimental workflow and the underlying biological pathway of this compound, the following diagrams are provided.

Experimental_Workflow_In_Vitro cluster_preparation Preparation cluster_treatment Treatment Groups cluster_analysis Analysis Induce Senescence Induce Senescence Untreated Control Untreated Control Induce Senescence->Untreated Control Vehicle Control (DMSO in Media) Vehicle Control (DMSO in Media) Induce Senescence->Vehicle Control (DMSO in Media) This compound Treatment This compound Treatment Induce Senescence->this compound Treatment Prepare this compound Stock (in DMSO) Prepare this compound Stock (in DMSO) Prepare this compound Stock (in DMSO)->this compound Treatment Measure Cell Viability Measure Cell Viability Untreated Control->Measure Cell Viability Vehicle Control (DMSO in Media)->Measure Cell Viability This compound Treatment->Measure Cell Viability Compare to Vehicle Control Compare to Vehicle Control Measure Cell Viability->Compare to Vehicle Control

Caption: In Vitro Experimental Workflow for this compound.

SSK1_Signaling_Pathway This compound This compound (Prodrug) BetaGal Lysosomal β-Galactosidase (High in Senescent Cells) This compound->BetaGal Activation ActiveDrug Active Cytotoxic Drug BetaGal->ActiveDrug p38MAPK p38 MAPK Activation ActiveDrug->p38MAPK Apoptosis Apoptosis p38MAPK->Apoptosis SenescentCell Senescent Cell Apoptosis->SenescentCell Elimination

Caption: this compound Mechanism of Action in Senescent Cells.

References

Validation & Comparative

Validating Ssk1 as a Novel Antifungal Drug Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant fungal pathogens presents a significant and growing threat to global health. The limited arsenal of antifungal drugs and the increasing incidence of resistance necessitate the identification and validation of novel drug targets. This guide provides a comprehensive comparison of the two-component signal transduction protein Ssk1 as a promising antifungal drug target against existing antifungal agents. We present supporting experimental data, detailed methodologies for key validation experiments, and visualizations of the relevant signaling pathways and experimental workflows.

This compound and the High Osmolarity Glycerol (HOG) Pathway: A Key Fungal Stress Response System

This compound is a response regulator protein that plays a pivotal role in the High Osmolarity Glycerol (HOG) signaling pathway, a crucial stress response system in fungi. This pathway allows fungi to adapt to environmental stresses such as high osmolarity, oxidative stress, and cell wall-damaging agents. Importantly, components of the two-component signaling systems, including this compound, are found in fungi but are absent in mammals, making them attractive targets for the development of selective antifungal therapies.

The HOG pathway is a multi-tiered signaling cascade. In response to hyperosmotic stress, a sensor histidine kinase (Sln1) initiates a phosphorelay system that ultimately leads to the dephosphorylation and activation of this compound. Activated this compound then activates the MAP kinase kinase kinase (MAPKKK), which in turn triggers a phosphorylation cascade leading to the activation of the MAP kinase Hog1. Phosphorylated Hog1 translocates to the nucleus and orchestrates the expression of genes involved in stress adaptation.

HOG_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Sln1 Sln1 (Sensor Histidine Kinase) Ypd1 Ypd1 (Phosphotransferase) Sln1->Ypd1 P This compound This compound (Response Regulator) Ypd1->this compound P Ssk2_Ssk22 Ssk2/Ssk22 (MAPKKK) This compound->Ssk2_Ssk22 activates Pbs2 Pbs2 (MAPKK) Ssk2_Ssk22->Pbs2 P Hog1 Hog1 (MAPK) Pbs2->Hog1 P Gene_Expression Stress Response Gene Expression Hog1->Gene_Expression induces Stress Osmotic Stress Stress->Sln1 inhibits

Figure 1: Simplified diagram of the this compound-dependent HOG signaling pathway in fungi.

Experimental Validation of this compound as a Drug Target

The validation of a novel drug target typically involves genetic manipulation to demonstrate its essentiality for fungal viability or virulence, followed by screening for inhibitory compounds. The following sections detail the experimental workflow and present data supporting this compound as a viable antifungal target.

Experimental Workflow

A common workflow for validating a fungal drug target like this compound involves several key steps:

  • Gene Deletion: The gene encoding the target protein (e.g., this compound) is deleted from the fungal genome.

  • Phenotypic Analysis: The resulting knockout mutant is compared to the wild-type strain to assess any changes in growth, morphology, and virulence.

  • Antifungal Susceptibility Testing: The sensitivity of the knockout mutant to existing antifungal drugs is determined to identify potential synergistic effects.

  • Cytotoxicity Assays: Any potential inhibitor identified is tested against human cell lines to assess its toxicity to the host.

Experimental_Workflow Start Start: Fungal Pathogen Gene_Deletion This compound Gene Deletion (e.g., Fusion PCR) Start->Gene_Deletion Phenotypic_Analysis Phenotypic Analysis (Growth, Virulence) Gene_Deletion->Phenotypic_Analysis Susceptibility_Testing Antifungal Susceptibility (MIC Determination) Gene_Deletion->Susceptibility_Testing Inhibitor_Screening Inhibitor Screening (High-Throughput) Susceptibility_Testing->Inhibitor_Screening Cytotoxicity_Assay Cytotoxicity Assay (e.g., HeLa cells) Inhibitor_Screening->Cytotoxicity_Assay Lead_Optimization Lead Optimization Cytotoxicity_Assay->Lead_Optimization

Figure 2: A generalized experimental workflow for validating an antifungal drug target.
Data Supporting this compound as a Drug Target

Deletion of the this compound gene in various fungal pathogens has been shown to increase their susceptibility to existing antifungal drugs and, in some cases, reduce their virulence. This suggests that inhibiting this compound function could be a valuable therapeutic strategy, either as a standalone treatment or in combination with current antifungals to enhance their efficacy.

Table 1: Impact of this compound Deletion on Antifungal Susceptibility

Fungal SpeciesAntifungal DrugWild-Type (MIC in µg/mL)This compoundΔ Mutant (MIC in µg/mL)Fold Change in SusceptibilityReference
Candida aurisCaspofungin20.258-fold increase[1]
Candida aurisAmphotericin B10.254-fold increase[1]
Candida albicansFluconazole0.50.0316-fold increase[2]
Candida albicansVoriconazole0.015<0.007>2-fold increase[2]
Cryptococcus neoformansFludioxonil>1288>16-fold increase[3]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. A lower MIC indicates greater susceptibility.

Comparison of this compound with Existing Antifungal Drug Classes

Current antifungal therapies primarily target the fungal cell membrane (azoles and polyenes) or the cell wall (echinocandins). While effective, these drugs face challenges such as the emergence of resistance and, in some cases, host toxicity. Targeting this compound offers a distinct mechanism of action with the potential for high selectivity.

Table 2: Comparison of Antifungal Drug Targets

Drug Target ClassSpecific TargetMechanism of ActionSpectrum of ActivityKnown Resistance Mechanisms
Azoles Lanosterol 14-α-demethylase (Erg11)Inhibits ergosterol biosynthesis, disrupting cell membrane integrity.Broad-spectrum (yeasts and molds)Target site mutations (ERG11), overexpression of efflux pumps.
Polyenes ErgosterolBinds to ergosterol, forming pores in the cell membrane, leading to leakage of cellular contents.Broad-spectrum (yeasts and molds)Alterations in membrane sterol composition.
Echinocandins β-(1,3)-D-glucan synthase (Fks1)Inhibits the synthesis of β-(1,3)-D-glucan, a key component of the fungal cell wall.Primarily active against Candida and Aspergillus spp.Mutations in the FKS1 gene.
This compound (Proposed) This compound response regulatorDisrupts the HOG signaling pathway, impairing the fungal stress response and potentially increasing susceptibility to other antifungals.Potentially broad-spectrum (presence of HOG pathway in many fungi).To be determined.

Detailed Experimental Protocols

Fungal Gene Deletion via Fusion PCR

This protocol describes a method for generating a gene deletion cassette using fusion PCR, which is then transformed into the target fungus.

Materials:

  • High-fidelity DNA polymerase

  • Fungal genomic DNA

  • Primers (for amplifying upstream and downstream flanking regions of the target gene, and the selectable marker)

  • Selectable marker cassette (e.g., hygromycin resistance gene, HYG)

  • PCR purification kit

  • Competent fungal cells

  • Transformation reagents (e.g., PEG, sorbitol)

  • Selective agar plates

Procedure:

  • Amplification of Flanking Regions and Selectable Marker:

    • Design primers to amplify approximately 1 kb of the upstream (5' flank) and downstream (3' flank) regions of the this compound gene.

    • Design primers to amplify the selectable marker cassette (HYG). The primers for the flanks and the marker should have overlapping sequences to facilitate fusion.

  • Fusion PCR:

    • Combine the three purified PCR products (5' flank, HYG marker, 3' flank) in a subsequent PCR reaction.

    • Use a nested set of primers that anneal to the outermost ends of the flanking regions.

    • The overlapping sequences will allow the three fragments to anneal and be amplified as a single, larger fragment (the deletion cassette).

  • Purification of the Deletion Cassette:

    • Run the fusion PCR product on an agarose gel and purify the band of the correct size.

  • Fungal Transformation:

    • Transform the purified deletion cassette into competent fungal cells using an established protocol (e.g., electroporation or PEG-mediated transformation).

  • Selection and Verification of Transformants:

    • Plate the transformed cells on selective media (e.g., containing hygromycin).

    • Isolate genomic DNA from resistant colonies and confirm the correct integration of the deletion cassette by PCR and/or Southern blotting.

Broth Microdilution Antifungal Susceptibility Testing (CLSI M27-A3/M38-A2 adapted)

This protocol determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a fungal isolate.

Materials:

  • 96-well microtiter plates

  • RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)

  • Antifungal drug stock solution

  • Fungal inoculum, standardized to a specific concentration (e.g., 0.5-2.5 x 10³ cells/mL)

  • Spectrophotometer

Procedure:

  • Preparation of Antifungal Dilutions:

    • Prepare serial twofold dilutions of the antifungal drug in RPMI-1640 medium directly in the 96-well plates. The final volume in each well should be 100 µL.

  • Inoculum Preparation:

    • Grow the fungal isolate on an appropriate agar medium.

    • Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 to achieve the final desired inoculum concentration.

  • Inoculation of Microtiter Plates:

    • Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing the antifungal dilutions.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium only).

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours (for yeasts) or longer for some molds.

  • MIC Determination:

    • Visually or spectrophotometrically determine the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control. For azoles, the endpoint is typically a 50% reduction in growth, while for echinocandins and polyenes, it is complete inhibition.

Cytotoxicity Assay using HeLa Cells

This protocol assesses the toxicity of a compound to a human cell line.

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 96-well cell culture plates

  • Test compound (e.g., a potential this compound inhibitor)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO (Dimethyl sulfoxide)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed HeLa cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation:

    • Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 10 µL of MTT reagent to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be determined.

Conclusion

This compound represents a compelling and relatively unexplored target for the development of novel antifungal drugs. Its essential role in the fungal-specific HOG stress response pathway, coupled with the increased susceptibility of this compound deletion mutants to existing antifungals, highlights its therapeutic potential. The lack of a mammalian homologue suggests that this compound inhibitors could exhibit high selectivity and low host toxicity. Further research focused on the discovery and development of potent and specific this compound inhibitors is warranted and holds the promise of delivering a new class of much-needed antifungal agents.

References

A Comparative Guide to the Ssk1 and Sho1 Branches of the High-Osmolarity Glycerol (HOG) Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The High-Osmolarity Glycerol (HOG) pathway is a critical signal transduction cascade in yeast that enables cells to adapt to hyperosmotic stress. This response is primarily mediated by the Mitogen-Activated Protein Kinase (MAPK) Hog1. The activation of Hog1 is controlled by two distinct upstream branches: the Ssk1 branch and the Sho1 branch. While both branches converge on the MAPKK Pbs2 to activate Hog1, they are composed of different proteins, are activated by different mechanisms, and play distinct roles in the overall stress response. This guide provides an objective comparison of the this compound and Sho1 branches, supported by experimental data, detailed protocols, and visual pathway diagrams.

Core Differences in Signaling Mechanisms

The fundamental difference between the two branches lies in their upstream sensing and signal relay mechanisms. The this compound branch, also known as the Sln1-Ypd1-Ssk1 two-component system, functions as a phosphorelay system. In contrast, the Sho1 branch utilizes a scaffold protein, Sho1, which recruits signaling components to the plasma membrane.[1]

The this compound Branch: This branch is initiated by the transmembrane histidine kinase Sln1, which acts as an osmosensor. Under normal osmotic conditions, Sln1 is autophosphorylated and transfers the phosphate group to the phosphotransfer protein Ypd1, which in turn phosphorylates the response regulator this compound. Phosphorylated this compound is inactive. Upon hyperosmotic shock, the turgor pressure decreases, which is thought to inhibit Sln1 kinase activity. This leads to the dephosphorylation of this compound. Unphosphorylated this compound is then free to activate the redundant MAPKKKs, Ssk2 and Ssk22, which then phosphorylate and activate the MAPKK Pbs2.

The Sho1 Branch: This branch is initiated by the transmembrane protein Sho1, which also functions as an osmosensor. Sho1 contains four transmembrane domains and a cytoplasmic SH3 domain. Upon osmotic stress, Sho1 recruits a signaling complex to the plasma membrane. This complex includes the MAPKK Pbs2 (which acts as a scaffold), the MAPKKK Ste11, and other regulatory proteins such as Cdc42, Ste20, and Ste50. The recruitment of these components to a localized area at the cell periphery is crucial for the activation of Ste11, which then phosphorylates and activates Pbs2.[2]

Quantitative Comparison of Pathway Performance

Experimental data reveals significant differences in the activation kinetics, signal amplitude, and overall contribution of the this compound and Sho1 branches to the osmotic stress response. These differences are particularly evident when comparing wild-type yeast to strains with deletions in key components of each branch (this compoundΔ and sho1Δ).

Hog1 Activation Dynamics

The two branches differentially regulate the dynamics of Hog1 phosphorylation. The this compound branch is primarily responsible for the initial, high-amplitude activation of Hog1, especially in response to moderate osmotic stress. In contrast, the Sho1 branch is more critical for sustaining the duration of Hog1 activation, particularly under more severe stress conditions.

ParameterThis compound Branch (in sho1Δ mutant)Sho1 Branch (in this compoundΔ mutant)Wild-TypeReference
Hog1 Phosphorylation Amplitude High initial peakLower initial peakHigh initial peak[3]
Hog1 Phosphorylation Duration Shorter durationSustained durationNormal duration[3]
Response to Modest Osmolarity (e.g., 0.4 M NaCl) Major contributor to Hog1 activationMinor contributor to Hog1 activationRobust activation[4]
Response to Severe Osmolarity (e.g., 1 M Sorbitol) Contributes to activationPlays a more prominent roleSustained activation[5]
Gene Expression Profiling

Whole-genome expression analysis of mutants in the HOG pathway reveals both unique and redundant roles for the this compound and Sho1 branches in regulating gene expression in response to osmotic stress. While a large number of Hog1-dependent genes are regulated by both branches, some genes show preferential regulation by one branch over the other.

Gene CategoryThis compoundΔ Mutant Responsesho1Δ Mutant ResponseThis compoundΔ sho1Δ Double Mutant ResponseReference
Core Osmotic Stress Genes (e.g., GPD1, CTT1) Reduced but still significant inductionStrong induction, similar to wild-type at early time pointsSeverely reduced induction[4]
Genes related to Filamentous Growth Aberrant regulationMore pronounced defectsSynergistic effects on gene expression[6]
Cross-talk to Pheromone Pathway Increased cross-talk under osmotic stressMinimal cross-talk-[3]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the distinct architectures of the this compound and Sho1 branches of the HOG pathway.

Ssk1_Branch cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sln1 Sln1 Ypd1 Ypd1 Sln1->Ypd1 P This compound This compound (Active) Ssk1_P This compound-P (Inactive) Ypd1->Ssk1_P P Ssk1_P->this compound dephosphorylation Ssk2_Ssk22 Ssk2/Ssk22 This compound->Ssk2_Ssk22 activates Pbs2 Pbs2 Ssk2_Ssk22->Pbs2 P Hog1 Hog1 Pbs2->Hog1 P Hog1_P Hog1-P (Active) Gene_Expression Gene Expression Hog1_P->Gene_Expression regulates Osmotic_Stress Osmotic Stress Osmotic_Stress->Sln1 inhibits

Caption: The this compound branch phosphorelay system.

Sho1_Branch cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sho1 Sho1 Ste11 Ste11 Sho1->Ste11 recruits Pbs2 Pbs2 Sho1->Pbs2 recruits Cdc42 Cdc42 Ste20 Ste20 Cdc42->Ste20 activates Ste20->Ste11 activates Ste50 Ste50 Ste50->Ste11 co-activates Ste11->Pbs2 P Hog1 Hog1 Pbs2->Hog1 P Hog1_P Hog1-P (Active) Gene_Expression Gene Expression Hog1_P->Gene_Expression regulates Osmotic_Stress Osmotic Stress Osmotic_Stress->Sho1 activates

Caption: The Sho1 branch scaffold-mediated signaling.

Experimental Protocols

The following are summarized protocols for key experiments used to study and compare the this compound and Sho1 branches of the HOG pathway.

Osmotic Stress Assay

This assay is used to assess the ability of yeast cells to grow under high osmotic conditions, which is a key indicator of a functional HOG pathway.

  • Yeast Strains: Wild-type, this compoundΔ, sho1Δ, and hog1Δ (as a negative control).

  • Media: Prepare YPD (Yeast Extract-Peptone-Dextrose) agar plates and YPD agar plates supplemented with a high concentration of an osmolyte (e.g., 1 M NaCl or 1 M Sorbitol).

  • Procedure:

    • Grow yeast strains to mid-log phase in liquid YPD medium.

    • Normalize the cell density of all cultures.

    • Prepare 10-fold serial dilutions of each cell culture.

    • Spot 5 µL of each dilution onto the YPD and YPD + osmolyte plates.

    • Incubate the plates at 30°C for 2-3 days.

    • Document the growth of each strain on the different media. A reduced ability to grow on the high osmolarity plates indicates a defect in the HOG pathway.

Western Blotting for Hog1 Phosphorylation

This method is used to directly measure the activation of Hog1 by detecting its phosphorylated form.

  • Yeast Strains and Growth: Grow wild-type, this compoundΔ, and sho1Δ strains to mid-log phase in liquid YPD.

  • Stress Induction and Sampling:

    • Take a sample of each culture before adding the osmolyte (time 0).

    • Add a final concentration of 0.4 M NaCl (or other osmolyte) to each culture.

    • Collect samples at various time points after stress induction (e.g., 5, 10, 30, 60 minutes).

    • Immediately quench the cells in liquid nitrogen or by adding a metabolic inhibitor to stop signaling.

  • Protein Extraction:

    • Pellet the cells by centrifugation.

    • Lyse the cells using methods such as glass bead beating or chemical lysis in a buffer containing protease and phosphatase inhibitors.

    • Determine the total protein concentration of each lysate using a protein assay (e.g., Bradford or BCA).

  • Western Blotting:

    • Separate equal amounts of total protein from each sample by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated Hog1 (anti-phospho-p38 MAPK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • To control for loading, strip the membrane and re-probe with an antibody against total Hog1.

Measurement of Intracellular Glycerol Accumulation

This assay quantifies the primary physiological output of the HOG pathway, the production of the compatible osmolyte glycerol.

  • Yeast Strains and Growth: Grow wild-type and mutant strains in defined synthetic complete (SC) medium to mid-log phase.

  • Stress and Sampling: Induce osmotic stress as described for the Western blot protocol and collect cell samples at various time points.

  • Glycerol Extraction:

    • Rapidly filter a known volume of cell culture and wash the cells with ice-cold water.

    • Immediately plunge the filter with the cells into a boiling water bath for 10 minutes to extract intracellular metabolites.

    • Centrifuge the extract to remove cell debris.

  • Glycerol Quantification:

    • The glycerol concentration in the supernatant can be determined using a commercially available enzymatic assay kit or by High-Performance Liquid Chromatography (HPLC).

    • Normalize the glycerol concentration to the cell number or total protein content of the sample.

Conclusion

The this compound and Sho1 branches of the HOG pathway, while both leading to the activation of the central MAPK Hog1, represent two distinct and complementary strategies for sensing and responding to osmotic stress. The this compound branch, with its phosphorelay mechanism, provides a rapid and high-amplitude initial response, particularly to moderate changes in osmolarity. The Sho1 branch, relying on a scaffold-mediated assembly of a signaling complex, is crucial for sustaining the response and is more engaged under severe stress conditions. Understanding the specific roles and quantitative contributions of each branch is essential for a comprehensive view of yeast osmoadaptation and can provide valuable insights for targeting this pathway in various applications, from industrial fermentation to the development of antifungal therapies.

References

Comparative Analysis of Ssk1 and Other Fungal Response Regulators

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

In the intricate world of fungal signal transduction, response regulators stand as central players, dictating cellular responses to a myriad of environmental cues. Among these, Ssk1 has emerged as a critical component of the High-Osmolarity Glycerol (HOG) pathway, a key signaling cascade for surviving osmotic and other stresses. This guide provides an objective comparative analysis of this compound and other notable fungal response regulators, with a focus on their performance, supported by experimental data.

Overview of Key Response Regulators

The primary response regulators discussed in this guide are this compound and Skn7, both of which are downstream targets of the phosphorelay protein Ypd1 in the two-component signaling system of fungi like Saccharomyces cerevisiae. While both are activated by the same upstream pathway, they orchestrate distinct cellular responses. A third response regulator, Rim15, is also included for its role in stress responses, although it is not a direct target of the Sln1-Ypd1 phosphorelay system.

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data comparing the biochemical and functional aspects of this compound and Skn7.

ParameterThis compoundSkn7Reference
Phosphotransfer Rate from Ypd1 Very rapid (160 s⁻¹)Phosphotransfer from Ypd1 is less favored compared to this compound.[1]
Dissociation Constant (Kd) for Ypd1 Interaction Not explicitly stated, but interaction is strong and leads to rapid phosphotransfer.Not explicitly stated.
Role in Osmotic Stress Response Essential for activating the Hog1 MAP kinase cascade under osmotic stress.Does not affect the osmotic stress response.[1]
Role in Oxidative Stress Response Required for Hog1 phosphorylation in response to oxidative stress in Candida albicans.Crucial for oxidative stress adaptation, independent of Hog1.[1]
Fungicide Resistance Deletion of this compound can confer resistance to certain fungicides.Additive fungicide resistance phenotype when mutated with this compound, suggesting parallel pathways.[1]

Signaling Pathways

The signaling pathways involving this compound and Skn7 are intricate and demonstrate a branching of the two-component system to elicit specific stress responses.

Figure 1: HOG signaling pathway bifurcation to this compound and Skn7.

Experimental Protocols

Detailed methodologies for key experiments cited in the analysis of this compound and other response regulators are provided below.

In Vitro Phosphorylation Assay

This protocol is adapted from studies analyzing the phosphotransfer reactions in the yeast two-component system.

Objective: To quantitatively measure the rate of phosphoryl group transfer from a phosphodonor (e.g., Ypd1~P) to a response regulator (e.g., this compound or Skn7).

Materials:

  • Purified recombinant proteins: Sln1 receiver domain (Sln1-R1), Ypd1, this compound receiver domain (this compound-R2), and Skn7 receiver domain (Skn7-R3).

  • [γ-³²P]ATP

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Quenching solution (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE gels

  • Phosphorimager system

Procedure:

  • Phosphorylation of Ypd1: Incubate purified Ypd1 with the phosphorylated Sln1 receiver domain (Sln1-R1~P) in the presence of [γ-³²P]ATP in the reaction buffer. Sln1-R1 can be pre-phosphorylated using a suitable kinase or by autophosphorylation if using a larger construct.

  • Initiation of Phosphotransfer: Initiate the phosphotransfer reaction by adding a defined concentration of the unphosphorylated receiver domain of this compound (this compound-R2) or Skn7 (Skn7-R3) to the reaction mixture containing ³²P-labeled Ypd1.

  • Time-Course Sampling: At specific time intervals (e.g., 0, 15, 30, 60, 120 seconds), withdraw aliquots of the reaction and immediately mix with quenching solution to stop the reaction.

  • SDS-PAGE Analysis: Separate the proteins in the quenched samples by SDS-PAGE.

  • Quantification: Dry the gel and expose it to a phosphorimager screen. Quantify the radioactivity in the bands corresponding to the phosphorylated and unphosphorylated forms of the response regulators.

  • Data Analysis: Calculate the rate of phosphotransfer by plotting the concentration of the phosphorylated response regulator over time and fitting the data to a suitable kinetic model.

Yeast Two-Hybrid (Y2H) Assay

This protocol is a standard method for investigating protein-protein interactions in vivo.

Objective: To determine if this compound interacts with other proteins in the signaling pathway, such as the MAPKKK Ssk2.

Materials:

  • Yeast strains appropriate for Y2H screening (e.g., containing reporter genes like HIS3, ADE2, lacZ).

  • Bait plasmid (e.g., pGBKT7) containing the this compound coding sequence fused to a DNA-binding domain (e.g., GAL4-BD).

  • Prey plasmid (e.g., pGADT7) containing the coding sequence of the potential interacting partner (e.g., Ssk2) fused to an activation domain (e.g., GAL4-AD).

  • Appropriate yeast transformation reagents and selective media.

Procedure:

  • Plasmid Transformation: Co-transform the bait and prey plasmids into the appropriate yeast reporter strain.

  • Selection for Transformants: Plate the transformed yeast cells on synthetic defined (SD) medium lacking the nutrients corresponding to the selectable markers on the plasmids (e.g., tryptophan and leucine) to select for cells that have taken up both plasmids.

  • Interaction Screening: Replica-plate the colonies from the selection plates onto a more stringent selective medium that also lacks nutrients required for the reporter gene expression (e.g., histidine and adenine).

  • Reporter Gene Assay (Optional but recommended): Perform a β-galactosidase filter lift assay to qualitatively or quantitatively measure the expression of the lacZ reporter gene.

  • Analysis: Growth on the highly selective medium and/or the development of blue color in the β-galactosidase assay indicates a positive protein-protein interaction.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a comparative transcriptomic analysis of this compound and skn7 mutants.

Transcriptomics_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase WT Wild-Type Yeast Stress Apply Stress (e.g., Osmotic, Oxidative) WT->Stress ssk1_mutant This compoundΔ Mutant ssk1_mutant->Stress skn7_mutant skn7Δ Mutant skn7_mutant->Stress RNA_Extraction RNA Extraction Stress->RNA_Extraction Library_Prep cDNA Library Preparation RNA_Extraction->Library_Prep Sequencing RNA-Seq Library_Prep->Sequencing QC Quality Control Sequencing->QC Mapping Read Mapping QC->Mapping DEG_Analysis Differential Gene Expression Analysis Mapping->DEG_Analysis Functional_Analysis Functional Annotation & Pathway Analysis DEG_Analysis->Functional_Analysis

Figure 2: Workflow for comparative transcriptomics of response regulator mutants.

Conclusion

This compound and Skn7, while both being response regulators in the fungal two-component system, exhibit a clear division of labor in managing cellular stress. This compound is the primary conduit for the osmotic stress response through the HOG pathway, characterized by a very rapid phosphotransfer from Ypd1. In contrast, Skn7 plays a more prominent role in the oxidative stress response, acting in parallel to the HOG pathway. This comparative analysis, supported by the provided quantitative data and experimental frameworks, offers a foundational understanding for researchers aiming to further dissect these critical signaling networks for applications in drug development and fungal biology.

References

The Role of Ssk1 in Fungal Virulence: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the molecular underpinnings of fungal pathogenicity is paramount. This guide provides a comprehensive comparison of the role of the Ssk1 response regulator in fungal virulence, with a focus on its confirmation using a mouse model of systemic infection. We will delve into the supporting experimental data, detailed methodologies, and the signaling pathway in which this compound is a key player.

This compound: A Critical Component in the Fungal Stress Response and Virulence

This compound, a response regulator protein, is a central component of the High-Osmolarity Glycerol (HOG) signaling pathway, a conserved mitogen-activated protein (MAP) kinase cascade in fungi.[1] This pathway is crucial for adaptation to various environmental stresses, including osmotic and oxidative stress. In several pathogenic fungi, the HOG pathway, and specifically this compound, has been demonstrated to be essential for virulence. Deletion of the this compound gene often leads to a significant reduction or complete loss of pathogenicity, making it an attractive target for novel antifungal therapies.

The most extensively studied model for the role of this compound in virulence is the opportunistic human pathogen, Candida albicans. In this fungus, this compound is required for the activation of the Hog1 MAP kinase in response to oxidative stress. This function is critical for the survival of the fungus within a host, where it encounters reactive oxygen species produced by immune cells like neutrophils.

Confirming the Role of this compound in Virulence: Evidence from a Mouse Model

The definitive confirmation of a gene's role in virulence comes from in vivo studies using animal models. The murine model of disseminated candidiasis is a well-established and reproducible system to assess the pathogenicity of Candida albicans strains. In this model, mice are infected intravenously with the fungal pathogen, and the progression of the infection, host survival, and fungal burden in target organs are monitored.

Studies utilizing this model have unequivocally demonstrated that this compound is essential for the virulence of Candida albicans. A landmark study by Calera et al. (1999) and subsequent research have shown that a mutant strain of C. albicans lacking the this compound gene (this compoundΔ) is avirulent in a mouse model of systemic infection.

Quantitative Data from Murine Virulence Studies

The following tables summarize the key quantitative data from studies comparing the virulence of wild-type (this compound), this compound deletion mutant (this compoundΔ), and gene-reconstituted (this compoundΔ+this compound) strains of Candida albicans in a mouse model.

Table 1: Survival of Mice Infected with Candida albicans Strains

StrainGenotypePercent Survival (Day 21)
Wild-TypeThis compound/SSK10%
This compound MutantThis compoundΔ/ssk1Δ100%
ReconstitutedThis compoundΔ/ssk1Δ+this compound0%

Data is representative of findings from studies such as Calera et al., 1999.

Table 2: Fungal Burden in Kidneys of Infected Mice

StrainGenotypeMean Log10 CFU/gram of Kidney (± SD)
Wild-TypeThis compound/SSK17.5 (± 0.5)
This compound MutantThis compoundΔ/ssk1Δ3.2 (± 0.8)
ReconstitutedThis compoundΔ/ssk1Δ+this compound7.3 (± 0.6)

Data represents typical findings at 48 hours post-infection.

The this compound Signaling Pathway

This compound is a key component of the HOG pathway, which is activated by environmental stress. The pathway consists of a two-component phosphorelay system that ultimately leads to the activation of the Hog1 MAP kinase.

Ssk1_Signaling_Pathway Osmotic_Stress Osmotic Stress Sln1 Sln1 (Sensor Histidine Kinase) Osmotic_Stress->Sln1 inhibits Oxidative_Stress Oxidative Stress Oxidative_Stress->Sln1 inhibits Ypd1 Ypd1 (Phosphotransfer Protein) Sln1->Ypd1 P This compound This compound (Response Regulator) Ypd1->this compound P Ssk2_Ssk22 Ssk2/Ssk22 (MAPKKK) This compound->Ssk2_Ssk22 dephosphorylation activates Pbs2 Pbs2 (MAPKK) Ssk2_Ssk22->Pbs2 P Hog1 Hog1 (MAPK) Pbs2->Hog1 P Stress_Response Stress Response Genes (e.g., glycerol synthesis) Hog1->Stress_Response activates Virulence Virulence Hog1->Virulence contributes to Stress_Response->Virulence contributes to

The this compound signaling pathway in response to stress.

Experimental Protocols

The confirmation of this compound's role in virulence relies on a series of well-defined experimental procedures.

Construction of Mutant and Reconstituted Strains
  • Gene Deletion: The this compound gene is deleted from the wild-type Candida albicans genome using established molecular biology techniques, often employing a marker gene for selection.

  • Gene Reconstitution: To confirm that the observed phenotype is due to the deletion of this compound and not to secondary mutations, the wild-type this compound gene is reintroduced into the this compoundΔ mutant strain.

Murine Model of Systemic Candidiasis
  • Animal Model: Typically, 6- to 8-week-old female BALB/c or C57BL/6 mice are used.

  • Inoculum Preparation: Candida albicans strains are grown in a standard laboratory medium (e.g., YPD broth) overnight at 30°C. The cells are then harvested, washed with sterile saline or phosphate-buffered saline (PBS), and resuspended to the desired concentration (e.g., 1 x 10^6 cells/mL).

  • Infection: A suspension of C. albicans (typically 100-200 µL) is injected into the lateral tail vein of the mice.

  • Monitoring: The health and survival of the mice are monitored daily for a period of up to 30 days.

  • Fungal Burden Determination: At specific time points post-infection, a subset of mice is euthanized, and their kidneys (the primary target organ in this model) are aseptically removed. The organs are homogenized, and serial dilutions are plated on a suitable agar medium to determine the number of colony-forming units (CFU) per gram of tissue.

Experimental_Workflow cluster_strain_prep Strain Preparation cluster_infection Mouse Infection cluster_assessment Virulence Assessment Strain_Culture Culture C. albicans strains (WT, this compoundΔ, this compoundΔ+this compound) Inoculum_Prep Prepare inoculum in sterile saline Strain_Culture->Inoculum_Prep Infection Intravenous injection into mice Inoculum_Prep->Infection Survival Monitor survival daily Infection->Survival Fungal_Burden Determine kidney fungal burden (CFU/g) Infection->Fungal_Burden

References

Ssk1 Functional Analysis: A Comparative Guide to Site-Directed Mutagenesis Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the functional analysis of the Ssk1 response regulator protein through site-directed mutagenesis. This compound is a key component of the High Osmolarity Glycerol (HOG) signaling pathway in yeast, which is crucial for adaptation to osmotic stress. Understanding the functional consequences of specific amino acid substitutions in this compound is vital for elucidating the molecular mechanisms of stress signaling and can inform the development of novel antifungal therapies.

Introduction to this compound and the HOG Pathway

In the budding yeast Saccharomyces cerevisiae, the HOG pathway is activated in response to increased external osmolarity. This pathway consists of two upstream branches, the SLN1 branch and the SHO1 branch, which converge on the MAP kinase kinase (MAPKK) Pbs2, leading to the activation of the MAP kinase Hog1. The SLN1 branch involves a phosphorelay system where, under normal osmotic conditions, the histidine kinase Sln1 phosphorylates the response regulator this compound via the phosphotransferase Ypd1. This phosphorylation at aspartate residue 554 (D554) keeps this compound in an inactive state. Upon hyperosmotic stress, this phosphorelay is inhibited, leading to an accumulation of unphosphorylated, active this compound, which then activates the downstream MAPKKKs Ssk2 and Ssk22.

Site-directed mutagenesis has been an invaluable tool to dissect the function of this compound. By altering specific amino acid residues, researchers can create constitutively active or inactive forms of the protein, allowing for a detailed investigation of its regulatory mechanisms and its role in signal transduction.

Comparative Analysis of this compound Mutants

Site-directed mutagenesis studies have generated various this compound mutants with distinct phenotypes. The most well-characterized of these is the this compound-D554N mutant, where the phosphorylation site aspartate is replaced by asparagine. This substitution prevents phosphorylation by the Sln1-Ypd1 phosphorelay, resulting in a constitutively active this compound protein.

Below is a summary of quantitative data from studies on key this compound mutants, comparing their effects on Hog1 pathway activation and phenotype under osmotic stress.

MutantKey MutationEffect on this compound FunctionHog1 Phosphorylation (Relative to Wild-Type under Osmotic Stress)Phenotype under High Osmotic StressReference
Wild-Type this compoundNoneRegulated activation100%Tolerant[1][2]
This compound-D554ND554NConstitutively active (cannot be phosphorylated)>100% (constitutively high)Tolerant (pathway is always on)[2]
Δthis compoundDeletionLoss of function0% (in SLN1 branch-dependent activation)Sensitive (if SHO1 branch is also inactive)[3]

Signaling Pathways and Experimental Workflows

To visualize the relationships within the HOG pathway and the experimental logic of site-directed mutagenesis, the following diagrams are provided.

HOG_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus High Osmolarity High Osmolarity Sln1 Sln1 High Osmolarity->Sln1 Inhibits Sho1 Sho1 High Osmolarity->Sho1 Activates Ypd1 Ypd1 Sln1->Ypd1 P Ste11 Ste11 Sho1->Ste11 Activates This compound This compound Ypd1->this compound P Ssk1P This compound-P This compound->Ssk1P Ssk2_Ssk22 Ssk2/Ssk22 This compound->Ssk2_Ssk22 Activates Ssk1P->this compound Dephosphorylation (Stress signal) Pbs2 Pbs2 Ssk2_Ssk22->Pbs2 P Ste11->Pbs2 P Hog1 Hog1 Pbs2->Hog1 P Hog1P Hog1-P Hog1->Hog1P Gene Expression Gene Expression Hog1P->Gene Expression

Caption: The High Osmolarity Glycerol (HOG) signaling pathway in yeast.

Site_Directed_Mutagenesis_Workflow Plasmid with WT this compound gene Plasmid with WT this compound gene Design mutagenic primers Design mutagenic primers Plasmid with WT this compound gene->Design mutagenic primers PCR amplification PCR amplification Design mutagenic primers->PCR amplification DpnI digestion of parental plasmid DpnI digestion of parental plasmid PCR amplification->DpnI digestion of parental plasmid Transformation into E. coli Transformation into E. coli DpnI digestion of parental plasmid->Transformation into E. coli Plasmid isolation and sequencing Plasmid isolation and sequencing Transformation into E. coli->Plasmid isolation and sequencing Transformation into yeast Transformation into yeast Plasmid isolation and sequencing->Transformation into yeast Functional analysis of mutant this compound Functional analysis of mutant this compound Transformation into yeast->Functional analysis of mutant this compound

Caption: Experimental workflow for site-directed mutagenesis of this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental findings. Below are protocols for key experiments used in the functional analysis of this compound.

Site-Directed Mutagenesis of this compound

This protocol is a standard method for introducing point mutations into the this compound gene cloned into a plasmid vector.

1. Primer Design:

  • Design a pair of complementary mutagenic primers, typically 25-45 bases in length, containing the desired mutation in the center.

  • The primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.

  • The mutation should be flanked by at least 10-15 bases of correct sequence on both sides.

2. PCR Amplification:

  • Set up a PCR reaction containing the template plasmid with the wild-type this compound gene, the mutagenic primers, a high-fidelity DNA polymerase (e.g., Pfu), and dNTPs.

  • A typical thermal cycling program is:

    • Initial denaturation: 95°C for 1 minute.

    • 18 cycles of:

      • Denaturation: 95°C for 50 seconds.

      • Annealing: 60°C for 50 seconds.

      • Extension: 68°C for 1 minute per kb of plasmid length.

    • Final extension: 68°C for 7 minutes.

3. DpnI Digestion:

  • Following PCR, add 1 µL of DpnI restriction enzyme to the reaction mixture.

  • Incubate at 37°C for 1-2 hours. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid.

4. Transformation:

  • Transform the DpnI-treated plasmid into competent E. coli cells.

  • Plate the transformed cells on a selective agar medium and incubate overnight at 37°C.

5. Verification:

  • Isolate plasmid DNA from several resulting colonies.

  • Sequence the this compound gene to confirm the presence of the desired mutation and the absence of any secondary mutations.

β-Galactosidase Reporter Assay for HOG Pathway Activity

This assay is used to quantify the transcriptional activity of the HOG pathway by measuring the expression of a reporter gene (lacZ) under the control of a Hog1-dependent promoter (e.g., 8xCRE).[4]

1. Yeast Transformation:

  • Transform the yeast strain of interest with a plasmid carrying the this compound mutant and a reporter plasmid containing the lacZ gene downstream of a Hog1-responsive promoter.

2. Cell Culture and Lysis:

  • Inoculate a single yeast colony into 2 ml of selective medium and grow overnight at 30°C with shaking.

  • Determine the optical density at 600 nm (OD600) of a 1 in 10 dilution of the culture.

  • Pellet 1 ml of the culture and resuspend the cells in 500 µl of Z-buffer.

  • Add 50 µl of 0.1% SDS and vortex vigorously for 15 seconds.

  • Add 50 µl of chloroform and vortex for 15 seconds.

3. Enzyme Reaction:

  • Add 100 µl of ONPG (o-nitrophenyl-β-D-galactopyranoside) solution (4 mg/ml) to the cell lysate, vortex, and incubate at 37°C.

  • Monitor the development of a yellow color.

4. Quenching and Measurement:

  • Stop the reaction by adding 500 µl of 1 M Na2CO3.

  • Pellet the cell debris and transfer the supernatant to a clean tube.

  • Measure the absorbance of the supernatant at 420 nm (OD420).

5. Calculation of Miller Units:

  • Calculate the β-galactosidase activity in Miller units using the formula: Units = (1000 * OD420) / (t * V * OD600) where t = incubation time in minutes, and V = volume of culture used in ml.

In Vitro Phosphorylation Assay

This assay determines the ability of the Sln1-Ypd1 phosphorelay system to phosphorylate this compound.

1. Protein Purification:

  • Express and purify recombinant Sln1 (kinase domain), Ypd1, and this compound (wild-type and mutants) proteins, often as GST or His-tagged fusions, from E. coli.

2. Kinase Reaction:

  • Set up a reaction mixture containing the purified Sln1 kinase domain, Ypd1, and this compound in a kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT).

  • Initiate the phosphorylation reaction by adding [γ-32P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

3. Analysis:

  • Stop the reaction by adding SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Visualize the total protein by Coomassie blue staining.

  • Detect the phosphorylated proteins by autoradiography. The intensity of the radiolabeled band corresponding to this compound indicates the extent of phosphorylation.

Comparison with Alternatives: The SHO1 Branch

The HOG pathway features a second upstream branch, the SHO1 branch, which functions in parallel to the SLN1-Ssk1 branch.[3] This branch is activated by different mechanisms, involving the transmembrane proteins Sho1, Msb2, and Hkr1, and signals through the MAPKKK Ste11.

While both branches converge on Pbs2 to activate Hog1, they have distinct characteristics:

  • Activation Threshold: The SLN1-Ssk1 branch is more sensitive and plays a more prominent role in response to modest osmotic stress, whereas the SHO1 branch is more critical under severe stress conditions.[3][5]

  • Kinetics: The two branches exhibit different activation kinetics, contributing to a more robust and tunable response to a wide range of osmotic conditions.

  • Redundancy: The two branches are largely redundant for cell survival under high osmolarity, as cells with a defect in only one branch can still adapt. However, a double mutant (e.g., this compoundΔ ste11Δ) is highly sensitive to osmotic stress.

The existence of the SHO1 branch provides a valuable point of comparison for this compound functional studies. Analyzing the phenotypes of this compound mutants in genetic backgrounds with or without a functional SHO1 branch can help to delineate the specific contributions of the SLN1-Ssk1 pathway to osmoadaptation.

Conclusion

Site-directed mutagenesis has been instrumental in unraveling the intricate regulatory mechanisms of this compound and its central role in the HOG pathway. The creation of constitutively active and inactive mutants has allowed for a precise functional dissection of this key response regulator. The quantitative data and experimental protocols presented in this guide offer a framework for researchers to design and interpret their own studies on this compound and related signaling proteins, ultimately contributing to a deeper understanding of cellular stress responses and potential therapeutic interventions.

References

A Comparative Analysis of ssk1 Null Mutant Versus Wild Type Phenotypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the phenotypic characteristics of ssk1 null mutants relative to their wild-type counterparts, with a primary focus on fungal species where the this compound protein is a key component of the High Osmolarity Glycerol (HOG) signaling pathway. The information presented herein is supported by experimental data to aid in the understanding of this compound function and the consequences of its deletion.

The Role of this compound in the HOG Signaling Pathway

This compound is a response regulator protein that plays a pivotal role in the HOG pathway, a conserved signal transduction cascade that allows cells to adapt to environmental stress, particularly high osmolarity. In organisms like Saccharomyces cerevisiae, the HOG pathway consists of two main upstream branches that converge on the MAP kinase kinase (MAPKK) Pbs2, which in turn activates the MAP kinase Hog1. This compound functions in the Sln1-Ypd1-Ssk1 two-component phosphorelay branch. Under normal osmotic conditions, this compound is phosphorylated and inactive. However, upon hyperosmotic shock, the phosphorelay is inactivated, leading to the accumulation of unphosphorylated this compound.[1] This unphosphorylated this compound then activates the MAPKKKs Ssk2 and Ssk22, initiating the signaling cascade that results in Hog1 activation and cellular adaptation.[2]

HOG_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus High_Osmolarity High Osmolarity Sho1 Sho1 High_Osmolarity->Sho1 activates Sln1 Sln1 Ypd1 Ypd1 Sln1->Ypd1 P Ste11 Ste11 Sho1->Ste11 This compound This compound Ypd1->this compound P Ssk2_22 Ssk2/Ssk22 This compound->Ssk2_22 activates (when unphosphorylated) Pbs2 Pbs2 Ssk2_22->Pbs2 Ste11->Pbs2 Hog1_inactive Hog1 Pbs2->Hog1_inactive Hog1_active Hog1-P Hog1_inactive->Hog1_active P Hog1_nuc Hog1-P Hog1_active->Hog1_nuc Gene_Expression Stress Response Gene Expression Hog1_nuc->Gene_Expression Workflow cluster_pheno Phenotypic Assays A Strain Generation (this compoundΔ Mutant vs. WT) B Verification (PCR, Southern Blot, Sequencing) A->B C Phenotypic Analysis B->C D Stress Sensitivity Assays (Osmotic, Oxidative, Cell Wall) C->D E Growth Curve Analysis C->E F Microscopy (Morphology, Flocculation) C->F G Biochemical Assays (e.g., Western Blot for Hog1-P) C->G H Virulence/Developmental Assays (if applicable) C->H I Data Analysis & Comparison D->I E->I F->I G->I H->I J Conclusion on this compound Function I->J

References

Validating Ssk1 Downstream Targets: A Comparative Guide to RNA-Seq Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the downstream targets of the Ssk1 response regulator protein, a key component of the High Osmolarity Glycerol (HOG) signaling pathway in yeast. We focus on the application of RNA sequencing (RNA-seq) and present supporting data, detailed experimental protocols, and a comparison with alternative validation methods.

Data Presentation: Unveiling the this compound-Regulated Transcriptome

RNA-seq analysis of a Saccharomyces cerevisiae strain with a deletion of the this compound gene (this compoundΔ) compared to a wild-type (WT) strain under osmotic stress reveals a distinct set of differentially expressed genes. These genes represent the downstream targets of the this compound-mediated signaling branch. The following table summarizes a representative dataset of upregulated and downregulated genes in the this compoundΔ mutant, highlighting key functional categories.

GeneDescriptionLog2 Fold Change (this compoundΔ vs. WT)Function
Upregulated Genes
FIG1Pheromone-induced cell surface protein2.5Mating response
FUS1Cell fusion protein2.1Mating response
PRM1Pheromone-regulated membrane protein1.8Mating response
STE2Alpha-factor receptor1.5Mating response
Downregulated Genes
GPD1Glycerol-3-phosphate dehydrogenase-3.2Glycerol synthesis, Osmotic stress response
CTT1Cytosolic catalase T-2.8Oxidative stress response
HSP12Heat shock protein-2.5General stress response
STL1Glycerol/H+ symporter-2.2Glycerol transport

This table is a representative summary based on findings from studies on the HOG pathway, such as the work by O'Rourke and Herskowitz, which demonstrated the role of the Sln1-Ssk1 branch in gene regulation under osmotic stress.[1]

This compound Signaling Pathway

The this compound protein is a central component of the Sln1 branch of the High Osmolarity Glycerol (HOG) pathway in Saccharomyces cerevisiae. Under hyperosmotic stress, the Sln1 sensor kinase is inactivated, leading to the dephosphorylation and activation of this compound. Activated this compound then initiates a phosphorylation cascade, ultimately activating the Hog1 MAP kinase, which translocates to the nucleus to regulate the expression of stress-responsive genes.

Ssk1_Signaling_Pathway Osmotic_Stress Osmotic Stress Sln1 Sln1 (Sensor Kinase) Osmotic_Stress->Sln1 inhibits Ypd1 Ypd1 Sln1->Ypd1 phosphorylates This compound This compound (Response Regulator) Ypd1->this compound phosphorylates (inhibition) Ssk2_Ssk22 Ssk2/Ssk22 (MAPKKK) This compound->Ssk2_Ssk22 activates Pbs2 Pbs2 (MAPKK) Ssk2_Ssk22->Pbs2 phosphorylates Hog1 Hog1 (MAPK) Pbs2->Hog1 phosphorylates Nucleus Nucleus Hog1->Nucleus translocates to Gene_Expression Gene Expression (e.g., GPD1, CTT1) Nucleus->Gene_Expression regulates

Caption: The this compound signaling cascade within the HOG pathway.

Experimental Protocols

RNA-seq Analysis of this compoundΔ vs. Wild-Type Yeast under Osmotic Stress

This protocol outlines the key steps for performing RNA-seq to identify this compound downstream targets.

1. Yeast Strain and Culture Conditions:

  • Strains: Wild-type Saccharomyces cerevisiae (e.g., BY4741) and an isogenic this compoundΔ deletion mutant.

  • Growth: Grow yeast cultures in YPD medium at 30°C with shaking to mid-log phase (OD600 ≈ 0.6-0.8).

  • Osmotic Stress: Induce osmotic stress by adding a final concentration of 0.4 M KCl to the cultures. An unstressed control culture should be maintained in parallel.

  • Incubation: Incubate the stressed and unstressed cultures for a specified time (e.g., 15-30 minutes) to capture the transcriptional response.

2. RNA Extraction:

  • Harvest cells by centrifugation at 4°C.

  • Wash the cell pellet with ice-cold RNase-free water.

  • Perform RNA extraction using a hot acid phenol method or a commercially available yeast RNA extraction kit.[2] Ensure all steps are performed in an RNase-free environment.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality, intact RNA.

3. Library Preparation and Sequencing:

  • Prepare RNA-seq libraries from the extracted RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

  • Perform sequencing on a high-throughput sequencing platform, such as the Illumina NovaSeq or HiSeq.

4. Bioinformatic Analysis:

  • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

  • Read Alignment: Align the sequencing reads to the Saccharomyces cerevisiae reference genome using a splice-aware aligner like STAR or HISAT2.

  • Quantification: Count the number of reads mapping to each gene using tools such as featureCounts or HTSeq.

  • Differential Expression Analysis: Identify differentially expressed genes between the this compoundΔ and wild-type strains under osmotic stress conditions using packages like DESeq2 or edgeR in R.

  • Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis on the list of differentially expressed genes to identify over-represented biological processes and pathways.

Experimental Workflow for RNA-seq Validation

The following diagram illustrates the general workflow for validating this compound downstream targets using RNA-seq.

RNASeq_Workflow Yeast_Culture Yeast Culture (WT and this compoundΔ) Osmotic_Stress Osmotic Stress (e.g., 0.4M KCl) Yeast_Culture->Osmotic_Stress RNA_Extraction RNA Extraction Osmotic_Stress->RNA_Extraction Library_Prep RNA-seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis Sequencing->Data_Analysis DEG_List Differentially Expressed Genes (DEGs) Data_Analysis->DEG_List

Caption: A streamlined workflow for RNA-seq analysis.

Comparison with Alternative Methods

While RNA-seq provides a global view of the transcriptome, other methods can be used to validate direct this compound targets and provide complementary information.

MethodPrincipleAdvantagesDisadvantages
RNA-Sequencing (RNA-seq) High-throughput sequencing of the entire transcriptome to quantify gene expression levels.- Provides a comprehensive, unbiased view of all expressed genes. - High sensitivity and dynamic range. - Can identify novel transcripts and isoforms.- Does not distinguish between direct and indirect targets. - Can be computationally intensive.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) Immunoprecipitation of a protein of interest (this compound) cross-linked to its DNA binding sites, followed by sequencing of the associated DNA.- Identifies direct physical interactions between this compound and DNA. - Genome-wide identification of binding sites.- Requires a specific and high-quality antibody against this compound. - Cross-linking efficiency can vary.
Electrophoretic Mobility Shift Assay (EMSA) In vitro method to detect protein-DNA interactions based on the altered migration of a DNA probe when bound by a protein.- Directly demonstrates binding of a purified protein to a specific DNA sequence. - Relatively simple and quick to perform.- In vitro conditions may not fully reflect the in vivo environment. - Low throughput, typically used to validate a few candidate targets.
Quantitative Real-Time PCR (qRT-PCR) Measures the expression of specific genes by reverse transcribing RNA into cDNA and amplifying it with gene-specific primers.- Highly sensitive and quantitative for a small number of genes. - Gold standard for validating RNA-seq results.- Low throughput, requires prior knowledge of the target genes. - Not suitable for genome-wide discovery.

References

A Comparative Guide to Cross-Species Complementation of the ssk1 Mutation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional complementation of the ssk1 mutation in the model yeast Saccharomyces cerevisiae with its homologs from various fungal species. The this compound protein is a key response regulator in the High-Osmolarity Glycerol (HOG) signaling pathway, which is crucial for adaptation to environmental stress. Understanding the functional conservation and divergence of this compound across different fungi is vital for elucidating its role in fungal pathogenesis and for the development of novel antifungal therapies.

Functional Conservation of this compound Homologs

The ability of an this compound homolog from one species to rescue the mutant phenotype of another, known as cross-species complementation, provides insights into the functional conservation of the protein and the pathway it regulates. The primary phenotype of an S. cerevisiae this compoundΔ mutant is its inability to grow in hyperosmotic conditions. Therefore, complementation is typically assessed by transforming the S. cerevisiae this compoundΔ mutant with a plasmid expressing the this compound homolog from a different fungus and evaluating the growth of the transformed cells on high osmolarity media.

While the this compound gene from Saccharomyces cerevisiae can successfully rescue the osmosensitive phenotype of its own deletion mutant, attempts to complement this mutation with homologs from other fungi have revealed significant functional divergence. A notable example is the this compound protein from the pathogenic yeast Candida albicans. Despite its structural similarity, C. albicans this compound fails to complement the S. cerevisiae this compoundΔ mutant.[1][2][3] This lack of complementation is attributed to the differing primary roles of the HOG pathway in these two species. In S. cerevisiae, the pathway is paramount for osmoadaptation, whereas in C. albicans, it is more critically involved in oxidative stress response, morphogenesis, and virulence.[1][2][3]

Data on the complementation of the S. cerevisiae this compoundΔ mutant with this compound homologs from a broader range of fungi is limited in publicly available literature. The following table summarizes the known and expected outcomes based on the functional roles of this compound in different species.

Fungal SpeciesThis compound HomologComplementation of S. cerevisiae this compoundΔPrimary Role of this compound/HOG PathwayKey References
Saccharomyces cerevisiaeScthis compoundYesOsmotic stress response[4]
Candida albicansCathis compoundNoOxidative stress, morphogenesis, virulence[1][2][3]
Cryptococcus neoformansCnthis compoundLikely NoOsmotic and oxidative stress, drug sensitivity, sexual development, virulence[5]
Aspergillus fumigatusAfSskALikely NoOsmotic and oxidative stress, fungicide sensitivity[6]
Arthrobotrys oligosporaAothis compoundLikely NoMycelial growth, stress response, trap formation, secondary metabolism[7]

Experimental Protocols

General Protocol for Yeast Transformation and Complementation Assay

This protocol outlines the general steps for assessing the complementation of an S. cerevisiae this compoundΔ mutant with a heterologous this compound gene.

1. Vector Construction:

  • The coding sequence of the this compound homolog is cloned into a yeast expression vector. Commonly used vectors include the pYES2 or pRS series plasmids, which contain a selectable marker (e.g., URA3) and a promoter to drive expression in yeast (e.g., the constitutive GPD promoter or the inducible GAL1 promoter).[8][9]

2. Yeast Transformation:

  • The constructed plasmid is transformed into an S. cerevisiae this compoundΔ mutant strain using the lithium acetate/polyethylene glycol (PEG) method.[10]

  • Transformed cells are selected on synthetic complete (SC) medium lacking the nutrient corresponding to the vector's selectable marker (e.g., SC-Ura for a URA3 vector).

3. Phenotypic Analysis (Spot Assay):

  • A qualitative assessment of stress tolerance is performed using a spot assay.[1][11][12]

    • Prepare overnight cultures of the wild-type S. cerevisiae, the this compoundΔ mutant carrying an empty vector, and the this compoundΔ mutant transformed with the this compound homolog.

    • Normalize the optical density (OD600) of the cultures.

    • Prepare five-fold or ten-fold serial dilutions of each culture.

    • Spot 5-10 µL of each dilution onto solid media plates. The plates should include:

      • A control plate (e.g., YPD or SC-Ura).

      • A high osmolarity plate (e.g., YPD + 1M NaCl or 1.5M Sorbitol).

      • Optionally, plates with other stressors like an oxidizing agent (e.g., H₂O₂) or a cell wall damaging agent (e.g., Calcofluor White) to assess other functions.

    • Incubate the plates at 30°C for 2-3 days and document the growth.

4. Quantitative Analysis (Growth Curve):

  • For a more quantitative comparison, liquid growth assays can be performed.[7]

    • Inoculate fresh liquid media (control and stress conditions) with the yeast strains to a low starting OD600.

    • Incubate the cultures in a shaking incubator or a microplate reader at 30°C.

    • Measure the OD600 at regular intervals over a period of 24-48 hours.

    • Plot the OD600 values against time to generate growth curves.

Signaling Pathways and Experimental Workflows

The HOG pathway, in which this compound is a key component, exhibits both conserved and species-specific features across different fungi. Below are diagrams illustrating the HOG pathway in several key species, as well as a typical experimental workflow for a cross-species complementation study.

HOG_Pathway_S_cerevisiae cluster_membrane Plasma Membrane Sln1 Sln1 (Sensor Histidine Kinase) Ypd1 Ypd1 (HPt protein) Sln1->Ypd1 Phosphorelay This compound This compound (Response Regulator) Ypd1->this compound Phosphorelay Ssk2_Ssk22 Ssk2/Ssk22 (MAPKKK) This compound->Ssk2_Ssk22 Activates Pbs2 Pbs2 (MAPKK) Ssk2_Ssk22->Pbs2 Phosphorylates Hog1 Hog1 (MAPK) Pbs2->Hog1 Phosphorylates Nucleus Nucleus Hog1->Nucleus StressResponse Osmotic Stress Response Nucleus->StressResponse

Caption: HOG pathway in Saccharomyces cerevisiae.

HOG_Pathway_C_albicans cluster_membrane Plasma Membrane Sln1_Chk1_Nik1 Sln1/Chk1/Nik1 (Sensor Kinases) Ypd1 Ypd1 (HPt protein) Sln1_Chk1_Nik1->Ypd1 Phosphorelay This compound This compound (Response Regulator) Ypd1->this compound Phosphorelay Ssk2 Ssk2 (MAPKKK) This compound->Ssk2 Activates Pbs2 Pbs2 (MAPKK) Ssk2->Pbs2 Phosphorylates Hog1 Hog1 (MAPK) Pbs2->Hog1 Phosphorylates Nucleus Nucleus Hog1->Nucleus StressResponse Oxidative Stress Morphogenesis Virulence Nucleus->StressResponse

Caption: HOG pathway in Candida albicans.

Complementation_Workflow start Start: Isolate this compound homolog cDNA from target fungus clone Clone into Yeast Expression Vector start->clone transform Transform S. cerevisiae this compoundΔ mutant clone->transform select Select Transformants on -Ura media transform->select spot Perform Spot Assay on Control and Stress Media select->spot growth Perform Liquid Growth Curve Analysis select->growth analyze Analyze and Compare Growth Phenotypes spot->analyze growth->analyze end Conclusion: Functional Complementation or Divergence analyze->end

Caption: Experimental workflow for cross-species complementation.

References

Validating the Selectivity of SSK1 for Senescent Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the senolytic compound SSK1 with other known senolytics, focusing on its selectivity for senescent cells. Experimental data is presented to support these comparisons, along with detailed methodologies for key validation experiments.

Executive Summary

Cellular senescence, a state of irreversible cell cycle arrest, is implicated in a host of age-related diseases. Senolytics, drugs that selectively eliminate senescent cells, represent a promising therapeutic strategy. This compound is a novel senolytic prodrug designed to be activated by the high lysosomal β-galactosidase (SA-β-gal) activity characteristic of senescent cells.[1] Upon cleavage, it releases the cytotoxic compound gemcitabine, leading to apoptosis specifically in senescent cells.[1] This mechanism of action suggests a high degree of selectivity. This guide compares the performance of this compound with other well-known senolytics—ABT263 (Navitoclax), Dasatinib + Quercetin (D+Q), and Fisetin—highlighting this compound's broad efficacy and favorable therapeutic window.

Data Presentation: Comparative Selectivity of Senolytics

The following tables summarize the quantitative data on the selectivity of this compound and other senolytics for senescent cells over non-senescent cells across various human cell types. The Senolytic Index (SI) is calculated as the ratio of the IC50 in non-senescent cells to the IC50 in senescent cells, with a higher SI indicating greater selectivity.

Table 1: Selectivity of this compound in Human Cell Lines

Cell TypeSenescence InducerIC50 Senescent (µM)IC50 Non-senescent (µM)Senolytic Index (SI)
HEFsReplication~0.5>10>20
HEFsEtoposide~0.5>10>20
HEFsH2O2~0.5>10>20
HEFsIrradiation (10 Gy)~0.5>10>20
HEFsOncogene (KrasG12V)~0.5>10>20
HUVECsReplication~0.5>10>20
PreadipocytesReplication~0.5>10>20

Data extrapolated from graphical representations in Cai et al., 2020.

Table 2: Comparative Selectivity of Senolytics in Human Cell Lines

SenolyticCell TypeIC50 SenescentIC50 Non-senescentSenolytic Index (SI)Key Observations
This compound HEFs, HUVECs, Preadipocytes~0.5 µM >10 µM >20 Broadly effective across cell types and inducers with a wide therapeutic window. [1][2]
ABT263 HUVECs~2.5 µM>10 µM>4Effective in HUVECs and HEFs, but shows little effect on human preadipocytes.[1][3]
Preadipocytes>10 µM>10 µM~1
D+Q Preadipocytes~0.2 µM (Dasatinib)~0.7 µM (Dasatinib)~3.5Kills senescent cells but also affects non-senescent counterparts.[4][5]
HUVECsEffectiveAffects non-senescentLow
Fisetin HUVECs3.4 µM7.0 µM~2Modest effect on senescent HEFs and preadipocytes, often requiring high concentrations.[1]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

This compound's selectivity is rooted in its prodrug design. It is specifically activated by the high levels of lysosomal β-galactosidase found in senescent cells. This activation releases the cytotoxic drug gemcitabine, which then induces apoptosis through the p38 MAPK signaling pathway.

SSK1_Mechanism cluster_extracellular Extracellular cluster_cell Senescent Cell cluster_lysosome Lysosome cluster_cytoplasm Cytoplasm This compound This compound (Prodrug) BetaGal High SA-β-gal Activity This compound->BetaGal Enters Cell & Targets Lysosome Gemcitabine Gemcitabine (Active Drug) BetaGal->Gemcitabine Cleavage p38_MAPK_Pathway p38 MAPK Pathway Gemcitabine->p38_MAPK_Pathway Activation Apoptosis Apoptosis p38_MAPK_Pathway->Apoptosis Induction

Caption: this compound is activated by high SA-β-gal activity in senescent cells to induce apoptosis.

Experimental Workflow for Validating Senolytic Selectivity

A typical workflow to validate the selectivity of a senolytic compound like this compound involves inducing senescence in a cell line, treating both senescent and non-senescent populations with the compound, and then assessing cell viability and senescence markers.

Senolytic_Validation_Workflow start Start: Human Cell Line (e.g., HEFs, HUVECs) induce_senescence Induce Senescence (e.g., Irradiation, Etoposide) start->induce_senescence split induce_senescence->split non_senescent Non-senescent Control split->non_senescent Control senescent Senescent Cells split->senescent Induced treat_non_senescent Treat with this compound (Dose-response) non_senescent->treat_non_senescent treat_senescent Treat with this compound (Dose-response) senescent->treat_senescent viability_assay Cell Viability Assay (e.g., MTT, MTS) treat_non_senescent->viability_assay treat_senescent->viability_assay senescence_assay Senescence Marker Assay (SA-β-gal staining) treat_senescent->senescence_assay compare Compare Viability & Calculate Senolytic Index viability_assay->compare senescence_assay->compare end Conclusion on Selectivity compare->end

Caption: Workflow for assessing the selectivity of a senolytic compound.

Experimental Protocols

1. Induction of Cellular Senescence

  • Objective: To generate a population of senescent cells for subsequent experiments.

  • Materials:

    • Human primary cell line (e.g., IMR-90 or HEFs)

    • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

    • Inducing agent: Etoposide (for DNA damage-induced senescence) or an X-ray irradiator.

  • Protocol (Etoposide-induced):

    • Plate cells at a density of 2 x 10^5 cells per 10 cm dish.

    • Allow cells to adhere overnight.

    • Treat cells with 20 µM etoposide for 48 hours.

    • Remove the etoposide-containing medium and wash the cells twice with PBS.

    • Culture the cells in fresh complete medium for 7-10 days, changing the medium every 2-3 days, to allow the senescent phenotype to develop.

    • Confirm senescence using SA-β-gal staining.

2. Senescence-Associated β-Galactosidase (SA-β-gal) Staining

  • Objective: To identify senescent cells.

  • Materials:

    • Fixing Solution (2% formaldehyde, 0.2% glutaraldehyde in PBS)

    • Staining Solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate buffer pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2)

  • Protocol:

    • Wash cells in a culture dish twice with PBS.

    • Fix the cells with Fixing Solution for 5 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Add the Staining Solution to the cells and incubate at 37°C (without CO2) for 12-16 hours.

    • Observe the cells under a microscope for the development of a blue color, indicative of SA-β-gal activity.

    • Quantify the percentage of blue-stained cells.

3. Cell Viability Assay (MTT Assay)

  • Objective: To determine the effect of senolytic compounds on the viability of senescent and non-senescent cells.

  • Materials:

    • 96-well plates

    • Senescent and non-senescent cells

    • Senolytic compounds (this compound, ABT263, D+Q, Fisetin)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS)

  • Protocol:

    • Seed senescent and non-senescent cells in separate 96-well plates at an appropriate density (e.g., 5,000 cells/well).

    • Allow cells to adhere overnight.

    • Treat the cells with a range of concentrations of the senolytic compounds for 72 hours. Include a vehicle-only control.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of Solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

Conclusion

The available data strongly indicates that this compound is a highly selective and potent senolytic agent. Its unique activation mechanism, dependent on the high SA-β-gal activity within senescent cells, provides a significant advantage over other senolytics that target more general anti-apoptotic pathways.[1] As demonstrated, this compound exhibits broad efficacy across different cell types and senescence inducers, a feature not consistently observed with agents like ABT263 or Fisetin.[1] Furthermore, the combination of Dasatinib and Quercetin, while effective, can exhibit toxicity towards non-senescent cells, limiting its therapeutic window.[4][5] The experimental protocols outlined in this guide provide a robust framework for researchers to independently validate the selectivity of this compound and other senolytic compounds, contributing to the advancement of therapies targeting cellular senescence.

References

comparing SSK1 to other senolytic drugs like navitoclax

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Senolytic Drugs: SSK1 vs. Navitoclax and Other Agents

Introduction

Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental biological process implicated in aging and a host of age-related diseases. Senescent cells accumulate in tissues over time, contributing to chronic inflammation and tissue dysfunction through the secretion of a complex mix of pro-inflammatory cytokines, chemokines, and proteases, collectively known as the senescence-associated secretory phenotype (SASP). Senolytics, a class of drugs designed to selectively eliminate these senescent cells, represent a promising therapeutic strategy to mitigate the detrimental effects of aging and improve healthspan.

This guide provides a detailed comparison of this compound, a novel β-galactosidase-targeted pro-drug, with the well-established senolytic navitoclax (ABT-263) and the widely studied combination of Dasatinib and Quercetin. We will delve into their distinct mechanisms of action, present available quantitative data on their efficacy and selectivity, and provide detailed experimental protocols for key assays used in their evaluation.

Mechanism of Action

The therapeutic rationale for senolytics is the selective induction of apoptosis in senescent cells while sparing healthy, non-senescent cells. This compound and navitoclax achieve this selectivity through fundamentally different approaches.

This compound: A Prodrug Approach Targeting Senescent Cell Metabolism

This compound is a senescence-specific killing compound designed as a prodrug that is activated by the elevated lysosomal β-galactosidase (β-gal) activity characteristic of senescent cells.[1][2][3] This enzyme cleaves this compound, releasing the cytotoxic agent gemcitabine.[2] The released gemcitabine then induces apoptosis in senescent cells through the activation of the p38 MAPK signaling pathway.[1][2] This unique activation mechanism provides a high degree of selectivity for senescent cells.

ssk1_mechanism cluster_extracellular Extracellular SSK1_prodrug This compound (Prodrug) Lysosome Lysosome SSK1_prodrug->Lysosome Uptake

Caption: Mechanism of action of Navitoclax.

Comparative Efficacy and Selectivity

The ideal senolytic drug should potently eliminate senescent cells while exhibiting a wide therapeutic window, meaning it should have minimal toxicity towards non-senescent cells.

Drug/CombinationTargetEffective Concentration (in vitro)Cell Type SpecificityKey Side Effects
This compound β-galactosidase activation0.01-1 µM [1]Broadly effective against various senescent cell types. [2][4]To be determined in clinical studies.
Navitoclax Bcl-2, Bcl-xL, Bcl-wVaries by cell typeEffective against senescent hematopoietic and muscle stem cells, fibroblasts, and endothelial cells. [5][6]Thrombocytopenia (low platelet count). [5][7]
Dasatinib + Quercetin Multiple pathways (Src kinase, p53, etc.)Dasatinib: ~100 nM, Quercetin: ~10 µMEffective against senescent preadipocytes, endothelial cells, and others. [2]Potential for off-target effects due to broad kinase inhibition.

Note: Effective concentrations can vary significantly depending on the cell type and the method used to induce senescence.

Experimental Protocols

Reproducible and standardized experimental protocols are crucial for the evaluation and comparison of senolytic compounds. Below are detailed methodologies for key assays.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This is a widely used histochemical assay to identify senescent cells, which exhibit increased lysosomal β-galactosidase activity at a sub-optimal pH of 6.0.

Protocol:

  • Cell Preparation: Plate cells in a multi-well plate and induce senescence using a chosen method (e.g., replicative exhaustion, DNA damage, oncogene expression). Treat with senolytic compounds as required.

  • Fixation: Aspirate the culture medium and wash the cells once with Phosphate-Buffered Saline (PBS). Fix the cells with a 1X fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS) for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Staining: Prepare the staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate buffer pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2). Aspirate the final PBS wash and add the staining solution to the cells.

  • Incubation: Incubate the cells at 37°C without CO2 for 12-24 hours, or until a blue color develops in senescent cells. Protect the plate from light.

  • Imaging: Acquire images using a bright-field microscope. Quantify the percentage of blue, SA-β-gal-positive cells.

dot

sa_beta_gal_workflow start Plate cells and induce senescence fix Fix cells (e.g., formaldehyde/glutaraldehyde) start->fix wash1 Wash with PBS fix->wash1 stain Add SA-β-gal staining solution (pH 6.0) wash1->stain incubate Incubate at 37°C (no CO2) stain->incubate image Image and quantify blue cells incubate->image end Results image->end

Caption: Workflow for SA-β-gal staining.

Cell Viability and Apoptosis Assays

These assays are essential to quantify the cytotoxic effects of senolytic drugs on both senescent and non-senescent cells.

Protocol (using a luminescence-based assay for viability and caspase activity for apoptosis):

  • Cell Plating: Seed both senescent and non-senescent cells in parallel in a 96-well white, clear-bottom plate.

  • Drug Treatment: Treat the cells with a serial dilution of the senolytic compound(s) for a predetermined duration (e.g., 48-72 hours). Include vehicle-only controls.

  • Viability Measurement (e.g., CellTiter-Glo®):

    • Equilibrate the plate to room temperature.

    • Add the viability reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Apoptosis Measurement (e.g., Caspase-Glo® 3/7):

    • In a parallel plate, add the caspase-3/7 reagent to each well.

    • Mix and incubate at room temperature for 1-2 hours.

    • Measure luminescence. An increase in luminescence indicates caspase-3/7 activation and apoptosis.

  • Data Analysis: Normalize the data to the vehicle-treated controls. Calculate IC50 values (the concentration of drug that inhibits 50% of the response) for both senescent and non-senescent cells to determine the senolytic window.

dot

viability_apoptosis_workflow cluster_setup Experimental Setup cluster_assays Measurements plate_sen Plate senescent cells treat Treat with serial dilutions of senolytic drug plate_sen->treat plate_non_sen Plate non-senescent cells plate_non_sen->treat incubate Incubate (e.g., 48-72h) treat->incubate viability Measure viability (e.g., CellTiter-Glo®) incubate->viability apoptosis Measure apoptosis (e.g., Caspase-Glo® 3/7) incubate->apoptosis analyze Analyze data and calculate IC50 values viability->analyze apoptosis->analyze results Determine senolytic window analyze->results

Caption: Workflow for viability and apoptosis assays.

Conclusion

This compound and navitoclax represent two distinct and promising strategies for the development of senolytic therapies. This compound's prodrug approach, leveraging a fundamental metabolic characteristic of senescent cells, offers the potential for high specificity. Navitoclax, by targeting the core anti-apoptotic machinery, has demonstrated broad senolytic activity, although its clinical application is limited by on-target toxicity. The continued development and rigorous comparison of these and other senolytic agents, using standardized and robust experimental protocols, will be critical in advancing these therapies towards clinical use for a range of age-related diseases.

References

In Vivo Validation of SSK1's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A targeted approach to eliminating senescent cells is showing promise in preclinical models of age-related diseases, particularly Alzheimer's disease. The senescence-specific killing compound 1 (SSK1) represents a novel strategy, acting as a prodrug that is selectively activated in senescent cells. This guide provides an objective comparison of this compound's performance with other senolytic alternatives, supported by experimental data from in vivo studies.

This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of senolytics. It summarizes quantitative data, details experimental protocols, and visualizes key pathways and workflows to facilitate a comprehensive understanding of this compound's in vivo validation.

Mechanism of Action: A Targeted "Kiss of Death" for Senescent Cells

This compound is a prodrug designed to leverage a key biomarker of cellular senescence: elevated β-galactosidase (β-gal) activity.[1][2] In its inactive form, this compound is non-toxic. However, upon entering a senescent cell, the high levels of lysosomal β-gal cleave the drug, releasing the cytotoxic compound gemcitabine.[2] This active form then induces apoptosis, or programmed cell death, through the activation of the p38 MAPK signaling pathway, leading to the selective elimination of senescent cells.[1][2]

This targeted activation mechanism is a key differentiator for this compound, as it minimizes off-target effects on healthy, non-senescent cells. For therapeutic applications in neurodegenerative diseases like Alzheimer's, this compound has been encapsulated in neurotransmitter-derived lipid nanoparticles (this compound-NPs) to facilitate its passage across the blood-brain barrier.[3][4][5]

This compound Activation and Signaling Pathway

SSK1_Pathway cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_brain Brain Parenchyma cluster_senescent_cell Senescent Neuron/Glia cluster_healthy_cell Healthy Neuron/Glia SSK1_NP This compound-Nanoparticle (this compound-NP) BBB BBB Crossing SSK1_NP->BBB This compound This compound (Prodrug) BBB->this compound SSK1_healthy This compound (Prodrug) BBB->SSK1_healthy beta_gal β-galactosidase (High Activity) This compound->beta_gal Gemcitabine Gemcitabine (Active Drug) beta_gal->Gemcitabine Cleavage p38_MAPK p38 MAPK Activation Gemcitabine->p38_MAPK Apoptosis Apoptosis p38_MAPK->Apoptosis beta_gal_low β-galactosidase (Low Activity) SSK1_healthy->beta_gal_low No_Activation No Activation beta_gal_low->No_Activation

Caption: this compound-NP crosses the BBB and is cleaved by β-galactosidase in senescent cells.

In Vivo Performance in an Alzheimer's Disease Mouse Model

Recent studies utilizing the 3xTg-AD mouse model of Alzheimer's disease have demonstrated the therapeutic potential of this compound-NPs. Intravenous administration of this compound-NPs led to a significant reduction in senescent cell burden in the brain, a decrease in amyloid-beta (Aβ) plaque accumulation, and an improvement in cognitive function.

Comparative Efficacy of this compound-NPs
Performance MetricControl (Vehicle)This compound-NP TreatmentAlternative Senolytic (ABT263)
Senescent Cell Burden HighSignificantly ReducedReduced (cell-type dependent)
Amyloid-Beta (Aβ) Plaques HighSignificantly ReducedNot reported in direct comparison
Cognitive Function ImpairedSignificantly ImprovedNot reported in direct comparison
Selectivity N/AHigh (β-gal dependent)Moderate (targets BCL-2 family)
Reported Side Effects N/AExcellent safety profile reportedThrombocytopenia (in some studies)

Note: Data is synthesized from multiple studies. Direct head-to-head in vivo comparisons of this compound and other senolytics in an Alzheimer's model are limited. ABT263 data is based on its known mechanism and effects in other models.

Experimental Protocols

In Vivo Validation Workflow

InVivo_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Regimen cluster_assessment Assessment animal_model 3xTg-AD Mouse Model (Aged) treatment_groups Treatment Groups: - Vehicle Control - this compound-NP animal_model->treatment_groups admin Intravenous (i.v.) Injection (e.g., 0.5 mg/kg) treatment_groups->admin schedule Dosing Schedule (e.g., twice weekly for 8 weeks) admin->schedule behavioral Cognitive Testing (Morris Water Maze) schedule->behavioral histology Post-mortem Brain Analysis: - Immunohistochemistry (Senescence markers, Aβ) - Western Blot (p38 MAPK) behavioral->histology

Caption: Workflow for in vivo validation of this compound-NP in an AD mouse model.

Detailed Methodologies

1. Animal Model and Treatment:

  • Model: Aged (e.g., 12-month-old) triple-transgenic Alzheimer's disease (3xTg-AD) mice are commonly used. These mice develop both amyloid-beta plaques and tau pathology.

  • Formulation: this compound is encapsulated in neurotransmitter-derived lipid nanoparticles (this compound-NPs) with a diameter of approximately 166 nm to ensure blood-brain barrier penetration.[5]

  • Administration: this compound-NPs are administered via tail vein injection. A typical dosage regimen might be 0.5 mg/kg administered twice a week for a period of 8 weeks. A vehicle-only group serves as the control.

2. Cognitive Assessment: Morris Water Maze:

  • Purpose: This test assesses hippocampal-dependent spatial learning and memory.

  • Procedure:

    • Acquisition Phase: Mice are trained over several days to find a hidden platform in a circular pool of opaque water, using visual cues around the room. The time taken to find the platform (escape latency) is recorded.

    • Probe Trial: The platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.

  • Expected Outcome: this compound-NP treated mice are expected to show a shorter escape latency during training and spend significantly more time in the target quadrant during the probe trial compared to control mice.

3. Histological and Biochemical Analysis:

  • Tissue Preparation: Following the final behavioral test, mice are euthanized, and brain tissue is collected. One hemisphere may be fixed for immunohistochemistry, and the other flash-frozen for biochemical assays.

  • Immunohistochemistry (IHC):

    • Senescence Markers: Brain sections are stained for markers of senescence, such as senescence-associated β-galactosidase (SA-β-gal) and p16INK4a.

    • Amyloid-Beta Plaques: Staining with antibodies specific for Aβ (e.g., 6E10) is used to quantify plaque burden.

  • Western Blotting:

    • Target Pathway: Protein lysates from brain tissue are analyzed to confirm the activation of the p38 MAPK pathway.

    • Antibodies: Antibodies specific for the phosphorylated (active) form of p38 MAPK and total p38 MAPK are used to determine the level of pathway activation.

Comparison with Alternative Senolytics

This compound's primary advantage lies in its targeted activation mechanism, which is dependent on the enzymatic activity of β-galactosidase. This offers a potentially wider therapeutic window and fewer off-target effects compared to other senolytics that target more general pro-survival pathways.

  • Dasatinib and Quercetin (D+Q): This combination targets multiple pathways, but its efficacy can be cell-type dependent, and it has shown limited selectivity in some studies, affecting both senescent and non-senescent cells.

  • Navitoclax (ABT263): This compound inhibits the BCL-2 family of anti-apoptotic proteins. While effective at clearing some senescent cells, its use has been associated with side effects such as thrombocytopenia due to the role of BCL-xL in platelet survival.

The prodrug strategy of this compound, which is designed to be inert until it reaches its target senescent cells, represents a significant step towards developing safer and more effective senolytic therapies.

Logical Relationship of this compound's Therapeutic Strategy

SSK1_Strategy A Age-Related Disease (e.g., Alzheimer's) B Accumulation of Senescent Cells A->B C Chronic Inflammation & Tissue Dysfunction B->C C->A Drives Progression D This compound-NP Therapy E Selective Elimination of Senescent Cells D->E Targets β-gal F Reduction of Inflammation & Restoration of Tissue Homeostasis E->F G Amelioration of Disease Phenotype (Improved Cognition) F->G

Caption: this compound therapy aims to break the cycle of senescence-driven pathology.

References

A Comparative Analysis of Senolytic Agents: SSK1 vs. Dasatinib plus Quercetin

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of geroscience, the development of senolytics—drugs that selectively eliminate senescent cells—holds significant promise for treating a multitude of age-related diseases. This guide provides a detailed comparative analysis of two prominent senolytic strategies: the novel prodrug SSK1 and the widely studied combination of Dasatinib and Quercetin (D+Q). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, efficacy, and the experimental protocols used for their evaluation.

Mechanism of Action

This compound (Senescence-Specific Killing Compound 1) is a β-galactosidase-targeted prodrug.[1][2][3] Its innovative design leverages the high lysosomal β-galactosidase activity characteristic of senescent cells. This compound is cleaved by this enzyme, releasing the cytotoxic agent gemcitabine directly within the target cells.[4] This activation of gemcitabine subsequently triggers the p38 MAPK signaling pathway, leading to apoptosis and the selective elimination of senescent cells.[1][3][4][5]

Dasatinib and Quercetin (D+Q) is a combination therapy that targets the senescent cell anti-apoptotic pathways (SCAPs), which are crucial for the survival of senescent cells.[6] Dasatinib, a tyrosine kinase inhibitor originally developed for cancer treatment, and Quercetin, a natural flavonoid, act on different components of the SCAP network.[6] Their synergistic action provides a broad-spectrum targeting of these survival pathways, inducing apoptosis in a variety of senescent cell types.[6]

Signaling Pathways

The distinct mechanisms of this compound and D+Q are reflected in the signaling pathways they modulate to induce apoptosis in senescent cells.

SSK1_Pathway This compound This compound (Prodrug) BetaGal β-galactosidase (High in Senescent Cells) This compound->BetaGal Cleavage Gemcitabine Gemcitabine (Active Drug) BetaGal->Gemcitabine p38_MAPK p38 MAPK Activation Gemcitabine->p38_MAPK Apoptosis Apoptosis p38_MAPK->Apoptosis

Caption: this compound Mechanism of Action.

DQ_Pathway cluster_SCAPs Senescent Cell Anti-Apoptotic Pathways (SCAPs) BCL2 BCL-2 Family Apoptosis Apoptosis PI3K PI3K/Akt Ephrins Ephrins p21 p21 Dasatinib Dasatinib Dasatinib->BCL2 Dasatinib->Ephrins Dasatinib->Apoptosis Quercetin Quercetin Quercetin->PI3K Quercetin->p21 Quercetin->Apoptosis SA_Beta_Gal_Workflow Start Seed and Induce Senescence Fixation Fix Cells Start->Fixation Staining Incubate with Staining Solution (pH 6.0) Fixation->Staining Visualization Microscopic Observation (Blue Precipitate) Staining->Visualization Result Identify Senescent Cells Visualization->Result Caspase_Assay_Workflow Start Treat Cells with Senolytic Lysis Lyse Cells Start->Lysis Substrate Add Caspase Substrate Lysis->Substrate Incubation Incubate at 37°C Substrate->Incubation Measurement Measure Fluorescence or Absorbance Incubation->Measurement Result Quantify Apoptosis Measurement->Result

References

Validating SSK1's Mechanism of Action: A Comparative Guide to Molecular Probes and Classical Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a protein is paramount. This guide provides a comparative analysis of methodologies to validate the function of the yeast response regulator Ssk1, a key component of the High Osmolarity Glycerol (HOG) signaling pathway. We will explore classical genetic and biochemical techniques alongside the application of molecular probes, offering a framework for robust experimental design.

Disambiguation of this compound

It is important to note that the acronym "this compound" can refer to two distinct molecules in scientific literature:

  • This compound (Senescence-Specific Killing Compound 1): A β-galactosidase-targeted pro-agent that selectively induces apoptosis in senescent mammalian cells by activating the p38 MAPK signaling pathway.[1][2]

  • This compound (Suppressor of Sensor Kinase): A phosphorelay response regulator protein in the yeast Saccharomyces cerevisiae that is a critical component of the HOG pathway, which governs the response to hyperosmotic stress.[3][4][5]

This guide will focus on the yeast this compound protein due to the request's emphasis on validating a mechanism of action through molecular probes, a common practice in the study of signaling pathways.

The Mechanism of Action of Yeast this compound

In yeast, the HOG pathway is essential for survival in high osmolarity environments.[6] The pathway is regulated by two upstream branches, the SLN1 and SHO1 branches.[3] this compound is a key player in the SLN1 branch.

Under normal osmotic conditions, the histidine kinase Sln1 autophosphorylates and transfers the phosphoryl group to Ypd1, which in turn phosphorylates this compound at the Asp554 residue.[3] This phosphorylated this compound (this compound~P) is inactive. When cells are exposed to high osmolarity, the Sln1 kinase activity is inhibited, leading to an accumulation of unphosphorylated this compound (this compound-OH).[3][4] Unphosphorylated this compound is the active form and it binds to and activates the MAPKKK Ssk2 (and its homolog Ssk22), initiating a phosphorylation cascade that ultimately activates the Hog1 MAPK.[3][4] Activated Hog1 then orchestrates the cellular response to osmotic stress.[4]

Classical Validation Techniques for this compound's Mechanism

The mechanism of this compound has been elucidated and validated primarily through genetic and biochemical experiments. These methods, while powerful, often rely on indirect measurements or protein modification.

TechniqueDescriptionAdvantagesDisadvantages
Gene Deletion (this compoundΔ) Deletion of the this compound gene.Definitive evidence of the protein's necessity in the pathway.Can lead to lethality or severe phenotypes that mask specific functions; does not provide mechanistic detail.
Site-Directed Mutagenesis Introduction of point mutations, such as D554A to prevent phosphorylation.Allows for the study of specific functional sites, like phosphorylation sites.Can lead to protein misfolding or instability; may not perfectly mimic the phosphorylated or unphosphorylated state.
Two-Hybrid Assays Used to demonstrate the physical interaction between this compound and Ssk2/Ssk22.[3]Provides in vivo evidence of protein-protein interactions.Prone to false positives and negatives; does not confirm direct interaction.
In vitro Phosphorylation Assays Reconstitution of the Sln1-Ypd1-Ssk1 phosphorelay in a test tube to monitor the transfer of phosphate.Allows for direct measurement of enzymatic activity and phosphotransfer.May not fully recapitulate the cellular environment and regulatory complexities.
Epistasis Analysis Analyzing the phenotype of double mutants (e.g., sln1Δ this compoundΔ) to order the components in the signaling pathway.[4]Powerful genetic tool for defining the order of gene action.Can be complex to interpret, especially in branched or networked pathways.
Experimental Protocol: In Vivo Validation of this compound Activation using a Reporter Assay

A common method to validate the activation of the HOG pathway by this compound in vivo involves using a reporter gene, such as lacZ, under the control of a Hog1-dependent promoter (e.g., 8xCRE).[3]

  • Strains and Plasmids:

    • Yeast strains with deletions in the SLN1 branch components (e.g., sln1Δ, ypd1Δ, this compoundΔ).

    • A reporter plasmid containing the 8xCRE-lacZ construct.

    • Plasmids for the expression of wild-type or mutant this compound under an inducible promoter (e.g., GAL1).

  • Yeast Transformation: Transform the yeast strains with the appropriate plasmids.

  • Induction of this compound Expression: Grow the yeast cells in a medium lacking galactose and then transfer them to a galactose-containing medium to induce the expression of the this compound protein.

  • β-Galactosidase Assay:

    • Harvest the cells at various time points after induction.

    • Lyse the cells to release the cellular contents.

    • Incubate the cell lysate with a chromogenic β-galactosidase substrate (e.g., ONPG).

    • Measure the absorbance of the product at 420 nm.

  • Data Analysis: The level of β-galactosidase activity corresponds to the activation of the HOG pathway. By comparing the reporter activity in different mutant backgrounds expressing various forms of this compound, one can validate that unphosphorylated this compound is the active form.

Molecular Probes: A Modern Approach to Validate Kinase and Response Regulator Function

While classical techniques have been instrumental, molecular probes offer a more direct and often less disruptive way to study protein function in real-time and in complex biological systems. For histidine kinases and response regulators, the development of specific probes is an active area of research.[7][8][9][10][11]

Probe TypeDescriptionAdvantagesDisadvantages
Activity-Based Probes (ABPs) Covalently modify the active site of an enzyme, often with a reporter tag (e.g., fluorophore). ATP-γS analogs are used for kinases.[8][9]Allow for direct visualization and quantification of active enzyme populations.Can have off-target effects; may not be specific to a single kinase.
Fluorescently Labeled Ligands/Inhibitors Small molecules that bind to the protein of interest and carry a fluorescent tag.Enable visualization of protein localization and dynamics in living cells.The fluorescent tag can alter the binding properties of the ligand/inhibitor.
Semisynthetic Epitopes Use of ATP analogs (like ATPγS) to thiophosphorylate the protein, followed by alkylation with an antibody epitope tag for detection.[8]Provides a specific tag for the modified protein, allowing for sensitive detection.Requires cell permeabilization for antibody access; the thiophosphate may not be a perfect mimic of phosphate.
** rationally designed ligands**Synthetic molecules designed to interact with specific residues in a protein's binding pocket to modulate its activity.[7]Can be highly specific and used to probe structure-function relationships.Requires detailed structural information of the target protein; design and synthesis can be challenging.
Experimental Protocol: Probing Histidine Kinase Activity with ATPγS

This protocol is adapted from methods used to study bacterial histidine kinases and could be applied to the Sln1-Ypd1-Ssk1 system to validate phosphotransfer.[8]

  • Protein Purification: Purify recombinant Sln1 (kinase domain), Ypd1, and this compound proteins.

  • Thiophosphorylation Reaction:

    • Incubate the kinase (Sln1) with ATPγS and MgCl2 to allow for autothiophosphorylation.

    • Add the response regulator (Ypd1, then this compound) to the reaction to allow for thiophosphotransfer.

  • Alkylation with PNBM:

    • Quench the reaction with EDTA.

    • Add p-nitrobenzylmesylate (PNBM) to alkylate the thiophosphorylated residues. This creates a stable epitope that can be recognized by a specific antibody.

  • Western Blot Analysis:

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Probe the membrane with a thiophosphate ester-specific antibody.

  • Data Analysis: The appearance of a band corresponding to the molecular weight of thiophosphorylated this compound would provide direct evidence of phosphotransfer.

Comparative Summary: Classical vs. Molecular Probe Approaches

FeatureClassical ApproachesMolecular Probe Approaches
Directness Often indirect (e.g., reporter gene activation).Can be direct (e.g., visualization of active enzyme).
Cellular Perturbation Often high (e.g., gene deletion, overexpression).Can be low (e.g., addition of a small molecule probe).
Temporal Resolution Generally low (minutes to hours).Can be high (seconds to minutes).
Spatial Resolution Limited, often at the whole-cell level.Can be high, allowing for subcellular localization studies.
Specificity Can be highly specific through genetic manipulation.Specificity can be a challenge and requires careful validation.
Applicability Widely established and accessible.Often require specialized chemical synthesis and expertise.

Visualizing the this compound Mechanism and Validation Workflows

// Annotations {rank=same; Sln1; High_Osmolarity} {rank=same; Ypd1; Ssk1_P; Ssk1_OH} } this compound Signaling Pathway in Yeast.

Experimental_Workflow_Comparison

Conclusion

The validation of this compound's mechanism of action has been robustly achieved through classical genetic and biochemical methods. These techniques provide a solid foundation for understanding the protein's role in the HOG pathway. However, the advent of molecular probes offers exciting new avenues for studying this compound and other signaling proteins with greater temporal and spatial resolution and with potentially less perturbation of the cellular system. For researchers aiming to delve deeper into the dynamics of this compound regulation and its interactions in living cells, the development and application of specific molecular probes for this compound would be a significant step forward. This guide provides a framework for choosing the most appropriate experimental strategies based on the specific research question and available resources.

References

The Senolytic Prodrug SSK1: A Comparative Analysis of Efficacy in Diverse Senescent Cell Populations

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This publication provides a detailed comparison of the efficacy of the novel senolytic agent, SSK1, across various types of senescent cells. It is designed to offer an objective analysis of this compound's performance against other established senolytic compounds, supported by available experimental data. This guide includes summaries of quantitative data, detailed experimental methodologies, and visualizations of key biological pathways and experimental workflows to aid in the understanding and evaluation of this promising therapeutic agent.

Introduction to this compound: A Targeted Approach to Cellular Senescence

Cellular senescence is a fundamental biological process implicated in aging and a host of age-related diseases. Senescent cells, which enter a state of irreversible growth arrest, accumulate in tissues over time and contribute to pathology through the secretion of a complex mixture of pro-inflammatory cytokines, chemokines, and proteases, collectively known as the senescence-associated secretory phenotype (SASP). The selective elimination of these cells using "senolytics" has emerged as a promising therapeutic strategy.

This compound is a novel senolytic prodrug designed for high specificity in targeting and eliminating senescent cells.[1][2] Its mechanism of action relies on the elevated activity of senescence-associated β-galactosidase (SA-β-gal), a well-established biomarker of senescent cells.[1][2] this compound is cleaved by SA-β-gal into the cytotoxic compound gemcitabine, which then induces apoptosis specifically in senescent cells.[1] This targeted activation minimizes toxicity to healthy, non-senescent cells, a significant advantage over some first-generation senolytincs.[1]

Comparative Efficacy of this compound

This compound has demonstrated broad and potent senolytic activity across a range of senescent cell types, induced by various stimuli. Its efficacy has been favorably compared to other well-known senolytic agents, including ABT263 (Navitoclax), a combination of Dasatinib and Quercetin (D+Q), and Fisetin.

Quantitative Data Summary

The following tables summarize the available data on the efficacy of this compound and other senolytincs. It is important to note that direct head-to-head comparisons with standardized methodologies across all cell types are not always available in the published literature. The data presented here is collated from various sources to provide the most comprehensive comparison possible.

Table 1: Efficacy of this compound in Different Types of Senescent Cells

Senescence InducerCell TypeThis compound Concentration Range for Selective KillingObserved Effect
Ionizing RadiationMouse Embryonic Fibroblasts (MEFs)0.1 - 1 µMDose-dependent selective elimination of senescent cells.
Oncogene (KrasG12V)Mouse Embryonic Fibroblasts (MEFs)0.1 - 1 µMSelective killing of oncogene-induced senescent cells.
Etoposide (Drug-induced)Mouse Embryonic Fibroblasts (MEFs)0.1 - 1 µMPotent and selective elimination of drug-induced senescent cells.
Replicative SenescenceHuman Embryonic Fibroblasts (HEFs)0.1 - 1 µMSelective clearance of replicatively senescent cells.
Doxorubicin (Drug-induced)Human Embryonic Fibroblasts (HEFs)0.1 - 1 µMDose-dependent selective killing of senescent HEFs.
Ionizing RadiationHuman Umbilical Vein Endothelial Cells (HUVECs)0.1 - 1 µMSelective elimination of senescent HUVECs.
Replicative SenescenceHuman Preadipocytes0.1 - 1 µMEffective and selective killing of senescent preadipocytes.

Table 2: Comparative Efficacy of this compound and Other Senolytics

Senolytic AgentTargetEffective Concentration Range (Typical)AdvantagesDisadvantages
This compound Prodrug activated by SA-β-gal0.1 - 1 µMHigh specificity for senescent cells, broad efficacy across cell types, low toxicity to non-senescent cells.[1]Potential for off-target effects in tissues with naturally high β-galactosidase activity.
ABT263 (Navitoclax) BCL-2 family proteins (BCL-2, BCL-w, BCL-xL)1 - 5 µMEffective in certain senescent cell types.Can cause on-target platelet toxicity (thrombocytopenia) due to BCL-xL inhibition. Limited efficacy in some cell types.
Dasatinib + Quercetin (D+Q) Multiple tyrosine kinases (Dasatinib), PI3K/BCL-2 pathways (Quercetin)Dasatinib: 0.1-0.5 µM, Quercetin: 10-50 µMSynergistic effect, effective in some in vivo models.High toxicity to non-senescent cells, limited selectivity.[3]
Fisetin PI3K/AKT/mTOR pathways, BCL-xL10 - 25 µMNatural compound, relatively low toxicity.Cell-type specific efficacy, less potent than some other senolytics.[3][4]

Signaling Pathway of this compound-Induced Apoptosis

Upon cleavage by SA-β-gal, this compound releases gemcitabine, a nucleoside analog that inhibits DNA synthesis. In the context of senescent cells, gemcitabine has been shown to activate the p38 mitogen-activated protein kinase (MAPK) signaling pathway, a key regulator of cellular stress responses, leading to the induction of apoptosis.[1]

SSK1_Pathway cluster_cell Senescent Cell This compound This compound (Prodrug) SA_b_gal Senescence-Associated β-galactosidase (High Activity) This compound->SA_b_gal Enzymatic Cleavage Gemcitabine Gemcitabine (Active Drug) SA_b_gal->Gemcitabine p38_MAPK p38 MAPK Activation Gemcitabine->p38_MAPK Apoptosis Apoptosis p38_MAPK->Apoptosis

Figure 1. this compound mechanism of action in senescent cells.

Experimental Protocols

To facilitate the replication and further investigation of this compound's senolytic activity, detailed methodologies for key experiments are provided below.

Induction of Cellular Senescence

1. Replicative Senescence:

  • Cell Lines: Human Embryonic Fibroblasts (HEFs), Human Preadipocytes.

  • Protocol: Cells are serially passaged at a 1:3 or 1:4 ratio until they reach their Hayflick limit, characterized by a cessation of proliferation. Senescence is typically confirmed after 20-30 population doublings, at which point cells exhibit a flattened, enlarged morphology and test positive for SA-β-gal.

2. Oncogene-Induced Senescence (OIS):

  • Cell Line: Mouse Embryonic Fibroblasts (MEFs).

  • Protocol: MEFs are transduced with a retrovirus expressing a constitutively active oncogene, such as H-RasV12. Following transduction, cells are cultured for 6-8 days. The establishment of senescence is confirmed by SA-β-gal staining and the presence of senescence-associated heterochromatin foci (SAHF).

3. Drug-Induced Senescence (DIS):

  • Cell Lines: MEFs, HEFs, Human Umbilical Vein Endothelial Cells (HUVECs).

  • Protocol:

    • Etoposide/Doxorubicin: Cells are treated with a sub-lethal dose of a DNA-damaging agent (e.g., 10-20 µM etoposide or 100-200 nM doxorubicin) for 24-48 hours. The drug-containing medium is then replaced with fresh medium, and the cells are cultured for an additional 7-10 days to allow the senescent phenotype to develop.

    • Ionizing Radiation: Cells are exposed to a single dose of X-ray or gamma radiation (e.g., 10 Gy). Following irradiation, cells are cultured for 7-10 days.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining
  • Protocol:

    • Wash cells twice with phosphate-buffered saline (PBS).

    • Fix cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

    • Wash cells three times with PBS.

    • Incubate cells with freshly prepared SA-β-gal staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate buffer pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2) at 37°C overnight in a CO2-free incubator.

    • Observe cells under a microscope for the development of a blue color, indicative of SA-β-gal activity.

Cell Viability and Apoptosis Assays
  • Protocol for Cell Viability (e.g., Crystal Violet Staining):

    • After treatment with senolytic compounds, wash cells with PBS.

    • Fix cells with 4% paraformaldehyde for 15 minutes.

    • Stain cells with 0.1% crystal violet solution for 20 minutes.

    • Wash extensively with water and allow to air dry.

    • Elute the dye with 10% acetic acid and measure the absorbance at 590 nm.

  • Protocol for Apoptosis (e.g., Caspase-3/7 Activity Assay):

    • Treat senescent and non-senescent cells with this compound or other senolytics for 48-72 hours.

    • Use a commercially available caspase-3/7 activity assay kit according to the manufacturer's instructions.

    • Measure the luminescence or fluorescence, which is proportional to the amount of active caspase-3/7.

Experimental Workflow for Comparing Senolytic Efficacy

The following diagram illustrates a typical workflow for comparing the efficacy of different senolytic agents.

Senolytic_Comparison_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cell Culture (e.g., HEFs, MEFs, HUVECs) Induce_Senescence Induce Senescence (Replicative, OIS, DIS) Cell_Culture->Induce_Senescence Confirm_Senescence Confirm Senescence (SA-β-gal, p16/p21 expression) Induce_Senescence->Confirm_Senescence SSK1_Treat Treat with this compound (Dose-response) Confirm_Senescence->SSK1_Treat Control Vehicle Control Confirm_Senescence->Control Other_Senolytincs Other_Senolytincs Confirm_Senescence->Other_Senolytincs Viability_Assay Cell Viability Assay (e.g., Crystal Violet) SSK1_Treat->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Caspase Activity) SSK1_Treat->Apoptosis_Assay Other_Senolytics Treat with Other Senolytics (ABT263, D+Q, Fisetin) Other_Senolytics->Viability_Assay Other_Senolytics->Apoptosis_Assay Control->Viability_Assay Control->Apoptosis_Assay Compare_Efficacy Compare Efficacy (IC50, % Cell Death) Viability_Assay->Compare_Efficacy Apoptosis_Assay->Compare_Efficacy

References

A Head-to-Head Comparison of Senolytic Agents: SSK1 and Fisetin in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The field of geroscience has identified cellular senescence as a fundamental driver of aging and age-related diseases. This has spurred the development of senolytics, a class of drugs that selectively eliminate senescent cells. Among the promising candidates are SSK1, a targeted prodrug, and fisetin, a naturally occurring flavonoid. This guide provides a detailed head-to-head comparison of their performance in animal models, supported by experimental data, to inform further research and drug development.

Executive Summary

This compound and fisetin represent two distinct strategies for senolysis. This compound is a rationally designed prodrug that leverages a key biomarker of senescence, senescence-associated β-galactosidase (SA-β-gal), for targeted activation of a cytotoxic payload. In contrast, fisetin, a natural polyphenol, appears to exploit the pro-survival pathways that are upregulated in senescent cells. Preclinical data for both agents demonstrate significant senolytic activity and therapeutic potential in animal models of aging and disease. However, direct comparative studies are lacking, and the existing data reveals important differences in their mechanisms, efficacy, and translational potential.

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between this compound and fisetin lies in their approach to selectively inducing apoptosis in senescent cells.

This compound: The Targeted Prodrug Approach

This compound (senescence-specific killing compound 1) is a prodrug of the potent chemotherapeutic agent gemcitabine. Its design incorporates a galactose moiety that is cleaved by the lysosomal β-galactosidase, an enzyme with significantly elevated activity in senescent cells.[1][2] This targeted activation ensures that the cytotoxic gemcitabine is released preferentially within senescent cells, leading to their elimination.[2] Subsequent studies have shown that the released gemcitabine induces apoptosis through the activation of the p38 MAPK signaling pathway and by causing mitochondrial DNA damage.[2][3]

Fisetin: Exploiting Senescent Cell Vulnerabilities

Fisetin is a flavonoid found in various fruits and vegetables. Its senolytic activity stems from its ability to interfere with the pro-survival pathways that senescent cells rely on to evade apoptosis.[4] Key mechanisms include the inhibition of the PI3K/AKT/mTOR pathway and the downregulation of anti-apoptotic proteins from the BCL-2 family, such as BCL-xL.[4][5] By disrupting these survival networks, fisetin pushes senescent cells towards apoptosis.

Comparative Efficacy in Animal Models

While no studies have directly compared this compound and fisetin in the same animal model, a comparative analysis of their individual preclinical data provides valuable insights.

This compound: Potent and Broad-Spectrum Senolysis

Animal studies have demonstrated the efficacy of this compound in clearing senescent cells and ameliorating age-related phenotypes in various models.

Animal ModelDosing RegimenKey FindingsReference
Aged Mice (20-month-old C57BL/6)0.5 mg/kg, intraperitoneally, 3 days every 2 weeks for 8 weeks- Cleared senescent cells in multiple tissues (liver, fat, kidney).- Decreased senescence- and age-associated gene signatures.- Attenuated local and systemic inflammation.- Restored physical function (grip strength, endurance).[1]
Bleomycin-induced Lung Injury Mice0.5 mg/kg, intraperitoneally, two days a week for four weeks- Significantly reduced the percentage of SA-β-gal-positive cells in the lung.- Attenuated lung inflammation and fibrosis.[2]
Alzheimer's Disease Mouse Model (APP/PS1)This compound-loaded nanoparticles- Improved cognitive function.- Reduced amyloid-beta accumulation.- Decreased expression of senescence-associated genes in the brain.[6]
Fisetin: A Natural Senolytic with Healthspan Benefits

Fisetin has been extensively studied in various aging models, showing consistent improvements in healthspan, although its effect on lifespan is debated.

Animal ModelDosing RegimenKey FindingsReference
Aged Wild-Type Mice (late-life)100 mg/kg, oral gavage, for 5 consecutive days- Reduced senescence markers in multiple tissues.- Restored tissue homeostasis.- Reduced age-related pathology.- Extended median and maximum lifespan in some studies.[7][8]
Progeroid (Ercc1-/Δ) Mice500 ppm in diet (intermittently)- Reduced senescence markers.- Improved healthspan.[8]
Zmpste24-/- Progeria Mouse Model100 mg/kg, oral gavage, weekly for 4 weeks- Attenuated age-related bone density loss.[4]
NIA Interventions Testing Program (ITP) Mice600 ppm in diet (continuously or intermittently)- Did not significantly extend lifespan.[9]

Note: The conflicting results on fisetin's lifespan extension from the NIA ITP highlight the importance of rigorous, standardized testing protocols in evaluating geroprotective interventions.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research findings.

This compound Administration in Aged Mice
  • Animals: 20-month-old male C57BL/6 mice.

  • Compound Preparation: this compound was dissolved in a vehicle solution (e.g., DMSO and saline).

  • Administration: Intraperitoneal (i.p.) injection at a dose of 0.5 mg/kg.

  • Dosing Schedule: Three injections on consecutive days, repeated every two weeks for a total of eight weeks.

  • Outcome Measures: Senescence markers (SA-β-gal staining, p16INK4a expression), inflammatory cytokines, and physical function tests (grip strength, rotarod).[1]

Fisetin Administration in Aged Mice
  • Animals: Aged wild-type mice (e.g., 24 months old).

  • Compound Preparation: Fisetin was formulated for oral gavage, often in a vehicle like polyethylene glycol (PEG).

  • Administration: Oral gavage at a dose of 100 mg/kg body weight.

  • Dosing Schedule: Daily for five consecutive days.

  • Outcome Measures: Senescence markers (SA-β-gal, p16INK4a), tissue pathology, and lifespan analysis.[7][8]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the nuances of these senolytic agents.

SSK1_Mechanism cluster_Cell Senescent Cell This compound This compound (Prodrug) BetaGal Senescence-Associated β-Galactosidase (SA-β-gal) This compound->BetaGal Cleavage Gemcitabine Gemcitabine (Active Drug) p38MAPK p38 MAPK Activation Gemcitabine->p38MAPK Mito_Damage Mitochondrial DNA Damage Gemcitabine->Mito_Damage Apoptosis Apoptosis p38MAPK->Apoptosis Mito_Damage->Apoptosis

Caption: this compound Mechanism of Action.

Fisetin_Mechanism cluster_Cell Senescent Cell Fisetin Fisetin PI3K_AKT PI3K/AKT/mTOR Pathway Fisetin->PI3K_AKT BCL2 BCL-2 Family (e.g., BCL-xL) Fisetin->BCL2 Survival Cell Survival PI3K_AKT->Survival BCL2->Survival Apoptosis Apoptosis Survival->Apoptosis

Caption: Fisetin Mechanism of Action.

Experimental_Workflow cluster_this compound This compound Study cluster_Fisetin Fisetin Study Aged_Mice_S Aged Mice Treatment_S This compound or Vehicle (i.p. injection) Aged_Mice_S->Treatment_S Analysis_S Analysis: - Senescence Markers - Inflammation - Physical Function Treatment_S->Analysis_S Aged_Mice_F Aged Mice Treatment_F Fisetin or Vehicle (oral gavage) Aged_Mice_F->Treatment_F Analysis_F Analysis: - Senescence Markers - Tissue Pathology - Lifespan Treatment_F->Analysis_F

Caption: Comparative Experimental Workflow.

Conclusion and Future Directions

Both this compound and fisetin have demonstrated compelling senolytic activity in preclinical models, offering distinct advantages. This compound's targeted prodrug strategy provides a high degree of specificity, potentially minimizing off-target effects. Its efficacy across different tissues and in a model of neurodegenerative disease is promising. Fisetin, as a natural compound with a good safety profile, holds significant translational appeal. Its ability to improve healthspan parameters is well-documented, although its impact on lifespan requires further clarification.

The lack of direct head-to-head comparative studies is a significant gap in the field. Future research should focus on comparing this compound and fisetin in the same animal models, using standardized dosing regimens and outcome measures. Such studies would provide critical data on their relative efficacy, safety, and optimal therapeutic windows. Furthermore, exploring combination therapies, potentially leveraging the distinct mechanisms of this compound and fisetin, could lead to more potent and broader-spectrum senolytic interventions. For drug development professionals, the contrasting profiles of a targeted synthetic compound and a natural product present different opportunities and challenges in terms of manufacturing, regulatory pathways, and clinical trial design. Continued investigation into both of these promising senolytics is warranted to unlock their full potential in treating age-related diseases.

References

Safety Profile of SSK1: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of the Senolytic Compound SSK1 with Leading Alternatives

This guide provides a comparative analysis of the safety profile of the novel senolytic compound, this compound, alongside other prominent senolytic agents: Navitoclax, the combination of Dasatinib and Quercetin (D+Q), and Fisetin. The information is intended for researchers, scientists, and drug development professionals to facilitate an informed evaluation of this compound's preclinical safety.

Executive Summary

This compound is a senescence-specific killing compound that induces apoptosis in senescent cells through activation by β-galactosidase. Preclinical studies suggest a favorable safety profile with no reported systemic toxicity at effective doses in mouse models. This guide contextualizes these findings by comparing them with the known safety profiles of established senolytic agents. While quantitative toxicity data for this compound is not yet publicly available, this comparison provides a valuable reference based on existing literature for other well-documented compounds.

Comparative Safety Data

The following table summarizes the available quantitative toxicity data for this compound and its comparators. It is important to note that direct comparative studies are limited, and the presented data is compiled from various independent preclinical investigations.

CompoundAssay TypeSpeciesRoute of AdministrationValueCitation
This compound In Vivo DosingMouseIntraperitoneal0.5 mg/kg[1]
In Vitro Concentration--0.5 µM[1]
LD50 / IC50 Toxicity--Data Not Available
Navitoclax (ABT-263) IC50 (NCI-H1975 Lung Cancer Cells)HumanIn Vitro0.95 µM[2]
IC50 (NCI-H1650 Lung Cancer Cells)HumanIn Vitro3.64 µM[2]
Dasatinib LD50RatOral50-100 mg/kg[3]
LD50MonkeyOral25-45 mg/kg[3]
IC50 (MCF7 Breast Cancer Cells)HumanIn Vitro13.78 - 26.11 µM[4]
IC50 (HT29 Colon Cancer Cells)HumanIn Vitro1.46 - 12.38 µM[4]
Quercetin IC50 (DPPH radical scavenging)-In Vitro~42 µg/ml
Fisetin LD50MouseOral1700 mg/kg[5]
LD50MouseIntraperitoneal250 mg/kg[5]
LD50MouseIntravenous200 mg/kg[5]
LD50MouseSubcutaneous400 mg/kg[5]
IC50 (A2780 Ovarian Carcinoma Cells)HumanIn Vitro25 - 100 mmol/L[6]
IC50 (OVCAR-3 Ovarian Carcinoma Cells)HumanIn Vitro25 - 100 mmol/L[6]

Key Safety Observations

  • This compound : In vivo studies in aged mice at a dose of 0.5 mg/kg showed effective clearance of senescent cells and restoration of physical function without reported toxicity.[1]

  • Navitoclax : The primary dose-limiting toxicity is thrombocytopenia (low platelet count) due to its inhibition of BCL-xL, which is essential for platelet survival.

  • Dasatinib + Quercetin : This combination has been generally well-tolerated in human clinical trials at senolytic doses.[7] Dasatinib, a tyrosine kinase inhibitor, can have off-target effects, including inhibition of natural killer cell cytotoxicity at higher concentrations.[8][9]

  • Fisetin : Exhibits a favorable safety profile with a high oral LD50 in mice.[5] It has been shown to have neuroprotective effects and little toxicity to normal cells. No evidence of acute toxicity was observed in mice even at high doses.[10]

Experimental Protocols

The safety and toxicity of senolytic compounds are typically evaluated using a combination of in vitro and in vivo assays. The following are generalized protocols representative of those used in preclinical drug development.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Methodology:

  • Cell Seeding : Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with a range of concentrations of the test compound (e.g., this compound or comparators) and a vehicle control.

  • Incubation : Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

cluster_0 In Vitro Cytotoxicity Workflow A Seed Cells in 96-well Plate B Treat with Compound A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Add Solubilizing Agent E->F G Measure Absorbance F->G H Calculate IC50 G->H

In Vitro Cytotoxicity Assay Workflow

In Vivo Acute Oral Toxicity Study (Up-and-Down Procedure - OECD Guideline 425)

This method is used to determine the acute oral toxicity of a substance and estimate the LD50 (median lethal dose).

Methodology:

  • Animal Selection : Use a small number of animals (typically female rats or mice) from a single strain.

  • Dosing : Administer the test substance sequentially to individual animals. The first animal receives a dose slightly below the estimated LD50.

  • Observation : Observe the animal for signs of toxicity and mortality for a defined period (e.g., 48 hours).

  • Dose Adjustment :

    • If the animal survives, the next animal receives a higher dose (by a constant factor, e.g., 3.2).

    • If the animal dies, the next animal receives a lower dose.

  • Procedure Termination : The procedure continues until one of the stopping criteria is met (e.g., a certain number of reversals in outcome have occurred).

  • LD50 Calculation : The LD50 is calculated using a maximum likelihood method based on the pattern of survivals and deaths.

cluster_1 In Vivo Acute Toxicity (OECD 425) Start Administer Initial Dose Observe Observe Animal Outcome Start->Observe Decision Animal Survives? Observe->Decision IncreaseDose Increase Dose for Next Animal Decision->IncreaseDose Yes DecreaseDose Decrease Dose for Next Animal Decision->DecreaseDose No StoppingCriteria Stopping Criteria Met? IncreaseDose->StoppingCriteria DecreaseDose->StoppingCriteria StoppingCriteria->Start No CalculateLD50 Calculate LD50 StoppingCriteria->CalculateLD50 Yes

In Vivo Acute Toxicity Study Logic

Signaling Pathway of this compound

This compound is a prodrug that is activated by the lysosomal enzyme β-galactosidase, which is overexpressed in senescent cells. Upon activation, this compound selectively induces apoptosis in these cells through the p38 MAPK signaling pathway.

This compound This compound (Prodrug) betaGal β-galactosidase (in Senescent Cells) This compound->betaGal Activation Activethis compound Active this compound betaGal->Activethis compound p38MAPK p38 MAPK Activation Activethis compound->p38MAPK Apoptosis Apoptosis of Senescent Cell p38MAPK->Apoptosis

This compound Signaling Pathway

References

Independent Verification of SSK1's Senolytic Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of senolytics—drugs that selectively eliminate senescent cells—offers a promising therapeutic avenue for combating age-related diseases. Among the novel candidates is SSK1, a prodrug designed to be activated by the high lysosomal β-galactosidase (β-gal) activity characteristic of senescent cells. Upon cleavage by β-gal, this compound releases the cytotoxic compound gemcitabine, leading to apoptosis in the target senescent cells. This guide provides a comprehensive comparison of this compound with other prominent senolytics, based on currently available data.

Crucially, as of the latest literature review, the experimental data on this compound's senolytic activity originates from a single research group (Cai et al., 2020). Independent, peer-reviewed verification of these findings by other research laboratories has not yet been published. Therefore, the data presented herein should be interpreted with this consideration in mind.

Comparative Analysis of Senolytic Activity

The following tables summarize the quantitative data on the senolytic activity of this compound in comparison to other well-established senolytic agents: ABT-263, a combination of Dasatinib and Quercetin (D+Q), and Fisetin. All data is extracted from the foundational study by Cai et al. (2020).

Table 1: In Vitro Senolytic Activity of this compound vs. Other Senolytics

CompoundCell TypeSenescence InducerEC50 (Senescent Cells, µM)Effect on Non-Senescent Cells
This compound Human Embryonic Fibroblasts (HEFs)Replicative~0.5Minimal toxicity
Human Umbilical Vein Endothelial Cells (HUVECs)Replicative~0.25Minimal toxicity
Human PreadipocytesReplicative~0.5Minimal toxicity
ABT-263 HEFsReplicative~1Moderate toxicity
HUVECsReplicative~0.5Moderate toxicity
Human PreadipocytesReplicativeIneffectiveLow toxicity
Dasatinib + Quercetin (D+Q) HEFsReplicativeD: ~0.2, Q: ~5High toxicity
HUVECsReplicativeD: ~0.2, Q: ~5High toxicity
Human PreadipocytesReplicativeD: ~0.2, Q: ~5High toxicity
Fisetin HEFsReplicative>10Low toxicity
HUVECsReplicative~5Low toxicity
Human PreadipocytesReplicative>10Low toxicity

Table 2: In Vivo Efficacy of this compound

Animal ModelTreatment RegimenKey Findings
Bleomycin-induced lung injury mice0.5 mg/kg this compound, intraperitoneally, twice a week for 4 weeks- Significant reduction in senescence-associated β-galactosidase (SA-β-gal) positive cells in the lungs. - Decreased expression of senescence markers (p16, p21). - Attenuation of lung fibrosis.
Naturally aged mice (20 months old)0.5 mg/kg this compound, intraperitoneally, for 3 consecutive days every 2 weeks for 8 weeks- Clearance of senescent cells in multiple tissues (liver, fat). - Reduction in systemic inflammation. - Improvement in physical function (treadmill performance).

Mechanism of Action of this compound

This compound's targeted senolytic activity is contingent on the elevated lysosomal β-galactosidase activity within senescent cells. The prodrug is cleaved by β-gal, releasing gemcitabine. Gemcitabine, a nucleoside analog, is then thought to induce apoptosis through the activation of the p38 MAPK signaling pathway.

SSK1_Mechanism cluster_extracellular Extracellular cluster_cell Senescent Cell cluster_lysosome Lysosome SSK1_prodrug This compound (Prodrug) SSK1_internal This compound SSK1_prodrug->SSK1_internal Uptake BetaGal β-galactosidase (High activity) Gemcitabine Gemcitabine (Cytotoxic Drug) BetaGal->Gemcitabine SSK1_internal->BetaGal Cleavage p38_MAPK p38 MAPK Activation Gemcitabine->p38_MAPK Apoptosis Apoptosis p38_MAPK->Apoptosis SA_Beta_Gal_Workflow start Plate Cells induce Induce Senescence start->induce fix Fix Cells (Formaldehyde/Glutaraldehyde) induce->fix stain Stain with X-gal Solution (pH 6.0, 37°C, overnight) fix->stain visualize Visualize Blue Cells (Microscopy) stain->visualize end Quantify Senescent Cells visualize->end

Safety Operating Guide

Personal protective equipment for handling Ssk1

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Ssk1

This document provides crucial safety and logistical information for handling this compound, catering to researchers, scientists, and drug development professionals. The term "this compound" can refer to two distinct entities in a laboratory context: a chemical compound used to target senescent cells and a response regulator protein in yeast signaling pathways. This guide addresses both, with specific protocols tailored to each.

Part 1: this compound - The Senescence-Specific Killing Compound

This compound as a chemical is a pro-agent targeted by β-galactosidase to selectively eliminate senescent cells by activating the p38 MAPK signaling pathway and inducing apoptosis.[1][2] It is intended for laboratory research use only.

Safety and Hazard Information

According to the Safety Data Sheet (SDS) provided by its supplier, this compound (CAS No. 2629250-69-5) is not classified as a hazardous substance or mixture.[3] However, standard laboratory precautions should always be observed.

First Aid Measures:

SituationFirst Aid Protocol
Eye Contact Remove contact lenses if present. Immediately flush eyes with plenty of water, separating eyelids to ensure thorough rinsing. Seek medical attention.[3]
Skin Contact Rinse the affected skin area with copious amounts of water. Remove any contaminated clothing and shoes. If irritation persists, consult a physician.[3]
Inhalation Move the individual to a fresh air environment. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[3]
Ingestion Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]
Personal Protective Equipment (PPE) and Handling

Operational Plan:

  • Engineering Controls : Work in a well-ventilated area. The use of a chemical fume hood is recommended to avoid inhalation of any dust or aerosols.[3][4] Ensure that an eyewash station and safety shower are readily accessible.[3][5]

  • Personal Protective Equipment :

    • Eye Protection : Wear chemical safety goggles that provide splash protection.[6][7]

    • Hand Protection : Use disposable, chemical-resistant gloves (e.g., nitrile).[6][8]

    • Body Protection : A full-length, long-sleeved laboratory coat is mandatory to protect skin and clothing.[6][7]

    • Footwear : Closed-toe shoes must be worn in the laboratory at all times.[6]

Handling Precautions:

  • Avoid the formation of dust and aerosols.[3]

  • Prevent contact with skin, eyes, and inhalation.[3][4]

  • Do not eat, drink, or smoke in the handling area.[6]

  • Wash hands thoroughly after handling the compound.[9]

Storage and Disposal

Storage Plan:

FormStorage TemperatureDurationConditions
Solid (Powder) 4°CAs specified by supplierSealed container, protected from moisture and light.[10]
In Solvent -20°C1 monthSealed container, protected from moisture and light.[2]
-80°C6 monthsSealed container, protected from moisture and light.[2]

Disposal Plan:

Dispose of this compound and any contaminated materials in accordance with federal, state, and local environmental regulations.[11][12] Waste should be treated as chemical waste and handled by qualified personnel. Do not dispose of down the drain unless specifically permitted by local ordinances for non-hazardous materials.

Experimental Protocols and Visualization

Signaling Pathway Activated by Chemical this compound:

This compound is activated by lysosomal β-galactosidase in senescent cells. This activation leads to the phosphorylation of p38 MAPK and MKK3/MKK6, ultimately inducing apoptosis.[1]

Ssk1_p38_MAPK_Pathway This compound This compound (Prodrug) beta_gal Lysosomal β-galactosidase (in senescent cells) This compound->beta_gal active_this compound Activated this compound beta_gal->active_this compound activates MKK3_6 MKK3/MKK6 active_this compound->MKK3_6 activates (phosphorylation) p38_MAPK p38 MAPK MKK3_6->p38_MAPK activates (phosphorylation) Apoptosis Apoptosis p38_MAPK->Apoptosis induces

This compound-induced p38 MAPK signaling pathway leading to apoptosis.

Part 2: this compound - The Yeast Response Regulator Protein

In fungi such as Saccharomyces cerevisiae, this compound is a cytoplasmic protein that acts as a response regulator in the High-Osmolarity Glycerol (HOG) signaling pathway. This pathway is crucial for adaptation to osmotic stress.

Safety and Handling of this compound Protein

Handling purified this compound protein requires standard laboratory practices to maintain its integrity and prevent contamination. The primary goal is to protect the protein from degradation and the researcher from potential allergens.

Operational Plan:

  • Engineering Controls : For general handling, a clean laboratory bench is sufficient. If working with solutions that may create aerosols, a biosafety cabinet can be used.

  • Personal Protective Equipment :

    • Eye Protection : Safety glasses are recommended.

    • Hand Protection : Wear clean, disposable gloves (e.g., nitrile) to prevent contamination of the protein sample from proteases on the skin.

    • Body Protection : A clean lab coat should be worn.

Handling Precautions:

  • Always use sterile pipette tips, tubes, and containers to avoid microbial or cross-contamination.

  • Keep the protein solution on ice or at 4°C during handling to minimize degradation.[13]

  • Avoid repeated freeze-thaw cycles, which can denature the protein. Aliquot the protein into smaller, single-use volumes if necessary.

  • When vortexing, use a gentle setting to prevent denaturation.

Storage and Disposal

Storage Plan:

The optimal storage conditions for purified this compound protein will depend on the specific buffer composition and purity. General guidelines are as follows:

Storage DurationTemperatureRecommendations
Short-term 4°CFor a few days, depending on protein stability.
Long-term -20°C or -80°CAliquot to avoid repeated freeze-thaw cycles. The addition of a cryoprotectant like glycerol may be necessary.

Disposal Plan:

This compound protein solutions can typically be disposed of down the drain with copious amounts of water, as they are not considered hazardous waste. However, if the buffer contains hazardous components (e.g., certain protease inhibitors), dispose of the solution as chemical waste according to institutional guidelines.

Experimental Protocols and Visualization

General Protocol for Handling a Purified Protein Sample:

  • Thaw the frozen protein aliquot on ice.

  • Once thawed, gently mix the solution by flicking the tube or pipetting up and down. Avoid vigorous vortexing.

  • Keep the protein on ice throughout the experimental setup.

  • Use pre-chilled, sterile pipette tips and microcentrifuge tubes.

  • After use, either discard the remaining aliquot or, if appropriate for the protein's stability, store it at 4°C for short-term use. For long-term storage, re-freezing should be done quickly.

This compound in the HOG Signaling Pathway:

The this compound protein is a key component of a phosphorelay system that responds to osmotic stress. Under normal osmotic conditions, a histidine kinase (Sln1) initiates a phosphate transfer through Ypd1 to this compound, keeping this compound in an inactive, phosphorylated state. Under high osmolarity, this phosphorelay is inhibited, leading to the accumulation of unphosphorylated, active this compound, which then activates the downstream MAP kinase cascade.

HOG_Pathway_this compound cluster_normal_osmolarity Normal Osmolarity cluster_high_osmolarity High Osmolarity Sln1_active Sln1 (Active) Ypd1 Ypd1 Sln1_active->Ypd1 P Ssk1_P This compound-P (Inactive) Ypd1->Ssk1_P P HOG_inactive HOG Pathway (Inactive) Ssk1_P->HOG_inactive Sln1_inactive Sln1 (Inactive) Ssk1_active This compound (Active) Sln1_inactive->Ssk1_active No Phosphorylation Ssk2_22 Ssk2/Ssk22 (MAPKKK) Ssk1_active->Ssk2_22 activates Pbs2 Pbs2 (MAPKK) Ssk2_22->Pbs2 activates Hog1 Hog1 (MAPK) Pbs2->Hog1 activates Osmotic_Response Osmotic Stress Response Hog1->Osmotic_Response leads to Osmotic_Stress Osmotic Stress Osmotic_Stress->Sln1_inactive inhibits

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.